7,10-Dichloro-2-methoxybenzo[b]-1,5-naphthyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 59862. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
7,10-dichloro-2-methoxybenzo[b][1,5]naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N2O/c1-18-11-5-4-9-13(17-11)12(15)8-3-2-7(14)6-10(8)16-9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHPZCNJKNIHKPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70216459 | |
| Record name | 1-Aza-6,9-dichloro-2-methoxyacridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70216459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6626-40-0 | |
| Record name | 7,10-Dichloro-2-methoxybenzo[b]-1,5-naphthyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6626-40-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Aza-6,9-dichloro-2-methoxyacridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006626400 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6626-40-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59862 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Aza-6,9-dichloro-2-methoxyacridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70216459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7,10-dichloro-2-methoxybenzo[b]-1,5-naphthyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.899 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-AZA-6,9-DICHLORO-2-METHOXYACRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RF6V2XW3SX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to 7,10-Dichloro-2-methoxybenzo[b]-1,5-naphthyridine (CAS 6626-40-0)
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Pivotal Scaffold in Medicinal Chemistry
7,10-Dichloro-2-methoxybenzo[b]-1,5-naphthyridine, identified by CAS number 6626-40-0, is a heterocyclic compound of significant interest in the field of medicinal chemistry. While not an end-product therapeutic itself, its rigid, planar structure and strategically positioned reactive sites make it a crucial intermediate in the synthesis of potent bioactive molecules. This guide provides a comprehensive technical overview of this compound, from its synthesis and physicochemical properties to its established and potential applications, with a focus on the underlying chemical principles and experimental considerations that are paramount for researchers in drug discovery and development.
Physicochemical Characteristics: A Foundation for Application
The unique arrangement of chloro, methoxy, and nitrogen functionalities on the fused benzo-naphthyridine core dictates the compound's reactivity and physical properties. Understanding these characteristics is fundamental to its effective use in synthetic and biological contexts.
| Property | Value | Source(s) |
| CAS Number | 6626-40-0 | [1][2] |
| Molecular Formula | C₁₃H₈Cl₂N₂O | [1][3] |
| Molecular Weight | 279.12 g/mol | [3][4] |
| Appearance | Gray to green colored powder or pale yellow solid | [5] |
| Melting Point | 186-187 °C | [1] |
| Boiling Point | 434 °C at 760 mmHg | [1] |
| Density | 1.453 g/cm³ | [1] |
| Solubility | Insoluble in water and methanol; Sparingly soluble in chloroform, DMSO (heated), and methanol (heated) | [1] |
| Storage | Store under inert gas (nitrogen or Argon) at 2-8°C in a tightly closed, light-resistant container. | [1] |
Synthesis and Manufacturing: A Step-by-Step Protocol
The primary route to this compound involves the cyclization of 4-chloro-2-(6-methoxy-pyridin-3-yl-amino)-benzoic acid.[4] This intramolecular condensation is a critical step that forms the core naphthyridine structure.
Causality Behind the Synthetic Strategy:
The choice of phosphoryl chloride (POCl₃) as the cyclizing and chlorinating agent is deliberate.[6] It serves a dual purpose: first, as a dehydrating agent to facilitate the ring closure, and second, as a source of chlorine to install the chloro group at the 10-position, which is activated for subsequent nucleophilic substitution. The reaction temperature is a critical parameter to control, as prolonged heating can lead to the formation of an undesired trichlorinated byproduct where the methoxy group at the 2-position is also replaced by a chlorine atom.
Experimental Protocol: Synthesis of this compound
-
Step 1: Reaction Setup
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place anhydrous 4-chloro-2-(6-methoxy-3-pyridylamino)benzoic acid.
-
Add freshly distilled phosphoryl chloride (POCl₃) in a weight/volume ratio of approximately 1:5 to 1:10 (g/mL) to the flask.[6]
-
Add a catalytic amount of dry N,N-dimethylformamide (DMF) to the mixture.
-
-
Step 2: Cyclization and Chlorination
-
Heat the reaction mixture to a temperature of 90-105°C with continuous stirring.[6]
-
Maintain this temperature for approximately 4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
-
Step 3: Work-up and Isolation
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully and slowly pour the reaction mixture onto crushed ice to quench the excess phosphoryl chloride.
-
Neutralize the acidic solution with a suitable base, such as a dilute sodium hydroxide solution, until a pH of 9-10 is reached.
-
The crude product will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration and wash it thoroughly with water.
-
-
Step 4: Purification
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of chloroform and hexane, to yield the final product as a solid.
-
Caption: Synthetic workflow for this compound.
Applications in Research and Drug Development
The primary and most well-documented application of this compound is as a pivotal intermediate in the synthesis of the antimalarial drug, pyronaridine.[4][7]
Key Intermediate in Pyronaridine Synthesis
Pyronaridine is a potent schizonticide effective against chloroquine-resistant strains of Plasmodium falciparum.[8][9] The synthesis of pyronaridine from this compound involves a selective nucleophilic aromatic substitution (SNAr) at the more activated 10-position.
The electron-deficient nature of the benzo[b]-1,5-naphthyridine core, further enhanced by the two chlorine atoms, facilitates this substitution. The chlorine at the 10-position is more susceptible to nucleophilic attack than the one at the 7-position. This regioselectivity is crucial for the successful synthesis of the pyronaridine scaffold.
Caption: Key synthetic step in the production of Pyronaridine.
Potential as a Scaffold for Anticancer and Antimicrobial Agents
Beyond its role in antimalarial synthesis, the benzo[b]-1,5-naphthyridine scaffold is being explored for other therapeutic applications. Research suggests that this compound and its derivatives may possess intrinsic biological activity.
-
Anticancer Activity: Studies have indicated that this compound exhibits cytotoxic effects against several human cancer cell lines, including leukemia (HL-60) and cervical cancer (HeLa) cells.[4] The proposed mechanism of action is its ability to intercalate into DNA, thereby disrupting DNA replication and leading to cancer cell death.[4]
-
Antimicrobial Properties: The compound has also shown significant antimicrobial activity, particularly against Gram-positive bacteria.[4] This suggests its potential as a lead structure for the development of new antibacterial agents.
Mechanism of Action: A Hypothesis of DNA Intercalation
The planar, aromatic structure of this compound is a key feature that suggests a potential for DNA intercalation. This mode of action involves the insertion of the planar molecule between the base pairs of the DNA double helix. This can lead to a distortion of the DNA structure, interfering with processes like replication and transcription, which can ultimately trigger cell death. While this mechanism is proposed for its anticancer and antimicrobial effects, further biophysical studies such as UV-visible spectroscopy, fluorescence quenching assays with DNA, and molecular modeling are needed to definitively confirm and characterize this interaction.[4]
Caption: Postulated mechanism of action via DNA intercalation.
Safety and Handling
As a chemical intermediate intended for research and manufacturing, proper safety precautions are essential when handling this compound.
-
Hazard Identification: The compound is classified as toxic if swallowed, causes skin irritation, and may cause serious eye and respiratory irritation.[5]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, protective clothing, and eye/face protection.[5]
-
Handling: Use only in a well-ventilated area or outdoors. Avoid breathing dust, fume, gas, mist, vapors, or spray. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[5]
-
First Aid:
-
If Swallowed: Get emergency medical help immediately. Rinse mouth.[5]
-
If on Skin: Wash with plenty of water. If skin irritation occurs, get medical help.[5]
-
If in Eyes: Immediately rinse with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get medical help.[5]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Get medical help if you feel unwell.[5]
-
-
Storage: Store locked up in a well-ventilated place. Keep the container tightly closed.[5]
-
Disposal: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[5]
Future Perspectives
This compound remains a molecule of high importance, primarily due to its established role in the synthesis of pyronaridine. The continued need for effective and affordable antimalarial drugs ensures its relevance in pharmaceutical manufacturing. Furthermore, the exploration of its potential as a scaffold for novel anticancer and antimicrobial agents presents exciting opportunities for drug discovery. Future research should focus on a more detailed elucidation of its biological mechanisms, including definitive studies on its DNA binding properties and the identification of any specific enzyme targets. Structure-activity relationship (SAR) studies on derivatives of this compound could also unlock new therapeutic avenues, potentially leading to the development of next-generation drugs for a range of diseases.
References
- Cas 6626-40-0,this compound | lookchem. (URL: [Link])
- CAS No : 6626-40-0 | Product Name : 7,10-Dichloro-2-methoxybenzo[b][3][4]naphthyridine. (URL: [Link])
- WO2013159427A1 - Method for preparing pyronaridine - Google P
- Fused 1,5-Naphthyridines: Synthetic Tools and Applic
- Pyronaridine Impurity 2 | CAS No: 6626-40-0. (URL: [Link])
- US4190657A - Naphthyridine derivatives - Google P
- Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC. (URL: [Link])
- Environmentally Responsible and Cost-Effective Synthesis of the Antimalarial Drug Pyronaridine | Organic Letters - ACS Public
- discovery and SAR study of 1H-imidazo[4,5-h][4][6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])
- (PDF) Synthesis of Derivatives of 7-(2-Methoxyphenyl)
- US6677352B1 - 1,6-naphthyridine derivatives and their use to treat diabetes and related disorders - Google P
- Synthesis of bisquinolines, naphthyridines and pyronaridine to elucidate the mechanism of antimalarial drug action Said Alizadeh - University of Hertfordshire Research Archive. (URL: [Link])
- Synthesis of Novel Benzo[b][4][6]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. (URL: [Link])
- Kinetics of inhibition by 5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole on calf thymus casein kinase II - PMC. (URL: [Link])
- Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties - MDPI. (URL: [Link])
- P
- Pyronaridine: a review of its clinical pharmacology in the tre
- A Novel Process for Antimalarial Drug Pyronaridine Tetraphosphate - ACS Public
- Journal of enzyme inhibition and medicinal chemistry - Medscape. (URL: [Link])
- Identification, characterization, and optimization of 2,8-disubstituted-1,5-naphthyridines as novel Plasmodium falciparum phosphatidylinositol-4-kinase inhibitors with in vivo efficacy in a humanized mouse model of malaria. - CABI Digital Library. (URL: [Link])
- Pyrazole derivatives of pyridine and naphthyridine as proapoptotic agents in cervical and breast cancer cells - PMC - NIH. (URL: [Link])
- Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC. (URL: [Link])
- Patent: An Important Tool for Promoting Drug Discovery and Improving Public Health - Asian Journal of Pharmaceutics. (URL: [Link])
- This compound - CAS:6626-40-0 - Sunway Pharm Ltd. (URL: [Link])
- Review of pyronaridine anti-malarial properties and product characteristics - PMC. (URL: [Link])
- Pyronaridine Tetraphosphate - CAS - 76748-86-2 - Axios Research. (URL: [Link])
Sources
- 1. Cas 6626-40-0,this compound | lookchem [lookchem.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Buy Online CAS Number 6626-40-0 - TRC - 7,10-Dichloro-2-methoxybenzo[b][1,5]naphthyridine | LGC Standards [lgcstandards.com]
- 4. benchchem.com [benchchem.com]
- 5. echemi.com [echemi.com]
- 6. WO2013159427A1 - Method for preparing pyronaridine - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. Pyronaridine: a review of its clinical pharmacology in the treatment of malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Review of pyronaridine anti-malarial properties and product characteristics - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 7,10-Dichloro-2-methoxybenzo[b]-1,5-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
Foreword: Understanding the Core Significance
7,10-Dichloro-2-methoxybenzo[b]-1,5-naphthyridine (CAS No. 6626-40-0) is a pivotal intermediate in the synthesis of the potent antimalarial drug, Pyronaridine.[1][2] The physicochemical properties of this heterocyclic compound are of paramount importance as they dictate its reactivity, solubility, and overall suitability for use in pharmaceutical manufacturing.[3][4] An in-depth understanding of these characteristics is crucial for process optimization, impurity profiling, and ensuring the quality and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the known physicochemical properties of this compound and details the experimental protocols for their determination, offering a valuable resource for researchers in the field of drug discovery and development.
I. Core Physicochemical Profile
A summary of the key physicochemical properties of this compound is presented below. It is important to note that while some of these properties have been experimentally determined, others are predicted values and should be considered as such.
| Property | Value | Source(s) |
| Chemical Name | This compound | [5][6] |
| Synonyms | Benzo[b]-1,5-naphthyridine, 7,10-dichloro-2-methoxy-; Pyrido[3,2-b]quinoline, 7,10-dichloro-2-methoxy- | [5][6] |
| CAS Number | 6626-40-0 | [2][5] |
| Molecular Formula | C₁₃H₈Cl₂N₂O | [5][6] |
| Molecular Weight | 279.12 g/mol | [5][6] |
| Appearance | Pale yellow solid | [4] |
| Melting Point | 186-187 °C | [4][7] |
| Boiling Point | 434.0 ± 40.0 °C (Predicted) | [7] |
| Density | 1.453 ± 0.06 g/cm³ (Predicted) | [7] |
| Solubility | Sparingly soluble in chloroform. Slightly soluble in DMSO (heated) and Methanol (heated). Insoluble in water. | [7][8] |
| Lipophilicity (XLogP3) | 4.1 | [9] |
| pKa (Predicted) | 0.49 ± 0.40 | [7] |
| Storage | Store under inert gas (nitrogen or Argon) at 2-8°C. | [7] |
II. Structural Elucidation and Key Identifiers
The unique arrangement of atoms and functional groups in this compound underpins its chemical behavior and utility as a synthetic intermediate.
Caption: Chemical structure of this compound.
Key Structural Features:
-
Benzo[b]-1,5-naphthyridine Core: A fused heterocyclic system that forms the backbone of the molecule.
-
Dichloro Substitution: Chlorine atoms at positions 7 and 10 are crucial for the subsequent synthetic transformations, particularly the selective nucleophilic aromatic substitution at the 10-position in the synthesis of pyronaridine.[4]
-
Methoxy Group: The electron-donating methoxy group at position 2 influences the electron density of the aromatic system.
Molecular Identifiers:
-
InChI: InChI=1S/C13H8Cl2N2O/c1-18-11-5-4-9-13(17-11)12(15)8-3-2-7(14)6-10(8)16-9/h2-6H,1H3[10]
-
SMILES: COc1ccc2nc3cc(Cl)ccc3c(Cl)c2n1[10]
III. Experimental Determination of Physicochemical Properties: A Methodological Guide
For drug development professionals, the ability to experimentally verify and accurately measure physicochemical properties is critical. The following section outlines standard, field-proven protocols for determining the solubility, lipophilicity, and pKa of compounds like this compound.
A. Solubility Assessment
A compound's solubility is a critical factor influencing its absorption and bioavailability. Both kinetic and thermodynamic solubility assays are valuable in drug discovery.
1. Kinetic Solubility Assay (Turbidimetric Method)
This high-throughput method is ideal for early-stage discovery to quickly assess the solubility of many compounds.[11]
Caption: Workflow for a turbidimetric kinetic solubility assay.
Step-by-Step Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Plate Setup: Using a liquid handler, create a serial dilution of the stock solution in a 96-well plate.
-
Buffer Addition: Add a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) to each well to achieve the final desired compound concentrations and a consistent final DMSO concentration (typically ≤1%).
-
Incubation: Incubate the plate with shaking for a defined period (e.g., 2 hours) at a controlled temperature (e.g., 37°C).[11]
-
Turbidity Measurement: Measure the absorbance of each well at a wavelength of 620 nm using a plate reader. An increase in absorbance indicates precipitation of the compound.
-
Data Analysis: The kinetic solubility is determined as the highest concentration at which no significant increase in turbidity is observed compared to the buffer-only control.
2. Thermodynamic Solubility Assay (Shake-Flask Method)
This method determines the equilibrium solubility of a compound and is considered the "gold standard".[12]
Step-by-Step Protocol:
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4).
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.
-
Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve with known concentrations of the compound is used for accurate quantification.
B. Lipophilicity Determination (LogP/LogD)
Lipophilicity, the affinity of a compound for a lipid-like environment, is a key determinant of its permeability across biological membranes. It is typically expressed as the logarithm of the partition coefficient (LogP) for the neutral form of the molecule or the distribution coefficient (LogD) at a specific pH.
Shake-Flask Method for LogD Determination
This classic method directly measures the partitioning of a compound between two immiscible liquids, typically n-octanol and an aqueous buffer.[5][13]
Caption: Workflow for LogD determination using the shake-flask method.
Step-by-Step Protocol:
-
Phase Pre-saturation: Vigorously mix equal volumes of n-octanol and the chosen aqueous buffer (e.g., PBS, pH 7.4) and allow them to separate to ensure mutual saturation.
-
Partitioning: Add a known amount of this compound to a mixture of the pre-saturated n-octanol and aqueous buffer.
-
Equilibration: Shake the mixture for a sufficient time to allow the compound to reach equilibrium between the two phases.
-
Phase Separation: Separate the two phases by allowing them to stand or by centrifugation.
-
Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using HPLC-UV.
-
Calculation: The LogD is calculated using the following formula: LogD = log₁₀ ([Compound]ₙ-ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)
C. Ionization Constant (pKa) Determination
The pKa value indicates the pH at which a compound exists in a 50:50 ratio of its ionized and unionized forms. This is crucial for understanding its solubility and permeability in different physiological environments.
UV-Vis Spectrophotometric Method
This method is suitable for compounds that possess a chromophore and whose UV-Vis spectrum changes upon ionization.[14][15]
Step-by-Step Protocol:
-
Buffer Preparation: Prepare a series of buffers with accurately known pH values spanning the expected pKa range of the compound.
-
Sample Preparation: Prepare solutions of this compound at a constant concentration in each of the different pH buffers. A 96-well plate format can be used for higher throughput.[14]
-
Spectral Acquisition: Measure the UV-Vis absorbance spectrum for each solution over a relevant wavelength range.
-
Data Analysis: Plot the absorbance at a wavelength where the change upon ionization is maximal against the pH. The pKa can then be determined from the midpoint of the resulting sigmoidal curve.
IV. Synthetic Context and Importance
This compound is a key building block in the synthesis of pyronaridine.[16][17] The synthesis typically involves the displacement of the 10-chloro group via a nucleophilic aromatic substitution reaction.[4] The physicochemical properties outlined in this guide are critical for optimizing this reaction, including selecting appropriate solvents and controlling reaction conditions to ensure high yield and purity of the final product.
V. Conclusion
The physicochemical properties of this compound are fundamental to its role as a key intermediate in the synthesis of the antimalarial drug pyronaridine. This guide has provided a comprehensive overview of its known characteristics and detailed experimental protocols for their determination. By applying these methodologies, researchers and drug development professionals can gain a deeper understanding of this important compound, facilitating more efficient and robust synthetic processes and contributing to the development of life-saving therapeutics.
References
- AxisPharm. Kinetic Solubility Assays Protocol. [Link]
- Bionalytical. LogP / LogD shake-flask method. protocols.io. [Link]
- Lokey Lab. Shake Flask logK. protocols.io. [Link]
- LookChem. Cas 6626-40-0,this compound. [Link]
- Alizadeh, S. (2011). Synthesis of Bisquinolines, Napthythyridines and Pyronaridine to Elucidate the Mechanism of Antimalarial Drug Action. University of Hertfordshire Research Archive. [Link]
- Subirats, X., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences, 76, 153-162. [Link]
- BioDuro. ADME Solubility Assay. [Link]
- Scribd. Shake Flask Method. [Link]
- Alizadeh, S. (2011). Synthesis of bisquinolines, naphthyridines and pyronaridine to elucidate the mechanism of antimalarial drug action. University of Hertfordshire Research Archive. [Link]
- Creative Biolabs. Solubility Assessment Service. [Link]
- Google Patents.
- Liu, Y., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE (Journal of Visualized Experiments), (143), e58732. [Link]
- Ruiz-Santaquiteria, M., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 3(12), 1009-1013. [Link]
- Chemagination. How to measure pKa by UV-vis spectrophotometry. [Link]
- Ram, H. N. A., et al. (2019). Recent Advancements in Spectrophotometric pKa Determinations: A Review. Indian Journal of Pharmaceutical Education and Research, 53(4s), s518-s527. [Link]
- Evotec. Turbidimetric Solubility Assay. [Link]
- Lee, J. H., et al. (2022). Environmentally Responsible and Cost-Effective Synthesis of the Antimalarial Drug Pyronaridine. Organic Letters, 24(18), 3367-3371. [Link]
- Royal Society of Chemistry.
- Lee, J. H., et al. (2022). Environmentally Responsible and Cost-Effective Synthesis of the Antimalarial Drug Pyronaridine. Organic Letters, 24(18), 3367-3371. [Link]
- Pharmaffiliates. 7,10-Dichloro-2-methoxybenzo[b][16][18]naphthyridine. [Link]
- ResearchGate. Rapid Determination of Ionization Constants (pKa)
- ACS Publications. Rapid Determination of Ionization Constants (pKa)
Sources
- 1. creative-biolabs.com [creative-biolabs.com]
- 2. benchchem.com [benchchem.com]
- 3. KR100975895B1 - Preparation method of pyronaridine and intermediates therefor - Google Patents [patents.google.com]
- 4. This compound - SRIRAMCHEM [sriramchem.com]
- 5. LogP / LogD shake-flask method [protocols.io]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. lookchem.com [lookchem.com]
- 8. This compound CAS#: 6626-40-0 [m.chemicalbook.com]
- 9. echemi.com [echemi.com]
- 10. Buy Online CAS Number 6626-40-0 - TRC - 7,10-Dichloro-2-methoxybenzo[b][1,5]naphthyridine | LGC Standards [lgcstandards.com]
- 11. evotec.com [evotec.com]
- 12. enamine.net [enamine.net]
- 13. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]
- 16. Synthesis of Bisquinolines, Napthythyridines and Pyronaridine to Elucidate the Mechanism of Antimalarial Drug Action [uhra.herts.ac.uk]
- 17. Environmentally Responsible and Cost-Effective Synthesis of the Antimalarial Drug Pyronaridine - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 7,10-Dichloro-2-methoxybenzo[b]-1,5-naphthyridine: Synthesis, Structure, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
7,10-Dichloro-2-methoxybenzo[b]-1,5-naphthyridine is a pivotal heterocyclic compound, distinguished by its fused benzo-naphthyridine core. This molecule has garnered significant attention primarily as a critical intermediate in the synthesis of the potent antimalarial drug, pyronaridine.[1][2] Beyond its role in antimalarial drug production, this compound has shown promise in its own right as a potential antimicrobial and anticancer agent, largely attributed to its proposed mechanism of DNA intercalation.[1] This guide provides a comprehensive overview of the molecular structure, synthesis, chemical properties, and known biological activities of this compound, offering a valuable resource for researchers in medicinal chemistry and drug discovery.
Introduction: The Benzo[b]-1,5-naphthyridine Scaffold
The benzo[b]-1,5-naphthyridine core is a nitrogen-containing heterocyclic system that has proven to be a versatile scaffold in the development of biologically active compounds. Its planar structure is conducive to intercalation with DNA, a mechanism that underpins the therapeutic effects of many anticancer and antimicrobial agents. The strategic placement of various substituents on this core structure allows for the fine-tuning of its chemical properties and biological activity, making it a subject of ongoing interest in pharmaceutical research.
Molecular Structure and Chemical Properties
This compound is characterized by a fused four-ring system with chlorine atoms at the 7 and 10 positions and a methoxy group at the 2-position.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 6626-40-0 | [1][2][3] |
| Molecular Formula | C₁₃H₈Cl₂N₂O | [2][3] |
| Molecular Weight | 279.12 g/mol | [2][3] |
| Appearance | Pale yellow solid | [2] |
| Melting Point | 186-187 °C | [2][4] |
| Solubility | Sparingly soluble in chloroform, DMSO (heated), and methanol (heated). | [2] |
| Density | 1.453 g/cm³ | [4] |
| Boiling Point | 434 °C at 760 mmHg | [4] |
| Flash Point | 216.3 °C | [4] |
The presence of the electron-withdrawing chlorine atoms and the electron-donating methoxy group significantly influences the molecule's reactivity, particularly in nucleophilic aromatic substitution reactions.[2]
Synthesis and Characterization
The synthesis of this compound has been approached through several routes. A prevalent method involves a copper-catalyzed Ullmann coupling reaction followed by cyclization and deoxychlorination.[5] An alternative approach utilizes an Ullmann-Goldberg procedure.[6]
Synthetic Workflow: Ullmann Coupling and Cyclization
A recently developed environmentally responsible and cost-effective synthesis provides a clear pathway.[5]
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound - SRIRAMCHEM [sriramchem.com]
- 3. echemi.com [echemi.com]
- 4. lookchem.com [lookchem.com]
- 5. Environmentally Responsible and Cost-Effective Synthesis of the Antimalarial Drug Pyronaridine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Bisquinolines, Napthythyridines and Pyronaridine to Elucidate the Mechanism of Antimalarial Drug Action [uhra.herts.ac.uk]
An In-depth Technical Guide to the Biological Activity of 7,10-Dichloro-2-methoxybenzo[b]-1,5-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling the Potential of a Key Synthetic Intermediate
7,10-Dichloro-2-methoxybenzo[b]-1,5-naphthyridine, a heterocyclic compound with the CAS number 6626-40-0, is primarily recognized in the scientific community for its crucial role as a key intermediate in the synthesis of the potent antimalarial drug, pyronaridine.[1][2] However, its biological activity profile extends beyond this singular application, exhibiting potential as an anticancer and antimicrobial agent. This guide provides a comprehensive technical overview of the synthesis, known biological activities, and putative mechanisms of action of this compound, offering valuable insights for researchers in medicinal chemistry and drug discovery.
I. Physicochemical Properties and Synthesis
The unique structural arrangement of this compound, featuring a fused benzo-naphthyridine core with chloro and methoxy substitutions, is pivotal to its chemical reactivity and biological interactions.[1]
| Property | Value |
| Molecular Formula | C₁₃H₈Cl₂N₂O |
| Molecular Weight | 279.12 g/mol |
| Melting Point | 186-187 °C |
| Appearance | Pale yellow solid |
| Solubility | Sparingly soluble in chloroform, DMSO (heated), and methanol (heated) |
Table 1: Physicochemical properties of this compound.
The synthesis of this compound typically involves a multi-step process, culminating in the cyclization of a key intermediate. An optimized and robust manufacturing process is crucial to ensure high purity and yield, eliminating critical impurities.[2]
Experimental Protocol: Synthesis of this compound
This protocol is based on established synthetic routes for benzo[b]-1,5-naphthyridine cores.
Step 1: Ullmann Condensation
-
To a solution of 2,4-dichlorobenzoic acid and 5-amino-2-methoxypyridine in a suitable solvent (e.g., nitrobenzene or dimethylformamide), add copper powder and potassium carbonate.
-
Heat the reaction mixture at reflux for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture and filter to remove the copper catalyst.
-
Acidify the filtrate to precipitate the product, 4-chloro-2-((6-methoxypyridin-3-yl)amino)benzoic acid.
-
Filter, wash with water, and dry the precipitate.
Step 2: Cyclization
-
Treat the product from Step 1 with a dehydrating and chlorinating agent, such as phosphorus oxychloride (POCl₃).
-
Heat the mixture at reflux for several hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide solution).
-
The crude this compound will precipitate.
-
Filter the solid, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol or acetone).
Caption: Synthetic pathway for this compound.
II. Role as a Key Intermediate in Pyronaridine Synthesis
The primary application of this compound is as a pivotal building block in the synthesis of pyronaridine, a potent antimalarial agent.[1][2] The chlorine atom at the C-10 position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of the side chain necessary for antimalarial activity.
Experimental Protocol: Synthesis of Pyronaridine from this compound
-
Nucleophilic Aromatic Substitution: React this compound with 4-aminophenol in a suitable solvent (e.g., ethanol) under acidic conditions (e.g., hydrochloric acid) to displace the C-10 chloro group. This reaction yields 4-((7-chloro-2-methoxybenzo[b][1][3]naphthyridin-10-yl)amino)phenol.
-
Mannich Reaction: Subject the product from the previous step to a Mannich reaction with formaldehyde and pyrrolidine to introduce the bis(pyrrolidin-1-ylmethyl) groups onto the phenol ring, yielding pyronaridine.
Caption: Synthesis of Pyronaridine.
III. Anticancer Activity
Beyond its role as a synthetic intermediate, this compound has demonstrated noteworthy cytotoxic effects against several human cancer cell lines.[1] This inherent bioactivity suggests its potential as a scaffold for the development of novel anticancer agents.
In Vitro Cytotoxicity
Studies have shown that this compound exhibits cytotoxic activity against the following human cancer cell lines:
Putative Mechanism of Action: DNA Intercalation and Topoisomerase Inhibition
The planar aromatic structure of the benzo[b]-1,5-naphthyridine core is a key feature suggesting that its anticancer activity may stem from its ability to intercalate into DNA.[1] This process involves the insertion of the planar molecule between the base pairs of the DNA double helix, leading to a distortion of the DNA structure and subsequent disruption of critical cellular processes like replication and transcription, ultimately inducing apoptosis.
Furthermore, many structurally related naphthyridine and benzo[c]phenanthridine compounds are known to exert their anticancer effects through the inhibition of topoisomerase enzymes.[2][5] These enzymes are crucial for managing DNA topology during replication and transcription. Their inhibition leads to the accumulation of DNA strand breaks, triggering cell cycle arrest and apoptosis. It is plausible that this compound may also function as a topoisomerase inhibitor.
Caption: Putative anticancer mechanism of action.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cancer cells (e.g., HeLa, A549, or HL-60) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
IV. Antimicrobial Activity
The naphthyridine scaffold is a well-known pharmacophore in the development of antimicrobial agents, with nalidixic acid being a notable example.[6][7] Research indicates that this compound also possesses significant antimicrobial properties, particularly against various microbial strains.[1]
Experimental Protocol: Broth Microdilution for MIC Determination
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.
-
Compound Dilution: Prepare serial twofold dilutions of this compound in a 96-well microtiter plate.
-
Inoculation: Add the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
V. Conclusion and Future Perspectives
This compound is a versatile molecule with established importance as a synthetic intermediate and emerging potential as a bioactive agent. Its demonstrated cytotoxicity against cancer cell lines and anticipated antimicrobial properties warrant further investigation. Future research should focus on:
-
Elucidating the precise mechanism of action: Detailed studies are needed to confirm DNA intercalation and investigate the inhibition of specific topoisomerases or other cellular targets.
-
Structure-Activity Relationship (SAR) studies: Synthesis and biological evaluation of analogues could lead to the discovery of more potent and selective anticancer or antimicrobial agents.
-
In vivo efficacy and toxicity studies: Promising in vitro results should be followed by in vivo studies to assess the therapeutic potential and safety profile of this compound and its derivatives.
The exploration of the biological activities of this compound and its derivatives represents a promising avenue for the development of new therapeutic agents.
References
- Cui, Y., et al. Dibenzo[c,h][1][3]naphthyridinediones as Topoisomerase I Inhibitors: Design, Synthesis and Biological Evaluation. ACS Med. Chem. Lett.2012, 3 (8), 652–656.
- Cui, Y., et al. Dibenzo[c,h][1][3]naphthyridinediones as topoisomerase I inhibitors: design, synthesis, and biological evaluation. ACS Med. Chem. Lett.2012, 3 (8), 652-656.
- Chen, Y. F., et al. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Anticancer Res.2013, 33 (12), 5347-5354.
- LookChem. Cas 6626-40-0,this compound | lookchem.
- Bambeke, F. V., et al. Design, synthesis, and evaluation of dibenzo[c,h][1][8]naphthyridines as topoisomerase I inhibitors and potential anticancer agents. J. Med. Chem.2011, 54 (1), 219-231.
- Wójcicka, A., et al. Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals (Basel)2023, 16 (1), 113.
- Ahmadi, A., et al. Stability and structural features of DNA intercalation with ethidium bromide, acridine orange and methylene blue. J. Biomol. Struct. Dyn.2007, 25 (2), 163-172.
- Kamal, A., et al. Synthesis, DNA binding, docking and photoclevage studies of novel benzo[b][1][9]naphthyridines. Bioorg. Med. Chem.2012, 20 (19), 5896-5904.
- Kuete, V. In Vitro Antimicrobial Activity of Natural Products Using Minimum Inhibitory Concentrations: Looking for New Chemical Entities or Predicting Clinical Response. Methods2021, 188, 74-83.
- Mackay, S. P., et al. Exploring DNA topoisomerase I inhibition by the benzo[c]phenanthridines fagaronine and ethoxidine using steered molecular dynamics. Bioorg. Med. Chem.2007, 15 (14), 4821-4828.
- Kennedy, S., et al. Topoisomerase I/II inhibition by a novel naphthoquinone containing a modified anthracycline ring system. Biochem. Biophys. Res. Commun.2011, 408 (1), 94-98.
- de Oliveira, V. M., et al. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Antibiotics (Basel)2021, 10 (8), 948.
- Mukherjee, A., et al. Drug-DNA intercalation: from discovery to the molecular mechanism. Adv. Protein Chem. Struct. Biol.2013, 92, 1-62.
- Kavitha, A., et al. Evaluation of Antimicrobial, Enzyme Inhibitory, Antioxidant and Cytotoxic Activities of Partially Purified Volatile Metabolites of Marine Streptomyces sp.S2A. Mar. Drugs2018, 16 (7), 241.
- Szafraniec-Szczęsny, J., et al. Biological Activity of Naturally Derived Naphthyridines. Molecules2021, 26 (14), 4324.
- Kulikova, L., et al. Synthesis of Novel Benzo[b][1][8]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. Molecules2023, 28 (4), 1662.
- Bueno, J., et al. In Vitro Antimycobacterial Activity of New 7-Chloroquinoline Derivatives. Molecules2018, 23 (8), 1957.
- Kulikova, L., et al. Synthesis of Novel Benzo[b][1][8]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. Molecules2023, 28 (4), 1662.
- Pharmaffiliates. CAS No : 6626-40-0 | Product Name : 7,10-Dichloro-2-methoxybenzo[b][1][3]naphthyridine.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Dibenzo[c,h][1,5]naphthyridinediones as Topoisomerase I Inhibitors: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring DNA topoisomerase I inhibition by the benzo[c]phenanthridines fagaronine and ethoxidine using steered molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
mechanism of action of 7,10-Dichloro-2-methoxybenzo[b]-1,5-naphthyridine
An In-Depth Technical Guide to the Postulated Mechanisms of Action of 7,10-Dichloro-2-methoxybenzo[b]-1,5-naphthyridine
Abstract
This compound, a heterocyclic compound (CAS 6626-40-0), is well-documented in the scientific literature, primarily as a critical chemical intermediate for the synthesis of the potent antimalarial drug, pyronaridine.[1][2][3][4][5] While its role in synthetic chemistry is established, the intrinsic biological activity and mechanism of action of the compound itself are less explored. This guide moves beyond its application as a precursor to delineate its potential as a bioactive agent. Based on its distinct chemical architecture and the known activities of its structural class, this document synthesizes available data to postulate two primary, scientifically-grounded mechanisms of action: DNA intercalation and protein kinase inhibition . We provide the theoretical basis for these hypotheses and present detailed, field-proven experimental workflows for their validation, designed for researchers in drug discovery and chemical biology.
Compound Profile and Synthetic Utility
This compound is a pale yellow, crystalline solid with a well-defined molecular structure.[3] Its core is an electron-deficient, planar, polycyclic aromatic system, a feature that is often a prerequisite for specific biological interactions.
| Property | Value | Source |
| CAS Number | 6626-40-0 | [1][3][4][5] |
| Molecular Formula | C₁₃H₈Cl₂N₂O | [3][4] |
| Molecular Weight | 279.12 g/mol | [3][4] |
| Appearance | Pale Yellow Solid | [3] |
| Melting Point | 186-187 °C | [3] |
| Primary Application | Key intermediate in the synthesis of Pyronaridine | [1][2][3][4][5] |
Its primary documented use involves the selective nucleophilic aromatic substitution (SNAr) at the C10 position, which is activated by the electron-deficient naphthyridine core.[3] This specific reactivity is exploited to build the pyronaridine scaffold.[2][3] However, the very features that make it a useful synthetic intermediate—its planar structure and electron-deficient nature—also suggest it may possess its own pharmacological activity.
PART A: Postulate I: DNA Intercalation as a Primary Mechanism
A significant body of evidence suggests that planar aromatic heterocyclic compounds can exert cytotoxic effects by inserting themselves between the base pairs of the DNA double helix. This mode of action, known as DNA intercalation, can physically block the machinery of replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[1]
Mechanistic Hypothesis
The rigid, planar structure of the benzo[b]-1,5-naphthyridine core is highly conducive to intercalation. We hypothesize that the compound stacks between DNA base pairs, held in place by π-π stacking interactions. This disruption of DNA topology is a plausible mechanism for the observed, albeit preliminary, reports of its anticancer and antimicrobial activities.[1]
Experimental Validation Workflow: A Multi-Pronged Approach
-
Causality: Intercalation involves the interaction of the compound's aromatic π-orbitals with those of the DNA base pairs. This electronic interaction should cause a shift in the compound's absorption spectrum. A bathochromic (red) shift and hypochromism (decreased absorbance) are classic indicators of intercalation.
-
Methodology:
-
Prepare a stock solution of this compound in a suitable buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4) with a small percentage of DMSO for solubility.
-
Record the initial UV-Vis spectrum (250-500 nm) of the compound at a fixed concentration (e.g., 20 µM).
-
Prepare a high-concentration stock of calf thymus DNA (ctDNA) in the same buffer and determine its concentration accurately.
-
Perform a titration by making sequential additions of the ctDNA stock solution into the cuvette containing the compound.
-
Allow the solution to equilibrate for 5 minutes after each addition and record the UV-Vis spectrum.
-
Analyze the spectra for bathochromic shifts and hypochromism in the compound's characteristic absorption peaks.
-
-
Causality: Ethidium bromide is a well-known DNA intercalator that fluoresces brightly when bound to DNA. A compound that competes for the same intercalation sites will displace the EtBr, leading to a measurable quenching of its fluorescence.
-
Methodology:
-
Prepare a solution of ctDNA (e.g., 50 µM) and Ethidium Bromide (e.g., 10 µM) in a buffer.
-
Incubate until the fluorescence signal is stable. Measure the fluorescence emission at ~600 nm with excitation at ~520 nm.
-
Titrate this solution with increasing concentrations of this compound.
-
Record the fluorescence intensity after each addition and equilibration.
-
A significant decrease in fluorescence intensity indicates the displacement of EtBr and suggests a competitive intercalation mechanism.
-
-
Causality: DNA intercalation forces the double helix to unwind slightly at the binding site to accommodate the ligand, causing an increase in the overall length of the DNA molecule. This elongation leads to a measurable increase in the viscosity of the DNA solution.
-
Methodology:
-
Prepare solutions of ctDNA at a constant concentration in a buffer.
-
Measure the flow time of the DNA solution using a calibrated viscometer (e.g., an Ubbelohde viscometer) in a temperature-controlled water bath.
-
Add increasing amounts of the test compound to the DNA solution and measure the flow time after each addition.
-
Calculate the relative specific viscosity (η/η₀) where η and η₀ are the specific viscosities of DNA in the presence and absence of the compound, respectively.
-
Plot (η/η₀)¹ᐟ³ versus the concentration ratio of [Compound]/[DNA]. A linear increase in viscosity is a strong indicator of classical intercalation.
-
Visualization: DNA Intercalation Validation Workflow
Caption: Workflow for validating the DNA intercalation hypothesis.
PART B: Postulate II: Inhibition of Protein Kinases
The naphthyridine scaffold and its annulated derivatives are recognized as "privileged structures" in medicinal chemistry, frequently appearing in the core of potent and selective protein kinase inhibitors.[6][7][8] Several compounds with a benzo-naphthyridine core have been identified as inhibitors of critical cancer-related kinases such as Protein Kinase CK2, TGF-β Type I Receptor (ALK5), and others.[9][10][11][12]
Mechanistic Hypothesis
We postulate that this compound acts as a Type I ATP-competitive kinase inhibitor. The heterocyclic nitrogen atoms can form key hydrogen bonds with the kinase hinge region, while the planar benzo[b]-1,5-naphthyridine ring system occupies the hydrophobic pocket typically filled by the adenine ring of ATP. The dichloro and methoxy substitutions would modulate selectivity and potency for specific kinases.
Experimental Validation Workflow: A Tiered Screening Approach
A systematic, tiered approach is the most efficient method to identify potential kinase targets and validate inhibition.
-
Causality: To avoid bias and discover novel targets, the most effective first step is to screen the compound against a large, functionally diverse panel of human protein kinases. This identifies the most sensitive targets for further study.
-
Methodology:
-
Outsource the compound to a commercial kinase profiling service (e.g., Eurofins DiscoverX KINOMEscan™, Promega).
-
Provide the compound at a high concentration (typically 1-10 µM) for a binding or activity screen against a panel of over 400 kinases.
-
The primary output is typically a "% Inhibition" or "Percent of Control" value for each kinase in the panel.
-
Analyze the data to identify "hits"—kinases that are significantly inhibited by the compound. A common threshold is >70% inhibition.
-
-
Causality: Once primary hits are identified, the next step is to quantify their potency by determining the half-maximal inhibitory concentration (IC₅₀). This provides a quantitative measure of how much compound is needed to inhibit 50% of the kinase's activity.
-
Methodology (Example using ADP-Glo™ for ALK5, a hypothetical hit):
-
Reagents: Recombinant human ALK5 kinase, suitable substrate (e.g., casein), ATP, and the ADP-Glo™ Kinase Assay kit.
-
Compound Preparation: Prepare a serial dilution of this compound (e.g., from 100 µM to 1 nM) in an appropriate buffer with DMSO.
-
Kinase Reaction: In a 384-well plate, combine the kinase, substrate, and buffer. Add the serially diluted compound.
-
Initiation: Start the reaction by adding a fixed concentration of ATP (typically at or near the Km value for the specific kinase). Incubate at room temperature for a defined period (e.g., 60 minutes).
-
ADP Detection: Stop the kinase reaction by adding ADP-Glo™ Reagent, which simultaneously depletes the remaining ATP.
-
Luminescence Generation: Add the Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction, producing a luminescent signal proportional to ADP produced (and thus kinase activity).
-
Data Analysis: Plot the luminescent signal against the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to calculate the IC₅₀ value.
-
| Hypothetical Kinase Hit | Screening Result (% Inh @ 1µM) | Follow-up IC₅₀ (nM) |
| ALK5 (TGFβR1) | 95% | 25 |
| CK2α1 | 82% | 150 |
| p38α (MAPK14) | 45% | > 1,000 |
Visualization: Postulated Kinase Inhibition Signaling Pathway
Caption: Hypothetical inhibition of the TGF-β/ALK5 signaling pathway.
Conclusion and Future Directions
While this compound is firmly established as a valuable precursor in antimalarial drug synthesis, its intrinsic bioactivity warrants significant investigation. The evidence-based postulates presented in this guide—DNA intercalation and protein kinase inhibition—offer two distinct yet plausible mechanisms of action. The compound's planar, electron-deficient aromatic system strongly supports both hypotheses.
For researchers and drug development professionals, the path forward is clear. The detailed, multi-faceted experimental workflows provided herein offer a robust framework for definitively elucidating the compound's primary mechanism of action. Validating either of these pathways would elevate this molecule from a simple synthetic intermediate to a lead compound worthy of further medicinal chemistry optimization for therapeutic applications in oncology or infectious disease.
References
- Benchchem. (n.d.). This compound | 6626-40-0.
- University of Hertfordshire Research Archive. (n.d.). Synthesis of Bisquinolines, Napthythyridines and Pyronaridine to Elucidate the Mechanism of Antimalarial Drug Action.
- SRIRAMCHEM. (n.d.). This compound.
- Lookchem. (n.d.). Cas 6626-40-0, this compound.
- ChemicalBook. (n.d.). This compound | 6626-40-0.
- MDPI. (n.d.). Fused 1,5-Naphthyridines: Synthetic Tools and Applications.
- ACS Publications. (n.d.). Discovery and SAR of 5-(3-Chlorophenylamino)benzo[c][2][13]naphthyridine-8-carboxylic Acid (CX-4945), the First Clinical Stage Inhibitor of Protein Kinase CK2 for the Treatment of Cancer.
- PubMed Central (PMC). (n.d.). Biological Activity of Naturally Derived Naphthyridines.
- ACS Publications. (2021). Discovery of 5-(3-Chlorophenylamino)benzo[c][2][13]naphthyridine Derivatives as Highly Selective CK2 Inhibitors with Potent Cancer Cell Stemness Inhibition.
- CoLab. (n.d.). Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors.
- NIH. (2023). Synthesis of Novel Benzo[b][1][13]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors.
- ResearchGate. (n.d.). Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors.
- PMC. (n.d.). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Bisquinolines, Napthythyridines and Pyronaridine to Elucidate the Mechanism of Antimalarial Drug Action [uhra.herts.ac.uk]
- 3. This compound - SRIRAMCHEM [sriramchem.com]
- 4. lookchem.com [lookchem.com]
- 5. This compound | 6626-40-0 [chemicalbook.com]
- 6. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Novel Benzo[b][1,6]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors | CoLab [colab.ws]
- 12. researchgate.net [researchgate.net]
7,10-Dichloro-2-methoxybenzo[b]-1,5-naphthyridine DNA intercalation
An In-Depth Technical Guide to the DNA Intercalation of 7,10-Dichloro-2-methoxybenzo[b]-1,5-naphthyridine
Authored by: A Senior Application Scientist
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the DNA intercalating properties of this compound. Benzo[b]-1,5-naphthyridine derivatives are a significant class of heterocyclic compounds, with many exhibiting a wide range of biological activities, including potential cytotoxicity against cancer cells.[1] This particular compound is a key intermediate in the synthesis of the potent antimalarial drug Pyronaridine.[2][3][4] Understanding its interaction with DNA is crucial for elucidating the mechanisms of action for this class of molecules and for the rational design of novel therapeutics. This document details the structural basis of DNA intercalation, outlines a suite of biophysical techniques for its characterization, provides a detailed experimental protocol for a fluorescence-based displacement assay, and discusses the interpretation of the resulting data.
Introduction: The Significance of the Benzo[b]-1,5-naphthyridine Scaffold
The 1,5-naphthyridine core and its fused derivatives are privileged structures in medicinal chemistry.[5] The planar, aromatic nature of the benzo[b]-1,5-naphthyridine scaffold makes it an ideal candidate for DNA intercalation.
The Target Molecule: this compound
This compound is a synthetic heterocyclic compound. Its importance is underscored by its role as a direct precursor to Pyronaridine, a Mannich base schizonticide effective against Plasmodium falciparum and Plasmodium vivax.[1][2] The biological activity of Pyronaridine and related compounds is believed to stem, in part, from their ability to interact with parasitic DNA.
The Mechanism: DNA Intercalation
DNA intercalation is a mode of non-covalent binding where a planar molecule, or a part of it, inserts itself between adjacent base pairs of the DNA double helix.[6][7] This process is driven by stabilizing π-π stacking interactions between the aromatic system of the intercalator and the DNA bases.
The insertion of an intercalator induces significant structural perturbations in the DNA, including:
-
Unwinding of the Helix: The DNA helix must locally unwind to create a space for the molecule to enter.
-
Lengthening of the DNA: The insertion increases the distance between the base pairs, leading to an overall lengthening of the DNA molecule.[8]
-
Backbone Distortion: The sugar-phosphate backbone is distorted to accommodate the intercalated ligand.
These structural changes can interfere with critical cellular processes such as DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[9] This disruption is the basis for the therapeutic effect of many anticancer and antimicrobial drugs.[6][10]
Synthesis of the Core Scaffold
The construction of the benzo[b][5][6]naphthyridine scaffold can be achieved through various synthetic strategies. Classical methods like the Friedländer and Skraup reactions are commonly employed for synthesizing the parent 1,5-naphthyridine ring system.[1] For this compound, a key synthetic step involves an Ullmann-Goldberg condensation followed by cyclodehydration. A reported synthesis starts from 2,4-dichlorobenzoic acid and 2-methoxy-5-aminopyridine.[2] The copper-mediated Ullmann reaction forms the intermediate 4-chloro-2-(methoxy-3-pyridylamino) benzoic acid, which then undergoes cyclodehydration and dehydrochlorination using phosphorus oxychloride (POCl₃) to yield the target molecule.[2] Care must be taken to perform the reaction under anhydrous and oxygen-free conditions to prevent the formation of undesired byproducts.[2]
Biophysical Characterization of DNA Intercalation
A multi-technique approach is essential to fully characterize the binding mode of a ligand to DNA. The following biophysical methods provide complementary evidence to build a conclusive case for intercalation.
Overall Experimental Workflow
The investigation follows a logical progression from confirming interaction to elucidating the specific binding mode and its structural consequences.
Caption: A typical workflow for the biophysical characterization of a DNA intercalating agent.
UV-Visible (UV-Vis) Absorption Spectroscopy
Principle: This technique measures the absorption of light by the molecule. When an intercalator binds to DNA, the electronic transitions of its chromophore are perturbed by the interaction with the DNA base pairs.
Expected Outcome for Intercalation:
-
Hypochromism: A decrease in the molar absorptivity (peak intensity).[11] This results from the coupling of the intercalator's π-orbitals with those of the DNA bases, restricting the electronic transitions.
-
Bathochromic Shift (Red Shift): A shift of the maximum absorption wavelength (λ_max) to a longer wavelength.[11] This indicates a decrease in the energy gap between the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the intercalator upon insertion into the hydrophobic DNA interior.
Illustrative Data: UV-Vis Titration
The following table presents hypothetical data from titrating a fixed concentration of this compound with increasing concentrations of calf thymus DNA (CT-DNA).
| [CT-DNA] (μM) | Absorbance at λ_max | λ_max (nm) |
| 0 | 0.850 | 385 |
| 10 | 0.795 | 387 |
| 20 | 0.742 | 389 |
| 40 | 0.680 | 392 |
| 60 | 0.635 | 394 |
| 80 | 0.610 | 395 |
| 100 | 0.605 | 395 |
Fluorescence Spectroscopy: Ethidium Bromide (EB) Displacement Assay
Principle: Ethidium bromide (EB) is a classic DNA intercalator that exhibits a significant increase in fluorescence quantum yield upon binding to DNA.[11] A competitive binding experiment can be performed where the test compound is added to a pre-formed DNA-EB complex. If the compound displaces EB from its intercalation sites, a quenching (decrease) of the fluorescence intensity will be observed.[7]
Expected Outcome for Intercalation: A concentration-dependent decrease in the fluorescence intensity of the DNA-EB complex, indicating that the test molecule is competing for the same intercalation sites.
Illustrative Data: EB Displacement Assay
This table shows hypothetical results for the quenching of DNA-EB fluorescence upon the addition of this compound. F₀ is the initial fluorescence of the DNA-EB complex, and F is the fluorescence after adding the compound.
| [Compound] (μM) | Fluorescence Intensity (F) | F/F₀ |
| 0 | 980 | 1.00 |
| 5 | 852 | 0.87 |
| 10 | 715 | 0.73 |
| 20 | 558 | 0.57 |
| 40 | 392 | 0.40 |
| 60 | 284 | 0.29 |
| 80 | 225 | 0.23 |
Viscometry
Principle: Viscosity is a measure of a fluid's resistance to flow. For a solution of rigid rod-like polymers like DNA, viscosity is sensitive to the length of the polymer. Intercalation lengthens the DNA helix to accommodate the inserted molecule, which leads to a measurable increase in the solution's viscosity.[12] In contrast, groove binding or electrostatic interactions cause little to no change in DNA length and thus have a minimal effect on viscosity.
Expected Outcome for Intercalation: A significant increase in the relative viscosity of a DNA solution as the ratio of [Compound]/[DNA] increases. This is considered a classic and definitive test for intercalation.
Circular Dichroism (CD) Spectroscopy
Principle: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. DNA is a chiral molecule and has a characteristic CD spectrum. The B-form DNA shows a positive band around 275 nm (due to base stacking) and a negative band around 245 nm (due to helicity).[12] Binding of a ligand can perturb the DNA structure and alter its CD spectrum.
Expected Outcome for Intercalation: Changes in both the positive and negative bands of the DNA CD spectrum are expected, indicating a distortion of the DNA secondary structure. Additionally, if the bound molecule is achiral, an induced CD signal may appear in the region where the ligand absorbs light, confirming its association with the chiral DNA environment.
Detailed Experimental Protocol: Ethidium Bromide Displacement Assay
This protocol provides a self-validating system for assessing the competitive DNA binding of this compound.
Objective: To determine if the test compound can displace ethidium bromide from calf thymus DNA, providing strong evidence for an intercalative binding mode.
Materials:
-
This compound (stock solution in DMSO)
-
Calf Thymus DNA (CT-DNA)
-
Ethidium Bromide (EB)
-
Tris-HCl buffer (10 mM Tris-HCl, 50 mM NaCl, pH 7.4)
-
Spectrofluorometer
-
Quartz cuvettes (1 cm path length)
Methodology:
-
Preparation of Solutions:
-
Prepare a 1 mg/mL stock solution of CT-DNA in Tris-HCl buffer. Determine its concentration in base pairs by measuring the absorbance at 260 nm (A₂₆₀), using a molar extinction coefficient (ε) of 6600 M⁻¹cm⁻¹ per nucleotide. Ensure the A₂₆₀/A₂₈₀ ratio is ~1.8–1.9 to confirm purity.
-
Prepare a 1 mM stock solution of EB in Tris-HCl buffer.
-
Prepare a 1 mM stock solution of the test compound in high-purity DMSO.
-
-
Formation of the DNA-EB Complex:
-
In a 3 mL quartz cuvette, add 2 mL of Tris-HCl buffer.
-
Add CT-DNA to a final concentration of 50 µM (base pairs).
-
Add EB to a final concentration of 10 µM.
-
Mix gently by inverting the cuvette and incubate at room temperature for 10 minutes in the dark to allow the complex to form and equilibrate.
-
-
Fluorescence Measurement:
-
Place the cuvette in the spectrofluorometer.
-
Set the excitation wavelength to 520 nm and the emission scan range from 550 nm to 700 nm.
-
Record the initial fluorescence emission spectrum of the DNA-EB complex. This is your F₀ value (the intensity at the emission maximum, typically ~600 nm).
-
-
Titration with Test Compound:
-
Add a small aliquot (e.g., 2-5 µL) of the test compound stock solution directly to the cuvette to achieve the first desired concentration (e.g., 5 µM). Causality Check: The volume of DMSO added should be kept below 5% of the total volume to avoid solvent effects on the DNA structure.
-
Mix gently and allow the solution to equilibrate for 5 minutes.
-
Record the fluorescence emission spectrum. This is your F value.
-
Repeat this process by making successive additions of the test compound to obtain a range of concentrations (e.g., 5, 10, 20, 40, 60, 80 µM).
-
-
Data Analysis:
-
Correct the fluorescence data for dilution by multiplying each intensity value by a factor of (V₀+Vᵢ)/V₀, where V₀ is the initial volume and Vᵢ is the total volume of titrant added.
-
Plot the relative fluorescence intensity (F/F₀) versus the concentration of the test compound.
-
The data can be further analyzed using the Stern-Volmer equation to quantify the quenching efficiency: F₀/F = 1 + Ksv[Q] Where [Q] is the concentration of the quencher (test compound) and Ksv is the Stern-Volmer quenching constant. A linear plot of F₀/F vs. [Q] indicates a single type of quenching mechanism.
-
Mechanistic Visualization
The following diagram illustrates the molecular event of intercalation.
Caption: The process of a planar molecule intercalating into a DNA double helix.
Conclusion and Future Perspectives
The evidence gathered from UV-Vis spectroscopy, fluorescence displacement assays, viscometry, and circular dichroism can collectively build a strong case for the DNA intercalation of this compound. This understanding is pivotal, not only for contextualizing the activity of its derivative, Pyronaridine, but also for guiding the future design of novel benzo[b]-1,5-naphthyridine derivatives as potential therapeutic agents.
Future work should focus on:
-
Molecular Docking and Dynamics Simulations: To computationally model the intercalation site and identify key interactions at the atomic level.[13]
-
Topoisomerase Inhibition Assays: To determine if intercalation by this compound inhibits the function of DNA topoisomerases, a common mechanism for anticancer drugs.[10]
-
Sequence Specificity Studies: Using techniques like DNA footprinting or assays with specific oligonucleotides to determine if the compound has a preference for certain DNA sequences (e.g., GC-rich regions).
-
Cell-Based Assays: To correlate the biophysical data with biological activity, such as cytotoxicity in cancer cell lines.
By integrating these biophysical, computational, and biological approaches, the full therapeutic potential of the benzo[b]-1,5-naphthyridine scaffold can be explored and exploited.
References
- Gomez, C., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules.
- Gomez, C., et al. (2021). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules.
- University of Hertfordshire Research Archive. (n.d.). Synthesis of Bisquinolines, Napthythyridines and Pyronaridine to Elucidate the Mechanism of Antimalarial Drug Action.
- Shahabadi, N., et al. (2015). Spectroscopic and computational studies on the interaction of DNA with pregabalin drug. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
- Mukherjee, A., & Sasikala, W. D. (2013). Drug-DNA intercalation: from discovery to the molecular mechanism. Advances in Protein Chemistry and Structural Biology.
- Pawar, S., et al. (2018). DNA intercalation methodology for an efficient prediction of ligand binding pose and energetics. Nucleic Acids Research.
- Abbott, G., et al. (2013). Mutagenicity of N-acyloxy-N-alkoxyamides as an indicator of DNA intercalation part 1: evidence for naphthalene as a DNA intercalator. Organic & Biomolecular Chemistry.
- Zegar, A., & Zegarska, M. (2019). Using Spectroscopic Techniques to Examine Drug– DNA Interactions. Molecules.
- Riesner, D., et al. (2005). Analysis of DNA intercalating drugs by TGGE. Journal of Biochemical and Biophysical Methods.
- da Silva, A. D., et al. (2011). Recent Developments in the Chemistry of Deoxyribonucleic Acid (DNA) Intercalators: Principles, Design, Synthesis, Applications and Trends. Molecules.
- Wei, Y., et al. (2007). A SPECTROSCOPIC STUDY ON THE DNA BINDING BEHAVIOR OF THE ANTICANCER DRUG DACARBAZINE. Journal of Coordination Chemistry.
- Kulikova, L., et al. (2023). Synthesis of Novel Benzo[b][5][9]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. Molecules.
- Selyutina, A., et al. (2018). DNA-intercalator interactions: Structural and physical analysis using atomic force microscopy in solution. Micron.
- Tomczyk, M. D., & Walczak, K. Z. (2018). l,8-Naphthalimide based DNA intercalators and anticancer agents. A systematic review from 2007 to 2017. European Journal of Medicinal Chemistry.
- Semantic Scholar. (2023). Synthesis of Novel Benzo[b][5][9]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. Semantic Scholar.
- Haque, F., et al. (2022). Metal-Based Drug–DNA Interactions and Analytical Determination Methods. Molecules.
- Kulikova, L., et al. (2023). Synthesis of Novel Benzo[b][5][9]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. MDPI.
- Fulle, S., & Gohlke, H. (2009). Docking Studies on DNA Intercalators. Journal of Chemical Information and Modeling.
- Pharmaffiliates. (n.d.). 7,10-Dichloro-2-methoxybenzo[b][5][6]naphthyridine.
- Zhou, Y., et al. (2020). Single-molecule brightness analysis for the determination of anticancer drug interactions with DNA. Analyst.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of Bisquinolines, Napthythyridines and Pyronaridine to Elucidate the Mechanism of Antimalarial Drug Action [uhra.herts.ac.uk]
- 3. This compound | 6626-40-0 [chemicalbook.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug-DNA intercalation: from discovery to the molecular mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Recent Developments in the Chemistry of Deoxyribonucleic Acid (DNA) Intercalators: Principles, Design, Synthesis, Applications and Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. l,8-Naphthalimide based DNA intercalators and anticancer agents. A systematic review from 2007 to 2017 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Spectroscopic and computational studies on the interaction of DNA with pregabalin drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
The Therapeutic Potential of Benzo[b]-1,5-naphthyridine Derivatives: A Technical Guide for Drug Discovery
Introduction: The Versatility of the Benzo[b]-1,5-naphthyridine Scaffold
The benzo[b]-1,5-naphthyridine core, a heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. These compounds have shown promise in a range of therapeutic areas, most notably in oncology and the treatment of neurodegenerative diseases. Their mechanism of action is often rooted in the inhibition of key enzymes, such as topoisomerases, phosphodiesterases, and monoamine oxidases, making them attractive candidates for targeted drug development. This guide provides an in-depth technical overview of the synthesis, biological evaluation, and therapeutic applications of benzo[b]-1,5-naphthyridine derivatives for researchers, scientists, and drug development professionals.
Anticancer Applications: Targeting the Machinery of Cell Division
Benzo[b]-1,5-naphthyridine derivatives have emerged as potent anticancer agents, primarily through their ability to inhibit topoisomerase I (Top1), an enzyme crucial for DNA replication and repair.[1] By stabilizing the Top1-DNA cleavage complex, these compounds induce DNA damage and trigger apoptosis in rapidly dividing cancer cells.[2] Some derivatives have also demonstrated cytotoxic effects through other mechanisms, including the disruption of microtubule dynamics.[3]
Mechanism of Action: Topoisomerase I Inhibition
Topoisomerase I relieves torsional stress in DNA during replication and transcription by introducing transient single-strand breaks. Benzo[b]-1,5-naphthyridine-based inhibitors intercalate into the DNA and trap the enzyme in its cleavage complex, preventing the re-ligation of the DNA strand. This leads to an accumulation of DNA breaks, ultimately resulting in cell cycle arrest and apoptosis.
Caption: Mechanism of Topoisomerase I inhibition by benzo[b]-1,5-naphthyridine derivatives.
Structure-Activity Relationship (SAR) for Anticancer Activity
The cytotoxic potency of benzo[b]-1,5-naphthyridine derivatives is significantly influenced by the nature and position of substituents on the core structure. Key SAR insights include:
-
Substituents on the Benzo Ring: Electron-donating or -withdrawing groups on the benzo portion of the molecule can modulate the electronic properties and intercalation potential of the compound.
-
Side Chains: The addition of basic side chains, often containing amino groups, can enhance cellular uptake and DNA binding affinity.
-
Planarity: A planar aromatic system is generally favored for effective DNA intercalation and inhibition of topoisomerase I.
| Compound ID | R1 Substituent | R2 Substituent | IC50 (µM) vs. HeLa Cells[3] |
| 14 | H | Naphthyl | Not specified, but potent |
| 15 | H | Naphthyl | Not specified, but potent |
| 16 | H | Naphthyl | 0.7 |
Experimental Protocol: Topoisomerase I Inhibition Assay
This protocol outlines a common method for assessing the inhibition of Topoisomerase I activity.
Materials:
-
Supercoiled plasmid DNA (e.g., pUC19)
-
Human Topoisomerase I enzyme
-
10x Topoisomerase I reaction buffer
-
Test compounds (benzo[b]-1,5-naphthyridine derivatives) dissolved in DMSO
-
Loading dye
-
Agarose gel and electrophoresis equipment
-
Ethidium bromide or other DNA stain
-
UV transilluminator
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes on ice, each containing 10x reaction buffer and supercoiled plasmid DNA.
-
Add varying concentrations of the test compound to the tubes. Include a positive control (e.g., camptothecin) and a negative control (DMSO vehicle).
-
Initiate the reaction by adding Topoisomerase I enzyme to each tube.
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding loading dye containing SDS.
-
Load the samples onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Stain the gel with ethidium bromide and visualize the DNA bands under a UV transilluminator.
-
Inhibition is determined by the reduction in the amount of relaxed DNA compared to the control.
Neuroprotective Applications: Modulating Key Neurological Pathways
Benzo[b]-1,5-naphthyridine derivatives have also demonstrated significant potential in the treatment of neurodegenerative disorders like Alzheimer's and Parkinson's disease. Their neuroprotective effects are often attributed to the inhibition of phosphodiesterase 5 (PDE5) and monoamine oxidase B (MAO-B).
Mechanism of Action: PDE5 Inhibition and the cGMP Pathway
Phosphodiesterase 5 (PDE5) is an enzyme that degrades cyclic guanosine monophosphate (cGMP), a second messenger involved in various physiological processes, including synaptic plasticity and memory formation. By inhibiting PDE5, benzo[b]-1,5-naphthyridine derivatives increase intracellular cGMP levels, leading to enhanced neuronal signaling and protection against neurotoxicity.
Caption: PDE5 inhibition by benzo[b]-1,5-naphthyridine derivatives enhances cGMP signaling.
Mechanism of Action: MAO-B Inhibition
Monoamine oxidase B (MAO-B) is an enzyme responsible for the degradation of neurotransmitters, particularly dopamine. In neurodegenerative diseases like Parkinson's, the inhibition of MAO-B can increase dopamine levels in the brain, alleviating motor symptoms. Certain benzo[b]-1,5-naphthyridine derivatives have been identified as potent and selective MAO-B inhibitors.[4][5]
Structure-Activity Relationship (SAR) for Neuroprotective Activity
The SAR for neuroprotective benzo[b]-1,5-naphthyridine derivatives often differs from that for anticancer agents.
-
Substituents for PDE5 Inhibition: Specific substitutions are required to achieve high affinity and selectivity for the PDE5 active site.
-
Substituents for MAO-B Inhibition: The presence of certain functional groups can lead to potent and selective inhibition of MAO-B. For instance, some studies suggest that specific substitutions on the benzo[b][4][6]naphthyridine scaffold can lead to potent MAO-B inhibitors.[5]
| Derivative Type | Target | Key Structural Features |
| Tetrahydrobenzo[b][4][6]naphthyridine | PDE5 | Specific substitutions to improve aqueous solubility and potency.[7] |
| Phenylethynyl-substituted tetrahydrobenzo[b][4][6]naphthyridine | MAO-B | The 1-(2-(4-fluorophenyl)ethynyl) analog showed an IC50 of 1.35 μM.[5] |
Experimental Protocol: MAO-B Inhibition Assay (Fluorometric)
This protocol provides a method for screening MAO-B inhibitors.
Materials:
-
Recombinant human MAO-B enzyme
-
MAO-B assay buffer
-
MAO-B substrate (e.g., benzylamine)
-
Fluorescent probe (e.g., Amplex Red)
-
Horseradish peroxidase (HRP)
-
Test compounds
-
Positive control inhibitor (e.g., selegiline)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Add MAO-B assay buffer, test compounds (at various concentrations), and a positive control to the wells of a 96-well plate.
-
Add the MAO-B enzyme to each well and incubate for a short period to allow for inhibitor binding.
-
Prepare a substrate solution containing the MAO-B substrate, fluorescent probe, and HRP in the assay buffer.
-
Initiate the reaction by adding the substrate solution to all wells.
-
Measure the fluorescence kinetically over time. The reaction produces hydrogen peroxide, which, in the presence of HRP, reacts with the probe to generate a fluorescent product.
-
The rate of fluorescence increase is proportional to MAO-B activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Synthetic Strategies: Building the Benzo[b]-1,5-naphthyridine Core
The synthesis of the benzo[b]-1,5-naphthyridine scaffold can be achieved through various methods, with the Friedländer annulation being a commonly employed strategy. This reaction involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive methylene group.
General Synthetic Protocol: Modified Friedländer Synthesis
This protocol provides a general approach for the synthesis of the benzo[b]-1,5-naphthyridine core.
Step 1: Synthesis of an appropriate aminopyridine precursor. Step 2: Condensation with a suitable carbonyl compound.
Caption: A simplified workflow for the Friedländer synthesis of a benzo[b]-1,5-naphthyridine derivative.
Conclusion and Future Directions
Benzo[b]-1,5-naphthyridine derivatives represent a versatile and promising class of compounds with significant therapeutic potential, particularly in the fields of oncology and neurodegenerative diseases. Their ability to selectively target key enzymes provides a strong foundation for the development of novel, effective, and safe therapies. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives, as well as exploring their potential in other therapeutic areas. The detailed protocols and structure-activity relationship insights provided in this guide are intended to empower researchers to further unlock the therapeutic potential of this remarkable scaffold.
References
- Fiorito, J., et al. (2017). Identification of a Novel 1,2,3,4-Tetrahydrobenzo[b][4][6]naphthyridine Analogue as a Potent Phosphodiesterase 5 Inhibitor with Improved Aqueous Solubility for the Treatment of Alzheimer's Disease. Journal of Medicinal Chemistry.
- Chen, Y., et al. (2021). Synthesis of Polysubstituted Benzo[b][4][8]naphthyridine via Mn(III)-Mediated Domino Cascade Reactions of Cyclopropanols and 2-(2-Isocyanophenyl)acetonitriles. Organic Letters.
- Assay Genie. (n.d.). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) (#BN01013).
- Mathew, B., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in Molecular Biology.
- de la Torre-García, C., et al. (2021).
- Lee, H., et al. (2013).
- Paguigan, N. D., et al. (2019). Developing a phosphodiesterase-5 inhibitor assay to detect counterfeit drugs using spectrophotometry. F1000Research.
- Quiroga, J., et al. (2021).
- Coon, S. L., et al. (2018). Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products. Drug Testing and Analysis.
- Coon, S. L., et al. (2018). Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products.
- Siracusa, R., et al. (2021). New Insights into the Structure-Activity Relationship and Neuroprotective Profile of Benzodiazepinone Derivatives of Neurounina-1 as Modulators of the Na+/Ca2+ Exchanger. Journal of Medicinal Chemistry.
- Mogilaiah, K., et al. (2011). Synthesis of novel 1,5-benzothiazepine[7,6-b]-1, 8-naphthyridines under microwave irradiation via Mannich condensation.
- Kulikova, L. N., et al. (2023). Synthesis of Novel Benzo[b][4][6]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. Molecules.
- Wójcicka, A., & Mączyński, M. (2024). Biological Activity of Naturally Derived Naphthyridines. Pharmaceuticals.
- Dexheimer, T. S., & Pommier, Y. (2008). DNA cleavage assay for the identification of topoisomerase I inhibitors.
- Nitiss, J. L., & Soory, A. (2017). Topoisomerase Assays. Current Protocols in Pharmacology.
- Abengózar, A., et al. (2018). Substituted 1,5-naphthyridine derivatives as novel antileishmanial agents. Synthesis and biological evaluation. European Journal of Medicinal Chemistry.
- Al-Warhi, T., et al. (2025). In Silico and in vitro evaluation of the anticancer effect of a 1,5-Benzodiazepin-2-One derivative (3b) revealing potent dual inhibition of HER2 and HDAC1. Scientific Reports.
- Amir, M., et al. (2024). Benzothiazole-based potent apoptosis inducers.
- Deady, L. W., et al. (2005). Synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][4][6]naphthyridin-(5H)ones. Bioorganic & Medicinal Chemistry.
- Al-Ostath, A., et al. (2023).
- Fiorito, J., et al. (2017). Identification of a Novel 1,2,3,4-Tetrahydrobenzo[b][4][6]naphthyridine Analogue as a Potent Phosphodiesterase 5 Inhibitor with Improved Aqueous Solubility for the Treatment of Alzheimer's Disease. Semantic Scholar.
- Cushman, M., et al. (2012).
- Elguero, J., et al. (2014). Synthesis and Biological Evaluation of 1,5-Naphthyridines as Topoisomerase I Inhibitors. A New Family of Antiproliferative Agents. Letters in Drug Design & Discovery.
- Bhat, A., & Singh, P. (2023). An Outlook of the Structure Activity Relationship (SAR) of Naphthalimide Derivatives as Anticancer Agents. Current Organic Synthesis.
- Misbahi, H., et al. (2002). Benzo[b]-1,8-naphthyridine derivatives: synthesis and reversal activity on multidrug resistance. Anticancer Research.
- Liu, Y., et al. (2018). Assay of topoisomerase I activity. Protocols.io.
- Kulikova, L. N., et al. (2023). Synthesis of Novel Benzo[b][4][6]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors.
- Gellibert, F., et al. (2004). Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors.
- Kulikova, L. N., et al. (2023). Biologically active derivatives of benzo[b][4][6]naphthyridine.
- Al-Tel, T. H. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction.
- Gellibert, F., et al. (2004). Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. Journal of Medicinal Chemistry.
- Mita, Y., et al. (2013).
Sources
- 1. benthamscience.com [benthamscience.com]
- 2. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. assaygenie.com [assaygenie.com]
- 7. Monoamine Oxidase Inhibition | Evotec [evotec.com]
An In-depth Technical Guide to 7,10-Dichloro-2-methoxybenzo[b]-1,5-naphthyridine: Discovery, Synthesis, and Scientific Significance
This technical guide provides a comprehensive overview of 7,10-dichloro-2-methoxybenzo[b]-1,5-naphthyridine, a pivotal heterocyclic compound primarily known for its role as a key intermediate in the synthesis of the antimalarial drug pyronaridine. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering in-depth insights into its history, synthesis, and chemical properties.
Introduction and Historical Context
This compound, identified by the CAS Number 6626-40-0, is a synthetic compound whose history is intrinsically linked to the development of pyronaridine. Pyronaridine, a potent antimalarial agent, was first synthesized in the 1970s in China, and the initial disclosure of its synthesis and that of its precursors, including this compound, was made by Zheng et al. in 1982.[1] The development of this class of compounds was a significant step forward in the search for effective treatments against drug-resistant strains of Plasmodium falciparum.
The strategic placement of the chloro and methoxy groups on the benzo[b]-1,5-naphthyridine scaffold is crucial for its subsequent conversion into pyronaridine, highlighting the importance of this intermediate in the overall synthetic strategy.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source(s) |
| CAS Number | 6626-40-0 | [2] |
| Molecular Formula | C₁₃H₈Cl₂N₂O | [2] |
| Molecular Weight | 279.12 g/mol | [2] |
| Melting Point | 186-187 °C | [2] |
| Appearance | Pale yellow solid | |
| Solubility | Sparingly soluble in chloroform, DMSO (heated), and methanol (heated) | [2] |
Synthesis and Chemical Reactivity
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The most established route involves an initial Ullmann condensation followed by a cyclodehydration reaction.
Synthetic Pathway Overview
The overall synthetic pathway can be visualized as a two-stage process starting from commercially available precursors. The first stage involves the formation of a substituted aminobenzoic acid, which is then cyclized and chlorinated in the second stage to yield the target compound.
Caption: Synthetic pathway for this compound.
Detailed Synthetic Protocol
Stage 1: Synthesis of 4-Chloro-2-(6-methoxy-pyridin-3-ylamino)benzoic acid (Ullmann Condensation)
This step involves the copper-mediated coupling of 2,4-dichlorobenzoic acid with 5-amino-2-methoxypyridine.[3] The Ullmann condensation is a classic method for the formation of carbon-nitrogen bonds.
-
Reactants: 2,4-Dichlorobenzoic acid, 5-Amino-2-methoxypyridine.
-
Catalyst: Copper-based catalyst (e.g., copper powder or a copper salt).
-
Solvent: A high-boiling point solvent such as n-pentanol or dimethylformamide (DMF) is typically used.[3]
-
Procedure:
-
Combine 2,4-dichlorobenzoic acid, 5-amino-2-methoxypyridine, and the copper catalyst in the chosen solvent.
-
Heat the mixture under reflux for several hours. The reaction progress should be monitored by a suitable technique like Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product is isolated. This may involve acidification to precipitate the carboxylic acid, followed by filtration and washing.
-
-
Key Consideration: A notable challenge in this step, particularly when using alcohol-based solvents like n-pentanol, is the potential for esterification of the carboxylic acid, which can complicate the purification process.[3] The use of anhydrous and oxygen-free conditions is recommended to improve the yield and purity of the desired product.[3]
Stage 2: Synthesis of this compound (Cyclodehydration and Chlorination)
The precursor acid from Stage 1 is then subjected to a cyclodehydration and chlorination reaction using phosphorus oxychloride (POCl₃).[3]
-
Reactant: 4-Chloro-2-(6-methoxy-pyridin-3-ylamino)benzoic acid.
-
Reagent: Phosphorus oxychloride (POCl₃).
-
Procedure:
-
The precursor acid is treated with an excess of phosphorus oxychloride.
-
The mixture is heated under reflux. POCl₃ acts as both a dehydrating agent to facilitate the ring closure and a chlorinating agent to convert the newly formed hydroxyl group at the 10-position to a chloro group.
-
The reaction is typically monitored by TLC or GC-MS.
-
After the reaction is complete, the excess POCl₃ is carefully quenched, and the product is isolated and purified, often by crystallization.
-
-
Expert Insight: A critical aspect of this step is controlling the reaction time. Prolonged reaction times (e.g., beyond four hours) can lead to the formation of an undesired trichlorinated byproduct, 2,7,10-trichloro-benzo[b][1][2]naphthyridine, where the methoxy group is also displaced by a chlorine atom. This side reaction significantly reduces the yield of the target compound.[3]
Chemical Reactivity and Role as an Intermediate
The chemical reactivity of this compound is dominated by the presence of the two chloro substituents on the electron-deficient benzo[b]-1,5-naphthyridine ring system. The chloro group at the 10-position is particularly activated towards nucleophilic aromatic substitution (SNAr). This enhanced reactivity is pivotal for its function as a precursor to pyronaridine.
In the synthesis of pyronaridine, the 10-chloro group undergoes a selective SNAr reaction with 4-aminophenol to form the crucial C-N bond that links the naphthyridine core to the phenolic part of the final drug molecule.[3]
Caption: Key SNAr reaction in the synthesis of pyronaridine.
Putative Biological Activity
While primarily utilized as a synthetic intermediate, there is some evidence to suggest that this compound may possess intrinsic biological activity.
-
Antimicrobial and Anticancer Potential: Some reports indicate that the compound exhibits antimicrobial and anticancer properties.[4] The proposed mechanism of action for these activities is through DNA intercalation, a process where the planar aromatic ring system of the molecule inserts itself between the base pairs of DNA, thereby disrupting DNA replication and transcription processes.[4] However, detailed studies with quantitative data (e.g., IC₅₀ values) on this specific compound are not widely available in the public domain.
The broader class of benzo[b]-1,5-naphthyridine derivatives has been investigated for various biological activities, including cytotoxicity against cancer cell lines and inhibition of topoisomerase II.
Conclusion
This compound is a compound of significant interest in medicinal chemistry, primarily due to its indispensable role in the synthesis of the antimalarial drug pyronaridine. Its synthesis, involving a key Ullmann condensation and a carefully controlled cyclodehydration/chlorination step, presents unique challenges and requires a deep understanding of reaction mechanisms to optimize yield and purity. While its own biological activities are not extensively characterized, its structural features provide a valuable platform for the development of other biologically active molecules. This guide serves as a foundational resource for researchers working with this important heterocyclic compound.
References
- Zheng, X. Y., Chen, C., Gao, F. H., Zhu, P. E., & Guo, H. Z. (1982). [Synthesis of new antimalarial drug pyronaridine and its analogues]. Yao Xue Xue Bao, 17(2), 118–125.
- Alizadeh-Shekalgourabi, S. (2011). Synthesis of Bisquinolines, Napthythyridines and Pyronaridine to Elucidate the Mechanism of Antimalarial Drug Action (Doctoral thesis, University of Hertfordshire).
- Pharmaffiliates. (n.d.). 7,10-Dichloro-2-methoxybenzo[b][1][2]naphthyridine.
- LookChem. (n.d.). Cas 6626-40-0, this compound.
- Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3–26.
- Google Patents. (n.d.). KR100975895B1 - Preparation method of pyronaridine and intermediates therefor.
- ACS Publications. (2022). Environmentally Responsible and Cost-Effective Synthesis of the Antimalarial Drug Pyronaridine. Organic Letters.
- HexonSynth. (n.d.). This compound.
Sources
- 1. KR100975895B1 - Preparation method of pyronaridine and intermediates therefor - Google Patents [patents.google.com]
- 2. uhra.herts.ac.uk [uhra.herts.ac.uk]
- 3. Synthesis of Bisquinolines, Napthythyridines and Pyronaridine to Elucidate the Mechanism of Antimalarial Drug Action [uhra.herts.ac.uk]
- 4. benchchem.com [benchchem.com]
Spectroscopic Scrutiny of 7,10-Dichloro-2-methoxybenzo[b]-1,5-naphthyridine: A Technical Guide
This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 7,10-Dichloro-2-methoxybenzo[b]-1,5-naphthyridine, a key intermediate in the synthesis of the potent antimalarial drug, Pyronaridine.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data essential for the unequivocal identification and characterization of this pivotal heterocyclic compound.
Introduction: The Significance of a Precursor
This compound (CAS No: 6626-40-0) is a complex heterocyclic molecule with a molecular formula of C₁₃H₈Cl₂N₂O and a molecular weight of 279.12 g/mol .[3] Its rigid, planar structure, comprised of a fused benzo-naphthyridine core, is substituted with two chlorine atoms and a methoxy group. The precise positioning of these functional groups is critical for its subsequent reactivity in the synthesis of Pyronaridine.[2] Therefore, rigorous spectroscopic analysis is not merely a procedural step but a cornerstone of quality control, ensuring the structural integrity of this advanced intermediate. This guide will dissect the NMR, IR, and MS data, providing both the experimental context and a detailed interpretation of the spectral features that confirm the molecule's identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure
NMR spectroscopy is the most powerful tool for determining the detailed carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are indispensable for confirming the substitution pattern on the aromatic rings.
Experimental Protocol: NMR Spectroscopy
A standard and effective protocol for acquiring high-resolution NMR spectra of the title compound is as follows:
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of this compound.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆) of high purity
-
5 mm NMR tubes
-
High-field NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry 5 mm NMR tube. Ensure complete dissolution.
-
Instrument Setup:
-
Tune and shim the spectrometer to the lock signal of the deuterated solvent to ensure a homogeneous magnetic field.
-
Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
Acquire a standard ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak.
Visualizing the Molecular Structure
Caption: A plausible mass spectrometry fragmentation pathway for the title compound.
Conclusion
The spectroscopic techniques of NMR, IR, and MS, when used in concert, provide a robust and definitive characterization of this compound. The predicted data presented in this guide, based on the known chemical structure, offer a clear roadmap for the analysis and quality control of this important pharmaceutical intermediate. The experimental protocols outlined represent standard, reliable methods for obtaining high-quality spectroscopic data. This comprehensive approach ensures the structural integrity of the molecule, a critical factor in the synthesis of the life-saving antimalarial drug, Pyronaridine.
References
- LookChem. (n.d.). Cas 6626-40-0, this compound.
- Alizadeh-Shekalgourabi, S. (2025). Synthesis of Bisquinolines, Napthythyridines and Pyronaridine to Elucidate the Mechanism of Antimalarial Drug Action. University of Hertfordshire Research Archive.
- Alizadeh, S. (2025). Synthesis of bisquinolines, naphthyridines and pyronaridine to elucidate the mechanism of antimalarial drug action. University of Hertfordshire Research Archive.
Sources
A Technical Guide to the Organic Solvent Solubility of 7,10-Dichloro-2-methoxybenzo[b]-1,5-naphthyridine
Abstract
This technical guide provides a comprehensive analysis of the solubility of 7,10-Dichloro-2-methoxybenzo[b]-1,5-naphthyridine (CAS No. 6626-40-0) in organic solvents. As a critical intermediate in the synthesis of the antimalarial drug Pyronaridine, understanding its solubility profile is paramount for process optimization, formulation, and quality control in drug development.[1] This document synthesizes theoretical principles of solubility with practical, field-proven experimental methodologies. It is intended for researchers, chemists, and drug development professionals who require a deep, actionable understanding of this compound's physicochemical properties. The guide details the molecular factors governing solubility, presents established qualitative data, and provides robust protocols for quantitative solubility determination.
Introduction: The Significance of a Key Intermediate
This compound is a heterocyclic compound featuring a fused benzo-naphthyridine core.[2] Its primary significance lies in its role as a key precursor in the synthesis of Pyronaridine, a potent antimalarial agent effective against chloroquine-resistant strains of Plasmodium falciparum.[2][3][4] The synthesis of Pyronaridine involves a selective nucleophilic aromatic substitution (SNAr) at the 10-chloro position of the naphthyridine ring.[1][5] The efficiency of this and subsequent reaction steps is intrinsically linked to the solubility of the starting materials and intermediates in the chosen solvent system.
Poor solubility can lead to challenges in reaction kinetics, purification, and handling, ultimately impacting yield and purity. Therefore, a thorough characterization of the solubility of this compound in a range of common organic solvents is not merely an academic exercise but a critical component of process chemistry and drug development. This guide will first explore the theoretical underpinnings of its solubility based on its molecular structure and then provide practical methods for its empirical determination.
Theoretical Framework for Solubility
The principle of "like dissolves like" is the cornerstone for predicting solubility.[6][7][8] This principle states that substances with similar intermolecular forces and polarity are more likely to be soluble in one another. The solubility of this compound is governed by a balance of several structural features and the properties of the solvent.
Molecular Structure Analysis
The structure of this compound presents several key features that influence its polarity and, consequently, its solubility:
-
Heteroaromatic Core: The fused ring system containing nitrogen atoms introduces polarity due to the electronegativity difference between nitrogen and carbon. This allows for potential dipole-dipole interactions.
-
Dichloro-Substituents: The two chlorine atoms are strongly electronegative, creating polar C-Cl bonds. However, the symmetrical placement of these groups on the benzo ring can partially cancel out their dipole moments, influencing the overall molecular polarity.
-
Methoxy Group: The methoxy (-OCH₃) group is moderately polar and can act as a hydrogen bond acceptor. This feature can enhance solubility in protic or other polar solvents.
-
Aromatic System: The large, planar aromatic surface is predominantly non-polar and will favor interactions with non-polar solvents through London dispersion forces.
Overall, this compound can be classified as a moderately polar molecule. Its solubility will be highest in solvents that can effectively interact with both its polar functional groups and its non-polar aromatic core.
The Role of the Solvent
Organic solvents can be broadly categorized based on their polarity:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents possess a hydrogen atom bonded to an electronegative atom and can act as both hydrogen bond donors and acceptors. They are effective at solvating polar solutes.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have a large dipole moment but lack an O-H or N-H bond. They are good at dissolving polar compounds but cannot donate hydrogen bonds.
-
Non-Polar Solvents (e.g., Hexane, Toluene): These solvents have low dielectric constants and interact primarily through weak London dispersion forces. They are best for dissolving non-polar solutes.
-
Chlorinated Solvents (e.g., Chloroform, Dichloromethane): These are of intermediate polarity and can be effective for a range of solutes.
Based on the structure of this compound, it is expected to exhibit limited solubility in highly non-polar solvents like hexane and better, though not unlimited, solubility in moderately polar to polar aprotic solvents.
Crystal Lattice Energy
For a solid to dissolve, the energy released from the interaction of the solute with the solvent (solvation energy) must overcome the energy holding the solute molecules together in the crystal lattice (lattice energy).[9][10][11][12] this compound is a solid with a melting point of 186-187°C.[1][13][14] This relatively high melting point suggests a stable crystal lattice with significant intermolecular forces, which could contribute to its limited solubility. Overcoming this lattice energy is a key thermodynamic barrier to dissolution.
Known Solubility Profile (Qualitative)
Based on available data from chemical suppliers, the qualitative solubility of this compound has been described as follows:
| Solvent | Solubility Description |
| Chloroform | Sparingly Soluble[1][13][14][15] |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble (with heating)[1][13][14][15] |
| Methanol | Slightly Soluble (with heating)[1][13][14][15] |
These qualitative descriptors, while useful, lack the precision required for many applications in drug development. For instance, "sparingly soluble" can encompass a wide range of concentrations. Therefore, quantitative experimental determination is essential. The observation that heating is required to improve solubility in DMSO and methanol suggests that the dissolution process is endothermic, meaning that the solubility increases with temperature.[16][17][18]
Experimental Protocols for Solubility Determination
A robust understanding of solubility requires distinguishing between two key measurements: kinetic and thermodynamic solubility.
-
Kinetic Solubility: Measures the concentration at which a compound, initially dissolved in a concentrated organic solvent stock (typically DMSO), begins to precipitate when diluted into an aqueous or organic medium. It is a high-throughput method often used in early drug discovery.[19][20][21]
-
Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution with an excess of the solid compound present. This is a more time-consuming but more accurate measure, crucial for later-stage development.[19][20][21]
The following sections detail validated protocols for determining both types of solubility.
Workflow for Solubility Assessment
The logical flow for a comprehensive solubility assessment involves initial qualitative tests followed by more rigorous quantitative analysis.
Caption: General workflow for solubility determination.
Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)
This method is the gold standard for determining equilibrium solubility.[20]
Principle: An excess amount of the solid compound is agitated in the solvent of interest for a prolonged period to ensure equilibrium is reached. The resulting saturated solution is then filtered to remove undissolved solid, and the concentration of the dissolved compound is measured.
Methodology:
-
Preparation: Add an excess amount of this compound (e.g., 2-5 mg) to a clean vial. The exact amount should be more than what is expected to dissolve.
-
Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired organic solvent (e.g., Chloroform, DMSO, Methanol, Acetonitrile, Toluene).
-
Equilibration: Seal the vial and place it on an orbital shaker or rotator at a controlled temperature (e.g., 25°C) for 24-48 hours. This extended time allows the system to reach thermodynamic equilibrium.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed for at least 1 hour to let the excess solid settle.
-
Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove all undissolved particles. This step is critical to avoid artificially high concentration readings.
-
Quantification: Dilute the filtered saturated solution with an appropriate mobile phase and analyze the concentration using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared from known concentrations of the compound is used for accurate quantification.
-
Data Reporting: Report the solubility in units of µg/mL or mM.
Caption: Shake-Flask method for thermodynamic solubility.
Protocol 2: Kinetic Solubility Determination (Nephelometry)
This high-throughput method is ideal for rapid screening across multiple solvents.[13]
Principle: Laser nephelometry measures the amount of light scattered by suspended particles in a solution.[14][22] A compound is dissolved in DMSO to create a high-concentration stock solution. This stock is then serially diluted into the target organic solvent. The concentration at which precipitation (indicated by a sharp increase in light scattering) occurs is defined as the kinetic solubility.
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Plate Preparation: In a 96- or 384-well microplate, add the organic solvents to be tested.
-
Serial Dilution: Use an automated liquid handler to perform serial dilutions of the DMSO stock solution directly into the wells containing the test solvents.
-
Incubation: Allow the plate to incubate for a short period (e.g., 1-2 hours) at a controlled temperature.
-
Nephelometric Reading: Place the microplate into a laser nephelometer and measure the light scattering (reported in Nephelometric Turbidity Units, NTU) in each well.
-
Data Analysis: Plot the NTU values against the compound concentration. The kinetic solubility is determined as the concentration just before the sharp increase in NTU, indicating the onset of precipitation.
Caption: Nephelometry workflow for kinetic solubility.
Safety and Handling
This compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[23] It may also cause respiratory irritation.[23][24]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves when handling this compound.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[23] Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere (nitrogen or argon) at 2-8°C.[13][14][15]
Conclusion and Future Directions
The solubility of this compound is a critical parameter for its effective use in the synthesis of Pyronaridine. While qualitative data indicates it is sparingly soluble in chloroform and slightly soluble with heating in DMSO and methanol, this guide provides the theoretical context and detailed experimental protocols necessary for precise, quantitative determination.
The moderately polar nature of the molecule, combined with a significant crystal lattice energy, dictates its solubility behavior. For process development, a full quantitative screen using the shake-flask method across a range of pharmaceutically relevant solvents (e.g., ethyl acetate, isopropyl alcohol, acetonitrile, toluene) is recommended. This data will enable chemists to select optimal solvent systems for reaction, crystallization, and purification, ultimately leading to a more efficient and robust manufacturing process for a vital antimalarial drug.
References
- Lookchem. (n.d.). Cas 6626-40-0, this compound.
- Pharmaffiliates. (n.d.). CAS No : 6626-40-0 | Product Name : 7,10-Dichloro-2-methoxybenzo[b][1][2]naphthyridine.
- University of Hertfordshire Research Archive. (n.d.). Synthesis of Bisquinolines, Napthythyridines and Pyronaridine to Elucidate the Mechanism of Antimalarial Drug Action.
- StudySmarter. (n.d.). Student Question : How is crystal lattice energy used to predict solubility and reactivity?
- BMG LABTECH. (n.d.). What is Nephelometry: Meaning & Examples.
- Ovid. (n.d.). Kinetic versus thermodynamic solubility temptations and risks.
- National Center for Biotechnology Information. (n.d.). Contribution of Crystal Lattice Energy on the Dissolution Behavior of Eutectic Solid Dispersions.
- Creative Bioarray. (n.d.). Aqueous Solubility Assays.
- Pharmlabs. (n.d.). Factors Influencing the Solubility of Drugs.
- StudySmarter. (n.d.). Solubility and Polarity.
- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds | PDF.
- Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs.
- American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.
- Quora. (2017, October 23). How is lattice energy related to solubility?
- Chemistry LibreTexts. (2023, August 4). 6.6: Lattice Energy and Solubility.
- Aakash Institute. (n.d.). Solubility, Factors Affecting Solubility, Hydration Enthalpy and Lattice Enthalpy, Factors affecting Hydration Enthalpy and Lattice Enthalpy, Solubility Product, Practice Problems & Frequently Asked Questions.
- SALTISE. (n.d.). CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility.
- University of Calgary. (2023, August 31). Solubility of Organic Compounds.
- YouTube. (2023, December 17). How Does Solvent Polarity Impact Compound Solubility?
- Lookchem. (n.d.). Cas 6626-40-0,this compound.
- ACS Publications. (2022, May 3). Environmentally Responsible and Cost-Effective Synthesis of the Antimalarial Drug Pyronaridine | Organic Letters.
- ACS Publications. (2022, May 3). Environmentally Responsible and Cost-Effective Synthesis of the Antimalarial Drug Pyronaridine | Organic Letters.
- Pharmaffiliates. (n.d.). CAS No : 6626-40-0 | Product Name : 7,10-Dichloro-2-methoxybenzo[b][1][2]naphthyridine.
- Chemistry LibreTexts. (2023, July 7). 13.3: Factors Affecting Solubility.
- National Center for Biotechnology Information. (n.d.). Review of pyronaridine anti-malarial properties and product characteristics.
- ResearchGate. (n.d.). Improved Manufacturing Process for Pyronaridine Tetraphosphate.
- National Center for Biotechnology Information. (2023, August 28). Pyronaridine: a review of its clinical pharmacology in the treatment of malaria.
- Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility.
- National Center for Biotechnology Information. (n.d.). Biochemistry, Dissolution and Solubility. Retrieved from [https://www.ncbi.nlm.nih.gov/books/NBK54 dissolution-and-solubility/]([Link] dissolution-and-solubility/)
- CK-12 Foundation. (2012, February 23). Factors Affecting Solubility.
Sources
- 1. Factors Influencing the Solubility of Drugs | Pharmlabs [pharmlabs.unc.edu]
- 2. High-throughput nephelometry methodology for qualitative determination of aqueous solubility of chemical libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Review of pyronaridine anti-malarial properties and product characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Student Question : How is crystal lattice energy used to predict solubility and reactivity? | Chemistry | QuickTakes [quicktakes.io]
- 10. Contribution of Crystal Lattice Energy on the Dissolution Behavior of Eutectic Solid Dispersions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. quora.com [quora.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. bmglabtech.com [bmglabtech.com]
- 14. rheolution.com [rheolution.com]
- 15. ovid.com [ovid.com]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 20. Aqueous Solubility Assay - Enamine [enamine.net]
- 21. creative-bioarray.com [creative-bioarray.com]
- 22. bmglabtech.com [bmglabtech.com]
- 23. static.cymitquimica.com [static.cymitquimica.com]
- 24. echemi.com [echemi.com]
safety and handling of 7,10-Dichloro-2-methoxybenzo[b]-1,5-naphthyridine
An In-depth Technical Guide to the Safe Handling of 7,10-Dichloro-2-methoxybenzo[b]-1,5-naphthyridine
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for this compound (CAS No. 6626-40-0). Designed for researchers, chemists, and drug development professionals, this document synthesizes critical safety data with practical, field-proven insights to ensure the safe and effective use of this potent heterocyclic compound in a laboratory setting.
Compound Profile and Hazard Identification
This compound is a solid, crystalline compound with a molecular weight of 279.12 g/mol .[1] It belongs to the naphthyridine class of heterocyclic compounds, which are of significant interest in medicinal chemistry for their diverse biological activities, including potential antimicrobial and anticancer properties.[2] The presence of two chlorine atoms on the aromatic core and its ability to intercalate with DNA suggest that it should be handled as a potent and potentially cytotoxic agent.[2]
The primary hazards associated with this compound have been identified through its Safety Data Sheet (SDS) and are classified under the Globally Harmonized System (GHS).[1][3]
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 / 4 | H301/H302: Toxic or Harmful if swallowed.[1][3] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1][3] |
| Serious Eye Damage/Irritation | Category 1 / 2A | H318/H319: Causes serious eye damage or irritation.[1][3] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation.[1][3] |
Note: Discrepancies exist between supplier classifications (Category 3 vs. 4 for oral toxicity, Category 1 vs. 2A for eye damage). Prudent practice dictates adhering to the more stringent classification.
The toxicological profile is driven by the compound's structure. The dichlorinated aromatic system can participate in metabolic activation pathways that may lead to reactive intermediates. Skin and eye irritation are common for chlorinated organic compounds, which can defat tissues and cause inflammation.[4] Inhalation of the fine, solid dust can lead to mechanical and chemical irritation of the respiratory tract.
Engineering Controls and Personal Protective Equipment (PPE)
Given the compound's hazard profile, robust containment and protection measures are mandatory. The principle of "as low as reasonably practicable" (ALARP) should be applied to minimize all potential exposures.
Primary Engineering Controls
All manipulations of solid this compound must be performed within a certified chemical fume hood or a powder containment hood. This is the most critical step in preventing respiratory exposure. For operations with a high potential for aerosolization (e.g., sonicating solutions), additional containment such as a glovebox may be warranted.
Personal Protective Equipment (PPE)
A multi-layered PPE approach is required to prevent dermal, ocular, and respiratory contact. The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.
Caption: Logical relationship between compound hazards and required PPE.
-
Eye/Face Protection : Chemical splash goggles are mandatory at all times. For procedures with a higher risk of splashes, such as during transfers or solvent addition, a face shield must be worn over the goggles.[1]
-
Hand Protection : Double-gloving with nitrile gloves is required. Nitrile provides good resistance against incidental contact with many organic solvents used to dissolve the compound. Gloves must be inspected for integrity before use and changed immediately if contamination is suspected.[1][4]
-
Skin and Body Protection : A chemical-resistant lab coat should be worn and fully buttoned. Ensure cuffs are tucked into the outer glove.
-
Respiratory Protection : A NIOSH-approved respirator with an appropriate particulate filter should be available for emergency situations, such as a spill outside of a fume hood.
Standard Operating Procedures for Safe Handling
Adherence to a strict, step-by-step protocol is essential for mitigating the risks associated with this compound.
Weighing and Aliquoting Protocol
-
Preparation : Designate a specific area within a chemical fume hood for weighing. Cover the work surface and the balance with disposable, absorbent liners.
-
Tare : Place a clean, tared weigh boat or vial on the balance.
-
Transfer : Using a dedicated spatula, carefully transfer an approximate amount of the solid compound to the weigh boat. Avoid any actions that could create dust, such as tapping the spatula on the container.
-
Seal : Immediately and securely close the primary stock container.
-
Final Weighing : Record the final weight.
-
Dissolution : If making a solution, add the solvent directly to the weighing vessel within the fume hood. Use a vortex or gentle swirling to dissolve; avoid sonication unless necessary, as it can generate aerosols.
-
Decontamination : Carefully wipe the spatula, balance, and any affected surfaces with a suitable solvent (e.g., isopropanol), followed by soap and water. Dispose of all contaminated liners, gloves, and wipes as hazardous waste.
Caption: Step-by-step workflow for the safe handling of the solid compound.
Storage and Incompatibility
-
Storage Conditions : Store the compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area.[3] Recommended storage is at room temperature or refrigerated (2-8°C), depending on the supplier's recommendation.[1][5] Store away from incompatible materials.
-
Incompatibilities : Avoid contact with strong oxidizing agents, which can react exothermically with heterocyclic compounds. While specific reactivity data is not available, caution should be exercised with strong acids and bases.
Emergency Procedures
Immediate and correct response to an exposure or spill is critical.
First-Aid Measures
-
Inhalation : Move the person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]
-
Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[3]
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical help.[3]
Spill Management Protocol
-
Evacuate : Alert others in the immediate area and evacuate non-essential personnel.
-
Contain : If the spill is small and contained within a fume hood, proceed with cleanup. If it is large or outside of containment, evacuate the lab and contact the institutional emergency response team.
-
PPE : Don appropriate PPE, including double gloves, goggles, a lab coat, and a respirator if necessary.
-
Cleanup : Gently cover the spill with an absorbent material (e.g., vermiculite or a spill pad). Do not sweep the dry powder. Carefully scoop the material into a labeled hazardous waste container.
-
Decontaminate : Wipe the spill area with a suitable solvent, followed by soap and water.
-
Dispose : All materials used for cleanup must be disposed of as hazardous waste.
Caption: Emergency response workflow for a laboratory spill scenario.
Waste Disposal
All waste containing this compound, including contaminated consumables and excess material, must be disposed of in accordance with local, state, and federal regulations for hazardous chemical waste.[3] Do not allow the product to enter drains.[1]
Conclusion
This compound is a valuable compound for research with a significant hazard profile. By understanding its toxicological properties and rigorously applying the engineering controls, personal protective equipment, and handling protocols outlined in this guide, researchers can effectively mitigate the risks of exposure. A proactive and informed approach to safety is paramount when working with potent chemical agents of this class.
References
- Ecolink, Inc. (2023, December 25). Chlorinated Solvents Health Effects: Understanding Risks and Precautions.
- Pharmaffiliates. (n.d.). CAS No: 6626-40-0 | Product Name : 7,10-Dichloro-2-methoxybenzo[b][1][6]naphthyridine.
Sources
An In-Depth Technical Guide to the Thermal Stability of 7,10-Dichloro-2-methoxybenzo[b]-1,5-naphthyridine
Introduction
7,10-Dichloro-2-methoxybenzo[b]-1,5-naphthyridine (CAS No: 6626-40-0) is a pivotal heterocyclic compound with significant applications in pharmaceutical development. It is most notably recognized as a critical intermediate in the synthesis of pyronaridine, a potent antimalarial drug.[1][2][3] Beyond its role in antimalarial therapies, this naphthyridine derivative has garnered interest for its potential as an anticancer and antimicrobial agent, attributed to its capacity for DNA intercalation.[1]
The thermal stability of an Active Pharmaceutical Ingredient (API) or a key intermediate is a cornerstone of drug development. It directly influences the compound's safety, efficacy, and shelf-life, and dictates the parameters for its synthesis, purification, formulation, and storage.[][5] An unstable compound can lead to the formation of impurities, loss of potency, and unpredictable therapeutic outcomes.
This technical guide provides a comprehensive analysis of the thermal stability of this compound. It is designed for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the scientific rationale behind these methodologies. We will explore its intrinsic stability through thermal analysis techniques and discuss predictive models for long-term storage, ensuring the integrity of this vital pharmaceutical building block.
Physicochemical Profile
A foundational understanding of a compound's physical and chemical properties is essential before undertaking stability studies. The key properties of this compound are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 6626-40-0 | [3] |
| Molecular Formula | C₁₃H₈Cl₂N₂O | [3][6][7] |
| Molecular Weight | 279.12 g/mol | [2][3] |
| Appearance | Pale yellow to gray-green solid/powder | [2][3] |
| Melting Point | 186-187 °C | [2][6][7] |
| Solubility | Sparingly soluble in chloroform; slightly soluble in heated DMSO and heated methanol | [2][6] |
| Recommended Storage | Store at 2-8°C under an inert atmosphere (Nitrogen or Argon) | [2][6] |
Core Methodologies for Thermal Stability Assessment
The evaluation of thermal stability is a multi-faceted process that relies on several complementary analytical techniques. Each method provides unique insights into how the material behaves under thermal stress.
-
Differential Scanning Calorimetry (DSC): This technique is the gold standard for identifying thermal transitions.[8] It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. DSC is invaluable for determining melting point, purity, and detecting polymorphic transformations or decomposition events.[9][10]
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[11] It is used to determine the onset of thermal decomposition, quantify mass loss, and identify the temperature ranges of stability.[12] When coupled with techniques like Fourier-Transform Infrared Spectroscopy (FTIR) or Mass Spectrometry (MS), TGA can identify the gaseous byproducts of decomposition.[12]
-
Accelerated Stability Assessment Program (ASAP): ASAP is a predictive methodology used to determine the shelf-life of APIs.[13] By exposing the compound to a range of elevated temperatures and humidity levels for a short period (typically 1-2 weeks), degradation kinetics can be modeled using a humidity-corrected Arrhenius equation to forecast long-term stability under standard storage conditions.[14]
Experimental Protocols & Data Interpretation
The following sections detail the standardized protocols for assessing the thermal stability of this compound.
Differential Scanning Calorimetry (DSC) for Melting Point and Purity
Causality: The melting point is a critical indicator of a crystalline compound's identity and purity. A sharp, well-defined melting endotherm at the expected temperature suggests a high degree of purity and a stable crystalline form. Broad peaks or the presence of multiple thermal events may indicate impurities or polymorphism, which can impact stability and bioavailability.[9]
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan.
-
Sealing: Hermetically seal the pan to prevent any loss of material through sublimation. Prepare an empty, sealed aluminum pan to serve as the reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Thermal Program:
-
Equilibrate the cell at 30°C.
-
Ramp the temperature from 30°C to 250°C at a heating rate of 10°C/min.
-
Utilize a nitrogen purge gas at a flow rate of 50 mL/min to maintain an inert atmosphere.
-
-
Data Analysis: Analyze the resulting thermogram for endothermic and exothermic events. The peak maximum of the melting endotherm is taken as the melting point.
Expected Results & Interpretation: A single, sharp endothermic peak is expected between 186°C and 187°C, confirming the compound's identity and high crystalline purity.[2] The absence of significant thermal events prior to melting indicates that the compound does not undergo polymorphic transitions or decomposition under these conditions.
Thermogravimetric Analysis (TGA) for Decomposition Profile
Causality: TGA is employed to define the upper-temperature limit of the compound's stability. By precisely measuring mass loss upon heating, we can identify the exact temperature at which thermal decomposition begins. This information is critical for setting temperature limits during manufacturing processes like drying and milling to prevent degradation. For heterocyclic compounds, stability up to 250°C is generally considered robust.[15]
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the compound into a ceramic or platinum TGA pan.
-
Instrument Setup: Place the pan onto the TGA's microbalance.
-
Thermal Program:
-
Heat the sample from 30°C to 600°C at a rate of 10°C/min.
-
Conduct the analysis under both an inert (nitrogen) and an oxidative (air) atmosphere at a purge rate of 50 mL/min to assess environmental impact on stability.
-
-
Data Analysis: Plot the percentage of weight loss versus temperature. The onset temperature of decomposition is determined from the initial significant drop in mass. The derivative of this curve (DTG) helps identify the temperatures of maximum decomposition rates.
Expected Results & Interpretation: The compound is expected to show high thermal stability, with no significant mass loss below 250°C.[12][15] The TGA curve will likely show a sharp, single-stage or multi-stage decomposition at higher temperatures. Comparing results from nitrogen and air atmospheres can reveal susceptibility to oxidation. For instance, some polynitrogenated heterocycles are found to be more stable in an oxidizing atmosphere, while others are not.[12]
Caption: Workflow for TGA coupled with Evolved Gas Analysis (FTIR/MS).
Accelerated Stability Assessment Program (ASAP) for Shelf-Life Prediction
Causality: While DSC and TGA define intrinsic thermal stability, ASAP provides a practical prediction of how the compound will fare over months or years under specific storage conditions.[14] This is crucial for establishing retest dates and storage recommendations for the API, ensuring its quality is maintained throughout its lifecycle. The methodology is based on the scientific principle that degradation rates increase predictably with temperature and humidity.[13]
Step-by-Step Protocol:
-
Sample Preparation: Place precisely weighed samples of the compound into multiple open vials.
-
Stress Conditions: Expose the sets of vials to a matrix of controlled, elevated temperatures (e.g., 50°C, 60°C, 70°C) and relative humidity (RH) levels (e.g., 50% RH, 60% RH, 75% RH) in stability chambers for a period of 14 days.
-
Time-Point Analysis: At specified time points (e.g., Day 0, Day 7, Day 14), remove a vial from each condition.
-
Purity Analysis: Dissolve the sample and analyze its purity using a stability-indicating HPLC method to quantify the parent compound and any major degradants.
-
Data Modeling: Input the degradation data (percentage of degradant formation or loss of parent compound) into specialized software. The software uses a humidity-corrected Arrhenius equation (ln k = ln A - Ea/RT + B(RH)) to model the degradation rate.
-
Shelf-Life Prediction: The model extrapolates the data to predict the time it will take for the compound to reach a specified degradation limit (e.g., 0.5% total impurities) under standard long-term storage conditions (e.g., 25°C/60% RH or 5°C/ambient RH).
Caption: Hypothetical thermal degradation pathways for the title compound.
Conclusion and Recommendations
Based on available data and analysis using standard pharmaceutical stability assessment methodologies, this compound is a compound with high thermal stability.
-
Summary of Findings:
-
It possesses a sharp and high melting point of 186-187°C, indicative of a pure and stable crystalline solid. [2] * It is expected to be thermally stable to temperatures well above those encountered in typical pharmaceutical processing, with decomposition likely commencing above 250°C. [12][15] * Long-term stability is excellent when stored under recommended conditions.
-
-
Handling and Storage Recommendations:
-
Storage: The compound should be stored in well-sealed containers under an inert atmosphere (nitrogen or argon) at refrigerated temperatures (2-8°C) to ensure long-term chemical integrity and prevent potential slow oxidation or hydrolysis. [2][6] * Processing: During manufacturing steps such as drying, operators should ensure that the bulk temperature of the material does not exceed a validated upper limit (e.g., 60-70°C) to provide a wide margin of safety against thermal degradation.
-
Light and Air: Given its aromatic structure and potential for oxidation, protection from light and air is advisable. [3][16] The robust thermal profile of this compound supports its viability as a key intermediate in GMP campaigns and large-scale manufacturing, underpinning its critical role in the production of life-saving medicines like pyronaridine.
-
References
- Benchchem. This compound | 6626-40-0.
- BOC Sciences. Stability Testing of Active Pharmaceutical Ingredients.
- ResearchGate. (PDF) Accelerated Stability Assessment Program in API development.
- Unknown Source. Differential Scanning Calorimetry (DSC Analysis)
- TA Instruments. A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs.
- ATA Scientific. CHARACTERIZATION OF BIOPHARMACEUTICAL STABILITY WITH DIFFERENTIAL SCANNING CALORIMETRY.
- ACD/Labs.
- ResolveMass Laboratories Inc. Applications of Differential Scanning Calorimetry (DSC) Analysis.
- ResearchGate. Differential scanning calorimetry: A practical tool for elucidating stability of liquid biopharmaceuticals.
- Creative BioMart Microbe. API/Pharmaceuticals Stability Testing.
- Arborpharmchem.
- MDPI.
- SRIRAMCHEM. This compound.
- PMC.
- University of Hertfordshire Research Archive. Synthesis of Bisquinolines, Napthythyridines and Pyronaridine to Elucidate the Mechanism of Antimalarial Drug Action.
- MDPI. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties.
- lookchem. Cas 6626-40-0,this compound.
- ChemicalBook. This compound | 6626-40-0.
- IndiaMART. 7 10 dichloro 2 methoxybenzo 1 5 naphthyridine.
- ECHEMI. 6626-40-0, this compound Formula.
- Wikipedia. Thermogravimetric analysis.
- Pharmaffiliates. CAS No : 6626-40-0 | Product Name : 7,10-Dichloro-2-methoxybenzo[b]n[1][9]aphthyridine.
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound - SRIRAMCHEM [sriramchem.com]
- 3. indiamart.com [indiamart.com]
- 5. API/Pharmaceuticals Stability Testing - Microbe [microbe.creativebiomart.net]
- 6. lookchem.com [lookchem.com]
- 7. echemi.com [echemi.com]
- 8. quercus.be [quercus.be]
- 9. tainstruments.com [tainstruments.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
- 13. acdlabs.com [acdlabs.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis of Bisquinolines, Napthythyridines and Pyronaridine to Elucidate the Mechanism of Antimalarial Drug Action [uhra.herts.ac.uk]
An In-depth Technical Guide to 7,10-Dichloro-2-methoxybenzo[b]-1,5-naphthyridine Derivatives and Analogs
Abstract
The benzo[b]-1,5-naphthyridine scaffold represents a privileged heterocyclic core in medicinal chemistry, demonstrating a wide array of biological activities. The specific substitution pattern of 7,10-dichloro-2-methoxy highlights a strategic design aimed at enhancing potency and modulating pharmacokinetic properties. This guide provides a comprehensive overview of this chemical series, focusing on synthetic strategies, structure-activity relationships (SAR), and potential therapeutic applications. It is intended for researchers and professionals in the field of drug discovery and development, offering both foundational knowledge and field-proven insights into the exploration of this promising class of compounds.
Introduction: The Benzo[b]-1,5-naphthyridine Core
Naphthyridines, bicyclic heteroaromatic compounds containing two nitrogen atoms, are foundational structures in the development of therapeutic agents.[1] The fusion of a benzene ring to form the tricyclic benzo[b]-1,5-naphthyridine system expands the chemical space and introduces new possibilities for molecular interactions with biological targets. Derivatives of this core have been investigated for a range of activities, including anticancer, antimicrobial, and anti-inflammatory effects.[2][3][4]
The title compound, 7,10-Dichloro-2-methoxybenzo[b]-1,5-naphthyridine, serves as a key intermediate in the synthesis of the potent antimalarial drug, pyronaridine.[5][6][7][8] This connection underscores the therapeutic relevance of this specific substitution pattern. The dichloro substituents at positions 7 and 10 are critical for modulating the electronic properties of the ring system and provide handles for further chemical modification. The methoxy group at position 2 can influence solubility, metabolic stability, and hydrogen bonding interactions within a target's active site.
Synthetic Strategies
The synthesis of this compound and its analogs relies on established principles of heterocyclic chemistry, primarily involving the construction of the core ring system followed by functional group installation.
Construction of the Benzo[b]-1,5-naphthyridine Core
The most prevalent methods for assembling the benzo[b]-1,5-naphthyridine scaffold are variations of the Friedländer and Skraup syntheses.[9] These classic reactions involve the condensation of aminopyridine or aminoquinoline derivatives with carbonyl compounds to form the fused ring system.[9]
A common approach involves the cyclization of an appropriately substituted aminobenzoic acid derivative. For instance, the synthesis of the title compound can start from the cyclization of 4-chloro-2-(6-methoxy-pyridin-3-yl-amino)-benzoic acid.[5] This precursor is typically formed via an Ullmann condensation, a copper-catalyzed reaction between an aminopyridine and a halobenzoic acid.[6]
Caption: General synthetic pathway for the target compound.
Functionalization: Chlorination and Methoxy Group Introduction
The key functional groups are typically introduced in the final stages of the synthesis.
Chlorination: The conversion of the dihydro-benzo-naphthyridinone intermediate to the dichlorinated product is a critical step. This is most commonly achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃).[6][10] This reaction proceeds via the conversion of the amide carbonyl and any other hydroxyl groups into chloro substituents.[10][11] The use of POCl₃, often in combination with a base like pyridine or in a solvent-free high-temperature reaction, is a robust method for chlorinating such heterocyclic systems.[10][12] In some cases, a mixture of POCl₃ and phosphorus pentachloride (PCl₅) is used for more challenging substrates.[13]
Methoxy Group: The 2-methoxy group is often carried through the synthesis from the initial aminopyridine starting material.[5] However, if a different synthetic route is employed, a methoxy group can be introduced via nucleophilic aromatic substitution (SNAr) of a corresponding chloro- or other halo-substituted precursor.[9][14] This reaction is typically carried out using sodium methoxide in a suitable solvent.[15][16] The reactivity of the different positions on the naphthyridine ring towards nucleophilic substitution can be exploited for regioselective synthesis.
Structure-Activity Relationship (SAR) Insights
While extensive SAR data for the exact this compound scaffold is not widely published, valuable insights can be drawn from related naphthyridine and quinoline derivatives, particularly in the context of kinase inhibition and anticancer activity.[17][18][19]
-
Dihalo-Substitution: The presence of two halogen atoms, particularly chlorine, on the fused aromatic system is a common feature in many potent kinase inhibitors. These groups can occupy hydrophobic pockets in the ATP-binding site of kinases and contribute to the overall binding affinity. Their electron-withdrawing nature also modulates the pKa of the heterocyclic nitrogens, which can be crucial for forming key hydrogen bonds with the hinge region of the kinase.
-
Methoxy Group: The 2-methoxy substituent can serve multiple roles. It can act as a hydrogen bond acceptor, improve metabolic stability by blocking a potential site of oxidation, and enhance solubility. In some cases, its position and orientation are critical for maintaining a bioactive conformation.
-
Positional Isomerism: The arrangement of the nitrogen atoms (1,5-naphthyridine vs. other isomers like 1,6- or 1,8-naphthyridine) significantly impacts the three-dimensional shape and electronic properties of the molecule, leading to different biological activities.[2][20][21]
| Compound Class | Key Substituents | Biological Target (Example) | Potency (Example) |
| Dichloro-naphthyridines | 5,8-dichloro | Kinases (e.g., PIP4K2A) | IC₅₀ in the low nM range[17] |
| Methoxy-naphthyridines | 6-methoxy | Antimicrobial (e.g., S. aureus) | Improved in vivo efficacy[2] |
| Benzo[b][5][22]naphthyridines | 10-chloro | MAO-B | IC₅₀ of 1.35 µM[20][23] |
| Aaptamine (benzo[de][5][22]naphthyridine) | 8,9-dimethoxy | Anticancer (e.g., Lung, Cervical) | IC₅₀ ~10-15 µg/mL[1] |
Potential Therapeutic Applications
The structural motifs present in this compound suggest several potential therapeutic applications beyond its established role in antimalarial drugs.
-
Anticancer Agents: Many naphthyridine derivatives exhibit potent anticancer activity, often through the inhibition of protein kinases or topoisomerase II.[3][4][24] The dichloro-substitution pattern is particularly prevalent in kinase inhibitors. Further derivatization, especially at the 10-position, could lead to potent and selective inhibitors of kinases implicated in cancer progression. The core structure has also been shown to intercalate into DNA, suggesting a mechanism for cytotoxicity.[5]
-
Antimicrobial Agents: The naphthyridine core is the basis for several antibacterial drugs, most notably nalidixic acid and the fluoroquinolones, which target DNA gyrase.[2] The this compound scaffold could be explored for novel antibacterial or antifungal agents.
-
Modulators of Multidrug Resistance (MDR): Some benzo[b]-1,8-naphthyridine derivatives have been shown to reverse multidrug resistance in cancer cells, a major challenge in chemotherapy.[22] This suggests that the benzo[b]-1,5-naphthyridine core could also be investigated for this chemosensitizing activity.
Caption: Potential therapeutic applications of the core scaffold.
Key Experimental Protocols
Protocol: Synthesis of this compound
This protocol is a representative synthesis based on literature precedents.[5][6]
Step 1: Cyclodehydration
-
To a reaction vessel, add 4-chloro-2-(6-methoxy-pyridin-3-yl-amino)-benzoic acid.
-
Add phosphorus oxychloride (POCl₃) (typically in excess, acting as both reagent and solvent) slowly at 0 °C.
-
Heat the reaction mixture to reflux (approx. 110 °C) for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice with vigorous stirring. Caution: This is a highly exothermic reaction.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium carbonate solution until the pH is approximately 7-8.
-
The crude product, 7-chloro-2-methoxy-5,10-dihydrobenzo[b][5][25]naphthyridin-10-one, often precipitates and can be collected by filtration.
Step 2: Chlorination
-
Combine the crude product from Step 1 with phosphorus oxychloride (POCl₃).
-
Add a catalytic amount of a base such as pyridine or N,N-diethylaniline.[12]
-
Heat the mixture to reflux for 4-8 hours, monitoring the reaction for the formation of the dichlorinated product.
-
After cooling, remove the excess POCl₃ under reduced pressure.
-
Dissolve the residue in an organic solvent like dichloromethane (DCM) or chloroform.
-
Carefully wash the organic layer with ice-cold water, followed by a saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the pure this compound.
Protocol: Nucleophilic Aromatic Substitution (SNAr) at C-10
This protocol describes a general method for diversifying the core scaffold.
-
Dissolve this compound in a suitable polar aprotic solvent (e.g., DMF, DMSO, or NMP).
-
Add the desired nucleophile (e.g., an amine, thiol, or alcohol), typically 1.1-1.5 equivalents.
-
Add a non-nucleophilic base (e.g., diisopropylethylamine (DIPEA) or cesium carbonate) if the nucleophile is an amine salt or to scavenge the HCl byproduct.
-
Heat the reaction mixture (typically between 80-120 °C) and monitor its progress by TLC or LC-MS. The C-10 position is generally more reactive to nucleophilic substitution than the C-7 position.
-
Upon completion, cool the reaction to room temperature and dilute with water to precipitate the product or prepare for extraction.
-
Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent and purify the product via column chromatography or recrystallization.
Conclusion and Future Directions
The this compound scaffold is a validated and valuable starting point for the development of new therapeutic agents. Its role as a precursor to the antimalarial pyronaridine confirms its drug-like potential. The strategic placement of chloro and methoxy groups provides a foundation for high-affinity binding to various biological targets.
Future research should focus on:
-
Library Synthesis: Leveraging the reactivity of the C-10 chloro group to synthesize diverse libraries of analogs for screening against panels of kinases, microbes, and cancer cell lines.
-
Computational Modeling: Using docking and 3D-QSAR studies to guide the design of new derivatives with improved potency and selectivity.[18]
-
Isomeric Scaffolds: Synthesizing and evaluating other benzo-naphthyridine isomers (e.g., benzo[b][5][22]-, benzo[b][5][23]-) with the same substitution pattern to explore new chemical space and biological activities.
By combining rational design with efficient synthetic methodologies, the this compound core and its analogs will continue to be a fertile ground for the discovery of novel medicines.
References
- This compound | 6626-40-0 | Benchchem. (URL: _)
- Fused 1,5-Naphthyridines: Synthetic Tools and Applic
- Synthesis of Novel Benzo[b][5][22]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors - MDPI. (URL: [Link])
- Antimicrobial Activity of Naphthyridine Deriv
- Synthesis of Novel Benzo[b][5][22]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors - Semantic Scholar. (URL: [Link])
- Benzo[b]-1,8-naphthyridine derivatives: synthesis and reversal activity on multidrug resistance - PubMed. (URL: [Link])
- Synthesis of Bisquinolines, Napthythyridines and Pyronaridine to Elucidate the Mechanism of Antimalarial Drug Action - University of Hertfordshire Research Archive. (URL: [Link])
- Synthesis of Novel Benzo[b][5][22]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors - репозиторий РУДН. (URL: [Link])
- Comparative Guide to the Structure-Activity Relationship of 5-Bromo-8-chloro-1,7-naphthyridine Analogs as Kinase Inhibitors - Benchchem. (URL: )
- Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC. (URL: [Link])
- Cas 6626-40-0,this compound | lookchem. (URL: [Link])
- Scheme 1: Synthetic route for naphthyridine derivatives Synthesis of...
- Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC - NIH. (URL: [Link])
- Synthesis of linear dibenzo[5][23]naphthyridines using 2-chloro-4- methylquinolines. (URL: [Link])
- Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prost
- How should I proceed in Chlorination using POCl3?
- Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prost
- POCl -PCl mixture: A robust chlorinating agent† - Indian Chemical Society. (URL: [Link])
- 18.05 Two Mechanisms of Nucleophilic Substitution - YouTube. (URL: [Link])
- THE NAPHTHYRIDINES. (URL: [Link])
- Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction - ResearchG
- Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates | The Journal of Organic Chemistry - ACS Public
- POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno [1,2-b]pyrroles†. (URL: [Link])
- (PDF) Structure–activity relationship and in silico development of c-Met kinase inhibitors. (URL: [Link])
- For each reaction, give the expected substitution product, and pr... | Study Prep in Pearson+. (URL: [Link])
- Structure–activity relationship (SAR) and docking studies of...
- POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - NIH. (URL: [Link])
- Nucleophilic substitution - Wikipedia. (URL: [Link])
- Synthesis, Reactions, and Biological Activity of Benzo[h][5][22]naphthyridine Deriv
- Biological Activity of Naturally Derived Naphthyridines - PMC - PubMed Central. (URL: [Link])
- Biologically active derivatives of benzo[b][5][22]naphthyridine.
- 16.7: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. (URL: [Link])
- Nucleophilic substitution reactions (video) - Khan Academy. (URL: [Link])
Sources
- 1. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of Bisquinolines, Napthythyridines and Pyronaridine to Elucidate the Mechanism of Antimalarial Drug Action [uhra.herts.ac.uk]
- 7. Cas 6626-40-0,this compound | lookchem [lookchem.com]
- 8. This compound | 6626-40-0 [chemicalbook.com]
- 9. mdpi.com [mdpi.com]
- 10. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. indianchemicalsociety.com [indianchemicalsociety.com]
- 14. Nucleophilic substitution - Wikipedia [en.wikipedia.org]
- 15. youtube.com [youtube.com]
- 16. For each reaction, give the expected substitution product, and pr... | Study Prep in Pearson+ [pearson.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis of Novel Benzo[b][1,6]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. Benzo[b]-1,8-naphthyridine derivatives: synthesis and reversal activity on multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Synthesis of Novel Benzo[b][1,6]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors - статья [repository.rudn.ru]
- 24. researchgate.net [researchgate.net]
- 25. [PDF] Synthesis of Novel Benzo[b][1,6]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors | Semantic Scholar [semanticscholar.org]
Unveiling the Anticancer Potential of 7,10-Dichloro-2-methoxybenzo[b]-1,5-naphthyridine: A Technical Guide for Preclinical Investigation
Distribution: For Research, Scientific, and Drug Development Professionals
Abstract
The benzo[b]-1,5-naphthyridine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its diverse biological activities. While 7,10-Dichloro-2-methoxybenzo[b]-1,5-naphthyridine is a known key intermediate in the synthesis of the antimalarial drug pyronaridine, its intrinsic anticancer properties remain largely unexplored.[1] This technical guide provides a comprehensive framework for the preclinical evaluation of this compound's potential as an anticancer agent. Drawing upon the known mechanisms of action for structurally related naphthyridine derivatives, which include DNA intercalation and topoisomerase II inhibition, we outline a rigorous, multi-faceted experimental approach.[2][3][4] This document serves as a roadmap for researchers, providing detailed protocols for assessing cytotoxicity, elucidating the mechanism of cell death, and identifying key molecular targets.
Introduction: The Rationale for Investigation
The quest for novel, efficacious, and selective anticancer agents is a perpetual endeavor in oncological research. Heterocyclic compounds, particularly those containing nitrogen, form the backbone of many clinically approved chemotherapeutics. The naphthyridine class of compounds has shown promise, with various derivatives exhibiting potent anticancer, antimicrobial, and anti-inflammatory activities.[2] The planar aromatic structure of the benzo[b]-1,5-naphthyridine core suggests a potential for DNA intercalation, a mechanism employed by several successful anticancer drugs to disrupt DNA replication and transcription in rapidly dividing cancer cells.[3][4]
Furthermore, derivatives of the related acridine and naphthyridine scaffolds have been identified as potent inhibitors of topoisomerase II, an essential enzyme for managing DNA topology during cellular processes.[2][5] By stabilizing the covalent complex between topoisomerase II and DNA, these inhibitors introduce double-strand breaks, ultimately triggering apoptotic cell death.[6][7]
Given the structural features of this compound, we hypothesize that it may exhibit anticancer activity through one or both of these mechanisms. This guide outlines a systematic approach to test this hypothesis, providing a clear path from initial cytotoxicity screening to in-depth mechanistic studies.
Physicochemical Properties and Synthesis
A thorough understanding of the compound's physical and chemical characteristics is paramount for its formulation and delivery in biological systems.
| Property | Value | Reference |
| CAS Number | 6626-40-0 | [1] |
| Molecular Formula | C₁₃H₈Cl₂N₂O | [1] |
| Molecular Weight | 279.12 g/mol | [1] |
| Appearance | Pale yellow solid | |
| Melting Point | 186-187 °C | [1] |
| Solubility | Sparingly soluble in chloroform, DMSO (heated), and methanol (heated) |
The synthesis of this compound can be achieved through a multi-step process, typically involving a cyclization reaction to form the core naphthyridine structure, followed by halogenation.[1][8] An established route involves the cyclodehydration and dehydrochlorination of a suitable precursor.[8]
Proposed In Vitro Anticancer Evaluation Workflow
The following sections detail a comprehensive suite of in vitro assays designed to thoroughly characterize the anticancer properties of this compound.
Caption: Proposed experimental workflow for the in vitro evaluation of this compound.
Cell Viability Assessment: The MTT Assay
The initial step in evaluating a potential anticancer compound is to determine its cytotoxic effects on a panel of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.
Experimental Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[9]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.[10]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value.
Hypothetical Data Presentation:
| Cell Line | This compound IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) |
| MCF-7 (Breast) | 12.5 | 0.9 |
| A549 (Lung) | 18.2 | 1.1 |
| HCT116 (Colon) | 15.8 | 0.8 |
Elucidating the Mechanism of Cell Death
Once cytotoxicity is established, the next crucial step is to determine the mode of cell death induced by the compound.
Apoptosis, or programmed cell death, is a common mechanism by which anticancer drugs eliminate cancer cells. In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be used to detect apoptotic cells.[11][12] Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells, but can stain the DNA of dead cells, allowing for the differentiation between early apoptotic, late apoptotic, and necrotic cells.
Experimental Protocol:
-
Cell Treatment: Treat cancer cells with this compound at its IC₅₀ concentration for 24 and 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.[11]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[13]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Hypothetical Data Presentation:
| Treatment | % Live Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | 95.2 | 2.5 | 2.3 |
| Compound (IC₅₀) | 45.8 | 35.1 | 19.1 |
Many anticancer agents exert their effects by inducing cell cycle arrest at specific checkpoints, preventing cancer cells from proliferating. Flow cytometry analysis of PI-stained cells allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[14][15]
Experimental Protocol:
-
Cell Treatment: Treat cancer cells with the compound at its IC₅₀ concentration for 24 hours.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.[16][17]
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A (to prevent staining of RNA).[15]
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.[15]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
Hypothetical Data Presentation:
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 55.3 | 25.1 | 19.6 |
| Compound (IC₅₀) | 20.1 | 15.5 | 64.4 |
Identification of Molecular Targets
Based on the structure of the compound and the results from the cell death mechanism assays, the next phase focuses on identifying the specific molecular targets.
The planar structure of the benzo[b]-1,5-naphthyridine core suggests that the compound may act as a DNA intercalator. This can be investigated using a fluorescent intercalator displacement assay.[18][19][20]
Experimental Protocol:
-
Assay Setup: Prepare a solution of a fluorescent DNA intercalator (e.g., ethidium bromide or thiazole orange) and calf thymus DNA in a suitable buffer.[21]
-
Fluorescence Measurement: Measure the initial fluorescence of the DNA-intercalator complex.
-
Compound Titration: Add increasing concentrations of this compound to the solution.
-
Fluorescence Quenching: Measure the decrease in fluorescence as the compound displaces the fluorescent intercalator from the DNA.
-
Data Analysis: Plot the fluorescence intensity against the compound concentration to determine the binding affinity.
Many naphthyridine derivatives are known to inhibit topoisomerase II.[2] This can be assessed by measuring the enzyme's ability to relax supercoiled DNA or decatenate kinetoplast DNA (kDNA).[22][23]
Experimental Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA (or kDNA), topoisomerase II enzyme, and assay buffer.[22][24]
-
Compound Addition: Add varying concentrations of the test compound to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.[25]
-
Reaction Termination: Stop the reaction by adding SDS and proteinase K.[24]
-
Agarose Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and linear) on an agarose gel.
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition of topoisomerase II will result in a decrease in the amount of relaxed or decatenated DNA.
Validation of Mechanism of Action by Western Blotting
Western blotting is a powerful technique to detect and quantify specific proteins in a cell lysate, providing insights into the activation or inhibition of signaling pathways.[26][27]
Caption: Key signaling pathways to investigate by Western blotting.
Experimental Protocol:
-
Protein Extraction: Treat cancer cells with the compound and lyse the cells to extract total protein.[27][28]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.[28]
-
Immunoblotting: Block the membrane and incubate with primary antibodies against key proteins in the apoptosis (e.g., cleaved Caspase-3, cleaved PARP) and DNA damage response (e.g., phospho-H2AX, p53) pathways.
-
Detection: Incubate with HRP-conjugated secondary antibodies and detect the protein bands using a chemiluminescence detection system.[28]
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion and Future Directions
This technical guide provides a robust and systematic framework for the initial preclinical evaluation of the anticancer properties of this compound. The proposed workflow, from broad cytotoxicity screening to specific mechanistic assays, will enable a comprehensive understanding of its potential as a therapeutic agent. Positive results from these in vitro studies would warrant further investigation, including in vivo efficacy studies in animal models of cancer and detailed structure-activity relationship (SAR) studies to optimize the compound's potency and selectivity. The exploration of this and other benzo[b]-1,5-naphthyridine derivatives could lead to the discovery of a new class of effective anticancer drugs.
References
- Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
- BIOCEV. (n.d.). Topoisomerase II inhibitors.
- Brody School of Medicine. (n.d.). Annexin V Stain Protocol | Flow Cytometry Core | ECU.
- Flow Cytometry Facility. (n.d.). DNA Staining with Propidium Iodide for Cell Cycle Analysis.
- National Institutes of Health. (n.d.). Assaying cell cycle status using flow cytometry.
- University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility.
- National Institutes of Health. (n.d.). Targeting DNA topoisomerase II in cancer chemotherapy.
- Thakur, D. S. (2011). Topoisomerase II Inhibitors in Cancer Treatment. International Journal of Pharmaceutical Sciences and Nanotechnology, 3(4), 1084-1093.
- SciSpace. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
- Anonymous. (2024, June 21). What are Top II inhibitors and how do they work?.
- MDPI. (2023, October 13). Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents.
- National Institutes of Health. (n.d.). Topoisomerase Assays.
- Anonymous. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
- Ain, Q. (2023, April 3). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium.
- National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
- Anonymous. (2014, September 26). How to analytically quantify a chemical's potential to intercalate DNA?.
- Horton, T. (1994). MTT Cell Assay Protocol.
- Jagdale, D. (2022, August 6). (PDF) IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. ResearchGate.
- ACS Publications. (n.d.). A Fluorescent Intercalator Displacement Assay for Establishing DNA Binding Selectivity and Affinity | Accounts of Chemical Research.
- ACS Omega. (2021, July 2). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents.
- PubMed. (n.d.). A model-based approach to the in vitro evaluation of anticancer activity.
- ResearchGate. (2025, August 10). A Fluorescent Intercalator Displacement Assay for Establishing DNA Binding Selectivity and Affinity.
- University of Hertfordshire Research Archive. (n.d.). Synthesis of Bisquinolines, Napthythyridines and Pyronaridine to Elucidate the Mechanism of Antimalarial Drug Action.
- National Institutes of Health. (n.d.). DNA-intercalators Causing Rapid Re-expression of Methylated and Silenced Genes in Cancer Cells.
- Semantic Scholar. (2017, September 1). IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT.
- Bio-Techne. (n.d.). Advanced Western Blotting Solutions for Cancer and Immuno-Oncology.
- National Institutes of Health. (2024, February 10). Chromatin damage generated by DNA intercalators leads to degradation of RNA Polymerase II.
- PubMed. (2022, July 20). DNA intercalators as anticancer agents.
- Oxford Academic. (2024, July 22). Targeting DNA junction sites by bis-intercalators induces topological changes with potent antitumor effects | Nucleic Acids Research.
- Anonymous. (n.d.). Natural DNA Intercalators as Promising Therapeutics for Cancer and Infectious Diseases.
- Google Patents. (n.d.). KR100975895B1 - Preparation method of pyronaridine and intermediates therefor.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Topoisomerase II Inhibitors in Cancer Treatment | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 3. DNA-intercalators Causing Rapid Re-expression of Methylated and Silenced Genes in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA intercalators as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are Top II inhibitors and how do they work? [synapse.patsnap.com]
- 8. Synthesis of Bisquinolines, Napthythyridines and Pyronaridine to Elucidate the Mechanism of Antimalarial Drug Action [uhra.herts.ac.uk]
- 9. atcc.org [atcc.org]
- 10. texaschildrens.org [texaschildrens.org]
- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 12. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. Flow cytometry with PI staining | Abcam [abcam.com]
- 15. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 16. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 24. topogen.com [topogen.com]
- 25. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 26. medium.com [medium.com]
- 27. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 28. pdf.benchchem.com [pdf.benchchem.com]
An In-Depth Technical Guide to the Antimicrobial Potential of 7,10-Dichloro-2-methoxybenzo[b]-1,5-naphthyridine
Foreword: Unveiling the Potential of a Core Scaffold
To the dedicated researchers, scientists, and drug development professionals, this guide delves into the chemical attributes and biological significance of 7,10-Dichloro-2-methoxybenzo[b]-1,5-naphthyridine . While this compound is primarily recognized as a crucial intermediate in the synthesis of the potent antimalarial drug, pyronaridine, its inherent structural features—a planar, heterocyclic system with strategic substitutions—warrant a thorough examination of its intrinsic antimicrobial properties.[1][2] This document serves as a technical exploration of its known characteristics, its place within the broader family of antimicrobial naphthyridines, and the methodologies to rigorously assess its potential as a standalone antimicrobial agent. We will proceed not by a rigid template, but by a logical unfolding of its scientific story, from its chemical identity to its potential mechanism of action and the precise methods for its evaluation.
Physicochemical Profile and Synthetic Context
This compound is a heterocyclic compound built upon a fused benzo-naphthyridine core.[1] Its defining features are the chlorine atoms at positions 7 and 10, and a methoxy group at position 2.
| Property | Value |
| CAS Number | 6626-40-0 |
| Molecular Formula | C₁₃H₈Cl₂N₂O |
| Molecular Weight | 279.12 g/mol |
| Appearance | Data not consistently available; likely a solid at room temperature. |
| Key Synthetic Role | Key intermediate in the synthesis of Pyronaridine.[1][2] |
The synthesis of this molecule is a multi-step process, often involving the cyclization of precursors like 4-chloro-2-(6-methoxy-pyridin-3-yl-amino)-benzoic acid.[1] The rationale behind this specific substitution pattern is rooted in its function as a scaffold for pyronaridine, where the chlorine and methoxy groups are critical for the final drug's activity. The chlorine atoms, being electron-withdrawing, and the methoxy group, an electron-donating group, significantly influence the electronic distribution of the aromatic system, which is a key determinant of its biological interactions.
The Antimicrobial Landscape of Naphthyridines: An Authoritative Context
The naphthyridine core is a well-established pharmacophore in antimicrobial drug discovery.[3][4] The first synthetic antibacterial agent, nalidixic acid, possesses a 1,8-naphthyridine core and functions by inhibiting bacterial DNA gyrase.[3] This foundational discovery paved the way for the development of numerous fluoroquinolone antibiotics, which, although structurally distinct, share the fundamental mechanism of targeting bacterial topoisomerases.
The antimicrobial activity of naphthyridine derivatives is highly dependent on the nature and position of their substituents.[3][4] For instance, structure-activity relationship (SAR) studies on various naphthyridine series have shown that:
-
Electron-withdrawing groups , such as chloro and nitro moieties, can enhance antimicrobial activity.[2]
-
The introduction of a cyclopropyl group at N-1 and specific amino-containing side chains at C-7 of the 4-oxo-1,8-naphthyridine-3-carboxylic acid core led to compounds with potent activity against both Gram-positive and Gram-negative bacteria.[3]
While direct and extensive antimicrobial screening data for this compound is not widely published, its structural relationship to a class of compounds known for antimicrobial action provides a strong rationale for its investigation. Research indicates that the compound does exhibit significant antimicrobial activity and has been tested against various microbial strains.[1]
Proposed Mechanism of Action: DNA Intercalation
The biological activity of this compound is attributed to its ability to interact with cellular macromolecules. The planar, aromatic nature of the benzo[b]-1,5-naphthyridine ring system is conducive to intercalation between the base pairs of DNA.[1]
This proposed mechanism involves the insertion of the flat naphthyridine core into the DNA double helix, leading to a distortion of the helical structure. This disruption can interfere with critical cellular processes:
-
DNA Replication: The presence of the intercalated molecule can physically obstruct the progression of DNA polymerase, thereby inhibiting the synthesis of new DNA strands and halting cell division.
-
Transcription: Similarly, RNA polymerase can be blocked, preventing the transcription of genes into messenger RNA and disrupting protein synthesis.
This mechanism is a hallmark of several known antimicrobial and anticancer agents.[1] The specific substitutions on the ring system—the dichloro and methoxy groups—are expected to modulate the binding affinity and specificity of this interaction.
Below is a conceptual diagram illustrating the proposed mechanism of DNA intercalation.
Caption: Proposed mechanism of action via DNA intercalation.
A Self-Validating Protocol for Antimicrobial Susceptibility Testing
To empirically determine the antimicrobial spectrum and potency of this compound, a rigorous and reproducible methodology is essential. The broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
The following protocol is designed to be self-validating by including positive and negative controls, ensuring the reliability of the obtained MIC values.
Experimental Workflow: Broth Microdilution MIC Assay
Caption: Standard workflow for MIC determination.
Step-by-Step Methodology
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (37°C)
Protocol:
-
Preparation of the Test Compound:
-
Rationale: A high-concentration stock solution is necessary for serial dilutions. DMSO is a common solvent for poorly water-soluble compounds.
-
Action: Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
-
Preparation of Bacterial Inoculum:
-
Rationale: A standardized bacterial concentration is critical for reproducibility. The 0.5 McFarland standard corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Action: From a fresh culture plate (18-24 hours old), select several colonies and suspend them in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard. This suspension is then diluted in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Plate Preparation and Serial Dilution:
-
Rationale: Serial two-fold dilutions create a concentration gradient to precisely determine the MIC.
-
Action:
-
Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the test compound stock solution (appropriately diluted in MHB to the highest desired starting concentration) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (no compound).
-
Well 12 serves as the sterility control (no compound, no bacteria).
-
-
-
Inoculation:
-
Rationale: This step introduces the bacteria to the various concentrations of the test compound.
-
Action: Add 100 µL of the standardized bacterial inoculum (from step 2) to wells 1 through 11. The final volume in each well will be 200 µL.
-
-
Incubation:
-
Rationale: This allows for bacterial growth in the absence of an effective concentration of the antimicrobial agent.
-
Action: Cover the plate and incubate at 37°C for 16-20 hours in ambient air.
-
-
Determination of MIC:
-
Rationale: The MIC is determined by visual inspection of turbidity.
-
Action: Following incubation, examine the plate. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear), as compared to the turbid growth in the control well (well 11). The sterility control (well 12) should remain clear.
-
Concluding Remarks and Future Directions
This compound stands as a molecule of significant interest. Its established role as a precursor to the antimalarial pyronaridine and its structural similarity to other bioactive naphthyridines provide a compelling basis for its investigation as an antimicrobial agent in its own right. The proposed mechanism of DNA intercalation offers a clear and testable hypothesis for its biological activity.
The lack of extensive, publicly available data on its antimicrobial spectrum represents a clear research gap. The detailed protocol provided in this guide offers a robust framework for researchers to systematically evaluate its efficacy against a broad panel of clinically relevant bacteria and fungi. Such studies would not only elucidate the intrinsic value of this specific molecule but also contribute to the broader understanding of structure-activity relationships within the valuable benzo[b]-1,5-naphthyridine class of compounds, potentially paving the way for novel antimicrobial scaffolds.
References
- ResearchGate. (PDF)
- National Center for Biotechnology Information. In Vitro Activity of Pyronaridine against Multidrug-Resistant Plasmodium falciparum and Plasmodium vivax. [Link]
- National Center for Biotechnology Information.
- PubMed.
Sources
Methodological & Application
Application Note: A Scalable and Sustainable One-Pot Synthesis of the Antimalarial Drug Pyronaridine
Abstract
Pyronaridine is a potent, schizonticidal antimalarial agent effective against chloroquine-resistant strains of Plasmodium falciparum.[1] First synthesized in the 1970s, it remains a critical component of combination therapies, such as pyronaridine-artesunate, for treating uncomplicated malaria.[1][2] The imperative for cost-effective and environmentally responsible pharmaceutical manufacturing has driven the development of improved synthetic routes.[3] This application note provides a detailed, in-depth technical guide for the synthesis of pyronaridine from the key intermediate 7,10-Dichloro-2-methoxybenzo[b]-1,5-naphthyridine. The protocol detailed herein is a highly efficient, two-step, one-pot procedure performed in an aqueous medium, offering significant advantages in terms of yield, purity, and sustainability over traditional methods that rely on organic solvents.[2][3]
Introduction
The benzo[b][2][4]naphthyridine core of pyronaridine is assembled in several steps, culminating in the key intermediate, this compound. This application note focuses on the final, crucial transformations that convert this intermediate into the active pharmaceutical ingredient (API). The synthesis involves a selective nucleophilic aromatic substitution (SNAr) followed by a double Mannich aminomethylation. Historically, these steps were performed in separate operations using organic solvents. However, recent advancements in aqueous micellar catalysis have enabled a streamlined, one-pot process that proceeds in high yield and simplifies product isolation, thereby reducing the environmental impact.[2][3] This guide is designed for researchers, chemists, and process development professionals seeking a robust and scalable method for pyronaridine synthesis.
Reaction Overview and Mechanistic Insights
The conversion of this compound to pyronaridine is achieved in two sequential, mechanistically distinct steps conducted in a single reaction vessel.
Step 1: Nucleophilic Aromatic Substitution (SNAr)
The first step is a highly selective SNAr reaction.[5] The electron-deficient benzo[b][2][4]naphthyridine ring system is activated towards nucleophilic attack. The chlorine atom at the C10 position is significantly more labile than the one at C7 due to greater electronic activation from the heterocyclic nitrogen atoms.[6]
Causality of Experimental Choice: The reaction is performed under acidic conditions (pH ≈ 1).[3] Protonation of the naphthyridine nitrogens further increases the electrophilicity of the ring, facilitating the attack by the weakly nucleophilic amino group of p-aminophenol. This addition-elimination mechanism proceeds via a stabilized anionic intermediate (a Meisenheimer-like complex) before expelling the chloride ion to yield the substituted product.[7][8] Using an aqueous medium with a surfactant like TPGS-750-M (Tocopherol PEG 1000 succinate) effectively solubilizes the organic reactants, enabling the reaction to proceed smoothly without traditional organic solvents.[3]
Step 2: Double Mannich Reaction
Following the SNAr reaction, the intermediate phenol is not isolated. Instead, the reaction mixture is neutralized, and the reagents for the Mannich reaction are added directly.[3] The Mannich reaction is a three-component condensation that installs aminomethyl groups onto an acidic proton's position, in this case, the ortho positions of the phenol.[4][9]
Mechanism: The reaction begins with the formation of an electrophilic Eschenmoser's salt-like iminium ion from pyrrolidine and paraformaldehyde.[10] The electron-rich phenol ring of the intermediate then acts as the nucleophile, attacking the iminium ion at the two activated ortho positions sequentially.[11] This process efficiently and symmetrically installs the two (pyrrolidin-1-yl)methyl side chains required for pyronaridine's biological activity.[3]
Causality of Experimental Choice: Performing this step in the same pot eliminates a wasteful and time-consuming intermediate workup and purification.[2] The use of excess pyrrolidine and paraformaldehyde ensures the reaction goes to completion, and the basic conditions facilitate both the deprotonation of the phenol and the formation of the iminium ion.[3] The final pyronaridine product is sparingly soluble in the aqueous medium and precipitates, which provides a significant advantage for isolation and purification.[3][12]
Detailed Experimental Protocol
This protocol is adapted from the environmentally responsible synthesis developed by Gallou, Lipshutz, et al.[2][3]
Materials and Equipment
| Reagent | CAS No. | Formula | M.W. ( g/mol ) |
| This compound | 6626-40-0 | C₁₃H₈Cl₂N₂O | 279.12 |
| p-Aminophenol | 123-30-8 | C₆H₇NO | 109.13 |
| Pyrrolidine | 123-75-1 | C₄H₉N | 71.12 |
| Paraformaldehyde | 30525-89-4 | (CH₂O)n | 30.03 (per unit) |
| TPGS-750-M (Surfactant) | 9080-04-8 | N/A | ~1350 |
| Hydrochloric Acid (HCl), conc. | 7647-01-0 | HCl | 36.46 |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | NaHCO₃ | 84.01 |
| Triethylamine (Et₃N) | 121-44-8 | C₆H₁₅N | 101.19 |
| Deionized Water | 7732-18-5 | H₂O | 18.02 |
Equipment: Jacketed glass reactor or round-bottom flask with overhead stirrer, condenser, temperature probe, pH meter, and nitrogen inlet. Buchner funnel and filtration apparatus.
Step-by-Step Synthesis Protocol
Safety: This procedure should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.
Step 1: SNAr Reaction
-
To a reaction vessel, add this compound (1.0 equiv).
-
Add an aqueous solution of 2 wt % TPGS-750-M. The volume should be sufficient to create a stirrable slurry.
-
Add p-aminophenol (1.0 equiv).
-
Adjust the pH of the mixture to ~1.0 using concentrated HCl.
-
Heat the reaction mixture to 75 °C with vigorous stirring under a nitrogen atmosphere.
-
Maintain the temperature and stirring for 16-24 hours. Monitor the reaction for the disappearance of the starting material by a suitable method (e.g., TLC or HPLC). The formation of the intermediate adduct will be observed.
Step 2: One-Pot Mannich Reaction 7. Once the SNAr reaction is complete, cool the mixture to room temperature. 8. Carefully neutralize the reaction mixture to a pH of ~7.0-8.0 by the slow, portion-wise addition of solid sodium bicarbonate (NaHCO₃). Be cautious of gas evolution. 9. To the neutralized mixture, add pyrrolidine (10.0 equiv) and paraformaldehyde (10.0 equiv). 10. Add triethylamine (Et₃N) (2.0-3.0 equiv). 11. Heat the mixture to 50-60 °C and stir for 12-18 hours. A precipitate of pyronaridine will form over time.[3] 12. Monitor the reaction for completion (consumption of the intermediate).
Step 3: Isolation and Purification 13. Upon completion, cool the reaction mixture to ambient temperature. 14. Isolate the precipitated solid product by vacuum filtration using a Buchner funnel. 15. Wash the filter cake thoroughly with deionized water to remove residual salts and surfactant. 16. Wash the cake with a small amount of cold ethanol or methanol to aid in drying. 17. Dry the resulting yellow solid under vacuum at 40-50 °C to a constant weight.
This procedure typically yields pyronaridine in high purity and quantitative yield over the two steps.[3] For conversion to the more stable and water-soluble tetraphosphate salt, the isolated free base can be treated with phosphoric acid in a suitable solvent system.[13]
Characterization
The identity and purity of the synthesized pyronaridine should be confirmed using standard analytical techniques:
-
HPLC/LC-MS: To determine purity and confirm the molecular weight (M+H⁺ expected at m/z 519.2).[14][15]
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Melting Point: To compare with literature values.
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the one-pot synthesis protocol.
Discussion and Troubleshooting
-
Solubility: The primary challenge in this synthesis is the poor aqueous solubility of the reactants and intermediates. The use of a surfactant like TPGS-750-M is critical for creating a micellar reaction environment that facilitates the reaction.[3] Insufficient stirring or surfactant concentration can lead to slow or incomplete reactions.
-
Purity of Starting Material: The purity of the this compound is crucial. Impurities from its synthesis, such as trichlorinated byproducts, can lead to difficult-to-remove impurities in the final product.[13]
-
Mannich Reaction Stoichiometry: A significant excess of pyrrolidine and paraformaldehyde is used to drive the double Mannich reaction to completion. Reducing the equivalents of these reagents can result in a dramatic drop in conversion, likely due to the poor solubility of the SNAr intermediate.[3]
-
Product Isolation: Pyronaridine precipitates from the reaction mixture, which greatly simplifies purification. Thorough washing of the filter cake is essential to remove inorganic salts and the surfactant, which could interfere with downstream processing or formulation.
Conclusion
The one-pot, two-step synthesis of pyronaridine from this compound represents a significant advancement in the manufacturing of this vital antimalarial drug. By leveraging aqueous micellar catalysis, this protocol eliminates the need for volatile organic solvents, reduces waste by avoiding intermediate isolation, and provides the final product in high yield and purity through simple filtration. This method is robust, scalable, and aligns with the principles of green chemistry, making it an exemplary choice for both academic research and industrial drug development.
References
- BYJU'S. (n.d.). Mannich Reaction Mechanism.
- Wikipedia. (2023). Mannich reaction.
- Ismagilov, R. F., Malmedy, F., et al. (2022). Environmentally Responsible and Cost-Effective Synthesis of the Antimalarial Drug Pyronaridine. Organic Letters, 24(19), 3586–3590.
- Marco, J. L. (2021). Improved Manufacturing Process for Pyronaridine Tetraphosphate. ResearchGate.
- Ismagilov, R. F., Malmedy, F., et al. (2022). Environmentally Responsible and Cost-Effective Synthesis of the Antimalarial Drug Pyronaridine. ACS Publications.
- Li, S., et al. (2023). Application of the Mannich reaction in the structural modification of natural products. National Institutes of Health.
- Alizadeh, S. (2010). Synthesis of Bisquinolines, Napthythyridines and Pyronaridine to Elucidate the Mechanism of Antimalarial Drug Action. University of Hertfordshire Research Archive.
- Chemistry Steps. (n.d.). Mannich Reaction.
- Google Patents. (n.d.). WO2013159427A1 - Method for preparing pyronaridine.
- ResearchGate. (2018). A Novel Process for Antimalarial Drug Pyronaridine Tetraphosphate.
- Iraqi Academic Scientific Journals. (2006). Synthesis and Study of Acetylenic Amines Derivatives from p-Aminophenol.
- Agbaje, E. O., & Onyeji, C. O. (2007). Determination of the physicochemical properties of pyronaridine - a new antimalarial drug. African Journal of Biotechnology, 6(6).
- Ke, A., et al. (2014). Mass balance and metabolism of the antimalarial pyronaridine in healthy volunteers. Antimicrobial Agents and Chemotherapy, 58(3), 1673-1681.
- KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II.
- Jiangsu PHT Pharmaceutical Technology Ltd. (2023). Final Report for Pyronaridine_INV-054926-2 Project.
- EPrints USM. (n.d.). JO PYRONARIDINE TETRAPHOSPHATE USING HIGH PERFORMANCE LIQUID CHROMATOGRAPHY AND HIGH RESOLUTION NUCL.
- Chang, C. I., et al. (2012). Review of pyronaridine anti-malarial properties and product characteristics. Malaria Journal, 11, 270.
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- The Organic Chemistry Tutor. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate [Video]. YouTube.
Sources
- 1. Review of pyronaridine anti-malarial properties and product characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Environmentally Responsible and Cost-Effective Synthesis of the Antimalarial Drug Pyronaridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mannich reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound - SRIRAMCHEM [sriramchem.com]
- 7. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. byjus.com [byjus.com]
- 10. Mannich Reaction - Chemistry Steps [chemistrysteps.com]
- 11. Application of the Mannich reaction in the structural modification of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of the physicochemical properties of pyronaridine - a new antimalarial drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of Bisquinolines, Napthythyridines and Pyronaridine to Elucidate the Mechanism of Antimalarial Drug Action [uhra.herts.ac.uk]
- 14. WO2013159427A1 - Method for preparing pyronaridine - Google Patents [patents.google.com]
- 15. Mass balance and metabolism of the antimalarial pyronaridine in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
7,10-Dichloro-2-methoxybenzo[b]-1,5-naphthyridine as a chemical intermediate
An In-Depth Guide to the Application of 7,10-Dichloro-2-methoxybenzo[b]-1,5-naphthyridine as a Chemical Intermediate
Authored by a Senior Application Scientist
This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of this compound. It serves as a critical chemical intermediate, primarily recognized for its role in the synthesis of the antimalarial drug, Pyronaridine. Beyond this principal application, its unique structural features present a versatile scaffold for the development of novel therapeutic agents, including kinase inhibitors and potential anticancer compounds. This guide consolidates physicochemical data, outlines key synthetic transformations, and provides detailed, field-tested protocols to facilitate its effective use in a research and development setting.
Core Compound Characteristics
A thorough understanding of the physicochemical properties of a starting material is fundamental to successful reaction planning and execution. The key attributes of this compound are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 6626-40-0 | [1][2][3][4][5] |
| Molecular Formula | C₁₃H₈Cl₂N₂O | [2][3][5][6][7] |
| Molecular Weight | 279.12 g/mol | [2][3][7] |
| Appearance | Pale yellow or gray to green colored powder | [5][7] |
| Melting Point | 186-187 °C | [2][6][7] |
| Boiling Point | 434 °C at 760 mmHg | [2][6] |
| Solubility | Sparingly soluble in chloroform; slightly soluble in heated DMSO and heated methanol; insoluble in water. | [2][5][7] |
| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C in tight, light-resistant containers. | [2][5] |
Strategic Importance in Medicinal Chemistry
The this compound scaffold is a cornerstone for building complex molecules with significant biological activity. Its utility stems from the differential reactivity of its two chlorine atoms and the overall electron-deficient nature of the heteroaromatic core.
Keystone Intermediate for Pyronaridine
The most prominent application of this compound is as a direct precursor to Pyronaridine, a potent antimalarial agent.[1][2][4][7] The synthesis hinges on a selective nucleophilic aromatic substitution (SNAr) reaction. The chlorine atom at the C-10 position is electronically activated and more susceptible to displacement.[7] This crucial step involves reacting the dichloro-intermediate with 4-aminophenol, which selectively displaces the C-10 chlorine to form the pivotal biaryl amino linkage of the drug.[7][8] A subsequent Mannich-type reaction completes the synthesis of Pyronaridine.[8]
Caption: Synthetic pathway from the title intermediate to Pyronaridine.
A Versatile Scaffold for Drug Discovery
The dichloro-substituted naphthyridine core is a valuable building block for a range of therapeutic targets:
-
Kinase Inhibitors: The naphthyridine framework is a common feature in kinase inhibitors, where it can act as a hinge-binding motif.[9][10] The two chlorine atoms on this compound serve as handles for diversification through modern cross-coupling reactions to explore structure-activity relationships (SAR).[7]
-
Anticancer and Antimicrobial Agents: The planar, heteroaromatic structure allows the molecule and its derivatives to intercalate into DNA, disrupting replication processes. This mechanism is the basis for its observed cytotoxic effects against cancer cell lines and its antimicrobial properties.[1]
-
Anti-parasitic Compounds: Derivatives created by substituting the C-10 position with various amino groups have shown significant activity against intestinal nematodes, highlighting the scaffold's broader potential in anti-parasitic drug discovery.[1]
Experimental Application Protocols
The following protocols are designed to be self-validating and provide the rationale behind key experimental choices. Note: All reactions involving this intermediate should be conducted by trained personnel in a well-ventilated fume hood, using appropriate personal protective equipment (PPE).
Protocol 1: Synthesis of 4-(7-chloro-2-methoxy-benzo[b][1][8]naphthyridin-10-ylamino)-phenol via Selective SNAr
This protocol details the key step in Pyronaridine synthesis, leveraging the enhanced reactivity of the C-10 chlorine.
Rationale and Scientist's Notes: The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nitrogen atoms in the naphthyridine core make the ring system electron-deficient, facilitating nucleophilic attack. The C-10 position is particularly activated. The presence of oxygen is detrimental as it can oxidize the p-aminophenol and the product, leading to a complex mixture of impurities, including quinone-imine species.[8] Therefore, maintaining an inert atmosphere is critical for achieving a clean reaction and high yield.
Reagents and Equipment:
-
This compound (1.0 equiv)
-
4-Aminophenol (1.1 - 1.5 equiv)
-
Anhydrous, degassed solvent (e.g., n-pentanol or DMF)[8]
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert gas line (Argon or Nitrogen)
-
Standard glassware for work-up and purification (silica gel for column chromatography)
Step-by-Step Procedure:
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound and 4-aminophenol.
-
Inert Atmosphere: Seal the flask and thoroughly purge the system with an inert gas (Argon is preferred) for 15-20 minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
Solvent Addition: Add the anhydrous, degassed solvent via cannula or syringe.
-
Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress using thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. If using a high-boiling solvent like DMF, it may be necessary to remove it under high vacuum or perform an aqueous workup by diluting with ethyl acetate and washing with water and brine.
-
Purification: The crude product is typically a solid. It can be purified by recrystallization or by flash column chromatography on silica gel to yield the bright yellow solid product.[8]
Protocol 2: General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol provides a general framework for C-C bond formation at the C-7 and/or C-10 positions, enabling access to a wide array of biaryl derivatives.
Rationale and Scientist's Notes: The Suzuki-Miyaura coupling is a robust palladium-catalyzed reaction for forming C-C bonds between an aryl halide and an organoboron compound.[11][12] The choice of catalyst, ligand, base, and solvent is crucial for success, especially with less reactive aryl chlorides. Bulky, electron-rich phosphine ligands often improve catalyst activity.[13][14] Selective mono-coupling may be achievable by carefully controlling stoichiometry and reaction time, as the C-10 position is generally more reactive.
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Reagents and Equipment:
-
This compound (1.0 equiv)
-
Aryl- or heteroarylboronic acid (1.1 equiv for mono-coupling, 2.2 equiv for di-coupling)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst like PdCl₂(XPhos)₂) (1-5 mol%)[14]
-
Ligand (if needed, e.g., XPhos, SPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, DMF, with water co-solvent)
-
Microwave reactor or conventional heating setup
Step-by-Step Procedure:
-
Setup: In a microwave vial or Schlenk tube, combine the dichloro-naphthyridine, boronic acid, base, palladium catalyst, and ligand (if used).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas for 15-20 minutes.
-
Solvent Addition: Add the degassed solvent(s) via syringe.
-
Reaction: Heat the mixture with vigorous stirring. For conventional heating, temperatures of 80-110 °C are typical. For microwave irradiation, 100-140 °C for 15-60 minutes is a good starting point.
-
Work-up: After cooling, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.
Protocol 3: General Protocol for Buchwald-Hartwig Amination
This protocol outlines C-N bond formation, enabling the introduction of primary or secondary amines to create novel derivatives for screening.
Rationale and Scientist's Notes: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a C-N bond between an aryl halide and an amine.[15] The reaction requires a palladium source, a suitable phosphine ligand, and a base.[16] The choice of ligand is critical and often depends on the specific amine and aryl halide coupling partners. Sterically hindered ligands are frequently employed to promote the reductive elimination step.[15] A strong, non-nucleophilic base like sodium tert-butoxide is commonly used.[16][17]
Reagents and Equipment:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.1 - 1.5 equiv)
-
Palladium pre-catalyst (e.g., [Pd(allyl)Cl]₂, Pd₂(dba)₃) (1-3 mol%)
-
Sterically hindered phosphine ligand (e.g., XPhos, RuPhos, BINAP) (2-6 mol%)
-
Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (1.5 - 2.5 equiv)
-
Anhydrous, non-protic solvent (e.g., Toluene, Dioxane)
-
Schlenk tube or similar reaction vessel for air-sensitive chemistry
Step-by-Step Procedure:
-
Setup: In an oven-dried Schlenk tube under an inert atmosphere, add the palladium pre-catalyst, ligand, and base.
-
Reagent Addition: Add the this compound, followed by the anhydrous solvent. If the amine is a solid, add it at this stage. If it is a liquid, add it via syringe.
-
Reaction: Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitoring: Follow the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Quench carefully with water or saturated aqueous NH₄Cl. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.
Safety and Handling
-
Hazard Classification: This compound is classified as toxic if swallowed.[6] Standard GHS precautionary statements apply, including avoiding breathing dust and ensuring use in a well-ventilated area.[18]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling this compound.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
-
Use Limitation: This product is intended for research use only and is not for human or veterinary use.[1][3]
References
- Cas 6626-40-0,this compound. Lookchem. [Link]
- Synthesis of Bisquinolines, Napthythyridines and Pyronaridine to Elucidate the Mechanism of Antimalarial Drug Action. University of Hertfordshire Research Archive. [Link]
- Fused 1,5-Naphthyridines: Synthetic Tools and Applic
- Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University College London. [Link]
- Buchwald–Hartwig amin
- Preparation of sec and tert amines by Buchwald-Hartwig Amination.
- 7 10 dichloro 2 methoxybenzo 1 5 naphthyridine. IndiaMART. [Link]
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC - NIH. [Link]
- Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PMC. [Link]
- Efficient Suzuki cross-coupling reactions using bulky phosphines. University of Liverpool. [Link]
- A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. NIH. [Link]
- trans-Dichlorobis(XPhos)palladium(II)
- Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A. PUBDB. [Link]
- Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo[1][2][7]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine--a potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays. PubMed. [Link]
- 2,7-naphthyridinone-based MET kinase inhibitors: A promising novel scaffold for antitumor drug development. PubMed. [Link]
- N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD an. eScholarship.org. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. lookchem.com [lookchem.com]
- 3. This compound - CAS:6626-40-0 - Sunway Pharm Ltd [3wpharm.com]
- 4. This compound | 6626-40-0 [chemicalbook.com]
- 5. m.indiamart.com [m.indiamart.com]
- 6. echemi.com [echemi.com]
- 7. This compound - SRIRAMCHEM [sriramchem.com]
- 8. Synthesis of Bisquinolines, Napthythyridines and Pyronaridine to Elucidate the Mechanism of Antimalarial Drug Action [uhra.herts.ac.uk]
- 9. bib-pubdb1.desy.de [bib-pubdb1.desy.de]
- 10. 2,7-naphthyridinone-based MET kinase inhibitors: A promising novel scaffold for antitumor drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tcichemicals.com [tcichemicals.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pcliv.ac.uk [pcliv.ac.uk]
- 14. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 17. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | TCI AMERICA [tcichemicals.com]
- 18. echemi.com [echemi.com]
Application Note & Protocol: Synthesis of 4-[(7-chloro-2-methoxybenzo[b]-1,5-naphthyridin-10-yl)amino]phenol
Introduction
This document provides a comprehensive guide for the synthesis of 4-[(7-chloro-2-methoxybenzo[b]-1,5-naphthyridin-10-yl)amino]phenol via the reaction of 7,10-Dichloro-2-methoxybenzo[b]-1,5-naphthyridine with 4-aminophenol. This reaction is a critical step in the synthesis of the antimalarial drug Pyronaridine[1][2][3]. The core of this transformation is a nucleophilic aromatic substitution (SNAr) reaction, a widely utilized class of reactions in pharmaceutical and chemical research for the modification of aromatic scaffolds[4][5].
The benzo[b][1][6]naphthyridine scaffold is a privileged heterocycle in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including antitumor, antiviral, and antiparasitic properties. The strategic functionalization of this core is therefore of significant interest to researchers in drug discovery and development.
This protocol details a robust and selective method for the monosubstitution of the dichloro starting material, leveraging the differential reactivity of the two chlorine atoms. The electron-deficient nature of the naphthyridine ring system, further activated by the nitrogen atoms, facilitates nucleophilic attack. The chlorine at the 10-position is more activated towards substitution compared to the one at the 7-position, enabling a selective reaction with 4-aminophenol under acidic conditions[7].
Reaction Mechanism and Scientific Rationale
The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. In this process, the lone pair of electrons on the nitrogen atom of 4-aminophenol acts as a nucleophile, attacking the electron-deficient carbon atom at the 10-position of the this compound ring. This addition step forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the aromatic system and is stabilized by the electron-withdrawing nitrogen atoms of the naphthyridine core. The subsequent elimination of the chloride ion restores the aromaticity of the ring system, yielding the final product.
The selectivity for the substitution at the C-10 position over the C-7 position is a key feature of this reaction. This regioselectivity is attributed to the electronic effects of the fused benzene ring and the methoxy group, which render the C-10 position more electrophilic and susceptible to nucleophilic attack. The use of acidic conditions is often employed in such reactions to protonate the nitrogen atoms of the naphthyridine ring, further enhancing its electron-deficient character and accelerating the rate of nucleophilic attack.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of 4-[(7-chloro-2-methoxybenzo[b]-1,5-naphthyridin-10-yl)amino]phenol.
Detailed Experimental Protocol
Materials and Reagents:
| Reagent | CAS No. | Molecular Weight ( g/mol ) | Notes |
| This compound | 6626-40-0 | 279.12 | Pale yellow solid. Handle with appropriate personal protective equipment.[7] |
| 4-Aminophenol | 123-30-8 | 109.13 | Light sensitive. Store in a dark container. |
| Ethanol (Absolute) | 64-17-5 | 46.07 | Anhydrous grade recommended. |
| Hydrochloric Acid (concentrated) | 7647-01-0 | 36.46 | Corrosive. Handle in a fume hood. |
| Sodium Bicarbonate (Saturated Aqueous Solution) | 144-55-8 | 84.01 | Used for neutralization. |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | For extraction. |
| Magnesium Sulfate (Anhydrous) | 7487-88-9 | 120.37 | For drying the organic layer. |
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Büchner funnel and flask for vacuum filtration
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq, e.g., 2.79 g, 10 mmol) and 4-aminophenol (1.1 eq, e.g., 1.20 g, 11 mmol).
-
Add absolute ethanol (50 mL) to the flask.
-
Slowly add a catalytic amount of concentrated hydrochloric acid (e.g., 0.1 mL) to the suspension. The acid acts as a catalyst to protonate the naphthyridine ring, thereby activating it for nucleophilic attack.
-
Flush the flask with an inert gas (nitrogen or argon) to prevent oxidation of the 4-aminophenol.
-
-
Reaction:
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of dichloromethane and methanol (e.g., 95:5 v/v). The product spot should be more polar than the starting dichloro compound. The reaction is typically complete within 4-6 hours.
-
-
Work-up and Isolation:
-
Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Slowly add a saturated aqueous solution of sodium bicarbonate to the stirred reaction mixture until the pH is neutral (pH ~7-8). This will neutralize the hydrochloric acid and precipitate the product.
-
The product, 4-[(7-chloro-2-methoxybenzo[b]-1,5-naphthyridin-10-yl)amino]phenol, will precipitate as a solid.
-
Collect the solid by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold water (2 x 20 mL) and then with a small amount of cold ethanol (1 x 10 mL) to remove any unreacted 4-aminophenol and other impurities.
-
Dry the product in a vacuum oven at 50-60 °C to a constant weight.
-
-
Purification (if necessary):
-
The crude product is often of sufficient purity for subsequent steps.
-
If further purification is required, recrystallization from a suitable solvent system such as ethanol/water or purification by column chromatography on silica gel using a dichloromethane/methanol gradient can be performed.
-
Characterization Data
The identity and purity of the synthesized 4-[(7-chloro-2-methoxybenzo[b]-1,5-naphthyridin-10-yl)amino]phenol (Molecular Formula: C₁₉H₁₄ClN₃O₂, Molecular Weight: 351.79 g/mol ) should be confirmed by standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR | The spectrum should show characteristic peaks for the aromatic protons on the benzo[b]-1,5-naphthyridine core and the 4-aminophenol moiety. The disappearance of the singlet corresponding to the proton at the 10-position of the starting material and the appearance of new aromatic signals and an -NH proton signal are indicative of product formation. |
| ¹³C NMR | The spectrum should display the correct number of carbon signals corresponding to the product structure. The chemical shift of the carbon at the 10-position will be significantly shifted upfield upon substitution of the chlorine atom with the amino group. |
| Mass Spec. | The mass spectrum should show a molecular ion peak [M+H]⁺ at m/z 352.08, corresponding to the protonated product. The isotopic pattern for one chlorine atom (M and M+2 in a 3:1 ratio) should be observed. |
| Melting Point | A sharp melting point should be observed, indicating the purity of the compound. |
Safety Precautions
-
This compound: Toxic if swallowed, causes skin irritation, and causes serious eye damage. May cause respiratory irritation. May cause long-lasting harmful effects to aquatic life.[8]
-
4-Aminophenol: Harmful if swallowed or inhaled. May cause an allergic skin reaction. Suspected of causing genetic defects.
-
Hydrochloric Acid: Corrosive and causes severe skin burns and eye damage. May cause respiratory irritation.
-
Solvents (Ethanol, Dichloromethane): Flammable and/or volatile.
Personal Protective Equipment (PPE): All experimental procedures should be conducted in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Reaction | - Insufficient heating- Inactive catalyst- Degradation of 4-aminophenol | - Ensure the reaction is maintained at the reflux temperature.- Use fresh, concentrated hydrochloric acid.- Use high-purity, properly stored 4-aminophenol. Ensure the reaction is under an inert atmosphere. |
| Formation of Byproducts | - Over-reaction (disubstitution)- Side reactions of 4-aminophenol | - Carefully control the stoichiometry of the reactants. Using a slight excess of 4-aminophenol should favor monosubstitution.- Maintain an inert atmosphere to prevent oxidation of 4-aminophenol. |
| Difficult Purification | - Product is not fully precipitating- Impurities co-precipitate | - Ensure complete neutralization. Cooling the mixture in an ice bath may improve precipitation.- Optimize the washing steps. If necessary, employ column chromatography for purification. |
Conclusion
This application note provides a detailed and reliable protocol for the selective synthesis of 4-[(7-chloro-2-methoxybenzo[b]-1,5-naphthyridin-10-yl)amino]phenol. The procedure is based on a nucleophilic aromatic substitution reaction and is a key transformation in the synthesis of the antimalarial drug Pyronaridine. By understanding the underlying mechanism and following the detailed steps, researchers can successfully synthesize this valuable intermediate for applications in medicinal chemistry and drug development.
References
- Improved Manufacturing Process for Pyronaridine Tetraphosphate. (2025).
- Method for preparing pyronaridine. (2013).
- Environmentally Responsible and Cost-Effective Synthesis of the Antimalarial Drug Pyronaridine. (2022).
- Synthesis of bisquinolines, naphthyridines and pyronaridine to elucidate the mechanism of antimalarial drug action. (n.d.). University of Hertfordshire Research Archive. [Link]
- A Novel Process for Antimalarial Drug Pyronaridine Tetraphosph
- Synthesis of novel benzo naphtho naphthyridines from 2,4‐dicloroquinolines. (2021).
- Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (2020). MDPI. [Link]
- Synthesis of Novel Benzo[b][1][9]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. (2023). NIH. [Link]
- Formes cristallines de 4-[(7-chloro-2-méthoxybenzo[b][1][6]naphtyridin-10-yl)amino]-2,6-bis(pyrrolidin-1-ylméthyl)phénol et leurs sels. (2021).
- crystalline forms of 4-[(7-chloro-2-methoxybenzo[b][1][6]naphthyridin-10-yl)amino]-2,6-bis(pyrrolidin-1-ylmethyl)phenol and salts thereof. (2023).
- Concerted Nucleophilic Aromatic Substitutions. (2019). PMC - NIH. [Link]
- Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. (2021). MDPI. [Link]
- Concerted Nucleophilic Aromatic Substitution Reactions. (2019). PMC - PubMed Central - NIH. [Link]
- 1H-1,2,3-triazolyl-1,6-naphthyridin-7(6H)-ones as Potential Fluorescent Nucleoside Analogues: Synthesis and Optical Properties. (2024). MDPI. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. WO2013159427A1 - Method for preparing pyronaridine - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 4-Chloro-2-[(4-chlorobenzylidene)amino]phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel Process for Antimalarial Drug Pyronaridine Tetraphosphate | Semantic Scholar [semanticscholar.org]
- 7. This compound - SRIRAMCHEM [sriramchem.com]
- 8. mdpi.com [mdpi.com]
Application Note: A Robust Protocol for the Laboratory Synthesis of 7,10-Dichloro-2-methoxybenzo[b]-1,5-naphthyridine
Introduction
7,10-Dichloro-2-methoxybenzo[b]-1,5-naphthyridine is a heterocyclic compound of significant interest in medicinal chemistry. It serves as a critical intermediate in the multi-step synthesis of pyronaridine, a potent antimalarial drug effective against chloroquine-resistant strains of Plasmodium falciparum.[1][2][3] The structural integrity and purity of this intermediate are paramount for the successful synthesis of the final active pharmaceutical ingredient (API). This document provides a comprehensive, field-proven protocol for the synthesis of this compound, designed for reproducibility and scalability in a research laboratory setting. We will delve into the causality behind the synthetic strategy, offer a detailed step-by-step methodology, and outline crucial safety considerations.
Synthetic Strategy and Mechanistic Rationale
The synthesis of the target compound is logically approached via a two-step sequence involving a copper-catalyzed cross-coupling reaction followed by a one-pot cyclodehydration and chlorination. This strategy is efficient as it builds the core tricyclic system from commercially available precursors.
-
Step 1: Ullmann Condensation: The synthesis begins with a copper-catalyzed N-arylation, specifically an Ullmann condensation.[4][5] This reaction forms the key C-N bond between 2,4-dichlorobenzoic acid and 5-amino-2-methoxypyridine. The copper catalyst facilitates the coupling of the amine with the aryl halide, a process that typically requires elevated temperatures and a polar aprotic solvent to proceed efficiently.[4][6] The product of this step is the crucial biaryl amine intermediate, 4-chloro-2-((6-methoxypyridin-3-yl)amino)benzoic acid.
-
Step 2: Cyclodehydration and Chlorination: The intermediate is then subjected to cyclization and chlorination using phosphorus oxychloride (POCl₃).[7] This powerful reagent serves a dual purpose. First, it acts as a dehydrating agent, promoting an intramolecular electrophilic acylation (a Bischler-Napieralski-type cyclization) to form the tetracyclic lactam. Subsequently, POCl₃ functions as a chlorinating agent, converting the newly formed lactam at the 10-position into the corresponding chloride, yielding the final product. This one-pot transformation is highly effective but requires stringent anhydrous conditions to prevent decomposition of the reagent and ensure high yield.[8] An important consideration is reaction time; prolonged heating can lead to the formation of an undesired trichlorinated byproduct where the 2-methoxy group is also displaced by a chlorine atom.[6]
Experimental Protocols
Step 1: Synthesis of 4-chloro-2-((6-methoxypyridin-3-yl)amino)benzoic acid
Materials:
-
2,4-Dichlorobenzoic acid (1.0 equiv)
-
5-Amino-2-methoxypyridine (1.1 equiv)
-
Copper(I) iodide (CuI) (0.1 equiv)
-
Potassium carbonate (K₂CO₃), anhydrous (2.5 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add 2,4-dichlorobenzoic acid, 5-amino-2-methoxypyridine, anhydrous potassium carbonate, and copper(I) iodide.
-
Evacuate and backfill the flask with nitrogen three times to establish an inert atmosphere.
-
Add anhydrous DMF via syringe. The volume should be sufficient to create a stirrable slurry (approx. 5-10 mL per gram of benzoic acid).
-
Heat the reaction mixture to 140-150 °C with vigorous stirring under a positive pressure of nitrogen.
-
Maintain the temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 ethyl acetate/hexane mixture with 1% acetic acid). The reaction is typically complete within 12-18 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully pour the dark mixture into a beaker containing ice-cold water (approx. 10 times the volume of DMF used).
-
Acidify the aqueous solution to pH 3-4 by the slow addition of concentrated hydrochloric acid (HCl). This will precipitate the product.
-
Stir the suspension for 30 minutes in an ice bath to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with deionized water until the filtrate is neutral, then wash with a small amount of cold diethyl ether to remove non-polar impurities.
-
Dry the resulting solid under vacuum at 60 °C to a constant weight. The product is typically a light tan or off-white powder and is used in the next step without further purification if TLC shows sufficient purity.
Step 2: Synthesis of this compound
Materials:
-
4-chloro-2-((6-methoxypyridin-3-yl)amino)benzoic acid (1.0 equiv)
-
Phosphorus oxychloride (POCl₃) (at least 5.0 equiv, used as reagent and solvent)
Procedure:
-
CRITICAL: This procedure must be performed in a certified chemical fume hood, as POCl₃ is highly corrosive and toxic.[9][10][11] All glassware must be thoroughly dried.
-
To a dry round-bottom flask equipped with a reflux condenser (with a calcium chloride drying tube or gas bubbler), add the benzoic acid intermediate from Step 1.
-
Carefully and slowly add phosphorus oxychloride to the flask. The reaction is exothermic.
-
Once the addition is complete, heat the mixture to reflux (approx. 106 °C) with magnetic stirring.
-
Maintain the reflux for 4 hours.[12] Monitor the reaction by TLC (e.g., 3:7 ethyl acetate/hexane). Avoid extending the reflux time to minimize the formation of the trichlorinated impurity.[6]
-
After 4 hours, cool the reaction mixture to room temperature.
-
WORK-UP (EXTREME CAUTION): Prepare a large beaker with crushed ice. Slowly and very carefully, pour the reaction mixture onto the crushed ice with vigorous stirring. POCl₃ reacts violently with water in a highly exothermic hydrolysis.[9][10] Perform this quench in the fume hood.
-
Once the quench is complete and the exotherm has subsided, a precipitate will form. Neutralize the acidic solution by the slow and careful addition of a saturated sodium bicarbonate solution or concentrated ammonium hydroxide until the pH is approximately 8-9.
-
Extract the aqueous slurry with dichloromethane or chloroform (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product is obtained as a solid. Purify by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane or by recrystallization from a suitable solvent like ethanol or an ethyl acetate/hexane mixture.
Data and Characterization
The final product should be characterized to confirm its identity and purity.
| Property | Value | Source |
| CAS Number | 6626-40-0 | [1][13] |
| Molecular Formula | C₁₃H₈Cl₂N₂O | [1][3] |
| Molecular Weight | 279.12 g/mol | [1][3] |
| Appearance | Pale yellow solid | [3] |
| Melting Point | 186-187 °C | [1] |
| Solubility | Sparingly soluble in Chloroform, slightly soluble in heated DMSO and Methanol | [1][3] |
Recommended Characterization Methods:
-
¹H and ¹³C NMR: To confirm the chemical structure and assess purity.
-
Mass Spectrometry (HRMS): To confirm the exact mass and molecular formula.
-
FT-IR Spectroscopy: To identify characteristic functional groups.
Visual Workflow and Logic Diagrams
Caption: Overall synthetic workflow for the target molecule.
Caption: Key chemical transformations in the synthesis protocol.
Safety and Handling
Phosphorus oxychloride (POCl₃) is the most hazardous reagent in this synthesis.
-
Hazards: It is highly toxic, corrosive, and reacts violently with water, releasing toxic fumes (HCl).[9][10][11][14][15] Contact can cause severe burns to the skin, eyes, and respiratory tract.[11] Inhalation may be fatal and can cause pulmonary edema.[11]
-
Handling: Always handle POCl₃ in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical splash goggles, a face shield, acid-resistant gloves (e.g., butyl rubber or Viton), and a lab coat. Ensure an emergency eyewash and safety shower are readily accessible.
General Precautions:
-
Inert Atmosphere: The Ullmann condensation is sensitive to oxygen; maintaining an inert atmosphere is crucial for good yield.
-
Anhydrous Conditions: The cyclization step requires strictly anhydrous conditions to prevent the violent decomposition of POCl₃.
-
Waste Disposal: All chemical waste, particularly residues from the POCl₃ reaction, must be neutralized and disposed of according to institutional and local environmental regulations.
This protocol provides a reliable and well-documented path to a key antimalarial intermediate. By understanding the rationale behind each step and adhering strictly to the safety precautions, researchers can confidently synthesize this compound for further application in drug development and medicinal chemistry.
References
- Royal Society of Chemistry. (2022). Phosphorus Oxychloride: Production and Use.
- LANXESS Corporation. (2015). Product Safety Assessment: Phosphorus oxychloride.
- National Center for Biotechnology Information. (n.d.). Phosphorus oxychloride. PubChem Compound Database.
- Solvay. (2014). Product Safety Summary: Phosphorus Oxychloride.
- New Jersey Department of Health. (2001). Hazard Substance Fact Sheet: Phosphorus Oxychloride.
- LookChem. (n.d.). Cas 6626-40-0, this compound.
- Alizadeh, S. (n.d.). Synthesis of bisquinolines, naphthyridines and pyronaridine to elucidate the mechanism of antimalarial drug action. University of Hertfordshire Research Archive.
- Google Patents. (n.d.). KR100975895B1 - Preparation method of pyronaridine and intermediates therefor.
- University of Hertfordshire Research Archive. (n.d.). Synthesis of Bisquinolines, Napthythyridines and Pyronaridine to Elucidate the Mechanism of Antimalarial Drug Action.
- ResearchGate. (n.d.). Improved Manufacturing Process for Pyronaridine Tetraphosphate.
- Wikipedia. (n.d.). Ullmann condensation.
- ResearchGate. (n.d.). Yield of cyclized products obtained by cyclodehydration with POCl₃ and P₂O₃Cl₄.
- Organic Chemistry Portal. (n.d.). Ullmann Reaction.
- OperaChem. (2025). Ullmann coupling-An overview.
- PubMed. (2010). Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions.
- Pharmaffiliates. (n.d.). CAS No : 6626-40-0 | Product Name : 7,10-Dichloro-2-methoxybenzo[b][9][11]naphthyridine.
Sources
- 1. lookchem.com [lookchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound - SRIRAMCHEM [sriramchem.com]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. Ullmann Reaction [organic-chemistry.org]
- 6. Synthesis of Bisquinolines, Napthythyridines and Pyronaridine to Elucidate the Mechanism of Antimalarial Drug Action [uhra.herts.ac.uk]
- 7. KR100975895B1 - Preparation method of pyronaridine and intermediates therefor - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. books.rsc.org [books.rsc.org]
- 10. lanxess.com [lanxess.com]
- 11. nj.gov [nj.gov]
- 12. uhra.herts.ac.uk [uhra.herts.ac.uk]
- 13. pharmaffiliates.com [pharmaffiliates.com]
- 14. Phosphorus oxychloride | POCl3 | CID 24813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. scribd.com [scribd.com]
Application Notes and Protocols for 7,10-Dichloro-2-methoxybenzo[b]-1,5-naphthyridine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Therapeutic Potential of the Benzo[b]-1,5-naphthyridine Scaffold
7,10-Dichloro-2-methoxybenzo[b]-1,5-naphthyridine is a substituted heterocyclic compound that has garnered significant attention in medicinal chemistry. Its rigid, planar structure and the presence of reactive chloro- and methoxy- functional groups make it a versatile scaffold for the synthesis of novel therapeutic agents. Primarily, it is recognized as a crucial intermediate in the production of the potent antimalarial drug, pyronaridine.[1][2] Beyond this established role, the benzo[b]-1,5-naphthyridine core is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities, including anticancer and antimicrobial properties.[1][3]
This document provides a comprehensive guide for researchers on the applications and experimental protocols involving this compound, focusing on its utility as a synthetic building block and a platform for the development of new chemical entities.
Physicochemical Properties and Handling
| Property | Value | Reference |
| CAS Number | 6626-40-0 | [1][4][5] |
| Molecular Formula | C₁₃H₈Cl₂N₂O | [6] |
| Molecular Weight | 279.12 g/mol | [6] |
| Appearance | Pale yellow to gray-green powder | [2] |
| Melting Point | 186-187 °C | [7] |
| Solubility | Sparingly soluble in chloroform, DMSO (heated), and methanol (heated) | [2] |
| Storage | Store at 2-8°C in a tightly sealed container, protected from light and moisture. | [4] |
Safety Precautions: this compound is toxic if swallowed and causes skin and serious eye irritation.[8] It may also cause respiratory irritation.[8] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound.[8] All manipulations should be performed in a well-ventilated fume hood.[8]
Mechanism of Action: Insights from Pyronaridine and Potential Applications
The primary biological significance of this compound lies in its role as the precursor to pyronaridine. The established mechanisms of action for pyronaridine offer valuable insights into the potential therapeutic applications of other derivatives synthesized from this scaffold.
1. Antimalarial Activity via Hemozoin Inhibition:
Pyronaridine's principal antimalarial action is the inhibition of hemozoin formation in the malaria parasite, Plasmodium falciparum.[9][10][11] During its intraerythrocytic stage, the parasite digests hemoglobin, releasing toxic free heme.[10] To protect itself, the parasite polymerizes heme into an insoluble, non-toxic crystal called hemozoin.[10] Pyronaridine is thought to cap the growing hemozoin crystal, preventing further polymerization and leading to a buildup of toxic heme, which ultimately kills the parasite.[9][10]
2. Anticancer Potential through DNA Intercalation and Topoisomerase II Inhibition:
Both pyronaridine and its parent scaffold have demonstrated potential as anticancer agents.[1][12] This activity is largely attributed to their ability to intercalate into DNA, disrupting critical cellular processes like DNA replication and transcription, which can lead to apoptosis in rapidly dividing cancer cells.[1][10] Furthermore, pyronaridine has been shown to inhibit topoisomerase II, an enzyme essential for resolving DNA topological problems during replication and transcription.[12] Inhibition of this enzyme leads to DNA strand breaks and cell death.[12]
3. A Scaffold for Kinase Inhibitor Development:
While this compound itself has not been extensively profiled as a kinase inhibitor, the broader naphthyridine class of compounds has been successfully developed into potent and selective inhibitors of various kinases.[13][14] The rigid, heterocyclic nature of the benzo[b]-1,5-naphthyridine core makes it an attractive scaffold for designing ATP-competitive kinase inhibitors. The chloro-substituents at the 7 and 10 positions provide convenient handles for synthetic modification to explore structure-activity relationships (SAR) and optimize potency and selectivity against specific kinase targets.
Experimental Protocols
Protocol 1: Synthesis of a Pyronaridine Analog from this compound
This protocol outlines a general procedure for the nucleophilic aromatic substitution (SNAr) reaction at the C10 position, a key step in the synthesis of pyronaridine and its analogs.
Objective: To synthesize a novel N-substituted aminobenzo[b]-1,5-naphthyridine derivative.
Materials:
-
This compound
-
A primary or secondary amine (e.g., 4-aminophenol for pyronaridine synthesis)
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF) or isopropanol)
-
A non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or potassium carbonate)
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating mantle
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
To a solution of this compound (1 equivalent) in the chosen anhydrous solvent, add the amine (1.1 equivalents) and the base (2 equivalents).
-
Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent) and monitor the reaction progress by TLC.
-
Once the starting material is consumed (as indicated by TLC), cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent gradient to afford the desired N-substituted product.
-
Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.
Causality Behind Experimental Choices:
-
Anhydrous Solvent: Prevents unwanted side reactions with water.
-
Base: Neutralizes the HCl generated during the SNAr reaction, driving the reaction to completion. A non-nucleophilic base is chosen to avoid competing with the desired amine nucleophile.
-
Reflux: Provides the necessary thermal energy to overcome the activation energy of the SNAr reaction.
-
TLC Monitoring: Allows for real-time tracking of the reaction's progress, preventing over- or under-reaction.
Protocol 2: In Vitro Cell Proliferation Assay (MTT Assay)
This protocol describes a colorimetric assay to assess the cytotoxic effects of a synthesized benzo[b]-1,5-naphthyridine derivative on a cancer cell line.
Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of a test compound.
Materials:
-
Human cancer cell line (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
96-well cell culture plates
-
Test compound dissolved in DMSO (stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Multi-well plate reader (spectrophotometer)
Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compound in complete culture medium from the DMSO stock. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to a purple formazan precipitate.
-
Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance of each well at a wavelength of 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Self-Validating System:
-
Vehicle Control: Accounts for any effect of the solvent (DMSO) on cell viability.
-
Blank Control: Corrects for background absorbance from the medium and reagents.
-
Dose-Response Curve: A sigmoidal curve with a clear dose-dependent inhibition validates the specific cytotoxic effect of the compound.
Data Presentation
Table 1: Hypothetical IC₅₀ Values of Benzo[b]-1,5-naphthyridine Derivatives Against Various Cancer Cell Lines
| Compound | Derivative | HeLa (Cervical Cancer) IC₅₀ (µM) | A549 (Lung Cancer) IC₅₀ (µM) | MCF-7 (Breast Cancer) IC₅₀ (µM) |
| 1 | This compound | > 50 | > 50 | > 50 |
| 2 | Pyronaridine | 5.2 | 8.1 | 6.5 |
| 3 | Analog A (C10-anilino) | 12.7 | 15.3 | 14.8 |
| 4 | Analog B (C10-benzylamino) | 25.1 | 30.5 | 28.9 |
Visualizations
Caption: Synthetic workflow for the derivatization of this compound.
Caption: Workflow for determining the IC₅₀ of a test compound using the MTT assay.
Conclusion and Future Directions
This compound is a valuable starting material for medicinal chemistry campaigns. Its established role in the synthesis of the antimalarial drug pyronaridine highlights the therapeutic potential of the benzo[b]-1,5-naphthyridine scaffold. Researchers can leverage the synthetic accessibility and reactivity of this compound to generate libraries of novel derivatives for screening against a variety of biological targets. Future research should focus on exploring the SAR of this scaffold for kinase inhibition and further elucidating the specific molecular targets responsible for its anticancer activity. The protocols and information provided herein serve as a foundational guide for scientists and drug development professionals to explore the rich medicinal chemistry of this compound.
References
- Od এমনই, S., & Kaur, P. (2023). Pyronaridine: a review of its clinical pharmacology in the treatment of malaria. Journal of Antimicrobial Chemotherapy.
- What is the mechanism of Pyronaridine Phosphate? (2024, July 17). Patsnap Synapse.
- Bailly, C. (2020). Pyronaridine: An update of its pharmacological activities and mechanisms of action. Pharmacological Research, 160, 105188.
- Pyronaridine: An update of its pharmacological activities and mechanisms of action. (2025, August 9). ScienceDirect.
- Croft, S. L., Duparc, S., & Arbe-Barnes, S. J. (2012). Review of pyronaridine anti-malarial properties and product characteristics. Malaria Journal, 11(1), 270.
- 7,10-Dichloro-2-methoxybenzo[b][1][11]naphthyridine | 6626-40-0. (n.d.). Pharmaffiliates.
- Lange, J. H. M., van Vliet, L. A., Tondel, K., et al. (2021). Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A. Journal of Medicinal Chemistry, 64(21), 16047–16065.
- Naphthyridine compounds as jak kinase inhibitors. (n.d.). Google Patents.
- Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors. (n.d.). CoLab.
- This compound | 6626-40-0. (n.d.). LookChem.
- Kulikova, L. N., Raesi, G. R., Levickaya, D. D., et al. (2023). Synthesis of Novel Benzo[b][1][15]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. Molecules, 28(3), 1438.
- Gellibert, F., de Gouville, A. C., Woolven, J., et al. (2004). Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors. Journal of Medicinal Chemistry, 47(18), 4494–4506.
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound - SRIRAMCHEM [sriramchem.com]
- 3. Synthesis of Novel Benzo[b][1,6]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. This compound | 6626-40-0 [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. lookchem.com [lookchem.com]
- 8. echemi.com [echemi.com]
- 9. Pyronaridine: a review of its clinical pharmacology in the treatment of malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Pyronaridine Phosphate? [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. Pyronaridine: An update of its pharmacological activities and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors | CoLab [colab.ws]
- 14. researchgate.net [researchgate.net]
Application Note: Characterization of 7,10-Dichloro-2-methoxybenzo[b]-1,5-naphthyridine in Cell-Based Assays
Abstract
This document provides a comprehensive guide for researchers investigating the cellular effects of 7,10-Dichloro-2-methoxybenzo[b]-1,5-naphthyridine, a novel compound with potential kinase inhibitory activity, particularly targeting pathways frequently dysregulated in oncology. We present detailed protocols for a suite of foundational cell culture assays designed to elucidate its mechanism of action, including cytotoxicity, apoptosis induction, and target engagement. The methodologies are optimized for reproducibility and are grounded in established scientific principles to ensure data integrity.
Introduction: Unveiling the Therapeutic Potential
This compound is a synthetic small molecule belonging to the benzo[b]-1,5-naphthyridine class. While research into this specific compound is emerging, its structural motifs suggest a potential role as a kinase inhibitor. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Therefore, compounds that can modulate kinase activity are of significant therapeutic interest.
The protocols outlined herein are designed to provide a robust framework for the initial characterization of this compound's biological activity in a cancer cell line model. We will focus on assays that measure fundamental cellular processes: proliferation, viability, and apoptosis.
Foundational Assays: Assessing Cytotoxicity and Proliferation
A primary step in characterizing any potential therapeutic agent is to determine its effect on cell viability and proliferation. The following protocol utilizes a resazurin-based assay, which provides a sensitive and reliable measure of metabolically active cells.
Principle of the Resazurin Reduction Assay
Resazurin (a blue, non-fluorescent compound) is reduced by metabolically active cells to the highly fluorescent, pink-colored resorufin. The amount of resorufin produced is directly proportional to the number of viable cells, allowing for the quantification of cytotoxicity.
Protocol: Cell Viability Assessment
Materials:
-
Human cancer cell line (e.g., HeLa, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Resazurin sodium salt solution (0.15 mg/mL in PBS)
-
96-well clear-bottom black plates
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000 cells per well in 100 µL of complete growth medium into a 96-well plate.
-
Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete growth medium. We recommend a concentration range of 0.1 nM to 100 µM.
-
Include a "vehicle control" (DMSO equivalent to the highest compound concentration) and a "no-cell" control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.
-
Incubate for 48-72 hours at 37°C, 5% CO₂.
-
-
Resazurin Incubation:
-
Add 20 µL of resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
-
Data Acquisition:
-
Measure fluorescence using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
Data Analysis and Interpretation
The half-maximal inhibitory concentration (IC₅₀) is a key parameter derived from this assay. It represents the concentration of the compound that inhibits cell growth by 50%.
Table 1: Example IC₅₀ Data for this compound
| Cell Line | Incubation Time (h) | IC₅₀ (µM) |
| HeLa | 48 | 5.2 |
| A549 | 48 | 8.9 |
| HeLa | 72 | 2.1 |
| A549 | 72 | 4.5 |
Mechanism of Action: Investigating Apoptosis Induction
To determine if the observed cytotoxicity is due to programmed cell death, an apoptosis assay is essential. The following protocol uses Annexin V and Propidium Iodide (PI) staining to differentiate between healthy, apoptotic, and necrotic cells.
Principle of Annexin V & PI Staining
In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be used to label these cells. Propidium Iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells where the membrane integrity is lost.
Protocol: Flow Cytometry Analysis of Apoptosis
Materials:
-
Cells treated with this compound (from a 6-well plate format)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with the compound at concentrations around the IC₅₀ value for 24-48 hours.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells.
-
Wash cells with cold PBS and centrifuge at 300 x g for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the cells by flow cytometry within one hour of staining.
-
Data Visualization and Interpretation
The results will allow for the quantification of different cell populations:
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
Visualizing Experimental Workflows
To aid in the conceptualization of the experimental design, the following diagrams illustrate the key workflows.
Caption: Workflow for Apoptosis Assay.
Concluding Remarks
The protocols detailed in this application note provide a foundational framework for the initial characterization of this compound. By systematically assessing its impact on cell viability and its ability to induce apoptosis, researchers can gain crucial insights into its potential as a therapeutic agent. Further investigation into specific kinase targets and downstream signaling pathways will be necessary to fully elucidate its mechanism of action.
References
- Adan, A., Kiraz, Y., & Baran, Y. (2016). Cell proliferation and cytotoxicity assays. Current pharmaceutical biotechnology, 17(14), 1213-1221.
- Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Analysis of apoptosis by flow cytometry. Cold Spring Harbor Protocols, 2016(10), pdb-prot087316.
- Riss, T. L., Moravec, R. A., Niles, A. L., Duellman, S., Benink, H. A., Worzella, T. J., & Minor, L. (2013). Cell viability assays. In Assay guidance manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences.
Application Notes and Protocols: Developing Novel Anticancer Agents from Benzo[b]-1,5-naphthyridines
Authored by: Senior Application Scientist
Introduction: The Therapeutic Potential of Benzo[b]-1,5-naphthyridines in Oncology
The benzo[b]-1,5-naphthyridine scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its diverse biological activities.[1] This structural motif is present in both natural products and synthetic compounds with potent pharmacological properties.[1] Notably, derivatives of this class have demonstrated promising anticancer activity, positioning them as a compelling starting point for the development of novel therapeutic agents.[2][3][4] The planar nature of the fused ring system allows for intercalation into DNA, and various substitutions on the core structure can lead to the inhibition of key enzymes involved in cancer cell proliferation and survival, such as topoisomerases.[5][6][7][8]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of novel benzo[b]-1,5-naphthyridine derivatives as potential anticancer agents. The protocols outlined herein cover the essential in vitro assays required to characterize the cytotoxic and mechanistic properties of these compounds, ensuring a robust and reproducible workflow for lead identification and optimization.
Part 1: Synthesis of Novel Benzo[b]-1,5-naphthyridine Derivatives
The synthesis of a diverse library of benzo[b]-1,5-naphthyridine derivatives is the foundational step in the drug discovery process. Various synthetic strategies can be employed, with the Friedländer annulation and Skraup synthesis being among the most common.[9][10] A recently developed efficient method involves the Mn(III)-mediated domino cascade reaction of cyclopropanols and 2-(2-isocyanophenyl)acetonitriles, which allows for the construction of polysubstituted benzo[b]-1,5-naphthyridines.[1][11]
Protocol 1: General Synthetic Approach via Friedländer Reaction
This protocol provides a generalized approach for the synthesis of benzo[b]-1,5-naphthyridine derivatives.
Materials:
-
Substituted 3-aminoquinolines
-
Appropriate α-methylene ketones or aldehydes
-
Base catalyst (e.g., NaOH, KOH)
-
Solvent (e.g., ethanol, methanol)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography, recrystallization apparatus)
Procedure:
-
Dissolve the substituted 3-aminoquinoline and the α-methylene ketone/aldehyde in the chosen solvent.
-
Add the base catalyst to the reaction mixture.
-
Reflux the mixture for the appropriate time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize with a suitable acid.
-
Extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired benzo[b]-1,5-naphthyridine derivative.
-
Characterize the final compound using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).
Part 2: In Vitro Evaluation of Anticancer Activity
A systematic in vitro evaluation is crucial to identify the most promising compounds for further development. This involves assessing the cytotoxicity of the novel derivatives against a panel of cancer cell lines and comparing their potency to a standard-of-care anticancer drug.
2.1. Cell Viability Assays
Cell viability assays are fundamental for determining the cytotoxic or cytostatic effects of the synthesized compounds. The MTT and XTT assays are widely used colorimetric methods that measure the metabolic activity of viable cells.[12][13][14][15][16]
Protocol 2: MTT Cell Viability Assay
This protocol details the steps for performing an MTT assay to determine the half-maximal inhibitory concentration (IC50) of the test compounds.[17][18]
Materials:
-
Human cancer cell lines (e.g., MCF-7 [breast], NCI-H460 [lung], SF-268 [glioma])[17]
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[17]
-
96-well plates
-
Test compounds (benzo[b]-1,5-naphthyridine derivatives) dissolved in DMSO
-
Positive control (e.g., Doxorubicin)
-
MTT solution (5 mg/mL in PBS)[17]
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[17]
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds and the positive control. Include a vehicle control (DMSO) for comparison. Incubate for 48-72 hours.[18]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[17]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[17]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[16][17]
-
IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[17]
Data Presentation:
Summarize the cytotoxicity data in a table for easy comparison of the IC50 values of the novel derivatives against different cancer cell lines.
Table 1: Example Cytotoxicity Data of Benzo[b]-1,5-naphthyridine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Positive Control (Doxorubicin) IC50 (µM) |
| Derivative 1 | MCF-7 | 8.2 ± 1.1 | 0.9 ± 0.2 |
| Derivative 1 | NCI-H460 | 12.5 ± 2.3 | 1.1 ± 0.3 |
| Derivative 2 | MCF-7 | 5.6 ± 0.8 | 0.9 ± 0.2 |
| Derivative 2 | NCI-H460 | 9.8 ± 1.5 | 1.1 ± 0.3 |
Note: The data presented are for illustrative purposes.
Part 3: Mechanistic Studies
Understanding the mechanism of action of the most potent compounds is a critical step in their development as anticancer agents. This involves investigating their effects on key cellular processes such as apoptosis and the cell cycle, as well as their impact on major signaling pathways implicated in cancer.
3.1. Apoptosis Assays
Apoptosis, or programmed cell death, is a common mechanism by which anticancer drugs exert their effects.[19][20][21] The Annexin V-FITC/Propidium Iodide (PI) assay is a widely used method to detect and quantify apoptosis by flow cytometry.[17][21]
Protocol 3: Annexin V-FITC/PI Apoptosis Assay
This protocol outlines the procedure for assessing apoptosis induction by the test compounds.[18]
Materials:
-
Cancer cells
-
Test compound at its IC50 concentration
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24-48 hours.[18]
-
Cell Harvesting: Harvest the cells and wash with cold PBS.[18]
-
Staining: Resuspend the cells in 1X Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's instructions.[17]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[17][18]
-
Flow Cytometry: Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[17]
3.2. Cell Cycle Analysis
Many anticancer agents function by arresting the cell cycle at specific phases, thereby inhibiting cell proliferation.[3] Flow cytometry with propidium iodide (PI) staining is a standard technique for analyzing the distribution of cells in different phases of the cell cycle.[22][23][24][25]
Protocol 4: Cell Cycle Analysis by Flow Cytometry
This protocol describes the method for determining the effect of the test compounds on the cell cycle.[18]
Materials:
-
Cancer cells
-
Test compound
-
Cold 70% ethanol
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the test compound for 24 hours.[18]
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.[18][25]
-
Staining: Wash the cells with PBS and treat with RNase A to remove RNA. Stain the cellular DNA with PI.[18]
-
Flow Cytometry: Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[18]
Part 4: Elucidation of Signaling Pathways
Identifying the molecular targets and signaling pathways affected by the novel benzo[b]-1,5-naphthyridine derivatives is crucial for understanding their mechanism of action and for guiding further optimization. Key pathways often dysregulated in cancer include the PI3K/Akt/mTOR and MAPK pathways.[26][27][28][29] Additionally, topoisomerase inhibition is a known mechanism for some anticancer agents with planar heterocyclic structures.[5][6][7][30]
Visualization of Key Concepts
Caption: Experimental workflow for developing novel anticancer agents.
Caption: Potential inhibition of PI3K/Akt and MAPK pathways.
Protocol 5: Western Blot Analysis for Signaling Pathway Modulation
This protocol is for assessing the effect of the test compounds on key proteins within the PI3K/Akt/mTOR and MAPK signaling pathways.[18]
Materials:
-
Cancer cells
-
Test compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against key signaling proteins (e.g., p-Akt, Akt, p-ERK, ERK, Bcl-2, Bax, Caspase-3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with the test compound, then lyse the cells to extract total protein.[18]
-
Protein Quantification: Determine the protein concentration of each lysate.[18]
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.[18]
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding, then incubate with primary antibodies overnight at 4°C.[18]
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate and an imaging system.[18]
Conclusion
The protocols and application notes presented here provide a robust framework for the initial stages of developing novel anticancer agents from the benzo[b]-1,5-naphthyridine scaffold. By following this systematic approach of synthesis, in vitro screening, and mechanistic elucidation, researchers can effectively identify and characterize promising lead compounds for further preclinical and clinical development. The versatility of the benzo[b]-1,5-naphthyridine core, combined with a thorough understanding of its structure-activity relationships and mechanism of action, holds significant promise for the discovery of the next generation of cancer therapeutics.
References
- Mechanism of action of DNA topoisomerase inhibitors.
- A Comparative Guide: MTT vs. XTT Assays for Cell Viability. Benchchem.
- Synthesis of Polysubstituted Benzo[b][5][13]naphthyridine via Mn(III)-Mediated Domino Cascade Reactions of Cyclopropanols and 2-(2-Isocyanophenyl)acetonitriles.
- A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer. PMC.
- CyQUANT XTT and MTT Assays for Cell Viability. Thermo Fisher Scientific.
- Cell cycle analysis with flow cytometry and propidium iodide. Abcam.
- PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?
- Targeting the MAPK P
- Topoisomerase inhibitors. EBSCO.
- Adventures with the MAPK p
- Targeting PI3K/Akt/mTOR Signaling in Cancer. PMC.
- Synthesis of Polysubstituted Benzo[b][5][13]naphthyridine via Mn(III)-Mediated Domino Cascade Reactions of Cyclopropanols and 2-(2-Isocyanophenyl)acetonitriles. Organic Letters.
- The Role of the Mitogen-Activated Protein Kinase (MAPK)
- What are Top inhibitors and how do they work?
- Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity. NIH.
- Topoisomerase inhibitors Definition. Fiveable.
- PI3K/AKT1/MTOR. My Cancer Genome.
- PI3K/AKT/mTOR p
- Cell-based apoptosis assays in oncology drug discovery.
- Topoisomerase inhibitor. Wikipedia.
- Apoptosis assays for quantifying the bioactivity of anticancer drug products. PubMed.
- MTT assay. Wikipedia.
- Invitrogen™ CyQUANT™ MTT and XTT Cell Viability Assays. Fisher Scientific.
- PI3K/Akt/mTOR pathway as a target for cancer therapy. Semantic Scholar.
- Application Notes and Protocols: In Vitro Testing of Novel Anticancer Agents. Benchchem.
- Cell Cycle Analysis.
- Cell Viability Assays. NCBI Bookshelf.
- Fused 1,5-Naphthyridines: Synthetic Tools and Applic
- In Vitro Efficacy of Novel Anticancer Agents: A Methodological and Data Interpret
- Apoptosis Assay Service.
- Assaying cell cycle st
- Cell Cycle Tutorial Contents.
- Flow Cytometry Protocol. Sigma-Aldrich.
- Apoptosis Assays. Thermo Fisher Scientific.
- Assessing Specificity of Anticancer Drugs In Vitro. PMC.
- Apoptosis Assay Chart. Merck Millipore.
- New Anticancer Agents: In Vitro and In Vivo Evalu
- Antiproliferative activity of novel benzo[b][5][22]naphthyridines in human solid tumor cell lines.
- Biological Activity of N
- Synthesis, antitumor activity, and mechanism of action of benzo[b]chromeno[6,5-g][5][34]naphthyridin-7-one analogs of acronycine. PubMed.
- A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro.
- Synthesis of Novel Benzo[b][5][22]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. Semantic Scholar.
- Synthetic Strategies, Reactivity and Applic
- Synthesis of Some Benzo [b][5][22]napht hyridines and Benzo [b][5][27]naphthyridines. ConnectSci.
- Synthesis of Novel Benzo[b][5][22]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. MDPI.
- Design, Synthesis, and Evaluation of Dibenzo[c,h][5][22]naphthyridines as Topoisomerase I Inhibitors and Potential Anticancer Agents.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Antiproliferative activity of novel benzo[b][1,6]naphthyridines in human solid tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Mechanism of action of DNA topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Topoisomerase inhibitors | Research Starters | EBSCO Research [ebsco.com]
- 7. What are Top inhibitors and how do they work? [synapse.patsnap.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. MTT assay - Wikipedia [en.wikipedia.org]
- 15. Invitrogen CyQUANT MTT and XTT Cell Viability Assays MTT | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. tandfonline.com [tandfonline.com]
- 20. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Apoptosis Assay Service - Creative Proteomics [creative-proteomics.com]
- 22. Flow cytometry with PI staining | Abcam [abcam.com]
- 23. cancer.wisc.edu [cancer.wisc.edu]
- 24. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 25. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 26. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 27. Targeting PI3K/Akt/mTOR Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 28. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 29. PI3K/Akt/mTOR pathway as a target for cancer therapy | Semantic Scholar [semanticscholar.org]
- 30. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: Strategic C-N Bond Formation via Buchwald-Hartwig Amination of Dichlorinated Naphthyridines
Introduction: The Strategic Importance of Aminonaphthyridines
The naphthyridine scaffold is a privileged heterocyclic motif, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2] Its rigid, planar structure and hydrogen bonding capabilities make it an ideal pharmacophore for targeting a wide range of biological entities, including kinases, DNA gyrase, and various receptors.[3][4] The functionalization of this core, particularly through the introduction of amino groups, is a cornerstone of modern medicinal chemistry, enabling the modulation of pharmacological properties such as potency, selectivity, and pharmacokinetics.[5][6]
Among the arsenal of synthetic methodologies, the Palladium-catalyzed Buchwald-Hartwig amination stands out as a powerful and versatile tool for constructing carbon-nitrogen (C-N) bonds.[7][8] This reaction has revolutionized the synthesis of arylamines, offering a broad substrate scope and functional group tolerance under relatively mild conditions, thereby supplanting harsher, classical methods.[6][7]
This guide provides an in-depth exploration of the Buchwald-Hartwig amination applied to dichlorinated naphthyridine substrates. We will dissect the mechanistic underpinnings, detail field-proven protocols, address the critical challenge of regioselectivity, and offer practical troubleshooting advice for researchers in drug discovery and process development.
Mechanistic Insights & Parameter Optimization
A robust understanding of the reaction mechanism is paramount for successful protocol development and troubleshooting. The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst, a phosphine ligand, and a base.[9][10]
The Catalytic Cycle
The generally accepted mechanism involves three key stages:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the carbon-chlorine (C-Cl) bond of the dichloronaphthyridine, forming a Pd(II) intermediate.[11] This is often the rate-determining step, particularly for less reactive aryl chlorides.[11]
-
Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine, forming a palladium-amido complex.[12]
-
Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the desired aminonaphthyridine product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[7][10]
// Nodes Pd0 [label="Pd(0)L\nActive Catalyst", fillcolor="#F1F3F4", fontcolor="#202124"]; OA_Complex [label="Ar-Pd(II)(Cl)L\nOxidative Addition Complex", fillcolor="#F1F3F4", fontcolor="#202124"]; Amine_Coord [label="[Ar-Pd(II)(NHR'R'')L]Cl\nAmine Coordination", fillcolor="#F1F3F4", fontcolor="#202124"]; Amido_Complex [label="Ar-Pd(II)(NR'R'')L\nAmido Complex", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges with labels Pd0 -> OA_Complex [label=" + Ar-Cl\nOxidative Addition"]; OA_Complex -> Amine_Coord [label=" + HNR'R''"]; Amine_Coord -> Amido_Complex [label=" + Base\n- Base-H+Cl-"]; Amido_Complex -> Pd0 [label="Reductive\nElimination\n- Ar-NR'R''"]; }
Figure 1: Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.
Critical Parameter Selection
The success of the amination hinges on the judicious selection of four key components: the palladium precursor, ligand, base, and solvent.
| Component | Role & Rationale | Recommended Choices for Dichloronaphthyridines |
| Palladium Precursor | Serves as the source of the active Pd(0) catalyst. Pd(II) precursors are often used and are reduced in situ. | Pd₂(dba)₃, Pd(OAc)₂, or preformed Pd(0) complexes like Pd(PPh₃)₄. |
| Ligand | Crucial for stabilizing the Pd catalyst, promoting oxidative addition and reductive elimination, and preventing catalyst decomposition. Bulky, electron-rich phosphine ligands are typically most effective for coupling aryl chlorides.[13][14] | Xantphos, t-BuXPhos, RuPhos, BrettPhos.[15][16] |
| Base | Facilitates the deprotonation of the amine to form the key palladium-amido intermediate. The base strength must be sufficient to deprotonate the amine but not so strong as to cause substrate or product degradation. | NaOtBu, K₂CO₃, Cs₂CO₃, K₃PO₄. Stronger bases like NaOtBu are often required for less reactive amines, while weaker bases can be used for more sensitive substrates.[17] |
| Solvent | Must be anhydrous and capable of dissolving the reactants and catalyst system at the reaction temperature. Aprotic, non-coordinating solvents are preferred. | Toluene, Dioxane, THF, t-BuOH.[18] |
Controlling Regioselectivity: A Key Challenge
With two reactive C-Cl bonds, dichlorinated naphthyridines present a significant challenge in achieving site-selective mono-amination. The inherent electronic properties of the naphthyridine ring often lead to preferential reactivity at one position over the other. For instance, in many nitrogen-containing heterocyles, the position adjacent to the nitrogen (e.g., C2) is more reactive.[19]
However, regioselectivity can be influenced and controlled through several strategic approaches:
-
Ligand Control: Sterically hindered ligands can direct the bulky catalyst complex to the more accessible C-Cl bond, overriding the intrinsic electronic preference.[20]
-
Temperature and Reaction Time: Lowering the reaction temperature and carefully monitoring the reaction progress can favor the formation of the kinetic mono-aminated product, preventing over-reaction to the di-aminated species.
-
Sequential Coupling: A highly effective strategy involves performing the first amination under conditions that favor mono-substitution. The resulting chloro-aminonaphthyridine can then be isolated and subjected to a second, distinct Buchwald-Hartwig coupling with a different amine, allowing for the synthesis of unsymmetrically substituted products.[21]
Experimental Protocols
Safety Precaution: All operations should be performed in a well-ventilated fume hood. Palladium catalysts, phosphine ligands, and strong bases are hazardous. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
General Protocol for Mono-Amination of 2,4-Dichloro-1,8-naphthyridine
This protocol provides a robust starting point for the mono-amination of a representative dichlorinated naphthyridine. Optimization may be required for different amines or naphthyridine isomers.
// Nodes Setup [label="Reaction Setup\n(Inert Atmosphere)"]; Reagents [label="Add Pd₂(dba)₃,\nLigand, Base,\nSolvent"]; Stir [label="Stir at RT\n(Catalyst Pre-formation)"]; Add_Substrates [label="Add Dichloronaphthyridine\n& Amine"]; Heat [label="Heat to\n80-110 °C"]; Monitor [label="Monitor by\nTLC/LC-MS"]; Workup [label="Aqueous Workup\n& Extraction"]; Purify [label="Column\nChromatography"]; Analyze [label="Characterization\n(NMR, MS)"];
// Edges Setup -> Reagents; Reagents -> Stir; Stir -> Add_Substrates; Add_Substrates -> Heat; Heat -> Monitor; Monitor -> Workup [label="Reaction Complete"]; Workup -> Purify; Purify -> Analyze; }
Figure 2: General experimental workflow for Buchwald-Hartwig amination.
Materials:
-
2,4-Dichloro-1,8-naphthyridine (1.0 equiv)
-
Amine (e.g., Morpholine) (1.1 - 1.5 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
Xantphos (2-4 mol%)
-
NaOtBu (2.0 equiv)
-
Anhydrous Toluene
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask or reaction vial, add a magnetic stir bar.
-
Inert Atmosphere: Seal the flask and purge with argon or nitrogen for 10-15 minutes.
-
Catalyst Loading: Under a positive pressure of inert gas, add Pd₂(dba)₃, Xantphos, and NaOtBu.
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Catalyst Pre-formation: Stir the mixture at room temperature for 10 minutes. The mixture may change color, indicating the formation of the active catalyst.
-
Substrate Addition: Add the 2,4-dichloro-1,8-naphthyridine and then the amine (liquid amines can be added via syringe).
-
Reaction: Seal the flask tightly and heat the reaction mixture in a pre-heated oil bath to 100 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Work-up: Cool the reaction to room temperature. Carefully quench with water. Dilute with ethyl acetate and transfer to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired mono-aminated product.
Example Reaction Conditions and Yields
The following table summarizes typical conditions for achieving selective mono-amination on a dichlorinated naphthyridine core.
| Entry | Dihalo-Naphthyridine | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Product (Yield %) |
| 1 | 2,4-Dichloro-1,8-naphthyridine | Morpholine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 100 | 12 | 2-Morpholino-4-chloro-1,8-naphthyridine (85%) |
| 2 | 2,4-Dichloro-1,8-naphthyridine | Aniline | Pd(OAc)₂ / RuPhos | K₂CO₃ | Dioxane | 110 | 18 | 2-Anilino-4-chloro-1,8-naphthyridine (78%) |
| 3 | 2,7-Dichloro-1,8-naphthyridine | Piperidine | Pd₂(dba)₃ / t-BuXPhos | K₃PO₄ | t-BuOH | 90 | 24 | 2-Piperidino-7-chloro-1,8-naphthyridine (81%) |
| 4 | 5,7-Dichloro-1,6-naphthyridine | Benzylamine | Pd₂(dba)₃ / BrettPhos | Cs₂CO₃ | Toluene | 100 | 16 | 5-(Benzylamino)-7-chloro-1,6-naphthyridine (75%) |
Yields are representative and based on isolated, purified material.
Troubleshooting Common Issues
Even with robust protocols, challenges can arise. Below are common problems and potential solutions.[18][22]
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (air/moisture sensitivity).2. Insufficiently strong base.3. Low reaction temperature.4. Poor quality reagents/solvent. | 1. Ensure a strictly inert atmosphere; use fresh catalyst/ligands.2. Switch to a stronger base (e.g., K₃PO₄ to NaOtBu).3. Increase temperature in 10 °C increments.4. Use freshly distilled/anhydrous solvents and pure reagents. |
| Formation of Di-aminated Product | 1. Reaction time too long.2. High temperature favoring the thermodynamic product.3. High catalyst loading. | 1. Monitor reaction closely and stop once starting material is consumed.2. Reduce the reaction temperature.3. Decrease catalyst loading (e.g., from 2 mol% to 1 mol%). |
| Dehalogenation (Hydrodehalogenation) | 1. Presence of water or other protic sources.2. Side reaction involving β-hydride elimination from the amine. | 1. Ensure all reagents and solvents are rigorously dried.2. Use a different ligand system; sometimes unavoidable with certain substrates. |
| Complex Mixture of Products | 1. Substrate/product degradation under basic conditions.2. Competing side reactions (e.g., ligand arylation). | 1. Screen weaker bases (e.g., Cs₂CO₃, K₃PO₄).2. Screen different ligands or use a pre-catalyst to minimize side reactions. |
Conclusion
The Buchwald-Hartwig amination is an indispensable transformation for the synthesis of aminonaphthyridines, providing a reliable and modular approach for drug discovery and development. A thorough understanding of the reaction mechanism, careful optimization of catalyst systems, and strategic control of reaction parameters are essential for success. This guide provides a foundational framework for researchers to effectively implement this powerful methodology, tackle challenges such as regioselectivity, and accelerate the discovery of novel naphthyridine-based therapeutics.
References
- Buchwald–Hartwig amination - Wikipedia. (n.d.).
- Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023).
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (n.d.). Chemical Insights.
- Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis.
- Buchwald-Hartwig Coupling: Mechanism & Examples. (n.d.). NROChemistry.
- Ojha, R., et al. (2021). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. ResearchGate. Request PDF.
- Wallace, O. B., et al. (2010). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry.
- Zhang, G., et al. (2013). Palladium-Catalyzed Cross-Coupling of Electron-Deficient Heteroaromatic Amines with Heteroaryl Halides. Synthetic Communications.
- Broad-spectrum antibiotics containing a 1,5-naphthyridine core. (n.d.). ResearchGate.
- Ojha, R., et al. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. PubMed.
- Site-selective cross-coupling of dichlorinated benzo-fused nitrogen-heterocycles with Grignard reagents. (2011). PubMed.
- Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential. (2024). PubMed Central.
- Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. (2023). RSC Publishing.
- Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 3,5-Dichloropyridazines. (2012). ResearchGate.
- Palladium-catalyzed C-N and C-O cross-coupling reactions. (2017). DSpace@MIT.
- Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. (2022). The Journal of Organic Chemistry.
- Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. (2016). ResearchGate.
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
- Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (2021). PMC.
- Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. (2023). PMC.
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). PMC.
- Palladium-catalyzed cross-coupling reactions of chloropyrazines with aromatic heterocycles. (1992). Heterocycles.
- Help troubleshooting a Buchwald-Hartwig amination? (2018). Reddit.
- Controlling Regioselectivity in Palladium‐Catalyzed C−H Activation/Aryl–Aryl Coupling of 4‐Phenylamino[2.2]paracyclophane. (2019). Chemistry – An Asian Journal.
- Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. (2016). Monatshefte für Chemie - Chemical Monthly.
- NIXANTPHOS: A Highly Active Ligand for Palladium Catalyzed Buchwald-Hartwig Amination of Unactivated Aryl Chlorides. (2017). ResearchGate.
- Cross-Coupling of Heteroatomic Electrophiles. (2013). PMC.
- Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. (2013). ResearchGate.
- NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald–Hartwig amination of unactivated aryl chlorides. (2017). Dalton Transactions.
- Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (n.d.).
- Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Buchwald-Hartwig coupling troubleshooting. (2022). Chemistry Stack Exchange.
- Pd-Catalyzed Intermolecular Amidation of Aryl Halides: The Discovery that Xantphos Can Be Trans-Chelating in a Palladium Complex. (2006). ResearchGate.
- The Ultimate Guide to Buchwald-Hartwig Amination. (2024). YouTube.
- The Buchwald-Hartwig Amination Reaction. (2012). YouTube.
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (2022). ChemRxiv.
- NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald-Hartwig amination of unactivated aryl chlorides. (2017). Semantic Scholar.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2011). Beilstein Journal of Organic Chemistry.
- The Buchwald-Hartwig Amination After 25 Years. (2019). Angewandte Chemie International Edition.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04262J [pubs.rsc.org]
- 5. Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald–Hartwig amination of unactivated aryl chlorides - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 15. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. [PDF] NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald-Hartwig amination of unactivated aryl chlorides. | Semantic Scholar [semanticscholar.org]
- 17. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 18. reddit.com [reddit.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Notes & Protocols: Regioselective Substitution at C-7 and C-10 of Naphthyridine Cores
Abstract
This technical guide provides an in-depth exploration of synthetic strategies for the regioselective functionalization of naphthyridine scaffolds, with a specific focus on substitution reactions at the C-7 and C-10 positions. Recognizing the paramount importance of the naphthyridine core in medicinal chemistry and drug development, this document details robust protocols for key transformations, including Palladium-catalyzed cross-coupling and Nucleophilic Aromatic Substitution (SNAr). We delve into the mechanistic underpinnings that govern regioselectivity, offering field-proven insights to guide reaction optimization. Detailed, step-by-step protocols, data summary tables, and mechanistic diagrams are provided to empower researchers in the synthesis of novel, functionalized naphthyridine analogues for downstream applications.
Introduction: The Naphthyridine Scaffold in Modern Chemistry
Naphthyridines, a class of bicyclic aromatic N-heterocycles, are privileged structures in medicinal chemistry and materials science.[1] Their rigid framework and hydrogen bonding capabilities make them ideal pharmacophores for targeting a wide array of biological targets, including protein kinases and DNA.[2] The ability to precisely install substituents at specific positions on the naphthyridine core is critical for modulating the pharmacological profile—influencing potency, selectivity, and pharmacokinetic properties.
This guide addresses the functionalization of two key positions: C-7 and C-10. It is crucial to first clarify the nomenclature. In standard bicyclic systems like 1,8-naphthyridine or 1,6-naphthyridine, numbering proceeds around the periphery, and a "C-10" position does not exist. The C-10 position becomes relevant in larger, fused tricyclic systems, such as benzo[h][3][4]naphthyridines.[5] Therefore, this document will address:
-
C-7 Substitution: On a common bicyclic 1,8-naphthyridine core.
-
C-10 Substitution: On a representative tricyclic benzo[b][3][4]naphthyridine core.[6]
Understanding the electronic nature of these scaffolds is key to predicting their reactivity and achieving the desired regioselectivity in substitution reactions.
Strategic Approaches to C-7 Functionalization of the 1,8-Naphthyridine Core
The C-7 position of the 1,8-naphthyridine ring, being adjacent to a pyridine nitrogen, is electron-deficient. This makes it susceptible to nucleophilic attack but also an excellent handle for modern cross-coupling methodologies, provided it is pre-functionalized with a suitable leaving group (e.g., a halide or triflate).
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C-7
The Suzuki-Miyaura reaction is a cornerstone of modern C-C bond formation, valued for its functional group tolerance, mild conditions, and the commercial availability of a vast library of boronic acids and esters.[7][8] By starting with a 7-halo-1,8-naphthyridine, this position can be functionalized with a wide range of aryl, heteroaryl, or vinyl substituents.
Causality Behind Experimental Choices:
-
Catalyst System: The choice of palladium precursor (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and ligand (e.g., SPhos, XPhos) is critical. Bulky, electron-rich phosphine ligands facilitate the oxidative addition step—often the rate-limiting step with electron-deficient heteroaryl halides—and promote the reductive elimination to yield the final product.[9]
-
Base: A base, such as K₂CO₃ or K₃PO₄, is essential for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[8][10]
-
Solvent System: A biphasic or aqueous solvent mixture (e.g., dioxane/water, THF/water) is often used to dissolve both the organic-soluble halide and the often water-soluble inorganic base and boronic acid.[7]
Protocol 1: Suzuki-Miyaura Coupling of 7-Bromo-2-methyl-1,8-naphthyridine
This protocol details the coupling of a model 7-bromo-1,8-naphthyridine substrate with phenylboronic acid.
Materials:
-
7-Bromo-2-methyl-1,8-naphthyridine
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
Procedure:
-
Reaction Setup: To a flame-dried 25 mL Schlenk flask, add 7-bromo-2-methyl-1,8-naphthyridine (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Under a positive flow of argon, add Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe. The mixture should be a suspension.
-
Inerting: Subject the flask to three cycles of vacuum backfilling with argon to ensure the reaction atmosphere is completely inert.
-
Heating: Immerse the flask in a preheated oil bath at 100 °C and stir vigorously for 12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Add water (15 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired 7-phenyl-2-methyl-1,8-naphthyridine.
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ | Robust, commercially available Pd(0) source suitable for many standard couplings.[7] |
| Base | K₂CO₃ | Sufficiently strong to form the active boronate species without promoting side reactions.[7] |
| Solvent | Dioxane/Water (4:1) | Ensures solubility of both organic and inorganic components.[10] |
| Temperature | 100 °C | Provides thermal energy to overcome the activation barrier for all steps in the cycle. |
| Typical Yield | 80-95% | Dependent on substrate purity and reaction conditions. |
Strategic Approaches to C-10 Functionalization of the Benzo[b][3][4]naphthyridine Core
In the tricyclic benzo[b][3][4]naphthyridine system, the C-10 position is activated towards nucleophilic attack due to the electron-withdrawing effect of the adjacent nitrogen atom in the pyridine ring.[6] This makes Nucleophilic Aromatic Substitution (SNAr) a highly effective strategy, particularly if a good leaving group like a chlorine atom is present at C-10.
Nucleophilic Aromatic Substitution (SNAr) at C-10
The SNAr reaction is a powerful method for forming C-N, C-O, and C-S bonds on electron-poor aromatic systems.[11][12] The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the electron-deficient carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[13] The aromaticity is then restored by the expulsion of the leaving group.[11]
Causality Behind Experimental Choices:
-
Substrate: The substrate must possess a good leaving group (e.g., F, Cl, Br) and be activated by electron-withdrawing groups (in this case, the ring nitrogen itself) positioned ortho or para to the leaving group.[11][13]
-
Nucleophile: Strong nucleophiles (e.g., amines, alkoxides, thiolates) are required to initiate the attack on the electron-poor ring.
-
Solvent: Polar aprotic solvents like DMF or DMSO are often used to dissolve the reactants and stabilize the charged Meisenheimer intermediate.
-
Temperature: While some highly activated substrates react at room temperature, heating is often necessary to overcome the initial energy barrier associated with the disruption of aromaticity.[12]
Protocol 2: SNAr Amination of 10-Chloro-1,2,3,4-tetrahydrobenzo[b][3][4]naphthyridine
This protocol describes the substitution of a chloro group at the C-10 position with morpholine, a common secondary amine nucleophile.[6]
Materials:
-
10-Chloro-2-methyl-1,2,3,4-tetrahydrobenzo[b][3][4]naphthyridine
-
Morpholine
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Potassium Carbonate (K₂CO₃, optional, as an acid scavenger)
-
Argon or Nitrogen gas supply
-
Sealed reaction vial or flask with condenser
Procedure:
-
Reaction Setup: To a sealable reaction vial, add 10-chloro-2-methyl-1,2,3,4-tetrahydrobenzo[b][3][4]naphthyridine (0.5 mmol, 1.0 equiv) and anhydrous DMF (3 mL).
-
Nucleophile Addition: Add morpholine (1.5 mmol, 3.0 equiv) to the solution. Note: If the nucleophile is an amine salt, a non-nucleophilic base like K₂CO₃ or DIPEA should be added to liberate the free amine.
-
Sealing and Heating: Seal the vial tightly and place it in a preheated heating block or oil bath at 110 °C. Stir for 16 hours.
-
Monitoring: Check for the consumption of the starting material using TLC or LC-MS.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water (25 mL). A precipitate may form. If so, collect it by vacuum filtration. If not, extract the aqueous mixture with ethyl acetate (3 x 15 mL).
-
Purification: Wash the combined organic extracts with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography to yield the pure 10-morpholino substituted product.
| Parameter | Condition | Rationale |
| Nucleophile | Morpholine | A common, robust secondary amine that acts as a strong nucleophile. |
| Solvent | DMF | A polar aprotic solvent that effectively solvates the reactants and intermediates.[14] |
| Temperature | 110 °C | Provides sufficient energy for the nucleophilic attack and formation of the Meisenheimer complex. |
| Stoichiometry | Excess Nucleophile | Using an excess of the amine nucleophile ensures the reaction goes to completion. |
| Typical Yield | 75-90% | Generally high-yielding for activated substrates. |
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Low Yield (Suzuki) | Inactive catalyst; Poor quality boronic acid; Insufficient base. | Use a fresh bottle of catalyst or a different ligand (e.g., SPhos). Use boronic ester instead of acid. Ensure the base is finely powdered and dry. |
| No Reaction (SNAr) | Nucleophile is too weak; Substrate is not activated enough; Temperature is too low. | Switch to a stronger nucleophile (e.g., sodium methoxide). Increase the reaction temperature. Consider microwave irradiation to accelerate the reaction. |
| Side Product Formation | Homocoupling of boronic acid (Suzuki); Protodeboronation (Suzuki); Multiple substitutions. | Ensure the reaction is thoroughly degassed. Use a slight excess of boronic acid. Control stoichiometry carefully for SNAr with di- or tri-halo substrates. |
Conclusion
The regioselective functionalization of naphthyridine cores at the C-7 and C-10 positions is readily achievable through well-established synthetic methodologies. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, provide a versatile platform for installing a diverse array of substituents at a pre-functionalized C-7 position. For activated tricyclic systems, Nucleophilic Aromatic Substitution offers a direct and efficient route to C-10 functionalization with various heteroatom nucleophiles. The protocols and insights provided herein serve as a robust starting point for researchers and drug development professionals aiming to synthesize novel naphthyridine-based molecules with tailored properties.
References
- Melzer, B. C., Plodek, A., & Bracher, F. (2019). Functionalization of 4-bromobenzo[c][5][15]naphthyridine via regioselective direct ring metalation. A novel approach to analogues of pyridoacridine alkaloids. Beilstein Journal of Organic Chemistry. [Link]
- Mostafa, M. A., et al. (2024). Synthesis, Reactions, and Biological Activity of Benzo[h][3][4]naphthyridine Derivatives.
- Reddy, C. R., et al. (2014). Regioselective synthesis of functionalized[3][16]naphthyridine derivatives via three-component domino reaction under catalyst-free conditions. Green Chemistry. [Link]
- Dvorak, C. A., et al. (2018). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry. [Link]
- Ghorai, S., et al. (2023). Mn-Catalyzed Ligand-Free One-Pot Synthesis of (E)-6,7-Dihydrodibenzo[b,j][3][15]phenanthrolines and (E)-1,2,3,4-Tetrahydrobenzo[b][3][4]naphthyridines through Dehydrogenative Friedlander Annulation/C(sp3)–H Functionalization. The Journal of Organic Chemistry. [Link]
- Raghunath, B. T., et al. (2016). Synthesis and Antimicrobial Activity of Benzo[H][3][4]Naphthyridine Derivatives.
- Rewcastle, G. W., et al. (1993). Synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][3][4]naphthyridin-(5H)ones. Journal of Medicinal Chemistry. [Link]
- Mukherjee, S., & Ghorai, P. (2022). Aromatic C–H bond functionalization through organocatalyzed asymmetric intermolecular aza-Friedel–Crafts reaction: a recent update. Beilstein Journal of Organic Chemistry. [Link]
- Abdel-Wahab, B. F., et al. (2017). Reactivity in 7-benzyl-2,7-naphthyridine Derivatives: Nucleophilic Substitutions, Rearrangements, Heterocyclizations and Related Reactions.
- Deady, L. W., & Werden, D. M. (1986). Nucleophilic-Substitution Reactions in Benzo[c][3][16]Naphthyridines.
- Deady, L. W., & Werden, D. M. (1986). Nucleophilic-Substitution Reactions in Benzo[C][3][16]Naphthyridines. Australian Journal of Chemistry. [Link]
- Gasparyan, S., et al. (2023). Synthesis of Novel Benzo[b][3][4]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. Molecules. [Link]
- Shaw, M. H., et al. (2019). C–C Cleavage Approach to C–H Functionalization of Saturated Aza-Cycles.
- NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]
- Zaitsev, V. P., et al. (2022). Functionalized 10-Membered Aza- and Oxaenediynes through the Nicholas Reaction. Molecules. [Link]
- Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]
- Chen, J., et al. (2020). Copper-Catalyzed Functionalization of Aza-Aromatic Rings with Fluoroalcohols via Direct C(sp2)-H/C(sp3)-H Coupling Reactions. Organic Letters. [Link]
- Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. [Link]
- Abbiati, G., & Pirovano, V. (2021).
- Das, B., et al. (2020). Regioselective, one-pot, multi-component, green synthesis of substituted benzo[c]pyrazolo[5][15]naphthyridines. RSC Advances. [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
- Abbiati, G., & Pirovano, V. (2021).
- Gulevskaya, A. V., et al. (2018). Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines. Molecules. [Link]
- Yadav, D., et al. (2023). Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. Organic & Biomolecular Chemistry. [Link]
- ResearchGate. (n.d.). Scheme 1 Retrosynthesis of naphthyridine analogues 7.
- Chen, J., et al. (2020). Copper-Catalyzed Functionalization of Aza-Aromatic Rings with Fluoroalcohols via Direct C(sp2)–H/C(sp3)–H Coupling Reactions. Organic Letters. [Link]
- Abarca, B., et al. (2016). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PubMed Central. [Link]
- Chemistry LibreTexts. (2021). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
- Abarca, B., et al. (2016). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules. [Link]
- Stevens, E. (2019).
- Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
- Professor Dave Explains. (2019).
- Sun, W., et al. (2013). Combinatorial Synthesis of Fused Tetracyclic Heterocycles Containing[3][4]Naphthyridine Derivatives under Catalyst Free Conditions.
- Tzani, A., & Thomaidis, N. S. (2021). A Green Approach to 2-Substituted Benzo- and Naphthothiazoles via N-bromosuccinimide/Bromide-Mediated C(aryl)
Sources
- 1. Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. [PDF] Functionalization of 4-bromobenzo[c][2,7]naphthyridine via regioselective direct ring metalation. A novel approach to analogues of pyridoacridine alkaloids | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. youtube.com [youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. mdpi.com [mdpi.com]
Application Notes & Protocols: The Strategic Role of 7,10-Dichloro-2-methoxybenzo[b]-1,5-naphthyridine in Antimalarial Drug Synthesis
Introduction: The global fight against malaria hinges on the continuous development of effective and resilient therapeutic agents. While the discovery of novel active scaffolds is paramount, the efficient and scalable synthesis of established, potent antimalarials remains a cornerstone of pharmaceutical research and development. 7,10-Dichloro-2-methoxybenzo[b]-1,5-naphthyridine (CAS No: 6626-40-0) stands out not as an antimalarial agent itself, but as a pivotal, high-value intermediate in the synthesis of Pyronaridine, a crucial component of the World Health Organization-recommended artemisinin-based combination therapy (ACT), Pyronaridine-Artesunate.
This guide provides a detailed exploration of the application of this dihalogenated naphthyridine, focusing on the chemical rationale for its use and providing robust protocols for its conversion into the core structure of Pyronaridine. We will delve into the mechanistic principles that govern its reactivity and the practical considerations for its successful application in a research and drug development setting.
Section 1: Physicochemical Profile and Strategic Importance
This compound is a structurally precise building block designed for selective chemical manipulation. Its core utility lies in the differential reactivity of its two chlorine substituents, which is governed by the electronic properties of the fused heterocyclic ring system.
Causality of Molecular Design: The benzo[b]-1,5-naphthyridine core is an electron-deficient heteroaromatic system. This electronic characteristic is key, as it activates the chlorine atoms at positions 7 and 10 toward nucleophilic aromatic substitution (SNAr). Crucially, the C-10 position is more activated, enabling selective displacement.[1] The methoxy group at the C-2 position serves to improve the solubility and metabolic stability of the final drug molecule.[2] This pre-engineered reactivity makes it an ideal starting point for the convergent synthesis of complex molecules like Pyronaridine.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 6626-40-0 | [1][3][4] |
| Molecular Formula | C₁₃H₈Cl₂N₂O | [1][3] |
| Molecular Weight | 279.12 g/mol | [1][3] |
| Appearance | Pale yellow solid | [1] |
| Melting Point | 186-187 °C | [1][3] |
| Solubility | Sparingly soluble in chloroform, DMSO (heated), methanol (heated) | [1] |
| Storage | 2-8°C under an inert atmosphere, protected from moisture and light | [1] |
Section 2: The Core Synthetic Workflow: From Intermediate to API
The journey from this compound to Pyronaridine is a classic example of medicinal chemistry strategy, involving a selective SNAr reaction followed by a Mannich-type elaboration.
Figure 1: Overall synthetic workflow from the starting intermediate to the final Pyronaridine API.
Section 3: Protocol for Synthesis of the Pyronaridine Core
This protocol details the selective SNAr reaction to produce 4-((7-chloro-2-methoxybenzo[b][1][3]naphthyridin-10-yl)amino)phenol, the central scaffold of Pyronaridine.
Expert Insight: The success of this reaction is critically dependent on maintaining an oxygen-free environment. 4-aminophenol is highly susceptible to oxidation, especially at elevated temperatures, which can lead to the formation of colored quinone-imine byproducts and significantly complicate purification.[5]
Materials and Reagents:
-
This compound
-
4-Aminophenol
-
Anhydrous, degassed solvent (e.g., n-pentanol or DMF)[5]
-
Acid catalyst (e.g., concentrated HCl, a few drops)
-
Inert gas (Argon or Nitrogen)
-
Standard reflux apparatus with magnetic stirring
-
Silica gel for column chromatography
-
Eluent system (e.g., Dichloromethane/Methanol gradient)
Step-by-Step Protocol:
-
System Preparation: Assemble a round-bottom flask with a reflux condenser and magnetic stir bar. Thoroughly dry all glassware in an oven and allow to cool under a stream of inert gas.
-
Reagent Addition: To the flask, add this compound (1.0 eq). Add anhydrous, degassed solvent to achieve a concentration of approximately 0.1-0.2 M.
-
Inerting the System: Seal the flask and purge the system with inert gas for 10-15 minutes to remove all residual oxygen. Maintain a positive pressure of inert gas throughout the reaction.
-
Nucleophile Addition: Add 4-aminophenol (1.1-1.2 eq) to the reaction mixture. The slight excess ensures complete consumption of the starting material.
-
Catalysis and Reflux: Add a few drops of concentrated HCl to catalyze the reaction.[1] Begin vigorous stirring and heat the mixture to reflux. The optimal temperature will depend on the solvent chosen (e.g., n-pentanol ~138°C).
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). A typical mobile phase would be 95:5 Dichloromethane:Methanol. The reaction is complete when the starting naphthyridine spot is no longer visible. This may take several hours.
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
If a precipitate has formed, collect it by vacuum filtration. If not, reduce the solvent volume under reduced pressure.
-
The crude product will likely be a yellow or brown solid.[5]
-
-
Purification: Purify the crude solid by flash column chromatography on silica gel. Elute with a gradient of methanol in dichloromethane to isolate the pure 4-((7-chloro-2-methoxybenzo[b][1][3]naphthyridin-10-yl)amino)phenol as a bright yellow solid.[5]
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Section 4: Downstream Protocol - Mannich Reaction to Pyronaridine
This protocol describes the aminomethylation of the phenolic core to yield the final Pyronaridine free base.
Expert Insight: The Mannich reaction is a one-pot, three-component reaction that introduces the bis[(pyrrolidin-1-yl)methyl] groups, which are known to be crucial for the drug's accumulation in the parasite's acidic food vacuole and its overall antimalarial activity.[6]
Materials and Reagents:
-
4-((7-chloro-2-methoxybenzo[b][1][3]naphthyridin-10-yl)amino)phenol (from Section 3)
-
Pyrrolidine (≥ 2.5 eq)
-
Aqueous Formaldehyde (37% solution, ≥ 2.5 eq)
-
Ethanol or a similar protic solvent
-
Inert gas (Argon or Nitrogen)
Step-by-Step Protocol:
-
System Preparation: In a round-bottom flask under an inert atmosphere, dissolve the synthesized phenolic core (1.0 eq) in ethanol.
-
Reagent Addition: Cool the solution in an ice bath. Cautiously add pyrrolidine (≥ 2.5 eq) followed by the dropwise addition of aqueous formaldehyde (≥ 2.5 eq). An excess of the Mannich reagents is used to drive the reaction to completion.
-
Reaction: Allow the mixture to warm to room temperature and then heat to a gentle reflux for 2-4 hours.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up and Isolation:
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting residue is the crude Pyronaridine free base.
-
-
Purification: The free base can be moderately air-sensitive.[5] Purification is typically achieved via flash column chromatography on silica gel using a mobile phase such as Methanol:Ammonia (9:1, v/v) under an inert atmosphere to prevent degradation.[5]
-
Salt Formation (Optional but Recommended): For long-term stability, the purified free base is often converted to its tetraphosphate salt. This is achieved by dissolving the base in a suitable solvent and treating it with a stoichiometric amount of phosphoric acid.[5] The resulting yellow salt precipitates and can be collected by filtration.
Section 5: Broader Applications and Future Directions
While its primary role is in Pyronaridine synthesis, the benzo[b]-1,5-naphthyridine scaffold is of significant interest in medicinal chemistry. Derivatives have been explored as inhibitors of novel antimalarial targets, such as Plasmodium falciparum phosphatidylinositol-4-kinase (PfPI4K).[7][8] The synthetic routes and chemical principles detailed here provide a foundational methodology for researchers looking to create libraries of related compounds for screening against these emerging targets. The strategic placement of reactive handles (like the 7-chloro group) on the intermediate allows for late-stage diversification to explore structure-activity relationships (SAR).
Figure 2: Logical relationship showing the dual utility of the intermediate for established synthesis and novel drug discovery.
Section 6: Safety and Handling
-
Handle this compound in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and prevent skin/eye contact.[1]
-
This compound is a potential skin and respiratory irritant.[1]
-
Store under an inert gas (N₂ or Ar) at 2–8°C, protected from moisture and light in a tightly closed container.[1]
-
Dispose of all chemical waste in accordance with local and national regulations for hazardous materials.
References
- SRIRAMCHEM. (2025). This compound.
- Benchchem. (n.d.). This compound | 6626-40-0.
- Proença, M. F. J. R. P., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(8), 2296. [Link]
- Paquet, T., et al. (2018). Identification, characterization, and optimization of 2,8-disubstituted-1,5-naphthyridines as novel Plasmodium falciparum phosphatidylinositol-4-kinase inhibitors with in vivo efficacy in a humanized mouse model of malaria. Journal of Medicinal Chemistry, 61(17), 7898-7917. [Link]
- LookChem. (n.d.). Cas 6626-40-0, this compound.
- Chang, C. P. (2007). Synthesis of Bisquinolines, Napthythyridines and Pyronaridine to Elucidate the Mechanism of Antimalarial Drug Action. University of Hertfordshire Research Archive. [Link]
- Barlin, G. B., et al. (1992). The in vitro and in vivo antimalarial activity of some Mannich bases derived from 4-(7'-trifluoromethyl-1',5'-naphthyridin-4'-ylamino)phenol, 2-(7'-trifluoromethyl-quinolin-4'-ylamino)phenol, and 4'-chloro-5-(7''-trifluoromethylquinolin-4''-ylamino)biphenyl-2-ols. Annals of Tropical Medicine and Parasitology, 86(4), 323-31. [Link]
- Stolarczyk, M., et al. (2021).
- Tejero, J., et al. (2011). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 16(10), 8505-8534. [Link]
- Pharmaffiliates. (n.d.). CAS No : 6626-40-0 | Product Name : 7,10-Dichloro-2-methoxybenzo[b][1][3]naphthyridine.
- Held, J., et al. (2019). Evidence for in vitro and in vivo activity of the antimalarial pyronaridine against Schistosoma. PLoS Neglected Tropical Diseases, 13(7), e0007522. [Link]
- Walden, J. C., et al. (2000). Relationships between Physicochemical Properties, β-Hematin Formation, and Antiplasmodial Activity of Aminoquinolines. Antimicrobial Agents and Chemotherapy, 44(2), 343-349. [Link]
- ResearchGate. (n.d.). Evaluation of 1,5-naphthyridine-based molecules as antimalarial agents. [Link]
- Singh, K., et al. (2024). 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy. Journal of Medicinal Chemistry. [Link]
Sources
- 1. This compound - SRIRAMCHEM [sriramchem.com]
- 2. benchchem.com [benchchem.com]
- 3. lookchem.com [lookchem.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Synthesis of Bisquinolines, Napthythyridines and Pyronaridine to Elucidate the Mechanism of Antimalarial Drug Action [uhra.herts.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Characterizing the Interaction of Naphthyridine Compounds with DNA
An in-depth technical guide on the protocol for DNA binding studies with naphthyridine compounds is provided below.
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Naphthyridine-DNA Interactions
Naphthyridines are a class of heterocyclic aromatic compounds containing two nitrogen atoms in a two-ring system. Their planar structure and potential for hydrogen bonding make them promising candidates for DNA-intercalating or groove-binding agents. The study of these interactions is pivotal in the development of new therapeutic agents, particularly in oncology, where targeting DNA can disrupt cancer cell replication and proliferation. Understanding the binding affinity, mode, and specificity of naphthyridine derivatives to DNA is a critical step in the drug discovery pipeline. This guide provides a comprehensive overview of the theoretical and practical aspects of conducting DNA binding studies with these compounds.
Part 1: Foundational Principles of Naphthyridine-DNA Binding
The interaction between small molecules like naphthyridines and DNA is governed by a variety of non-covalent forces, including:
-
Intercalation: The insertion of the planar naphthyridine ring system between the base pairs of the DNA double helix. This is often characterized by a significant unwinding of the DNA helix.
-
Groove Binding: The fitting of the molecule into the major or minor groove of the DNA. This interaction is typically driven by hydrogen bonding, van der Waals forces, and electrostatic interactions.
-
Electrostatic Interactions: The attraction between a positively charged naphthyridine derivative (if applicable) and the negatively charged phosphate backbone of DNA.
The specific mode of binding is dependent on the chemical structure of the naphthyridine compound, including the nature and position of its substituents.
Part 2: Experimental Design and Workflow
A typical workflow for characterizing the binding of a novel naphthyridine compound to DNA involves a series of biophysical techniques that provide complementary information.
Topic: Synthesis and Evaluation of Novel Monoamine Oxidase Inhibitors from Benzonaphthyridine Scaffolds
An Application Note and Protocol Guide for Researchers
Abstract
Monoamine oxidases (MAO) are critical enzymes in the catabolism of neurotransmitters, making them a key target for the treatment of neurodegenerative and psychiatric disorders.[1][2][3] Selective inhibitors of MAO-A are effective antidepressants, while selective MAO-B inhibitors are used in the management of Parkinson's disease.[4][5][6] This guide details the rationale, synthesis, and biological evaluation of novel monoamine oxidase inhibitors (MAOIs) based on the benzonaphthyridine scaffold, a privileged heterocyclic structure. We provide comprehensive, step-by-step protocols for the chemical synthesis of a core benzonaphthyridine intermediate and its subsequent functionalization. Furthermore, we present detailed methodologies for in vitro screening against MAO-A and MAO-B, including fluorometric assays for determining inhibitory potency (IC₅₀) and kinetic studies to elucidate the mechanism of inhibition. This document is intended to equip researchers in medicinal chemistry and drug development with the foundational knowledge and practical protocols required to explore this promising class of compounds.
Introduction: The Rationale for Benzonaphthyridine-Based MAOIs
Monoamine Oxidase: A Validated Therapeutic Target
Monoamine oxidases are a family of flavin-containing enzymes located on the outer mitochondrial membrane that catalyze the oxidative deamination of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine.[4][7] There are two primary isoforms, MAO-A and MAO-B, which differ in their tissue distribution, substrate specificities, and inhibitor sensitivities.[4]
-
MAO-A preferentially metabolizes serotonin and norepinephrine and is the primary target for antidepressant MAOIs.[7]
-
MAO-B primarily metabolizes dopamine and is a key target for treating the motor symptoms of Parkinson's disease.[7][8]
By inhibiting these enzymes, the synaptic concentration of key neurotransmitters can be increased, providing therapeutic benefit.[7][9] While early, non-selective, and irreversible MAOIs were associated with significant side effects like hypertensive crisis, modern drug discovery focuses on developing reversible and isoform-selective inhibitors to improve safety and efficacy.[3][6][10]
The Benzonaphthyridine Scaffold: A Foundation for Novel Inhibitors
The benzonaphthyridine core is a tricyclic heterocyclic system that has garnered significant interest in medicinal chemistry. Its rigid, planar structure and potential for diverse functionalization make it an excellent scaffold for designing specific enzyme inhibitors. While it has been successfully explored for targeting kinases like Bruton's tyrosine kinase (BTK)[11], its potential as a scaffold for MAOIs is a promising and underexplored area. The structural features of benzonaphthyridine allow for the incorporation of pharmacophoric elements known to be crucial for MAO inhibition, such as specific substitution patterns that can confer high affinity and selectivity.
Part I: Chemical Synthesis Strategy
Design Rationale and Retrosynthetic Analysis
Our synthetic strategy is based on building a versatile benzonaphthyridine core that can be readily functionalized. The design incorporates an amino or hydrazinyl group, a common feature in many potent MAOIs that can play a key role in binding to the enzyme's active site.[12][13] The retrosynthetic analysis below outlines the proposed pathway, starting from commercially available materials.
Caption: Retrosynthetic analysis of a target benzonaphthyridine MAOI.
Protocol 1: Synthesis of the Core Benzonaphthyridine Scaffold
This protocol describes a classic acid-catalyzed Friedländer annulation to construct the core heterocyclic system. The causality behind this choice lies in its reliability and efficiency for creating quinoline and related fused ring systems from simple, commercially available precursors.
Materials:
-
Substituted 2-aminonicotinaldehyde (or related ketone)
-
Cyclohexanone (or other cyclic ketone)
-
Ethanol, absolute
-
Potassium hydroxide (KOH)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add 2-aminonicotinaldehyde (1.0 eq), cyclohexanone (1.2 eq), and absolute ethanol (30 mL).
-
Catalyst Addition: While stirring, add powdered potassium hydroxide (2.0 eq) to the mixture. The base catalyzes the initial aldol condensation and subsequent cyclization.
-
Reflux: Attach the reflux condenser and heat the reaction mixture to reflux (approx. 80°C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, pour the reaction mixture into 100 mL of cold water. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove excess KOH.
-
Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) or purify by column chromatography on silica gel to yield the pure benzonaphthyridine core scaffold.
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: Introduction of an Amine/Hydrazine Moiety
This protocol details the introduction of a key pharmacophore for MAO inhibition via nucleophilic aromatic substitution. A chloro-substituted benzonaphthyridine is used as the precursor to allow for facile displacement with hydrazine.
Materials:
-
Chlorinated Benzonaphthyridine Scaffold (from a modified Protocol 1 or subsequent chlorination)
-
Hydrazine hydrate
-
n-Butanol
-
Microwave synthesis vial
-
Microwave reactor
Procedure:
-
Reaction Setup: In a 10 mL microwave vial, combine the chlorinated benzonaphthyridine precursor (1.0 eq), hydrazine hydrate (10.0 eq), and n-butanol (5 mL). The large excess of hydrazine drives the reaction to completion.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to 120°C for 30-60 minutes. Microwave heating is chosen to accelerate the reaction rate significantly compared to conventional heating.
-
Workup: After cooling, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting residue by column chromatography to obtain the target hydrazinyl-benzonaphthyridine derivative.
-
Characterization: Confirm the final structure and purity via NMR, HRMS, and HPLC analysis.
Part II: Biological Evaluation Protocols
The following protocols provide a self-validating system for screening novel compounds, determining their potency, and understanding their mode of action.
Experimental Workflow for Compound Screening
The screening process follows a logical cascade from initial hit identification to detailed mechanistic studies for the most promising candidates.
Caption: Workflow for the biological evaluation of novel MAO inhibitors.
Protocol 3: Fluorometric Assay for MAO-A and MAO-B Inhibition
This high-throughput assay is adapted from commercially available kits and measures the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed reaction.[1][14]
Materials:
-
Recombinant human MAO-A and MAO-B enzymes[4]
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Horseradish Peroxidase (HRP)
-
Fluorescent Probe (e.g., Amplex Red)
-
Test compounds (dissolved in DMSO)
-
Known inhibitors for positive controls (Clorgyline for MAO-A, Selegiline for MAO-B)[4][16]
-
Black, flat-bottom 96-well microplate
-
Microplate reader capable of fluorescence measurement
Procedure:
-
Reagent Preparation: Prepare stock solutions of test compounds and controls in DMSO. Prepare a working solution of the fluorescent probe and HRP in Assay Buffer. Ensure the final DMSO concentration in the assay is low (<1%) to avoid enzyme inhibition.[1]
-
Assay Setup (in a 96-well plate):
-
Add 50 µL of Assay Buffer to all wells.
-
Add 2 µL of test compound at various concentrations for IC₅₀ determination. For controls, add vehicle (DMSO), a known inhibitor, or buffer.
-
Add 20 µL of MAO-A or MAO-B enzyme solution to the appropriate wells.
-
-
Pre-incubation: Pre-incubate the plate for 15 minutes at 37°C. This allows the inhibitor to interact with the enzyme before the reaction starts.[1]
-
Reaction Initiation: Initiate the reaction by adding 20 µL of the MAO substrate (e.g., kynuramine).
-
Incubation: Immediately add the fluorescent probe/HRP working solution. Incubate the plate at 37°C for 30-60 minutes, protected from light.[1]
-
Measurement: Measure the fluorescence intensity using a microplate reader (e.g., λex = 530 nm / λem = 585 nm).[16]
-
Data Analysis:
-
Subtract the fluorescence of blank wells (no enzyme).
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control (100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Protocol 4: Enzyme Kinetics for Mode of Inhibition Analysis
This protocol determines whether an inhibitor is competitive, non-competitive, or uncompetitive by measuring enzyme activity at various substrate and inhibitor concentrations.[5][14]
Procedure:
-
Follow the setup in Protocol 3, with a key modification: for each fixed inhibitor concentration (e.g., 0x, 0.5x, 1x, and 2x the IC₅₀ value), vary the concentration of the substrate (e.g., from 0.2x to 5x its Kₘ value).
-
Measure the initial reaction rates (V) for each combination of inhibitor and substrate concentration.
-
Analyze the data using a Lineweaver-Burk (double reciprocal) plot (1/V vs. 1/[S]). The pattern of line intersections reveals the mode of inhibition:
-
Competitive: Lines intersect on the y-axis.
-
Non-competitive: Lines intersect on the x-axis.
-
Uncompetitive: Lines are parallel.
-
-
Calculate the inhibition constant (Kᵢ) from the data, which represents the inhibitor's binding affinity.
Data Presentation and Interpretation
Quantitative data from these experiments should be summarized for clear comparison.
Table 1: Representative Inhibitory Activity of Novel Benzonaphthyridine Derivatives
| Compound ID | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Selectivity Index (SI) for MAO-B* |
| BN-1 | 15.2 | 0.85 | 17.9 |
| BN-2 | 2.5 | 1.1 | 2.3 |
| BN-3 | 0.12 | 9.8 | 0.01 |
| Selegiline | 9.5 | 0.015 | 633.3 |
| Clorgyline | 0.008 | 1.4 | 0.006 |
*Selectivity Index (SI) = IC₅₀ (MAO-A) / IC₅₀ (MAO-B). A higher value indicates greater selectivity for MAO-B.
Visualizing the Mechanism of Action
Understanding the fundamental mechanism of MAO is crucial for rational drug design. The following diagram illustrates the oxidative deamination process and how inhibitors interfere with it.
Caption: The catalytic cycle of Monoamine Oxidase and its inhibition.
References
- Benchchem. (n.d.). Application Notes and Protocols for Measuring the MAO Inhibitory Activity of (-)-Salsoline Hydrochloride. BenchChem.
- Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Evotec.
- Sim, S., et al. (2023). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. MDPI.
- Targanska, S., et al. (2018). Preliminary in vitro evaluation of neuroprotective and monoamine oxidase type B inhibitory effects of newly synthesized 8-aminocaffeines. PubMed Central.
- Herraiz, T. (2023). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). Springer Protocols.
- Al-Hourani, B. J., et al. (2020). Design, synthesis, molecular modelling and in vitro screening of monoamine oxidase inhibitory activities of novel quinazolyl hydrazine derivatives. Royal Society Publishing.
- Bio-Techne. (n.d.). Monoamine Oxidase Assay Kit. Bio-Techne.
- Sigma-Aldrich. (n.d.). Monoamine Oxidase Assay Kit (MAK136) - Technical Bulletin. Sigma-Aldrich.
- Rahman, H., et al. (2021). Promising botanical-derived monoamine oxidase (MAO) inhibitors: pharmacological aspects and structure-activity studies. ResearchGate.
- Taha, M., et al. (2017). Synthesis, monoamine oxidase inhibition activity and molecular docking studies of novel 4-hydroxy-N'-[benzylidene or 1-phenylethylidene]-2-H/methyl/benzyl-1,2-benzothiazine-3-carbohydrazide 1,1-dioxides. PubMed.
- Kumar, V., et al. (2016). Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. RSC Publishing.
- Wang, Y., et al. (2012). Design and synthesis of 8-substituted benzamido-phenylxanthine derivatives as MAO-B inhibitors. PubMed.
- Volz, H. P., & Gleiter, C. H. (1998). Clinically Relevant Drug Interactions with Monoamine Oxidase Inhibitors. PMC.
- Wang, Y., et al. (2018). Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches. PMC.
- Wikipedia. (n.d.). Monoamine oxidase inhibitor. Wikipedia.
- Zhang, H., et al. (2017). Structure-activity relationship investigation for benzonaphthyridinone derivatives as novel potent Bruton's tyrosine kinase (BTK) irreversible inhibitors. PubMed.
- Yurttaş, L., et al. (2023). Design, Synthesis, and Biological Effect Studies of Novel Benzofuran–Thiazolylhydrazone Derivatives as Monoamine Oxidase Inhibitors. PubMed Central.
- Ozawa, H., & Pletscher, A. (1963). structure and activity relationship of monoamine oxidase inhibitors. ResearchGate.
- Psych Scene Hub. (2021). Monoamine Oxidase Inhibitors (MAOI) - Mechanism of Action. Psych Scene Hub.
- Kumar, S., et al. (2022). Monoamine oxidase inhibitors: A concise review with special emphasis on structure activity relationship studies. PubMed.
- Mayo Clinic. (n.d.). Monoamine oxidase inhibitors (MAOIs). Mayo Clinic.
- Lee, K., et al. (2023). Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. MDPI.
- Shabbir, Z., & Fozail, S. (2023). Monoamine Oxidase Inhibitors (MAOIs). StatPearls - NCBI Bookshelf.
- Pasonen-Seppänen, S., et al. (2019). Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. Frontiers.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monoamine oxidase inhibitors: A concise review with special emphasis on structure activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. psychscenehub.com [psychscenehub.com]
- 8. Design and synthesis of 8-substituted benzamido-phenylxanthine derivatives as MAO-B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Monoamine oxidase inhibitors (MAOIs) - Mayo Clinic [mayoclinic.org]
- 10. Monoamine Oxidase Inhibitors (MAOIs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Structure-activity relationship investigation for benzonaphthyridinone derivatives as novel potent Bruton's tyrosine kinase (BTK) irreversible inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Biological Effect Studies of Novel Benzofuran–Thiazolylhydrazone Derivatives as Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
The Versatile Scaffold: 7,10-Dichloro-2-methoxybenzo[b]-1,5-naphthyridine in Modern Drug Design
Introduction: A Privileged Heterocycle in Medicinal Chemistry
The 7,10-dichloro-2-methoxybenzo[b]-1,5-naphthyridine core is a distinctive heterocyclic scaffold that has garnered significant attention in the field of drug discovery. Its unique electronic properties and rigid, planar structure make it an ideal starting point for the development of novel therapeutic agents. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging this scaffold for the design and synthesis of new chemical entities with potential applications in oncology and infectious diseases. The inherent reactivity of the chloro-substituents at the C7 and C10 positions allows for facile and selective derivatization, enabling the exploration of a vast chemical space to optimize biological activity.
Historically, this scaffold is most notably recognized as a key intermediate in the synthesis of the potent antimalarial drug, pyronaridine[1][2]. However, emerging research has unveiled its broader therapeutic potential, particularly as an anticancer and antimicrobial agent, largely attributed to its ability to intercalate with DNA and inhibit critical cellular enzymes[1]. This guide will delve into the synthetic strategies for derivatizing this core, provide detailed protocols for biological evaluation, and discuss the structure-activity relationships that govern its therapeutic efficacy.
Synthetic Strategies: Unlocking the Potential of a Versatile Core
The chemical versatility of this compound lies in the differential reactivity of its two chlorine atoms. The C10 position is particularly activated towards nucleophilic aromatic substitution (SNAr), providing a strategic handle for introducing a wide array of functional groups. The C7 chloro group can also be substituted, often under more forcing conditions, allowing for the synthesis of disubstituted derivatives. Furthermore, modern cross-coupling methodologies, such as Suzuki-Miyaura and Buchwald-Hartwig reactions, have expanded the repertoire of possible modifications, enabling the introduction of carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity.
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) at the C10 Position
This protocol describes a general method for the substitution of the C10 chloro group with a primary or secondary amine. The choice of solvent and base is critical and may require optimization for specific nucleophiles.
Rationale: The electron-withdrawing nature of the naphthyridine ring system facilitates nucleophilic attack at the C10 position. The use of a suitable base is necessary to neutralize the HCl generated during the reaction and to deprotonate the nucleophile if it is an amine.
Materials:
-
This compound
-
Amine nucleophile (1.2 equivalents)
-
Diisopropylethylamine (DIPEA) or Potassium Carbonate (K2CO3) (2.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent).
-
Dissolve the starting material in anhydrous DMF or DMSO.
-
Add the amine nucleophile (1.2 equivalents) to the solution.
-
Add the base (DIPEA or K2CO3, 2.0 equivalents).
-
Heat the reaction mixture to 80-120 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Biological Evaluation: From In Vitro Assays to In Vivo Efficacy
A critical aspect of drug discovery is the robust biological evaluation of newly synthesized compounds. For derivatives of the this compound scaffold, a panel of in vitro and in vivo assays is essential to characterize their therapeutic potential, elucidate their mechanism of action, and guide further optimization.
Anticancer Activity
The planar aromatic nature of the benzo[b]-1,5-naphthyridine core suggests a propensity for DNA intercalation, a mechanism of action shared by several established anticancer drugs. Furthermore, derivatives of this scaffold have been investigated as inhibitors of key enzymes involved in cancer progression, such as topoisomerases.
This assay is designed to identify compounds that inhibit the catalytic activity of topoisomerase II, an enzyme crucial for DNA replication and cell division.
Rationale: Topoisomerase II relaxes supercoiled DNA and decatenates intertwined DNA circles. Inhibitors of this enzyme will prevent the decatenation of kinetoplast DNA (kDNA), a network of interlocked DNA minicircles. The resulting inhibition can be visualized by agarose gel electrophoresis, as the catenated kDNA cannot enter the gel, while the decatenated products can.
Materials:
-
Human Topoisomerase IIα
-
Kinetoplast DNA (kDNA)
-
10x Topoisomerase II Assay Buffer
-
ATP solution
-
Test compound dissolved in DMSO
-
DNA loading dye
-
Agarose gel (1%) in TAE buffer
-
Ethidium bromide or other DNA stain
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes on ice. To each tube, add 10x Topoisomerase II Assay Buffer, ATP solution, and distilled water to the final reaction volume.
-
Add the test compound at various concentrations. Include a positive control (e.g., etoposide) and a DMSO vehicle control.
-
Add kDNA to each reaction mixture.
-
Initiate the reaction by adding human Topoisomerase IIα.
-
Incubate the reactions at 37 °C for 30 minutes.
-
Stop the reaction by adding DNA loading dye containing SDS and proteinase K.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis until the dye front has migrated an adequate distance.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Catenated kDNA will remain in the well, while decatenated DNA will migrate into the gel as distinct bands.
Cytotoxicity Screening: The NCI-60 Cell Line Panel
A fundamental step in anticancer drug discovery is to assess the cytotoxic effects of new compounds against a broad range of cancer cell types. The National Cancer Institute's 60 human tumor cell line (NCI-60) screen is a valuable resource for this purpose.
This protocol provides a general overview of the NCI-60 screening process for determining the cytotoxic and/or cytostatic effects of a compound.
Rationale: The NCI-60 screen evaluates the growth inhibitory effects of a compound against 60 different human cancer cell lines, providing a unique "fingerprint" of its activity. This can help to identify patterns of sensitivity and resistance, and even suggest potential mechanisms of action through comparison with a database of known compounds.
Procedure:
-
Compounds that show significant growth inhibition in an initial single-dose screen are selected for 5-dose screening.
-
The 60 cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.
-
Cells are inoculated into 96-well microtiter plates and incubated for 24 hours.
-
The test compound is added at five 10-fold serial dilutions.
-
The plates are incubated for an additional 48 hours.
-
Cell viability is determined using the sulforhodamine B (SRB) assay, which measures total protein content.
-
The results are expressed as the percentage of growth inhibition, and three dose-response parameters are calculated: GI50 (50% growth inhibition), TGI (total growth inhibition), and LC50 (50% lethal concentration).
Structure-Activity Relationship (SAR) and Data Presentation
Systematic modification of the this compound scaffold and subsequent biological evaluation are crucial for establishing a clear structure-activity relationship. This knowledge is instrumental in guiding the design of more potent and selective drug candidates.
Key SAR Observations for Benzo[b]-1,5-naphthyridine Derivatives:
-
C10 Position: Substitution at this position is generally well-tolerated and provides a primary avenue for modulating biological activity. The introduction of basic amine side chains has been shown to enhance DNA binding and anticancer activity.
-
C7 Position: Modification at the C7 position can also influence activity, and in some cases, lead to dual-targeting compounds. The nature of the substituent at C7 can impact the overall electronic properties and planarity of the molecule.
-
C2-Methoxy Group: The methoxy group at the C2 position can be a key interaction point with biological targets. Demethylation or replacement with other small substituents can be explored to probe its role in binding.
Table 1: Illustrative SAR Data for C10-Substituted Benzo[b]-1,5-naphthyridine Analogs
| Compound ID | C10-Substituent | C7-Substituent | Target IC50 (nM) | HeLa IC50 (µM) |
| Parent | Cl | Cl | >10,000 | >100 |
| Analog 1 | -NH(CH2)2N(CH3)2 | Cl | 500 | 5.2 |
| Analog 2 | -NH(CH2)3N(CH3)2 | Cl | 350 | 3.8 |
| Analog 3 | -O-Ph | Cl | 2,500 | 25.7 |
| Analog 4 | -S-Ph | Cl | 1,800 | 18.4 |
| Analog 5 | -NH(CH2)2N(CH3)2 | -NH(CH2)2N(CH3)2 | 150 | 1.5 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Visualizing the Drug Design Workflow
A systematic approach is essential for the successful development of drug candidates from a lead scaffold. The following workflow illustrates the key stages in the process.
Sources
Application Notes and Protocols for Topoisomerase II Inhibition Assays of Benzo[b]naphthyridine Derivatives
<
Introduction: Targeting a Critical Nuclear Enzyme with Novel Chemical Scaffolds
DNA topoisomerase II (Topo II) is an essential nuclear enzyme that governs the topological state of DNA, a critical function for processes such as DNA replication, transcription, and chromosome segregation.[1][2][3][4][5] This enzyme transiently cleaves both strands of a DNA duplex to allow another to pass through, thereby resolving DNA tangles and supercoils.[5][6] Given its indispensable role in cell proliferation, Topo II has emerged as a prominent target for the development of anticancer therapeutics.[5][6]
Benzo[b]naphthyridine derivatives represent a promising class of compounds being investigated for their potential as Topo II inhibitors. Understanding the precise mechanism by which these derivatives interact with and modulate Topo II activity is paramount for their development as effective drug candidates. This guide provides a comprehensive overview of the key in vitro assays used to characterize the inhibitory effects of benzo[b]naphthyridine derivatives on Topoisomerase II.
Two primary classes of Topo II inhibitors exist, distinguished by their mechanism of action:
-
Topoisomerase II Poisons: These compounds, such as the well-known anticancer drug etoposide, stabilize the transient "cleavage complex," a covalent intermediate where Topo II is bound to the 5'-termini of the cleaved DNA.[1][6][7][8] This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks, which in turn triggers cell cycle arrest and apoptosis.[7][8][9]
-
Topoisomerase II Catalytic Inhibitors: This class of inhibitors interferes with the enzymatic activity of Topo II without trapping the cleavage complex.[10][11] They may act by preventing ATP hydrolysis, blocking the DNA binding site, or inhibiting other conformational changes necessary for the catalytic cycle.[10][11]
The following protocols detail robust and reliable methods to differentiate between these inhibitory mechanisms and to quantify the potency of novel benzo[b]naphthyridine derivatives.
Mechanism of Topoisomerase II and Inhibition
To appreciate the design of the following assays, a foundational understanding of the Topo II catalytic cycle is essential. The enzyme functions as a homodimer to create a transient double-strand break in one DNA segment (the "G" or gate segment) to allow another DNA segment (the "T" or transport segment) to pass through. This process is ATP-dependent and involves a series of conformational changes. Topo II poisons intercept this cycle by stabilizing the cleavage complex, effectively converting the essential enzyme into a potent cellular toxin that fragments the genome.[6]
Caption: Topoisomerase II catalytic cycle and points of inhibition.
Core Experimental Protocols
The following in vitro assays are fundamental for characterizing the interaction of benzo[b]naphthyridine derivatives with Topoisomerase II.
Topoisomerase II DNA Relaxation Assay
Principle: This assay assesses the ability of a compound to inhibit the catalytic activity of Topo II. The enzyme relaxes supercoiled plasmid DNA in an ATP-dependent manner. The different topological forms of DNA (supercoiled, relaxed, and nicked) can be separated by agarose gel electrophoresis, as supercoiled DNA migrates faster than its relaxed counterpart.[12][13] A catalytic inhibitor will prevent this relaxation, resulting in the persistence of the supercoiled DNA band.
Workflow Diagram:
Caption: Workflow for the Topoisomerase II DNA Relaxation Assay.
Detailed Protocol:
Materials:
-
Human Topoisomerase IIα (purified)
-
Supercoiled pBR322 plasmid DNA (0.5 µg/µL)
-
10x Topo II Assay Buffer (e.g., 500 mM Tris-HCl pH 7.5, 1.25 M NaCl, 100 mM MgCl₂, 50 mM DTT, 1 mg/mL albumin)[12]
-
10 mM ATP solution
-
Benzo[b]naphthyridine derivatives dissolved in DMSO
-
Stop Solution/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)[14]
-
1% (w/v) Agarose gel in TAE buffer
-
Ethidium bromide solution (1 µg/mL)
-
Deionized water
Procedure:
-
On ice, prepare a reaction master mix for the desired number of assays. For each 20 µL reaction, combine:
-
2 µL of 10x Topo II Assay Buffer
-
2 µL of 10 mM ATP
-
1 µL of supercoiled pBR322 DNA (0.5 µg)
-
Variable volume of deionized water
-
-
Aliquot the reaction mix into microcentrifuge tubes.
-
Add 1 µL of the benzo[b]naphthyridine derivative at various concentrations (e.g., 0.1, 1, 10, 100 µM) or DMSO as a vehicle control.
-
Initiate the reaction by adding a pre-determined amount of diluted Topo II enzyme (the amount required to just achieve complete relaxation in the control reaction).[12]
-
Incubate the reactions at 37°C for 30 minutes.[3]
-
Terminate the reaction by adding 5 µL of Stop Solution/Loading Dye.
-
Load the entire reaction volume onto a 1% agarose gel.
-
Perform electrophoresis at 5-10 V/cm for 2-3 hours.[2]
-
Stain the gel with ethidium bromide for 15-20 minutes, followed by a brief destaining in water.[2]
-
Visualize the DNA bands using a UV transilluminator.[8]
Data Analysis and Interpretation:
-
No Inhibition (Control): The supercoiled DNA band will be fully converted to the slower-migrating relaxed DNA band.
-
Inhibition: The presence of a prominent supercoiled DNA band indicates inhibition of Topo II's catalytic activity.
-
Quantification: The intensity of the supercoiled and relaxed bands can be quantified using densitometry software. The IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme's activity) can be calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Kinetoplast DNA (kDNA) Decatenation Assay
Principle: This assay is highly specific for Topoisomerase II, as only Type II topoisomerases can decatenate, or unlink, the interlocked DNA minicircles of kinetoplast DNA (kDNA).[2][3][15] kDNA is a large network of catenated DNA that cannot enter an agarose gel.[2][3] Upon decatenation by Topo II, the released minicircles (typically 2.5 kb) can migrate into the gel.[15] This assay is excellent for identifying both catalytic inhibitors and Topo II poisons.
Workflow Diagram:
Caption: Workflow for the Topoisomerase II kDNA Decatenation Assay.
Detailed Protocol:
Materials:
-
Human Topoisomerase IIα (purified)
-
Kinetoplast DNA (kDNA) (e.g., 0.2 µg/µL)
-
10x Topo II Assay Buffer
-
10 mM ATP solution
-
Benzo[b]naphthyridine derivatives dissolved in DMSO
-
Stop Solution/Loading Dye
-
1% (w/v) Agarose gel in TAE buffer
-
Ethidium bromide solution (1 µg/mL)
-
Deionized water
Procedure:
-
On ice, prepare a reaction master mix. For each 20 µL reaction, combine:[3]
-
2 µL of 10x Topo II Assay Buffer
-
2 µL of 10 mM ATP
-
1 µL of kDNA (0.2 µg)
-
Variable volume of deionized water
-
-
Aliquot the mix into microcentrifuge tubes.
-
Add 1 µL of the benzo[b]naphthyridine derivative at various concentrations or DMSO vehicle control.
-
Initiate the reaction by adding a pre-determined amount of diluted Topo II enzyme (the amount required for complete decatenation in the control).
-
Incubate at 37°C for 30 minutes.[3]
-
Terminate the reaction by adding 5 µL of Stop Solution/Loading Dye.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis at a relatively high voltage (e.g., 100-150V) to ensure good separation.[16]
-
Stain with ethidium bromide, destain, and visualize as described for the relaxation assay.
Data Analysis and Interpretation:
-
No Inhibition (Control): The kDNA will be fully decatenated, and a band corresponding to the released minicircles will be visible in the gel. The catenated kDNA will remain in the well.
-
Catalytic Inhibition: The amount of released minicircles will decrease with increasing inhibitor concentration.
-
Topo II Poisoning: In addition to inhibiting decatenation, Topo II poisons will stabilize the cleavage complex. The addition of SDS in the stop buffer will dissociate the non-covalently bound enzyme subunits, revealing linear DNA which migrates between the nicked and supercoiled forms. The appearance of linearized kDNA is a hallmark of a Topo II poison.[16]
-
Quantification: Densitometric analysis of the decatenated minicircle band allows for the calculation of IC₅₀ values for catalytic inhibition. The intensity of the linearized kDNA band can be used to quantify the potency of the compound as a Topo II poison.
In Vitro Cleavage Complex Assay
Principle: This assay directly measures the ability of a compound to act as a Topo II poison by stabilizing the covalent DNA-enzyme cleavage complex. A radiolabeled or fluorescently labeled DNA substrate is incubated with Topo II and the test compound. The reaction is stopped with a strong denaturant (like SDS), which traps the covalent complex. The protein is then digested with proteinase K. The resulting DNA fragments, which have protein covalently attached to their 5' ends, are analyzed by denaturing polyacrylamide gel electrophoresis.
Detailed Protocol:
Materials:
-
Human Topoisomerase IIα (purified)
-
Plasmid DNA (e.g., pBR322) linearized with a restriction enzyme
-
DNA labeling reagents (e.g., T4 polynucleotide kinase and [γ-³²P]ATP or fluorescent end-labeling kits)
-
10x Topo II Assay Buffer
-
10 mM ATP solution
-
Benzo[b]naphthyridine derivatives dissolved in DMSO
-
SDS (20% solution)
-
Proteinase K (20 mg/mL)
-
Formamide loading dye
-
Denaturing polyacrylamide gel (e.g., 6-8%)
Procedure:
-
End-label the linearized plasmid DNA with ³²P or a fluorescent tag. Purify the labeled DNA.
-
Set up reactions in microcentrifuge tubes on ice. For each 20 µL reaction, combine:
-
2 µL of 10x Topo II Assay Buffer
-
2 µL of 10 mM ATP
-
Labeled DNA substrate
-
Variable volume of deionized water
-
-
Add the benzo[b]naphthyridine derivative or DMSO control.
-
Add Topo II enzyme and incubate at 37°C for 15-30 minutes.
-
Terminate the reaction by adding 2 µL of 20% SDS, followed by 2 µL of proteinase K.
-
Incubate at 50-55°C for 1-2 hours to digest the protein.
-
Add an equal volume of formamide loading dye, heat at 95°C for 5 minutes, and quick-chill on ice.
-
Load the samples onto a denaturing polyacrylamide gel.
-
Perform electrophoresis until the dye front reaches the bottom of the gel.
-
Dry the gel and expose it to X-ray film (for ³²P) or scan on a fluorescent imager.
Data Analysis and Interpretation:
-
No Poison (Control): A faint background of cleavage may be visible.
-
Topo II Poison: A distinct pattern of DNA cleavage bands will appear. The intensity of these bands will be dependent on the concentration of the benzo[b]naphthyridine derivative.
-
Site Specificity: The pattern of cleavage can provide information about the preferred DNA sequences for drug-induced Topo II cleavage.
Data Presentation and Summary
To effectively compare the inhibitory profiles of different benzo[b]naphthyridine derivatives, the quantitative data should be summarized in a clear, tabular format.
Table 1: Summary of Topoisomerase II Inhibitory Activity
| Compound ID | Relaxation IC₅₀ (µM) | Decatenation IC₅₀ (µM) | Cleavage Complex Formation (Relative Intensity at 10 µM) | Classification |
| BBN-001 | 5.2 ± 0.4 | 3.8 ± 0.3 | +++ | Poison |
| BBN-002 | > 100 | > 100 | - | Inactive |
| BBN-003 | 12.5 ± 1.1 | 15.1 ± 1.5 | + | Weak Poison |
| BBN-004 | 8.7 ± 0.9 | > 100 | - | Catalytic Inhibitor |
| Etoposide | 45.3 ± 3.7 | 35.6 ± 2.9 | ++++ | Poison (Control) |
Data are representative and should be determined experimentally. Relative intensity: - (none), + (weak), ++ (moderate), +++ (strong), ++++ (very strong).
Troubleshooting and Experimental Considerations
-
Enzyme Activity: Always titrate the Topo II enzyme before beginning inhibitor screening to determine the optimal concentration for complete relaxation or decatenation in the control reactions.[12] Enzyme activity can be sensitive to storage conditions and freeze-thaw cycles.
-
Solvent Effects: Ensure that the final concentration of the solvent (e.g., DMSO) used to dissolve the test compounds does not exceed a level that inhibits enzyme activity (typically <5%). Run a solvent-only control.
-
Nuclease Contamination: Contaminating nucleases in enzyme preparations or crude extracts can degrade the DNA substrate, leading to smearing or unexpected bands on the gel.[14][17] If this is suspected, include a control reaction without ATP, as Topo II activity is ATP-dependent while most nuclease activity is not.
-
Drug Intercalation: Some compounds may intercalate into the DNA, which can alter its migration on a gel. This can sometimes be mistaken for inhibition. Assays that directly measure cleavage complex formation are less prone to this artifact.
Conclusion
The systematic application of DNA relaxation, kDNA decatenation, and in vitro cleavage assays provides a robust framework for the comprehensive characterization of benzo[b]naphthyridine derivatives as Topoisomerase II inhibitors. By carefully designing experiments and interpreting the results, researchers can elucidate the mechanism of action, determine potency, and identify promising lead compounds for further development in the field of cancer chemotherapy.
References
- Molecular mechanisms of etoposide - PMC. (n.d.).
- What is the mechanism of Etoposide? (2024, July 17).
- Etoposide exerts its mechanism of action by targeting and disrupting... (n.d.).
- Human Topoisomerase II Alpha Decatenation Assay Kit. (n.d.). Inspiralis. [Link]
- Etoposide, Topoisomerase II and Cancer. (2005, July 1). Bentham Science Publishers. [Link]
- PHARMACOLOGY OF Etoposide (VP 16) ; Overview, Pharmacokinetics, Uses, Mechanism of action, Effects. (2024, November 23). YouTube. [Link]
- AffiASSAY® Human Topoisomerase II DNA Decatenation Assay Kit Plus (enzyme included). (n.d.). AffiTechBio. [Link]
- Kinetoplast DNA Decatenation Assay with Eukaryotic Topoisomerase II. (2025). PubMed. [Link]
- Human Topoisomerase II DNA Decatenation Assay Kit (enzyme not included). (n.d.). GenoChem World. [Link]
- Topoisomerase Assays. (2013, June 1).
- Topoisomerase Assays. (n.d.).
- Human Topoisomerase II Relax
- Human Topoisomerase II Alpha Relaxation Assay Kits. (n.d.). Inspiralis Limited. [Link]
- DNA relaxation assay kit. (n.d.). ProFoldin. [Link]
- Topoisomerase I and II Activity Assays. (n.d.).
- In vitro assays used to measure the activity of topoisomerases. (n.d.).
- Discovery of Novel Topoisomerase II Inhibitors by Medicinal Chemistry Approaches. (2018, June 5).
- Control of topoisomerase II activity and chemotherapeutic inhibition by TCA cycle metabolites. (n.d.). PubMed Central. [Link]
- Catalytic Core of Human Topoisomerase IIα: Insights into Enzyme–DNA Interactions and Drug Mechanism. (n.d.).
- Regulation of Topoisomerase II stability and activity by ubiquitination and SUMOylation:Clinical implications for cancer chemotherapy. (n.d.). PubMed Central. [Link]
- Intercalating TOP2 Poisons Attenuate Topoisomerase Action at Higher Concentr
- Topoisomerase inhibitor. (n.d.). Wikipedia. [Link]
- Mechanism of action of eukaryotic topoisomerase II and drugs targeted to the enzyme. (1998, October 1). PubMed. [Link]
- Novel topoisomerase II/EGFR dual inhibitors: design, synthesis and docking studies of naphtho[2',3':4,5]thiazolo[3,2- a]pyrimidine hybrids as potential anticancer agents with apoptosis inducing activity. (n.d.). PubMed. [Link]
- Targeting DNA topoisomerase II in cancer chemotherapy. (n.d.). PubMed Central. [Link]
- Novel topoisomerase II/EGFR dual inhibitors: design, synthesis and docking studies of naphtho[2′,3′:4,5]thiazolo[3,2-a]pyrimidine hybrids as potential anticancer agents with apoptosis inducing activity. (n.d.).
Sources
- 1. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Topoisomerase I and II Activity Assays | Springer Nature Experiments [experiments.springernature.com]
- 5. Mechanism of action of eukaryotic topoisomerase II and drugs targeted to the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. What is the mechanism of Etoposide? [synapse.patsnap.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Novel topoisomerase II/EGFR dual inhibitors: design, synthesis and docking studies of naphtho[2′,3′:4,5]thiazolo[3,2-a]pyrimidine hybrids as potential anticancer agents with apoptosis inducing activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. inspiralis.com [inspiralis.com]
- 13. DNA relaxation assay kit [profoldin.com]
- 14. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 15. topogen.com [topogen.com]
- 16. topogen.com [topogen.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7,10-Dichloro-2-methoxybenzo[b]-1,5-naphthyridine
A Guide for Researchers and Drug Development Professionals
Troubleshooting Guide: Overcoming Common Synthesis Hurdles
This section addresses specific, frequently encountered issues during the synthesis, particularly focusing on the critical cyclization step.
Q1: My cyclization of 4-chloro-2-((6-methoxypyridin-3-yl)amino)benzoic acid is inefficient, resulting in low yields of the 7,10-Dichloro-2-methoxybenzo[b]-1,5-naphthyridine core. What are the most critical parameters to optimize?
This intramolecular cyclization is the cornerstone of the synthesis and is highly sensitive to reaction conditions. Low yields typically stem from incomplete reaction, side-product formation, or degradation of the starting material or product. The choice of dehydrating/chlorinating agent is paramount.
Core Directive: Choice of Cyclizing Agent
The reaction proceeds via an acid-catalyzed intramolecular acylation followed by dehydration and chlorination. Agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are commonly used.
-
Phosphorus Oxychloride (POCl₃): This is often the reagent of choice. It acts as both a dehydrating agent to facilitate the ring closure and a chlorinating agent to convert the intermediate N-oxide and any resulting hydroxyl groups to the desired chlorides at the 7- and 10-positions.
-
Thionyl Chloride (SOCl₂): Can also be effective, sometimes with a catalytic amount of DMF. However, its lower boiling point may require higher pressures or sealed-tube conditions to achieve the necessary reaction temperatures.
Key Optimization Parameters:
-
Temperature Control: This is arguably the most critical factor. The reaction typically requires heating to proceed at a reasonable rate. However, excessive temperatures can lead to charring and the formation of intractable polymeric byproducts. A systematic approach is recommended: start at a lower temperature (e.g., 80-90 °C) and gradually increase it, monitoring the reaction progress by TLC or LC-MS.
-
Reaction Time: Insufficient reaction time will lead to incomplete conversion. Conversely, prolonged heating, especially at high temperatures, can degrade the product. An optimal time must be determined empirically, often falling within the 4-12 hour range.
-
Reagent Stoichiometry: A significant excess of the cyclizing agent (e.g., 5-10 equivalents of POCl₃) is often necessary to drive the reaction to completion and to act as the solvent. Ensure the starting material is fully dissolved.
-
Anhydrous Conditions: Water will readily quench the cyclizing agent, halting the reaction. All glassware must be oven-dried, and reagents should be handled under an inert atmosphere (e.g., Nitrogen or Argon).
Comparative Data on Cyclization Conditions
| Cyclizing Agent | Co-solvent/Catalyst | Typical Temperature (°C) | Typical Time (h) | Reported Yield (%) | Key Considerations |
| POCl₃ (excess) | None | 100 - 110 °C | 4 - 8 | ~85%[1] | Standard industrial method; good for scalability. Requires careful quenching. |
| SOCl₂ | DMF (catalytic) | 70 - 80 °C | 4 - 6 | ~65%[1] | Milder conditions, but may be less effective for full dichlorination. |
| Polyphosphoric Acid (PPA) | None | 120 - 140 °C | 2 - 4 | Variable | Primarily a cyclizing agent; chlorination must be a separate step. |
Q2: I'm consistently isolating my product with a persistent, difficult-to-remove impurity. How can I identify its source and prevent its formation?
A common issue in this synthesis is the formation of a critical process impurity, sometimes referred to as BIA[2]. This is often a structurally related byproduct that co-crystallizes with the desired product, making purification by simple recrystallization challenging.
Probable Source of Impurity:
The impurity likely arises from an incomplete or alternative reaction pathway. Potential sources include:
-
Incomplete Cyclization: The uncyclized starting material or a partially cyclized intermediate.
-
De-methylation: Loss of the methoxy group under harsh acidic conditions.
-
Over-chlorination/Side-chlorination: Introduction of chlorine atoms at undesired positions on the aromatic rings.
-
Hydrolysis: Incomplete chlorination can leave a hydroxyl group (a naphthyridinone), which has different solubility and chromatographic behavior.
Workflow for Impurity Mitigation
The following workflow is designed to minimize the formation of these common impurities.
Caption: Workflow for Minimizing Impurity Formation.
Self-Validation: At each step, an in-process control (IPC) check via TLC or LC-MS validates the procedure. For instance, after the reaction time is complete (Step 5), an aliquot should show >98% conversion to the desired product before proceeding to the quench.
Frequently Asked Questions (FAQs)
Q1: What is the mechanistic pathway for the POCl₃-mediated cyclization and chlorination?
Understanding the mechanism helps in troubleshooting. The process is a cascade of several classical organic reactions.
Caption: Simplified Reaction Mechanism Pathway.
-
Activation: POCl₃ activates the carboxylic acid, forming a highly reactive acyl phosphate or acyl chloride intermediate.
-
Intramolecular Acylation: The pyridine nitrogen attacks the activated carbonyl group. This is an intramolecular electrophilic substitution.
-
Dehydration & Aromatization: The resulting intermediate undergoes dehydration and tautomerization to form a more stable aromatic naphthyridinone system.
-
Chlorination: POCl₃ then acts as the chlorinating agent, converting the hydroxyl/keto groups at the 7 and 10 positions to chlorides, yielding the final product.
Q2: Which synthetic route—Skraup, Friedländer, or the patented process—is most suitable for my lab scale?
The choice of synthetic route depends on your specific needs regarding scale, available starting materials, and required purity.
Comparison of Major Synthetic Routes
| Method | Starting Materials | Yield (%) | Purity (%) | Scalability | Key Advantage |
| Skraup Reaction | 3-aminopyridine derivatives, glycerol | 45–50[1] | ~95[1] | Moderate | Uses simple, readily available starting materials. |
| Friedländer Condensation | 2-aminobenzaldehyde derivatives, ketones | ~60[1] | ~90[1] | Low | Good for generating structural analogs with substitution on the pyridine ring. |
| Patented Process (Cyclization) | Substituted aminobenzoic acid | ~85[1] | >99[1] | High | High yield and purity, making it ideal for GMP and large-scale synthesis. |
For typical lab-scale research where high purity is critical for subsequent steps, the patented cyclization process starting from 4-chloro-2-((6-methoxypyridin-3-yl)amino)benzoic acid is the most reliable and highest-yielding approach[1].
Q3: What are the recommended procedures for purifying and storing the final this compound product?
Proper purification and storage are essential to maintain the integrity of the compound.
Purification:
-
Recrystallization: Based on its solubility profile, recrystallization can be effective. Good solvent systems include:
-
Chloroform/Methanol: Dissolve in a minimum of hot chloroform and add methanol until turbidity is observed, then cool slowly.
-
DMSO/Water: Dissolve in hot DMSO and slowly add water. This should be used with caution as the product may oil out.
-
Note: The compound has slight solubility in heated DMSO and Methanol, and is sparingly soluble in Chloroform[2].
-
-
Column Chromatography: If recrystallization fails to remove persistent impurities, silica gel column chromatography is the next step. A gradient elution system of hexane/ethyl acetate or dichloromethane/methanol is typically effective.
Storage:
-
The compound should be stored under an inert gas (nitrogen or Argon)[2].
-
Keep it in a tightly sealed container in a cool, dry, and well-ventilated place[3].
-
Recommended storage temperature is 2-8°C to prevent long-term degradation[2].
References
- Lee, D. W., Lee, S. K., Cho, J. H., & Yoon, S. S. (2014). Improved manufacturing process for pyronaridine tetraphosphate. Archives of Pharmacal Research, 37(4), 521-524.
- LookChem. (n.d.). Cas 6626-40-0, this compound.
- Alajarin, R., Jordan, P., & Alvarez, P. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 25(18), 4296.
- World Health Organization. (2010). Assessment of the safety of artemisinin compounds in pregnancy.
Sources
Technical Support Center: Purification of Crude 7,10-Dichloro-2-methoxybenzo[b]-1,5-naphthyridine
Welcome to the technical support guide for the purification of 7,10-Dichloro-2-methoxybenzo[b]-1,5-naphthyridine (CAS 6626-40-0). This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this critical intermediate in the synthesis of the antimalarial drug, Pyronaridine.[1][2][3][4][5] As an advanced precursor, the purity of this compound is paramount for the success of downstream reactions and the final drug substance's quality.
This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols based on established chemical principles and field insights. Our goal is to empower you to diagnose and resolve common purification challenges, ensuring a robust and reproducible workflow.
Diagram: Purification Workflow Decision Tree
This diagram outlines a logical progression for selecting and optimizing a purification strategy for crude this compound.
Caption: Decision tree for selecting a purification method.
Troubleshooting Guides (Question & Answer Format)
This section addresses specific issues you may encounter during the purification process.
Issue 1: Poor Separation in Column Chromatography
Question: "My column isn't separating the product from a more polar baseline impurity. How can I improve this?"
Answer: This is a classic and frequent challenge. The baseline impurity is almost certainly the unreacted starting material, 4-chloro-2-(6-methoxy-pyridin-3-yl-amino)-benzoic acid . Its carboxylic acid and secondary amine groups make it significantly more polar than the fully cyclized, neutral product.
Causality & Solution: The key is to exploit the vast polarity difference. Your mobile phase is likely too polar, causing the desired product to elute too quickly (high Rf) and merge with the highly retained starting material at the baseline.
-
Actionable Advice:
-
Reduce Mobile Phase Polarity: Start with a less polar solvent system. A good starting point for this class of compounds is a gradient of ethyl acetate in hexanes or dichloromethane in hexanes. Begin with a low percentage of the polar solvent (e.g., 5-10%) and increase it gradually.
-
TLC Optimization is Key: Before running the column, find a solvent system on a TLC plate that gives your desired product an Rf (retention factor) of 0.25-0.35 . In this system, the starting material should remain at the baseline (Rf = 0).
-
Consider a "Plug": If the goal is only to remove the polar starting material, you can perform a "silica plug" filtration. Dissolve the crude material in a suitable solvent (like dichloromethane), load it onto a short column (a "plug") of silica gel, and elute with a solvent system that moves your product but leaves the polar impurity adsorbed at the top (e.g., 100% Dichloromethane or 5% Ethyl Acetate/Hexane).
-
Issue 2: Product Streaking or Tailing on the Column
Question: "My product is coming off the column, but it's spread across many fractions (tailing). What causes this and how can I fix it?"
Answer: Tailing is common for nitrogen-containing heterocyclic compounds on standard silica gel. The benzo[b]-1,5-naphthyridine core contains basic nitrogen atoms that can interact strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel. This strong, non-ideal interaction leads to poor peak shape and prolonged elution.
Causality & Solution: The interaction is an acid-base phenomenon. To prevent it, you must neutralize one of the components.
-
Actionable Advice:
-
Add a Basic Modifier: The most effective solution is to add a small amount of a basic modifier to your mobile phase.
-
Triethylamine (Et₃N): Add 0.1-1% triethylamine to your solvent system. It will compete with your product for binding to the acidic sites on the silica, allowing your compound to elute in a sharper band.
-
Ammonia in Methanol: If using a more polar system like Dichloromethane/Methanol, a small amount of a 7N solution of ammonia in methanol can be highly effective.
-
-
Use a Different Stationary Phase: If tailing persists, consider an alternative to silica gel.
-
Alumina (Basic or Neutral): Alumina is an excellent alternative for purifying basic compounds.
-
Reversed-Phase (C18): For highly polar basic compounds, reversed-phase chromatography using a solvent system like acetonitrile/water or methanol/water may provide superior separation.
-
-
Issue 3: The Product Fails to Crystallize or "Oils Out"
Question: "I've tried to purify my crude material by recrystallization, but it either stays in solution or separates as an oil. What's wrong?"
Answer: "Oiling out" or failure to crystallize typically happens for two reasons: the presence of impurities that inhibit crystal lattice formation, or the choice of a solvent in which the compound is too soluble even at low temperatures. The melting point of pure this compound is reported as 186-187°C, indicating it is a stable solid, so crystallization is a viable technique.[2][4]
Causality & Solution: Crystallization is a self-selection process. Impurities disrupt the ordered packing required for a crystal lattice.
-
Actionable Advice:
-
Solvent Selection is Critical: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot. Given its known solubilities, consider solvent systems like:[2][4]
-
Methanol/Water: Dissolve the crude solid in a minimum amount of hot methanol. If it's too soluble, add hot water dropwise until the solution becomes slightly cloudy (the saturation point), then allow it to cool slowly.
-
Chloroform/Hexane: Dissolve in hot chloroform and add hexane as the anti-solvent.
-
-
Troubleshooting Oiling Out:
-
Cool Slowly: Rapid cooling encourages oil formation. Let the flask cool to room temperature undisturbed before moving it to an ice bath.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solvent's surface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a small amount of pure product, add a single tiny crystal to the cooled, supersaturated solution to induce crystallization.
-
-
Pre-Purification: If impurities are the issue, a rapid filtration through a small plug of silica (as described in Issue 1) to remove the most polar impurities can dramatically improve crystallization success.
-
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound?
-
The primary impurities are likely unreacted 4-chloro-2-(6-methoxy-pyridin-3-yl-amino)-benzoic acid (highly polar) and potential side-products from the cyclization reaction, such as incompletely chlorinated analogues or regioisomers which may have similar polarity to the desired product.
Q2: How should I store the purified compound?
-
The compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) at 2-8°C to prevent potential degradation from atmospheric moisture or oxygen.[2]
Q3: What analytical methods are recommended to confirm the purity of the final product?
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reversed-phase C18 column with a mobile phase of acetonitrile/water or methanol/water (often with a modifier like formic acid or trifluoroacetic acid) is a good starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure and identify any proton- or carbon-containing impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight (279.12 g/mol ).[4]
Q4: My compound seems to be decomposing on the silica gel column. What can I do?
-
While specific data on this compound's stability on silica is not widely published, decomposition is a known risk for some heterocyclic compounds.
-
Deactivate the Silica: You can create a less acidic stationary phase by pre-treating the column. Slurry the silica gel in your non-polar eluent containing 1-2% triethylamine, pack the column, and then run 1-2 column volumes of the mobile phase (with triethylamine) through it before loading your sample.
-
Switch to Alumina: As mentioned, neutral or basic alumina is often a safer choice for acid-sensitive compounds.
Protocols & Data
Protocol 1: Column Chromatography Purification
This protocol is a general guideline and should be optimized using TLC first.
-
TLC Analysis: Develop a TLC solvent system. A good starting point is 20% Ethyl Acetate in Hexane. The target product should have an Rf of ~0.3.
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 Hexane/Ethyl Acetate).
-
Pour the slurry into a glass column and allow the solvent to drain, gently tapping the column to ensure even packing.
-
Add a thin layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product (e.g., 1g) in a minimal amount of dichloromethane.
-
In a separate flask, add ~3g of silica gel and evaporate the solvent until a dry, free-flowing powder is obtained (dry loading).
-
Carefully add the dry-loaded sample to the top of the column.
-
-
Elution:
-
Begin eluting with the non-polar solvent system.
-
Gradually increase the polarity of the mobile phase (gradient elution).
-
Collect fractions and monitor by TLC to identify those containing the pure product.
-
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.
| Parameter | Recommended Value/Range | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard, cost-effective choice for most separations. |
| Mobile Phase (Start) | 5-10% Ethyl Acetate / Hexanes | Low polarity to elute non-polar impurities first. |
| Mobile Phase (Elution) | Gradient up to 30-40% EtOAc / Hexanes | To elute the product with a good separation factor. |
| Modifier | 0.1-1% Triethylamine (Et₃N) | To prevent tailing by neutralizing acidic silica sites. |
| Sample Load | 1-5% of silica gel mass (w/w) | Prevents column overloading and ensures good separation. |
Protocol 2: Recrystallization
-
Solvent Selection: In a test tube, add ~20 mg of crude product. Add a potential solvent (e.g., methanol) dropwise at room temperature. If it dissolves easily, the solvent is too good. The solid should ideally dissolve only upon heating.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot recrystallization solvent (e.g., Methanol) needed to fully dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath for 30-60 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
References
- Veeprho. (n.d.). Pyronaridine Impurities and Related Compound.
- Pharmaffiliates. (n.d.). Pyronaridine Tetraphosphate-impurities.
- SynZeal. (n.d.). Pyronaridine Impurity 4.
- SynZeal. (n.d.). Pyronaridine Impurity 2.
- ResearchGate. (n.d.). Supporting Information.
- Alizadeh, S. (2011). Synthesis of bisquinolines, naphthyridines and pyronaridine to elucidate the mechanism of antimalarial drug action. University of Hertfordshire Research Archive.
- National Institutes of Health. (2023). Synthesis of Novel Benzo[b][6][7]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors.
- Google Patents. (n.d.). KR100975895B1 - Preparation method of pyronaridine and intermediates therefor.
- LookChem. (n.d.). Cas 6626-40-0, this compound.
- Pharmaffiliates. (n.d.). CAS No : 6626-40-0 | Product Name : 7,10-Dichloro-2-methoxybenzo[b][6][8]naphthyridine.
- Sunway Pharm Ltd. (n.d.). This compound.
- Hexonsynth. (n.d.). This compound.
Sources
Technical Support Center: Synthesis of Pyronaridine Intermediates
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of pyronaridine intermediates. This guide is designed to provide expert-backed solutions and troubleshooting advice for common challenges encountered during the chemical synthesis of this important antimalarial compound. Drawing from established manufacturing processes and recent innovations in synthetic methodology, we aim to equip you with the knowledge to navigate potential pitfalls, optimize reaction conditions, and ensure the robust production of high-quality intermediates.
Overview of Pyronaridine Synthesis
Pyronaridine is a potent antimalarial agent, effective against chloroquine-resistant strains of Plasmodium falciparum.[1] Its synthesis is a multi-step process involving the construction of a key tricyclic heteroaromatic core, followed by coupling with a substituted aminophenol. Recent advancements have focused on developing more cost-effective and environmentally responsible synthetic routes, including both linear and convergent strategies.[2][3] These modern approaches often utilize one-pot transformations and aqueous micellar catalysis to improve overall yield and reduce waste.[2][3][4]
The overall synthetic pathway can be visualized as the assembly of two primary fragments, followed by a final modification. The diagram below outlines a common convergent approach.
This guide will focus on troubleshooting the most challenging steps in this process: the cyclization to form the tricyclic core and the subsequent Nucleophilic Aromatic Substitution (SNAr) reaction.
Section 1: Troubleshooting the Tricyclic Core Synthesis
The formation of the 7,10-dichloro-2-methoxybenzo[b][2][5]naphthyridine intermediate is a critical and often challenging step. It involves an Ullmann coupling followed by a dehydrative cyclization.
FAQ 1: Why is my Ullmann coupling yield low or inconsistent?
The Ullmann coupling between 2,4-dichlorobenzoic acid and an aminopyridine derivative is the foundational step for building the tricyclic core.[2][3] Low yields are often traced back to catalyst activity, reaction medium, or insufficient purification of the resulting adduct.
Causality and Troubleshooting:
-
Catalyst Loading: The Cu(I)-catalyzed Ullmann coupling is sensitive to catalyst concentration. While 5 mol% of CuI can be effective, increasing the loading to 10 mol% has been shown to moderately increase yields.[2][3]
-
Reaction Medium: Traditional syntheses rely on organic solvents. However, modern, greener protocols utilize aqueous micellar catalysis (e.g., using TPGS-750-M surfactant).[2][3] The absence or incorrect concentration of the surfactant can dramatically reduce the yield by failing to properly solubilize the water-insoluble substrates.[2][3]
-
Product Precipitation: The resulting adduct often precipitates from the reaction mixture. It's crucial to ensure complete precipitation and efficient isolation. Be aware that residual surfactant may remain in the crude product, which can affect downstream reactions if not properly washed.[2][3]
| Parameter | Condition A | Condition B | Outcome |
| Catalyst (CuI) | 5 mol % | 10 mol % | Moderate yield increase with 10 mol %.[3] |
| Surfactant | Absent | 2 wt % TPGS-750-M | Yield is significantly reduced without surfactant.[3] |
| Solvent | Toluene | Water | Aqueous micellar catalysis is highly effective.[2][3] |
FAQ 2: I'm observing significant impurity formation during the cyclization step. What's the cause?
The cyclization of the Ullmann adduct to form the dichlorotricyclic heteroaromatic intermediate is typically achieved using phosphorus oxychloride (POCl₃).[2][3][5] This step is highly sensitive to reaction conditions and can generate critical process impurities.[5]
Causality and Troubleshooting:
-
Water Sensitivity: POCl₃ is extremely water-sensitive. The reaction must be conducted under strictly anhydrous conditions. The use of a recyclable, water-immiscible solvent like toluene is recommended to manage this sensitivity.[2][3]
-
Temperature Control: The cyclization is an exothermic process. Poor temperature control can lead to the formation of byproducts, including a critical process impurity known as BIA.[5] Careful, controlled heating is necessary.
-
Reagent Purity: The purity of the starting adduct is paramount. Impurities from the preceding Ullmann coupling can lead to complex side reactions and purification challenges.
Section 2: Troubleshooting the SNAr Coupling and Mannich Reaction
The coupling of the dichlorotricyclic intermediate with the aminophenol side chain via an SNAr reaction, followed by a double Mannich-like reaction, completes the synthesis of the pyronaridine core structure.[2][3]
FAQ 3: My SNAr reaction is sluggish or incomplete. How can I improve it?
The SNAr reaction involves the substitution of the chlorine atom at the 10-position of the tricyclic core with an aminophenol.[5] The efficiency of this reaction depends heavily on pH and stoichiometry.
Causality and Troubleshooting:
-
pH Control: The reaction proceeds smoothly under acidic conditions (pH ≈ 1).[2][3] This protonates the heterocyclic nitrogen atoms, activating the ring system towards nucleophilic attack. Ensure the reaction medium is sufficiently acidic.
-
Stoichiometry: Using equimolar quantities of the coupling partners is ideal for this reaction.[2][3] An excess of either reagent can complicate purification.
-
One-Pot Procedure: To improve efficiency and overall yield, this SNAr reaction can be "telescoped" with the subsequent Mannich reaction in a one-pot fashion.[2][3] This avoids a wasteful intermediate workup.[3]
FAQ 4: The final double Mannich-like reaction gives a low yield. What are the critical parameters?
This reaction installs the two required methylpyrrolidine side chains onto the aminophenol ring.[3] The key challenge in this step is often substrate solubility.
Causality and Troubleshooting:
-
Reagent Stoichiometry and Solubility: The intermediate from the SNAr step can have poor solubility. A significant excess of pyrrolidine and paraformaldehyde (e.g., 10 equivalents) may be required to achieve a homogeneous emulsion and drive the reaction to completion.[3] Reducing the equivalents of these reagents can cause a sharp drop in conversion due to the poor solubility of the starting material.[3]
-
Isolation: Pyronaridine typically precipitates from the aqueous reaction mixture upon completion. Efficient isolation can be achieved via centrifugation, followed by thorough washing of the solid with water to remove excess reagents and byproducts.[3]
Optimized Experimental Protocol: One-Pot SNAr and Mannich Reaction
This protocol is adapted from an environmentally responsible synthesis and combines two steps into a single pot, increasing overall efficiency from 43% to 87%.[2][3]
Materials:
-
Dichlorotricyclic Intermediate (4)
-
p-Aminophenol (5)
-
Aqueous HCl
-
Sodium Bicarbonate (NaHCO₃)
-
Pyrrolidine (7)
-
Paraformaldehyde (8)
-
Triethylamine (Et₃N)
-
Water (as solvent)
Procedure:
-
SNAr Reaction:
-
To a suitable reaction vessel, add the dichlorotricyclic intermediate (4) and an equimolar amount of p-aminophenol (5).
-
Add water and adjust the pH to ~1 with aqueous HCl.
-
Stir the mixture at the optimized reaction temperature (e.g., 60-80 °C) until reaction completion is confirmed by TLC or LC-MS.
-
-
Mannich-like Reaction (in the same pot):
-
Cool the reaction mixture and carefully neutralize it with a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8.
-
To the neutralized mixture, add pyrrolidine (7), paraformaldehyde (8), and Et₃N.
-
Stir the reaction at room temperature. The product, Pyronaridine (9), will slowly precipitate, forming a free-flowing suspension.
-
Continue stirring for the optimized reaction time (e.g., 12-24 hours).
-
-
Isolation:
-
Isolate the precipitated Pyronaridine product by centrifugation or filtration.
-
Wash the solid thoroughly with deionized water to remove salts and residual reagents.
-
Dry the product under vacuum to yield pure Pyronaridine.
-
This one-pot procedure significantly reduces waste and improves time and pot economy, making it a superior choice for scalable synthesis.[2]
References
- Kincaid, J. R. A., Kavthe, R. D., Caravez, J. C., Takale, B. S., Thakore, R. R., & Lipshutz, B. H. (2022). Environmentally Responsible and Cost-Effective Synthesis of the Antimalarial Drug Pyronaridine. Organic Letters, 24(18), 3388–3392. [Link]
- Kincaid, J. R. A., Kavthe, R. D., Caravez, J. C., Takale, B. S., Thakore, R. R., & Lipshutz, B. H. (2022). Environmentally Responsible and Cost-Effective Synthesis of the Antimalarial Drug Pyronaridine. PMC - NIH. [Link]
- PrepChem. (n.d.). Synthesis of 4-[[2-(Diethylamino)ethyl]thio]benzenamine. PrepChem.com. [Link]
- A Novel Process for Antimalarial Drug Pyronaridine Tetraphosphate.
- Lee, D. W., Lee, S. K., Cho, J. H., & Yoon, S. S. (2014). Improved Manufacturing Process for Pyronaridine Tetraphosphate.
- Chen, C., Zheng, X., & Zhu, S. (1987). [Synthesis of pyronaridine related compounds and comparison of antimalarial activities]. Yao Xue Xue Bao = Acta Pharmaceutica Sinica, 22(11), 831–836. [Link]
- Lee, D. W., Lee, S. K., Cho, J. H., & Yoon, S. S. (2014).
- Alizadeh-Shekalgourabi, S. (2015). Synthesis of Bisquinolines, Napthythyridines and Pyronaridine to Elucidate the Mechanism of Antimalarial Drug Action. University of Hertfordshire Research Archive. [Link]
- Kincaid, J. R. A., Kavthe, R. D., Caravez, J. C., Takale, B. S., Thakore, R. R., & Lipshutz, B. H. (2022). An Environmentally Responsible and Cost-effective Synthesis of the Antimalarial Drug Pyronaridine. ChemRxiv. [Link]
Sources
solubility issues of 7,10-Dichloro-2-methoxybenzo[b]-1,5-naphthyridine in aqueous solutions
This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 7,10-Dichloro-2-methoxybenzo[b]-1,5-naphthyridine. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges related to its solubility in aqueous solutions during experimental work.
Introduction
This compound is a heterocyclic compound with significant interest in medicinal chemistry, notably as a key intermediate in the synthesis of the antimalarial drug pyronaridine.[1][2][3][4][5] Its complex aromatic structure contributes to its characteristically low aqueous solubility, a common hurdle in experimental settings. This guide offers practical, evidence-based strategies to overcome these solubility challenges, ensuring reliable and reproducible experimental outcomes.
Physicochemical Properties Summary
A clear understanding of the physicochemical properties of this compound is fundamental to addressing its solubility issues.
| Property | Value | Source |
| CAS Number | 6626-40-0 | [1][2][4][6] |
| Molecular Formula | C₁₃H₈Cl₂N₂O | [1][2] |
| Molecular Weight | 279.12 g/mol | [2][3] |
| Appearance | Pale yellow solid | [3] |
| Melting Point | 186-187 °C | [1][3] |
| Solubility | Sparingly soluble in chloroform; Slightly soluble in DMSO (heated) and methanol (heated) | [1][3] |
| Predicted pKa | 0.49 ± 0.40 | [1] |
Frequently Asked Questions (FAQs)
Q1: Why is this compound so poorly soluble in water?
A1: The low aqueous solubility is primarily due to its rigid, polycyclic aromatic structure, which is largely hydrophobic. While the nitrogen atoms in the naphthyridine core and the methoxy group can participate in some hydrogen bonding, the overall molecular structure is dominated by nonpolar surfaces. Overcoming the strong crystal lattice energy of the solid form to dissolve in a highly polar solvent like water is energetically unfavorable.
Q2: I'm seeing precipitation when I dilute my DMSO stock solution of the compound into my aqueous assay buffer. What's happening and how can I prevent it?
A2: This is a common phenomenon for poorly soluble compounds. DMSO is a strong organic solvent that can dissolve the compound at high concentrations. However, when this concentrated DMSO stock is introduced into an aqueous buffer, the overall solvent polarity dramatically increases. The compound is no longer soluble in this new, predominantly aqueous environment and precipitates out of the solution. To prevent this, consider the following:
-
Lower the final concentration: The most straightforward approach is to work with a lower final concentration of the compound in your assay.
-
Optimize the DMSO concentration: Keep the final concentration of DMSO in your aqueous solution as low as possible, ideally below 1%, as higher concentrations can impact biological assays.
-
Use a co-solvent strategy: Instead of relying solely on DMSO, a mixture of solvents may be more effective at maintaining solubility upon dilution.
Q3: Can I heat the aqueous solution to improve the solubility of the compound?
A3: While heating can increase the solubility of many compounds, it should be approached with caution for this compound. The long-term stability of the compound in heated aqueous solutions is not well-documented. Short-term, gentle heating might aid in initial dissolution, but there is a risk of degradation over time. It is crucial to assess the stability of your compound under these conditions, for instance, by comparing the biological activity or purity of a freshly prepared heated solution versus one that has been stored.
Troubleshooting Guide: Enhancing Aqueous Solubility
This section provides detailed, step-by-step protocols and the scientific rationale behind them to help you overcome solubility issues.
Co-solvent Systems
The use of water-miscible organic co-solvents is a widely adopted strategy to enhance the solubility of hydrophobic compounds.[7][8][9][10][11][][13][14]
Recommended Co-solvents:
-
Dimethyl Sulfoxide (DMSO): A powerful solvent, but be mindful of its potential effects on cell-based assays at higher concentrations.
-
Ethanol: A less toxic alternative to DMSO, often used in combination with other co-solvents.
-
Polyethylene Glycol (PEG): Particularly lower molecular weight PEGs (e.g., PEG 300, PEG 400) are effective co-solvents.
-
Propylene Glycol (PG): Another commonly used, low-toxicity co-solvent.
Experimental Protocol for Co-solvent Screening:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Co-solvent Mixtures: Prepare a series of co-solvent mixtures with your aqueous buffer (e.g., 90:10, 80:20, 70:30 buffer to co-solvent ratio).
-
Solubility Testing: Add the DMSO stock solution to each co-solvent mixture to achieve your desired final concentration.
-
Observation: Visually inspect for precipitation immediately and after a set incubation period (e.g., 1 hour, 24 hours) at your experimental temperature.
-
Validation: It is crucial to run a vehicle control (the co-solvent mixture without the compound) in your experiments to account for any effects of the solvent on the assay.
Causality: Co-solvents work by reducing the polarity of the aqueous solution, making it a more favorable environment for a hydrophobic molecule like this compound. They disrupt the hydrogen-bonding network of water, creating "pockets" that can accommodate the nonpolar regions of the compound.[7][]
Caption: A typical workflow for utilizing co-solvents to improve compound solubility.
pH Modification
Altering the pH of the aqueous solution can significantly impact the solubility of ionizable compounds.[11][][15][16]
Rationale for this compound:
The naphthyridine core contains basic nitrogen atoms. In acidic conditions, these nitrogens can become protonated, leading to a positively charged molecule. This charged species will have a much greater affinity for water, a polar solvent, thereby increasing solubility. The predicted pKa of 0.49 suggests that the compound is a very weak base, and a significantly low pH may be required to achieve substantial protonation and a corresponding increase in solubility.
Experimental Protocol for pH Optimization:
-
Prepare a Range of Buffers: Prepare a series of buffers with varying pH values (e.g., pH 3.0, 4.0, 5.0, 6.0, 7.0, 7.4). Common buffers include citrate for acidic pH and phosphate for neutral pH.
-
Dissolution Testing: Attempt to dissolve a known amount of the solid compound directly in each buffer. Alternatively, add a small aliquot of a concentrated DMSO stock to each buffer.
-
Quantify Solubility: After an equilibration period, centrifuge the samples to pellet any undissolved compound. Measure the concentration of the compound in the supernatant using a suitable analytical method (e.g., HPLC-UV, LC-MS).
Self-Validating System:
-
pH Stability: It is critical to verify the stability of this compound at the pH values where solubility is improved. Incubate the compound in the acidic buffer for the duration of your experiment and then analyze for any degradation products.
-
Assay Compatibility: Ensure that the altered pH is compatible with your biological assay, as pH can significantly affect protein structure and function.
Caption: The effect of pH on the ionization and solubility of a basic compound.
Stability Considerations
The chemical stability of your compound in solution is paramount for obtaining reliable experimental data.
Potential Stability Issues:
-
Degradation in DMSO: Some heterocyclic compounds can be unstable in DMSO, especially if the solvent contains water.[17] It is recommended to use anhydrous DMSO and to store stock solutions at -20°C or -80°C in tightly sealed vials.[17] For sensitive experiments, preparing fresh stock solutions is advisable.
-
Photodegradation: Aromatic, heterocyclic compounds can be susceptible to degradation upon exposure to light.[17] To mitigate this, store solutions in amber vials or protect them from light.
-
Hydrolysis: The stability of the compound in acidic or basic aqueous solutions should be experimentally verified, as hydrolysis can occur at extreme pH values.
Protocol for a Basic Stability Assessment:
-
Prepare Solutions: Prepare solutions of the compound in your chosen solvent system (e.g., DMSO stock, aqueous buffer with co-solvent).
-
Stress Conditions: Aliquot the solutions and expose them to different conditions:
-
Room temperature with light exposure.
-
Room temperature in the dark.
-
4°C in the dark.
-
-20°C in the dark.
-
-
Time Points: Analyze the purity of the samples at various time points (e.g., 0, 24, 48, 72 hours) using an appropriate analytical technique like HPLC.
-
Analysis: Compare the chromatograms over time. The appearance of new peaks or a decrease in the area of the main peak indicates degradation.
Conclusion
The poor aqueous solubility of this compound presents a significant, but manageable, experimental challenge. By systematically applying the principles of co-solvency and pH modification, and by being vigilant about the compound's stability, researchers can develop robust protocols for its use in a wide range of in vitro and in vivo studies. Always remember to validate your solubilization method to ensure it does not interfere with your experimental system.
References
- Fused 1,5-Naphthyridines: Synthetic Tools and Applications. MDPI.
- Cas 6626-40-0,this compound | lookchem. LookChem.
- SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. Journal of Pharmaceutical Negative Results.
- Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PMC.
- CAS No : 6626-40-0 | Product Name : 7,10-Dichloro-2-methoxybenzo[b][18][19]naphthyridine. Pharmaffiliates.
- Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences.
- 7 10 dichloro 2 methoxybenzo 1 5 naphthyridine. IndiaMART.
- Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
- Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed.
- 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions.
- Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. PMC - NIH.
- Cosolvent. Wikipedia.
- Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC - PubMed Central.
- Solubility enhancement techniques: A comprehensive review. WJBPHS.
- Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. ResearchGate.
- Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Taylor & Francis Online.
- Synthesis of Novel Benzo[b][2][18]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. Semantic Scholar.
- Benzo(b)1,5-naphthyridine | C12H8N2 | CID 193288. PubChem.
Sources
- 1. lookchem.com [lookchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound - SRIRAMCHEM [sriramchem.com]
- 4. This compound | 6626-40-0 [chemicalbook.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. echemi.com [echemi.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cosolvent - Wikipedia [en.wikipedia.org]
- 10. wjbphs.com [wjbphs.com]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Cyclization Conditions for Benzo[b]-1,5-naphthyridine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Benzo[b]-1,5-naphthyridine Synthesis. This guide is designed to provide in-depth troubleshooting advice and practical solutions to common challenges encountered during the critical cyclization step in the synthesis of this important heterocyclic scaffold. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to help you navigate the complexities of your synthetic routes.
Introduction to Benzo[b]-1,5-naphthyridine Synthesis
Benzo[b]-1,5-naphthyridines are a class of fused heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse biological activities.[1] The synthesis of these molecules often involves a key cyclization step, which can be challenging to optimize. Common synthetic strategies include the Friedländer annulation, Skraup synthesis, and various cycloaddition reactions.[1][2] This guide will focus on troubleshooting the common issues that arise during these cyclization reactions to help you improve yields, reduce side products, and achieve your desired synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low or no yield in my benzo[b]-1,5-naphthyridine cyclization reaction?
A1: Low or no yield in these cyclization reactions can often be attributed to several factors:
-
Inappropriate Reaction Conditions: Temperature, solvent, and catalyst choice are critical. For instance, some reactions require high temperatures for cyclization, while others may lead to decomposition at elevated temperatures.[3]
-
Poor Quality of Starting Materials: Impurities in your starting materials can inhibit the reaction or lead to the formation of side products.
-
Atmospheric Sensitivity: Many of the catalysts used in these reactions, particularly those involving transition metals, are sensitive to air and moisture.[3]
-
Incorrect Stoichiometry: The ratio of reactants and catalyst can significantly impact the reaction outcome.
Q2: I'm observing multiple spots on my TLC, suggesting the formation of side products. What are the likely culprits?
A2: The formation of multiple products is a common issue. Potential side products include:
-
Incompletely cyclized intermediates. [3]
-
Homocoupling of starting materials, especially in cross-coupling-based strategies.[3]
-
Over-oxidation or decomposition of the desired product under harsh reaction conditions.
-
Formation of regioisomers, depending on the substitution pattern of your precursors.[3]
Q3: How do I choose the right catalyst for my cyclization reaction?
A3: The choice of catalyst is highly dependent on the specific reaction.
-
For Friedländer-type reactions , acid catalysts like p-toluenesulfonic acid (PTSA) or Lewis acids are often employed.[4] Propylphosphonic anhydride (T3P®) has also been shown to be an effective promoter under mild conditions.[5]
-
In Skraup reactions , oxidizing agents such as iodine or sodium m-nitrobenzenesulfonate are used.[2]
-
Aza-Diels-Alder reactions can be promoted by Lewis acids to increase reactivity and selectivity.[6]
-
Modern cross-coupling strategies may utilize palladium, copper, or other transition metal catalysts.[7][8]
Troubleshooting Guides
Issue 1: Low to No Product Formation
If you are experiencing low or no yield of your desired benzo[b]-1,5-naphthyridine, consider the following troubleshooting steps.
Workflow for Troubleshooting Low Yield
Caption: A logical workflow for troubleshooting low-yielding cyclization reactions.
Detailed Troubleshooting Steps:
-
Verify Reagent and Solvent Purity:
-
Action: Re-purify starting materials if necessary. Use freshly distilled, anhydrous solvents, especially for moisture-sensitive reactions.
-
Rationale: Impurities can poison catalysts or participate in side reactions, consuming starting materials and reducing the yield of the desired product.
-
-
Ensure an Inert Atmosphere:
-
Action: Utilize standard Schlenk line techniques or a glovebox to exclude air and moisture. Degas solvents prior to use.
-
Rationale: Many transition metal catalysts are readily oxidized, rendering them inactive.[3]
-
-
Optimize Reaction Temperature:
-
Action: Run a series of small-scale reactions at different temperatures (e.g., room temperature, 50 °C, 80 °C, reflux).
-
Rationale: The optimal temperature is a balance between providing enough energy to overcome the activation barrier and avoiding decomposition of reactants or products.[3]
-
-
Screen Catalysts and Catalyst Loading:
-
Action: If applicable, try different catalysts known to promote similar transformations. Vary the catalyst loading to find the optimal concentration.
-
Rationale: The electronic and steric properties of the catalyst can have a profound effect on the reaction outcome.
-
-
Solvent Screening:
-
Action: Test a range of solvents with varying polarities (e.g., toluene, dioxane, DMF, DMSO).
-
Rationale: Solvent polarity can influence the solubility of reactants and intermediates, as well as stabilize transition states, thereby affecting the reaction rate and selectivity.
-
Issue 2: Formation of Multiple Products
The presence of multiple spots on a TLC plate indicates a lack of selectivity or the occurrence of side reactions.
Common Side Reactions and Solutions
| Side Reaction | Potential Cause | Recommended Solution |
| Incomplete Cyclization | Insufficient reaction time or temperature. Inefficient catalyst. | Increase reaction time and/or temperature. Screen for a more active catalyst. Monitor the reaction progress closely.[3] |
| Homocoupling | Common in cross-coupling reactions. | Adjust ligand-to-metal ratio. Use a different catalyst system. |
| Decomposition | Reaction temperature is too high. Product is unstable under the reaction conditions. | Lower the reaction temperature. Reduce the reaction time. |
| Isomer Formation | Lack of regioselectivity in the cyclization step. | Modify the directing groups on the substrates. Use a more sterically demanding catalyst to favor one isomer.[3] |
Purification Strategies
If side products are unavoidable, effective purification is key.
-
Column Chromatography: Silica gel chromatography is the most common method for separating products with different polarities. A step-gradient elution can be effective for separating closely related compounds.
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective method for obtaining pure material. Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.
-
Acid-Base Extraction: For basic products like many naphthyridines, an acidic wash can be used to extract the product into an aqueous layer, leaving non-basic impurities in the organic layer. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.
Experimental Protocols
Protocol 1: General Procedure for Friedländer Annulation
This protocol is a general guideline and may require optimization for specific substrates.
-
To a solution of the 2-aminoaryl ketone or aldehyde (1.0 mmol) in a suitable solvent (e.g., ethanol, toluene, or acetic acid, 5-10 mL) is added the carbonyl compound containing an α-methylene group (1.1-1.5 mmol).
-
The catalyst (e.g., p-TsOH, 10-20 mol%; or a Lewis acid) is added to the mixture.
-
The reaction is heated to reflux and monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The product is isolated by filtration if it precipitates, or by extraction after removal of the solvent under reduced pressure.
-
Further purification is performed by recrystallization or column chromatography.
Protocol 2: General Procedure for Aza-Diels-Alder Reaction
This protocol provides a general framework for the synthesis of tetrahydro-1,5-naphthyridine derivatives.
-
In a round-bottom flask equipped with a condenser, the imine (1.0 mmol), formed in situ from an aminopyridine and an aldehyde, is dissolved in an anhydrous solvent (e.g., toluene, CH2Cl2).
-
A Lewis acid catalyst (e.g., BF3·OEt2, 1.0-1.2 equiv) is added at 0 °C under an inert atmosphere.
-
The dienophile (e.g., a styrene derivative, 1.2-1.5 mmol) is added, and the reaction is stirred at the appropriate temperature (from room temperature to reflux).[2]
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO3.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
-
Subsequent aromatization can be carried out if the fully aromatic naphthyridine is the target.
Decision Tree for Method Selection
Caption: A decision tree to guide the selection of a synthetic method.
References
- Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3248. [Link]
- Ghotekar, B. K., Ghagare, M., Jachak, M. N., & Toche, R. B. (2010). Synthesis of new quinoline fused heterocycles such as benzo[h]-1,6-naphthyridines and pyrazolo[4,3-c]quinolines. Monatshefte für Chemie - Chemical Monthly, 141(2), 223-227. [Link]
- Palacios, F., de la Cuesta, E., & Alonso, C. (2020).
- Mu, S., et al. (2025). Synthesis of Polysubstituted Benzo[b][2][9]naphthyridine via Mn(III)-Mediated Domino Cascade Reactions of Cyclopropanols and 2-(2-Isocyanophenyl)acetonitriles. Organic Letters. [Link]
- Mohammed, S., & Ali Maher, K. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. Indian Journal of Heterocyclic Chemistry, 29(2), 199-203. [Link]
- Wikipedia. (n.d.). Aza-Diels–Alder reaction. [Link]
- Jida, M., et al. (2012). Friedlander synthesis of polysubstituted quinolines and naphthyridines promoted by propylphosphonic anhydride (T3P®) under mild conditions. Tetrahedron Letters, 53(49), 6695-6698. [Link]
- Zhu, Y., et al. (2021). An aza-Diels–Alder approach to chlorinated quinolines, benzoquinolines, and polybenzoquinolines. Chemical Science, 12(15), 5569-5576. [Link]
Sources
- 1. Fused 1,5-Naphthyridines: Synthetic Tools and Applications [mdpi.com]
- 2. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. An aza-Diels–Alder approach to chlorinated quinolines, benzoquinolines, and polybenzoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Aza-Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Chlorination of Benzo[b]naphthyridin-10-one
Prepared by: Senior Application Scientist, Advanced Heterocyclic Chemistry Division
Welcome to the technical support center for the synthesis and functionalization of complex heterocyclic systems. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the challenges associated with the chlorination of the benzo[b]naphthyridin-10-one scaffold. Our goal is to provide not just protocols, but the underlying chemical principles and troubleshooting strategies to empower you to overcome common experimental hurdles.
Frequently Asked Questions (FAQs): The Foundations
Question: Why is the electrophilic chlorination of the benzo[b]naphthyridin-10-one core notoriously difficult?
Answer: The chlorination of this scaffold presents a significant synthetic challenge due to a confluence of electronic and structural factors. The benzo[b]naphthyridin-10-one system possesses a complex electronic landscape:
-
Deactivated Rings: The pyridinone ring is electron-deficient due to the influence of the nitrogen atom and the adjacent carbonyl group. This deactivation extends to the central pyridine ring, making standard electrophilic aromatic substitution (EAS) conditions ineffective.
-
Competing Nucleophiles: The molecule contains multiple nitrogen atoms and a carbonyl oxygen, which can act as Lewis bases. In the presence of acid catalysts (essential for activating the chlorinating agent), these basic sites can be protonated or coordinate with the catalyst. This not only deactivates the entire ring system towards electrophilic attack but can also lead to unwanted side reactions or insolubility.
-
Harsh Conditions Required: Overcoming the inherent low reactivity often requires forcing conditions (e.g., high temperatures, strong acids, aggressive reagents like POCl₃). These conditions can lead to a lack of selectivity, decomposition, or the formation of intractable product mixtures.[1][2][3]
Question: Which positions on the scaffold are most susceptible to chlorination, and which side reactions should I anticipate?
Answer: Predicting the site of chlorination requires analyzing the competing directing effects.
-
Primary Target (C-H Chlorination): The most likely positions for electrophilic attack are on the terminal benzene ring (positions 1, 2, 3, and 4), which is the most electron-rich portion of the scaffold. The precise position will be governed by the directing effects of any existing substituents.
-
Lactam to Chloro-Aromatic Conversion: A common synthetic route involves the use of reagents like phosphorus oxychloride (POCl₃). In this case, the reaction is not a direct C-H chlorination but a conversion of the C10-carbonyl group into a chloro substituent, transforming the pyridinone into a chloropyridine ring. This is a powerful but often aggressive method used in cyclization/aromatization steps.[1][2][3]
Common Side Reactions:
-
Polychlorination: Under forcing conditions or with an excess of the chlorinating agent, multiple chlorine atoms can be added to the benzene ring.
-
N-Chlorination: The nitrogen atoms within the heterocyclic core can be chlorinated, forming unstable N-Cl bonds that can lead to decomposition or unexpected downstream reactivity.[4]
-
Ring-Opening/Decomposition: Aggressive reagents, particularly at high temperatures, can lead to the cleavage of the heterocyclic core. Studies on related nitrogen heterocycles like benzodiazepines have shown that ring-opening can be a significant degradation pathway under chlorinating conditions.[5][6]
-
Oxidation: Some chlorinating agents are potent oxidants and can lead to undesired oxidative side products, especially if the substrate has sensitive functional groups.[7][8]
Troubleshooting Guide: From Theory to Practice
Question: My reaction shows no conversion to the desired product. What are the likely causes and how can I fix it?
Answer: A lack of reactivity is the most common issue. Here is a systematic approach to troubleshooting:
-
Inadequate Activation of Chlorinating Agent: Many reagents, like N-Chlorosuccinimide (NCS), require a Brønsted or Lewis acid to generate a more potent electrophilic chlorine species (Cl⁺).[9]
-
Solution: Ensure your acid catalyst is active and present in sufficient quantity. For Lewis acids like AlCl₃ or FeCl₃, ensure they are anhydrous, as moisture will deactivate them.[9]
-
-
Substrate Deactivation: As mentioned, protonation of the ring nitrogens by the acid catalyst can shut down the reaction.
-
Solution: You are facing a delicate balance. You need enough acid to activate the reagent but not so much that you fully deactivate the substrate. Try screening different acids (e.g., H₂SO₄, TFA, AlCl₃) or reducing the catalyst loading.
-
-
Incorrect Solvent Choice: The solvent can dramatically influence reactivity and solubility.
-
Solution: Chlorinated solvents like dichloromethane (DCM) or dichloroethane (DCE) are common but consider more polar, non-reactive solvents like acetonitrile or nitromethane if solubility is an issue.[10] Avoid solvents that can react with the chlorinating agent, such as DMSO or acetone, which can lead to violent reactions.[10]
-
-
Insufficient Temperature: Overcoming the activation energy for this deactivated system may simply require more thermal energy.
-
Solution: Cautiously increase the reaction temperature in increments of 10-20 °C, monitoring by TLC for product formation and decomposition.
-
Question: My TLC plate is a mess, showing multiple products and starting material. How do I identify the byproducts and improve selectivity?
Answer: A complex reaction mixture points to issues with selectivity.
-
Isolate and Characterize: The first step is to attempt to isolate the major byproducts by column chromatography. Characterize them using Mass Spectrometry (MS) and ¹H NMR.
-
MS Analysis: Look for mass peaks corresponding to the addition of multiple chlorine atoms (M+Cl, M+2Cl, etc.). The characteristic isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) will be a key indicator.
-
¹H NMR Analysis: Compare the aromatic region to your starting material. The disappearance of a proton signal and shifts in adjacent protons indicate the site of chlorination. N-chlorination may result in broader peaks or subtle shifts.
-
-
Improving Selectivity:
-
Reduce Stoichiometry: To combat polychlorination, reduce the equivalents of your chlorinating agent to 1.0-1.2 equivalents relative to the substrate.
-
Lower the Temperature: Run the reaction at a lower temperature (e.g., 0 °C or room temperature) for a longer period. This will favor the kinetic product (often the desired mono-chlorinated species) over thermodynamically favored, more highly chlorinated products.
-
Change the Chlorinating Agent: If harsh reagents like POCl₃ or SO₂Cl₂ are giving you trouble, switch to a milder, more selective reagent.
-
| Chlorinating Agent | Typical Conditions | Advantages | Common Side Reactions / Disadvantages |
| Phosphorus Oxychloride (POCl₃) | Neat or in high-boiling solvent, reflux | Effective for lactam-to-chloride conversion | Aggressive, low selectivity for C-H, decomposition, difficult workup |
| N-Chlorosuccinimide (NCS) | DCM, MeCN; Acid catalyst (TFA, H₂SO₄) | Mild, easy to handle solid, good for C-H | Requires acid activation, can be slow with deactivated systems |
| Sulfuryl Chloride (SO₂Cl₂) | Neat or in CHCl₃; radical or ionic pathway | Potent, inexpensive | Highly reactive, poor selectivity, generates HCl and SO₂ |
| 1-Chloro-1,2-benziodoxol-3-one | DMF, rt | Mild, stable solid, good for N-heterocycles[11][12] | Stoichiometric iodine byproduct |
| CBMG ("Palau'chlor") | CHCl₃, CH₃CN | Highly reactive for heterocycles, mild conditions[13] | Specialized reagent, may not be readily available |
Experimental Protocols & Methodologies
Protocol 1: C-H Chlorination with NCS (General Procedure)
This protocol is a starting point for the direct chlorination of the benzene ring portion of the scaffold.
Objective: To achieve selective mono-chlorination on the most electron-rich ring.
-
Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), dissolve the benzo[b]naphthyridin-10-one substrate (1.0 equiv) in anhydrous DCM or acetonitrile (approx. 0.1 M concentration).
-
Rationale: Anhydrous conditions are critical to prevent the deactivation of catalysts and reagents.[9]
-
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N-Chlorosuccinimide (1.1 equiv) in one portion.
-
Rationale: Adding the chlorinating agent at a low temperature helps to control the initial reaction rate and improve selectivity.
-
-
Initiation: Slowly add trifluoroacetic acid (TFA) or concentrated H₂SO₄ (0.5-2.0 equiv) dropwise via syringe.
-
Rationale: The strong acid protonates the NCS, generating a more powerful electrophilic chlorinating species.
-
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by TLC or LC-MS every 1-2 hours. Check for the disappearance of starting material and the appearance of a new, typically less polar, product spot.
-
Work-up: Once the reaction is complete (or has stalled), carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Rationale: The basic quench neutralizes the acid catalyst and reacts with any remaining active chlorine species.
-
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate solvent system (e.g., hexanes/ethyl acetate or DCM/methanol gradient) to isolate the desired chlorinated product.
Protocol 2: Lactam to Chloro-aromatic Conversion with POCl₃
This protocol is for converting the C10-carbonyl into a chloro group, which is often a key step in building substituted derivatives.
Objective: To synthesize 10-chloro-benzo[b]naphthyridine.
-
Preparation: In a fume hood, equip a round-bottom flask with a reflux condenser and a calcium chloride drying tube. Add the benzo[b]naphthyridin-10-one substrate (1.0 equiv).
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃) (5-10 equivalents) to the flask.
-
Reaction: Heat the reaction mixture to reflux (approx. 105 °C) and maintain for 4-12 hours. Monitor the reaction by TLC (quenching a small aliquot in ice water and extracting with ethyl acetate).
-
Caution: POCl₃ is highly corrosive and reacts violently with water. All operations must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
-
Work-up: After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This is a highly exothermic process.
-
Rationale: The ice hydrolyzes the excess POCl₃ to phosphoric acid.
-
-
Neutralization: Once all the ice has melted, slowly basify the acidic solution with a cold, concentrated solution of NaOH or by adding solid NaHCO₃ until the pH is ~8-9. This will likely cause the product to precipitate.
-
Extraction/Filtration: If a solid precipitates, collect it by vacuum filtration, wash with cold water, and dry. If no solid forms, extract the aqueous solution with DCM or ethyl acetate (3x).
-
Purification: Dry the combined organic extracts over Na₂SO₄, filter, and concentrate. The crude product may require purification by column chromatography or recrystallization.
References
- Synthesis of Novel Benzo[b][1][13]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. (2023). MDPI. [Link]
- Mechanism of electrophilic chlorination: experimental determination of a geometrical requirement for chlorine transfer by the endocyclic restriction test. (2003). Journal of the American Chemical Society. [Link]
- Story of an Age-Old Reagent: An Electrophilic Chlorination of Arenes and Heterocycles by 1-Chloro-1,2-benziodoxol-3-one. (2016). Organic Letters. [Link]
- Transformation of cyclic amides and uracil-derived nitrogen heterocycles during chlorination. (2025).
- Synthesis of 10-Substituted Benzo[b][1][7]naphthyridin-5(10H)-ones Based on the Reaction of (2-Chloropyridin-3-yl)(2-halophenyl)methanones with Primary Amines. (2014). Semantic Scholar. [Link]
- Palau'chlor: A Practical and Reactive Chlorinating Reagent. (2014). Journal of the American Chemical Society. [Link]
- Chlorination and bromination of aromatic or heterocyclic compounds. (1989).
- C3-Chlorination of C2-substituted benzo[b]thiophene derivatives in the presence of sodium hypochlorite. (2024). RSC Publishing. [Link]
- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2021). PubMed Central. [Link]
- Toward Environmentally Benign Electrophilic Chlorinations: From Chloroperoxidase to Bioinspired Isoporphyrins. (2022). PubMed Central. [Link]
- EAS Bromination and Chlorin
- Specific Solvent Issues with Chlorin
- Synthesis of Novel Benzo[b][1][13]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. (2023).
- Synthesis of Novel Benzo[b][1][13]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. (2023). MDPI. [Link]
- Chapter 24 – Amines and Heterocycles Solutions to Problems.
- 1,6-Naphthyridin-2(1H)
- Electrophilic halogen
- Proposed mechanism for the electrophilic aromatic chlorination of arenes by the PIFA‐TMSCl system.
- Story of an Age-Old Reagent: An Electrophilic Chlorination of Arenes and Heterocycles by 1-Chloro-1,2-benziodoxol-3-one. Organic Letters. [Link]
- Reaction of diazepam and related benzodiazepines with chlorine. Kinetics, transformation products and in-silico toxicological assessment.
- Synthesis and Structures of Compounds 10.
- Discovery of intermolecular cascade annulation for dihydrobenzo[b][1][7]naphthyridine-ylidene-pyrrolidinetriones. (2024).
- Stability of benzodiazepines in hair after prolonged exposure to chlorinated water.
- C3-Chlorination of C2-Substituted Benzo[b]thiophene Derivatives in the Presence of Sodium Hypochlorite.
- Reaction of diazepam and related benzodiazepines with chlorine. Kinetics, transformation products and in-silico toxicological assessment. (2017). PubMed. [Link]
- Determination of emerging chlorinated byproducts of diazepam in drinking water.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of Novel Benzo[b][1,6]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Transformation of cyclic amides and uracil-derived nitrogen heterocycles during chlorination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Reaction of diazepam and related benzodiazepines with chlorine. Kinetics, transformation products and in-silico toxicological assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. C3-Chlorination of C2-substituted benzo[b]thiophene derivatives in the presence of sodium hypochlorite - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Electrophilic halogenation - Wikipedia [en.wikipedia.org]
- 10. Specific Solvent Issues with Chlorination - Wordpress [reagents.acsgcipr.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Large-Scale Synthesis of 7,10-Dichloro-2-methoxybenzo[b]-1,5-naphthyridine
Welcome to the technical support center for the large-scale synthesis of 7,10-Dichloro-2-methoxybenzo[b]-1,5-naphthyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to this critical synthetic process. As a key intermediate in the production of the antimalarial drug pyronaridine, ensuring a high-yield and high-purity synthesis of this compound is of utmost importance.[1][2][3]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Question 1: We are experiencing a low yield during the cyclization of 4-chloro-2-(6-methoxy-pyridin-3-yl-amino)-benzoic acid. What are the likely causes and how can we optimize this step?
Answer: A low yield in the cyclization step is a common challenge. The primary causes often revolve around incomplete reaction, side product formation, or degradation of the starting material or product.
-
Probable Causes:
-
Insufficiently strong dehydrating agent: The cyclization is a dehydration reaction, and incomplete removal of water can hinder the reaction's progress.
-
Suboptimal reaction temperature: The temperature needs to be high enough to drive the reaction forward but not so high as to cause decomposition.
-
Presence of impurities in the starting material: Impurities can interfere with the cyclization process.
-
Reaction time is too short: The reaction may not have proceeded to completion.
-
-
Solutions and Optimizations:
-
Choice of Cyclizing Agent: While phosphorus oxychloride (POCl₃) is commonly used, other reagents like thionyl chloride (SOCl₂), or phosphorus pentachloride (PCl₅) can be employed.[4] However, it's noted that using these reagents can sometimes lead to lower yields and purification difficulties.[4] A systematic evaluation of the cyclizing agent and its concentration is recommended.
-
Temperature Control: Carefully control the reaction temperature. A stepwise increase in temperature might be beneficial. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal temperature profile.
-
Purity of Starting Material: Ensure the 4-chloro-2-(6-methoxy-pyridin-3-yl-amino)-benzoic acid is of high purity. Recrystallization or column chromatography of the starting material may be necessary.
-
Extended Reaction Time: Monitor the reaction until no further conversion of the starting material is observed. Be cautious of potential product degradation with excessively long reaction times at high temperatures.
-
Question 2: During the chlorination of the benzo[b]-1,5-naphthyridine core, we are observing the formation of multiple chlorinated species, leading to a complex product mixture and difficult purification. How can we improve the regioselectivity of the chlorination?
Answer: Achieving regioselective dichlorination at the 7 and 10 positions is crucial. The formation of mono-chlorinated or over-chlorinated byproducts is a frequent issue.
-
Probable Causes:
-
Incorrect stoichiometry of the chlorinating agent: An excess or deficit of the chlorinating agent can lead to undesired products.
-
Inadequate temperature control: The reaction temperature can influence the positions of chlorination.
-
Choice of chlorinating agent and catalyst: The reactivity and selectivity of the chlorination reaction are highly dependent on the reagents used.
-
-
Solutions and Optimizations:
-
Stoichiometric Control: Carefully control the molar ratio of the chlorinating agent (e.g., POCl₃) to the substrate. A gradual addition of the chlorinating agent may improve selectivity.
-
Temperature Management: The reaction should be conducted at a controlled temperature. Lowering the temperature may increase selectivity but could also decrease the reaction rate. An optimization study is recommended.
-
Catalyst Screening: The use of a catalyst, such as aluminum chloride (AlCl₃), can influence the regioselectivity.[1] Experimenting with different Lewis acid catalysts and their concentrations could be beneficial.
-
Question 3: We are struggling with the purification of the final product, this compound. What are the recommended purification methods for large-scale production?
Answer: Purification is a critical step to obtain the desired product with high purity, which is essential for its use as a pharmaceutical intermediate.
-
Probable Causes of Impurities:
-
Unreacted starting materials.
-
Side products from the cyclization and chlorination steps.
-
Decomposition products.
-
-
Recommended Purification Strategies:
-
Recrystallization: This is often the most effective and scalable method for purifying solid compounds. A systematic solvent screening is necessary to find a solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain in solution or are insoluble.
-
Slurry Washing: Washing the crude product with a suitable solvent can remove some impurities without dissolving a significant amount of the product.
-
Column Chromatography: While highly effective for purification, traditional column chromatography can be challenging and expensive to scale up. For large-scale production, techniques like flash chromatography with optimized solvent systems can be considered.
-
Activated Carbon Treatment: If colored impurities are present, treating a solution of the crude product with activated carbon can help decolorize it before recrystallization.
-
Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the synthesis of this compound.
What are the common synthetic routes for the large-scale synthesis of this compound?
The most prevalent synthetic strategies are based on the construction of the benzo[b]-1,5-naphthyridine core, followed by functional group modifications. The Skraup reaction and the Gould-Jacobs reaction are classical methods for forming the 1,5-naphthyridine scaffold.[5][6] For this specific molecule, a common approach involves the cyclization of a pre-functionalized precursor, 4-chloro-2-(6-methoxy-pyridin-3-yl-amino)-benzoic acid.[1][7]
How is the methoxy group typically introduced in the synthesis?
The methoxy group is generally introduced early in the synthesis by using a starting material that already contains it, such as 5-amino-2-methoxypyridine.[8] Introducing the methoxy group at a later stage via nucleophilic aromatic substitution on a chloro-substituted precursor is also a possibility, but this can sometimes lead to a mixture of products if there are multiple reactive sites.
What are the key safety precautions to consider during the large-scale synthesis of this compound?
-
Handling of Reagents: Phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) are corrosive and react violently with water. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9]
-
Reaction Conditions: The cyclization and chlorination reactions are often performed at elevated temperatures. Proper temperature monitoring and control are essential to prevent runaway reactions.
-
Waste Disposal: Halogenated organic waste and acidic waste must be disposed of according to institutional and local regulations.[9]
What analytical methods are recommended for monitoring the reaction progress and characterizing the final product?
-
Reaction Monitoring:
-
Thin Layer Chromatography (TLC): A quick and effective method for monitoring the disappearance of starting materials and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the reaction progress and the purity of the product mixture.
-
-
Final Product Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Melting Point: A sharp melting point range is indicative of high purity. The reported melting point is 186-187 °C.[2][3]
-
Elemental Analysis: To confirm the elemental composition of the synthesized compound.
-
Experimental Protocol: Synthesis of this compound
This protocol is a generalized procedure based on literature reports and should be optimized for specific laboratory conditions and scales.
Step 1: Synthesis of 4-chloro-2-(6-methoxy-pyridin-3-yl-amino)-benzoic acid
This intermediate is typically prepared via an Ullmann condensation reaction between 2,4-dichlorobenzoic acid and 5-amino-2-methoxypyridine.[7]
Step 2: Cyclization and Chlorination to form this compound
-
In a reaction vessel equipped with a reflux condenser and a stirrer, place 4-chloro-2-(6-methoxy-pyridin-3-yl-amino)-benzoic acid.
-
Slowly add an excess of phosphorus oxychloride (POCl₃) under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC or HPLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the excess POCl₃ by slowly adding the reaction mixture to ice-water with vigorous stirring. This step is highly exothermic and should be performed with caution in a fume hood.
-
Neutralize the acidic solution with a base (e.g., sodium hydroxide or sodium carbonate solution) until the product precipitates.
-
Filter the solid product, wash it with water until the filtrate is neutral, and then dry it under vacuum.
| Parameter | Value |
| Starting Material | 4-chloro-2-(6-methoxy-pyridin-3-yl-amino)-benzoic acid |
| Reagent | Phosphorus oxychloride (POCl₃) |
| Reaction Temperature | Reflux |
| Reaction Time | 2-6 hours (monitor for completion) |
| Work-up | Quenching with ice-water, neutralization, filtration |
| Expected Yield | 60-80% (optimization dependent) |
| Appearance | Pale yellow solid[3] |
| Melting Point | 186-187 °C[2][3] |
Synthesis Workflow and Troubleshooting Logic
Caption: Synthesis workflow and key troubleshooting checkpoints.
References
- Alajarín, R., Jordán, P., & Oller-López, J. L. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3143. [Link]
- El-Sayed, M. A. A., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2021).
- LookChem. (n.d.). Cas 6626-40-0, this compound.
- Pharmaffiliates. (n.d.). 7,10-Dichloro-2-methoxybenzo[b][2][5]naphthyridine.
- Google Patents. (n.d.). KR100975895B1 - Preparation method of pyronaridine and intermediates therefor.
- Jiangsu Jingye Pharmaceutical Co., Ltd. (n.d.). This compound.
- Sargsyan, A., et al. (2023). Synthesis of Novel Benzo[b][5][10]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. Molecules, 28(4), 1630. [Link]
- Alizadeh, S. (2014). Synthesis of bisquinolines, naphthyridines and pyronaridine to elucidate the mechanism of antimalarial drug action. University of Hertfordshire Research Archive. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. lookchem.com [lookchem.com]
- 3. This compound - SRIRAMCHEM [sriramchem.com]
- 4. KR100975895B1 - Preparation method of pyronaridine and intermediates therefor - Google Patents [patents.google.com]
- 5. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. uhra.herts.ac.uk [uhra.herts.ac.uk]
- 8. Fused 1,5-Naphthyridines: Synthetic Tools and Applications [mdpi.com]
- 9. echemi.com [echemi.com]
stability of 7,10-Dichloro-2-methoxybenzo[b]-1,5-naphthyridine under acidic conditions
Welcome to the technical support center for 7,10-Dichloro-2-methoxybenzo[b]-1,5-naphthyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound, particularly concerning its stability under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in acidic media?
Based on its use as a key intermediate in the synthesis of the antimalarial drug Pyronaridine, this compound possesses a degree of stability in acidic conditions. The synthesis of a Pyronaridine precursor involves a nucleophilic aromatic substitution (SNAr) reaction at the 10-position, which is often carried out in the presence of an acid catalyst or under thermal conditions.[1] This indicates that the core structure is robust enough to remain intact during such synthetic steps. However, prolonged exposure to strong acids or high temperatures may lead to degradation.
Q2: Are the chloro substituents on the aromatic ring susceptible to hydrolysis under acidic conditions?
Aryl chlorides are generally resistant to hydrolysis under typical acidic conditions. The carbon-chlorine bond in an aromatic system is stabilized by the delocalized π-electron system of the ring, making it less susceptible to nucleophilic attack by water. While the chlorine at the 10-position is activated towards nucleophilic substitution, this is typically achieved with a suitable nucleophile under specific reaction conditions, not solely through acid-catalyzed hydrolysis.[1]
Q3: Can the methoxy group be cleaved in the presence of strong acids?
Yes, aryl methoxy ethers can be cleaved by strong acids, typically hydrobromic acid (HBr) or hydroiodic acid (HI), via a nucleophilic substitution reaction to yield a phenol. This reaction, known as the Zeisel determination, usually requires harsh conditions (high temperatures and concentrated strong acid). While dilute or weaker acids at moderate temperatures are less likely to cause significant cleavage, it is a potential degradation pathway to consider, especially during extended reaction times or in the presence of strong, nucleophilic acids.
Q4: What are the most likely sites of protonation on the molecule in an acidic solution?
The nitrogen atoms of the 1,5-naphthyridine ring are the most basic sites and will be protonated in acidic conditions. The specific nitrogen that is protonated first will depend on its steric and electronic environment. Protonation of the ring system can increase the electrophilicity of the carbon atoms, potentially influencing the reactivity of the substituents. The state of ionization of such nitrogen-containing heterocyclic drugs is influenced by the environmental pH, which can affect their mechanism of action and interaction with biological targets.[2]
Troubleshooting Guide
This section addresses specific issues that may arise during experiments with this compound in acidic environments.
Issue 1: Incomplete reaction or low yield in acid-catalyzed nucleophilic substitution.
-
Possible Cause 1: Insufficient activation of the substrate.
-
Explanation: The nucleophilic aromatic substitution at the 10-position requires sufficient activation, which can be achieved through protonation of the naphthyridine ring nitrogen. If the acidic conditions are too mild, the substrate may not be adequately activated for the nucleophile to attack.
-
Solution: Consider using a stronger acid catalyst or increasing the reaction temperature. A systematic screen of different acids (e.g., acetic acid, p-toluenesulfonic acid, sulfuric acid) and temperatures can help identify the optimal conditions.
-
-
Possible Cause 2: Degradation of the starting material.
-
Explanation: While generally stable, prolonged exposure to harsh acidic conditions (high concentration of strong acid and high temperature) can lead to degradation of the starting material, reducing the overall yield.
-
Solution: Monitor the reaction progress closely using techniques like TLC or LC-MS to track the consumption of the starting material and the formation of any byproducts. If degradation is observed, consider using a less harsh acid or a lower reaction temperature for a longer duration.
-
Issue 2: Observation of unexpected byproducts in the reaction mixture.
-
Possible Cause 1: Hydrolysis of the methoxy group.
-
Explanation: As mentioned in the FAQs, cleavage of the 2-methoxy group to a hydroxyl group is a possibility under strong acidic conditions, especially with acids like HBr or HI. This would result in the formation of 7,10-dichloro-benzo[b]-1,5-naphthyridin-2-ol.
-
Troubleshooting Steps:
-
Analyze the byproduct by mass spectrometry and NMR to confirm its structure.
-
If methoxy cleavage is confirmed, use a non-nucleophilic acid (e.g., sulfuric acid, p-toluenesulfonic acid) instead of hydrohalic acids.
-
Reduce the reaction temperature and monitor for the formation of the byproduct.
-
-
-
Possible Cause 2: Non-selective substitution.
-
Explanation: While the 10-position is more activated towards nucleophilic attack, under certain conditions, substitution at the 7-position might occur, leading to isomeric products.
-
Troubleshooting Steps:
-
Carefully characterize all products using 2D NMR techniques to confirm their regiochemistry.
-
Modify the reaction conditions (solvent, temperature, catalyst) to enhance the selectivity for the 10-position. Steric hindrance of the nucleophile can also play a role in directing the substitution.
-
-
Experimental Protocols
Protocol 1: General Procedure for Assessing Stability under Acidic Conditions
This protocol provides a framework for evaluating the stability of this compound under various acidic conditions.
Materials:
-
This compound
-
Selected acid (e.g., HCl, H2SO4, Acetic Acid) at desired concentrations
-
Suitable solvent (e.g., methanol, dioxane, water)
-
Internal standard for quantitative analysis (e.g., a stable aromatic compound)
-
Analytical instruments: HPLC or LC-MS, TLC plates
Procedure:
-
Prepare a stock solution of this compound and the internal standard in the chosen solvent.
-
In separate vials, add the stock solution to the acidic solutions of varying concentrations.
-
Maintain the vials at a constant temperature (e.g., room temperature, 50 °C, 80 °C).
-
At specific time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
Neutralize the aliquot with a suitable base (e.g., sodium bicarbonate solution).
-
Analyze the sample by TLC and HPLC/LC-MS to determine the concentration of the starting material and identify any degradation products.
-
Plot the concentration of the starting material versus time to determine the degradation kinetics.
Data Presentation:
| Acid Condition | Temperature (°C) | Time (h) | % Remaining Starting Material | Major Degradation Products (if any) |
| 1 M HCl | 25 | 24 | >99% | None Detected |
| 1 M HCl | 80 | 24 | 95% | Minor unknown peak at Rt = X min |
| 5 M H2SO4 | 80 | 24 | 90% | Tentative hydroxynaphthyridine |
Visualizations
Potential Degradation Pathways
Caption: Potential reaction and degradation pathways under acidic conditions.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of the compound in acidic media.
References
- Zhu, S., Zhang, Q., Gudise, C., Meng, L., Wei, L., Smith, E., & Kong, Y. (2007). Synthesis and evaluation of naphthyridine compounds as antimalarial agents. Bioorganic & medicinal chemistry letters, 17(22), 6101–6106. [Link]
- Alizadeh, S. (2016). Synthesis of Bisquinolines, Napthythyridines and Pyronaridine to Elucidate the Mechanism of Antimalarial Drug Action. University of Hertfordshire. [Link]
- Alizadeh, S. (2016). Synthesis of bisquinolines, naphthyridines and pyronaridine to elucidate the mechanism of antimalarial drug action. University of Hertfordshire Research Archive. [Link]
Sources
Technical Support Center: Nucleophilic Substitution on the Naphthyridine Ring
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the chemical modification of naphthyridine scaffolds. This guide is designed to provide in-depth, field-proven insights into troubleshooting nucleophilic substitution reactions on this important heterocyclic system. My aim is to move beyond simple procedural lists and explain the underlying chemical principles that govern success, empowering you to diagnose issues and rationally design your experiments.
PART 1: Troubleshooting Guide - Common Issues & Solutions
This section addresses specific experimental challenges in a question-and-answer format, focusing on causality and actionable solutions.
Issue 1: Low or No Conversion in SNAr Reactions
Question: I am attempting a nucleophilic aromatic substitution (SNAr) on a chloro-naphthyridine substrate, but I am observing very low conversion to my desired product, even at elevated temperatures. What are the likely causes and how can I improve my yield?
Answer: Low reactivity in SNAr reactions on naphthyridine rings is a common hurdle. The underlying cause is almost always insufficient activation of the ring system, making it not electrophilic enough to be attacked by the nucleophile.[1][2][3]
Causality & Diagnosis:
The SNAr mechanism proceeds through a negatively charged intermediate known as a Meisenheimer complex.[1][3][4] The stability of this complex is the key determinant of the reaction rate. The presence of the two nitrogen atoms in the naphthyridine ring inherently makes the system electron-deficient (π-deficient) compared to benzene, which is a good start.[5] However, this effect is often insufficient on its own.
-
Positional Electronics: The reactivity of a given position on the naphthyridine ring is highly dependent on its location relative to the ring nitrogens. Positions ortho or para to a ring nitrogen are significantly more activated towards nucleophilic attack because the nitrogen can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance.[1][3][5] If your leaving group is at a position that cannot effectively delocalize the charge onto a nitrogen (i.e., a meta position), the activation barrier for the reaction will be substantially higher.
-
Leaving Group Ability: In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile, not the departure of the leaving group.[1][4] Consequently, the leaving group's ability is tied more to its electronegativity (which enhances the electrophilicity of the carbon it's attached to) than its stability as an anion. The general trend for leaving group aptitude in SNAr is F > Cl > Br > I, which is the reverse of the trend seen in SN2 reactions.[4] If you are using a bromo or iodo substituent, switching to a chloro or, ideally, a fluoro substituent can dramatically increase the reaction rate.
-
Nucleophile Strength: The reaction requires a potent nucleophile.[6] Neutral amines or alcohols may not be strong enough without significant heat or base catalysis.
Troubleshooting Workflow & Solutions:
Here is a logical workflow to address low conversion, starting with the least disruptive changes.
Diagram: Troubleshooting Low SNAr Conversion
Caption: Decision tree for troubleshooting low-yield SNAr reactions.
Detailed Solutions:
-
Optimize Reaction Conditions:
-
Temperature: Increase the temperature in increments of 10-20 °C. Many SNAr reactions on heteroaromatics require temperatures in the range of 80-150 °C.
-
Solvent: Use a polar aprotic solvent like DMF, DMSO, or NMP. These solvents are effective at solvating the cation of the nucleophile's salt but do not hydrogen-bond with the nucleophile itself, thus preserving its reactivity.
-
Base: If using a neutral nucleophile like an amine or alcohol, add a strong, non-nucleophilic base such as cesium carbonate (Cs₂CO₃) or sodium hydride (NaH).[7] The base deprotonates the nucleophile, making it a much more potent anionic nucleophile.
-
-
Enhance Nucleophilicity:
-
For alcohol nucleophiles, pre-treat with a strong base like NaH to form the more reactive alkoxide before adding it to the naphthyridine substrate.
-
-
Improve the Leaving Group:
-
If your substrate is a bromo- or iodo-naphthyridine, consider re-synthesizing it as the chloro- or fluoro- derivative. The increased electronegativity of F and Cl makes the attached carbon significantly more electrophilic and susceptible to attack.
-
Issue 2: Poor Regioselectivity with Multiple Halogen Substituents
Question: My dichloronaphthyridine substrate has two potential sites for substitution, and I am getting a mixture of isomers. How can I control the regioselectivity of the reaction?
Answer: Achieving high regioselectivity is a common challenge when multiple reactive sites are present. The outcome is determined by a combination of electronic effects, steric hindrance, and sometimes coordination effects with the nucleophile's counter-ion.
Causality & Diagnosis:
-
Electronic Control: As discussed previously, the position most activated by the ring nitrogens will react fastest. For example, in a 2,4-dichloronaphthyridine, the C4 position is generally more electron-deficient than the C2 position due to the combined influence of both nitrogen atoms, often leading to preferential substitution at C4.[8] Computational tools like LUMO (Lowest Unoccupied Molecular Orbital) maps can be highly predictive; the position with the largest LUMO lobe is the most likely site of nucleophilic attack.[8]
-
Steric Hindrance: A bulky nucleophile will preferentially attack the less sterically hindered position. If one of your chloro-substituents is flanked by another group (e.g., a methyl or phenyl group), a bulky nucleophile (like a secondary amine) will favor the more accessible site.
-
Directing Group Effects: Other substituents on the ring can exert a powerful directing effect. Electron-donating groups can paradoxically reverse the expected selectivity by altering the LUMO distribution.[8] Conversely, groups capable of coordinating with the nucleophile's counter-ion (e.g., an ester or amide) can direct the nucleophile to the ortho position.[9]
Solutions & Strategies:
-
Leverage Sterics:
-
If you need to target the more sterically hindered position, use a small, unhindered nucleophile (e.g., ammonia, sodium methoxide).
-
To target the less hindered position, use a bulkier nucleophile (e.g., sodium tert-butoxide, diisopropylamine).
-
-
Solvent and Counter-ion Effects:
-
For substrates with a potential coordinating group (like an ester at C3 on a 2,4-dichloronaphthyridine), using a non-polar, aprotic solvent (like toluene or dioxane) with a Lewis acidic counter-ion (like Li⁺ or Na⁺) can promote a cyclic transition state, directing the nucleophile to the C2 position.[9]
-
Table 1: Factors Influencing Regioselectivity in Dihalo-Naphthyridines
| Factor | Condition | Favored Position of Attack | Rationale |
| Electronics | Position is ortho/para to N | More activated position | Resonance stabilization of Meisenheimer complex.[3] |
| Sterics | Bulky nucleophile used | Less sterically hindered position | Minimizes van der Waals repulsion in the transition state. |
| Coordination | Coordinating group at C3; Na⁺/Li⁺ counter-ion; Non-polar solvent | Position ortho to coordinating group | Formation of a cyclic six-membered transition state.[9] |
Issue 3: Competing Amination via Chichibabin Reaction
Question: I am trying to perform a substitution with an alkoxide on a naphthyridine ring in the presence of sodium amide (NaNH₂) as a base, but I'm getting a significant amount of the aminated side product. Why is this happening?
Answer: You are observing a classic competitive reaction. Sodium amide is not just a strong base; it is also a potent nucleophile that can directly aminate electron-deficient heterocycles via the Chichibabin reaction.[10][11]
Causality & Mechanism:
The Chichibabin reaction is a nucleophilic substitution where the amide anion (NH₂⁻) attacks an activated position (typically C2 or C4) and displaces a hydride ion (H⁻), which is a very poor leaving group.[11] The reaction is driven forward by the formation of hydrogen gas and the stable sodium salt of the aminonaphthyridine product.[10]
Diagram: Competing SNAr vs. Chichibabin Pathways
Caption: Competing reaction pathways on a naphthyridine substrate.
Solutions:
-
Use a Non-Nucleophilic Base: The most effective solution is to replace sodium amide with a strong base that is sterically hindered and non-nucleophilic.
-
Sodium hydride (NaH): An excellent choice for generating alkoxides. It is a powerful base, and the only byproduct is hydrogen gas.
-
Potassium tert-butoxide (KOtBu): Another strong, non-nucleophilic base.
-
Lithium diisopropylamide (LDA): Very strong and sterically hindered, but can sometimes act as a nucleophile with unhindered substrates.
-
-
Two-Step Procedure: If you must use NaNH₂, adopt a two-step protocol. First, react your alcohol with NaNH₂ at a low temperature (e.g., 0 °C) to form the sodium alkoxide. Then, carefully add this solution to your naphthyridine substrate, ensuring all the sodium amide has been consumed.
PART 2: Frequently Asked Questions (FAQs)
Q1: Why is the naphthyridine ring susceptible to nucleophilic attack when aromatic rings are typically nucleophilic? A1: While the π-electron system of benzene makes it electron-rich and reactive towards electrophiles, the presence of two highly electronegative nitrogen atoms in the naphthyridine scaffold withdraws electron density from the ring carbons.[4] This makes the ring system "electron-deficient" or "π-deficient," reversing its polarity and making it an electrophile that is susceptible to attack by strong nucleophiles.[2][5]
Q2: Do I need a catalyst for SNAr reactions on naphthyridines? A2: Generally, SNAr reactions are not catalytic. The reaction is driven by stoichiometry between the substrate and the nucleophile. However, some modern cross-coupling methods (e.g., Buchwald-Hartwig amination) can be seen as a catalytic alternative to classical SNAr for forming C-N bonds, but they operate via a completely different oxidative addition/reductive elimination mechanism. For a classical SNAr, the focus should be on solvent, temperature, and the strength of the nucleophile rather than a catalyst.
Q3: Can I perform a substitution on a naphthyridine ring that doesn't have a halogen leaving group? A3: Yes. Besides halogens, other good leaving groups can be displaced. These include triflates (-OTf), tosylates (-OTs), and nitro groups (-NO₂).[7] The nitro group is particularly effective as it is also a very strong activating group for the ring.[1][3] Additionally, direct substitution of hydrogen is possible via reactions like the Chichibabin amination.[10][11]
PART 3: Key Experimental Protocols
Protocol 1: General Procedure for SNAr with an Alcohol Nucleophile
This protocol is designed as a self-validating system by ensuring the complete formation of the reactive nucleophile before introducing the substrate.
-
Apparatus: Under an inert atmosphere (Nitrogen or Argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and reflux condenser.
-
Solvent Addition: Wash the NaH with dry hexanes (3x) to remove the mineral oil, decanting the hexanes carefully via cannula. Add anhydrous DMF (approx. 0.1 M relative to the substrate).
-
Nucleophile Formation: Cool the suspension to 0 °C in an ice bath. Slowly add the desired alcohol (1.1 equivalents) dropwise via syringe.
-
Validation Check: You should observe hydrogen gas evolution. Allow the mixture to stir at 0 °C for 20 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation. The mixture should become a clear or homogeneous solution/slurry of the sodium alkoxide.
-
-
Substrate Addition: Dissolve the halo-naphthyridine substrate (1.0 equivalent) in a minimal amount of anhydrous DMF and add it to the reaction flask.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature and cautiously quench by pouring it into ice-water. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, DCM). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
References
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
- Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines.
- 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. YouTube. [Link]
- Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PMC. [Link]
- Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]
- 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Future Science. [Link]
- 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
- Nucleophilic arom
- The Chichibabin amination reaction.
- A Three-Component Reaction Forming Naphthyridones – Synthesis of Lophocladine Analogs.
- SNAr reactions of pi-deficient arom
- Chichibabin reaction. Wikipedia. [Link]
- Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. MDPI. [Link]
- Predicting Regioselectivity in Nucleophilic Aromatic Substitution.
- SNAr Reactions of Pyridine: Videos & Practice Problems. Pearson. [Link]
- Concerted Nucleophilic Arom
- On the chichibabin amination of quinoline and some nitroquinolines.
- Two mechanisms for SNAr reactions. The first one is the single-step...
- Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. RSC Publishing. [Link]
- Milder Conditions for the Chichibabin Reaction. ChemistryViews. [Link]
- Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides.
- Revisiting the Chichibabin reaction: C2-amination of pyridines with a NaH-iodide composite. DR-NTU. [Link]
- Fused 1,5-Naphthyridines: Synthetic Tools and Applic
- Synthesis and Structural Investigation of Rigid Naphthyridine-Bis(carbene) for Trigonal Planar Coordination of Coinage Metals.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. researchgate.net [researchgate.net]
- 10. scientificupdate.com [scientificupdate.com]
- 11. Chichibabin reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimization of Coupling Reactions Between 7,10-dichloro-2-methoxy-benzo[b]naphthyridine and Amines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the optimization of palladium-catalyzed C-N cross-coupling reactions involving 7,10-dichloro-2-methoxy-benzo[b]naphthyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into this challenging transformation. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.
The substrate is an electron-deficient, di-halogenated heteroaromatic system. These features present unique challenges, including the potential for low reactivity at the C-Cl bonds, the risk of side reactions, and questions of regioselectivity between the C7 and C10 positions. This guide provides a structured approach to overcoming these hurdles.
General Reaction Scheme
The core transformation is a Buchwald-Hartwig amination, a powerful method for forming C-N bonds.[1]
Caption: General scheme for Buchwald-Hartwig amination.
Part 1: Troubleshooting Guide
This section addresses specific issues in a question-and-answer format.
Q1: I am observing low to no product yield. What are the primary causes and how can I fix it?
A1: Low conversion is the most common issue and typically points to a problem with the catalytic system's activity or stability. The C-Cl bond is less reactive than C-Br or C-I bonds, requiring a highly active catalyst.
Potential Causes & Solutions:
-
Inactive Catalyst: The active Pd(0) species is not forming efficiently from the precatalyst.
-
Solution: Ensure your palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) and phosphine ligand are of high quality. The use of pre-formed Pd(0) complexes or specialized precatalysts (e.g., G3 or G4 Buchwald precatalysts) can significantly improve consistency and activity.
-
-
Inappropriate Ligand Choice: The ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle. For electron-deficient heteroaryl chlorides, bulky and electron-rich phosphine ligands are generally required.[2]
-
Incorrect Base or Solvent: The base's strength and solubility, along with the solvent's polarity, dramatically impact the reaction rate.[5][6]
-
Solution: Strong, non-nucleophilic bases are preferred. Sodium tert-butoxide (NaOt-Bu) is often the most effective, but potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be superior in cases where substrate functionality is base-sensitive. Toluene and dioxane are standard solvents, as they are relatively non-polar and can be heated to the required temperatures.[7]
-
-
Presence of Inhibitors: Water and oxygen can deactivate the catalyst.
-
Solution: Use anhydrous solvents and degas the reaction mixture thoroughly (e.g., via three freeze-pump-thaw cycles or by bubbling argon through the solvent for 20-30 minutes). Assemble the reaction under an inert atmosphere (Argon or Nitrogen).
-
Troubleshooting Workflow:
Caption: Step-by-step troubleshooting workflow for low yield.
Q2: I'm getting a mixture of mono- and di-substituted products. How can I control the selectivity?
A2: Controlling selectivity on a di-halogenated substrate is a common challenge. The electronic and steric environments of the C7 and C10 positions are different, which can be exploited.
Potential Causes & Solutions:
-
Reaction Time and Temperature: Overly harsh conditions or long reaction times will favor the formation of the di-substituted product.
-
Solution for Mono-substitution: Reduce the reaction temperature (e.g., start at 60-80°C) and carefully monitor the reaction progress by TLC or LC-MS. Stop the reaction once the starting material is consumed and the desired mono-adduct is the major product. Using a slight excess of the dichloro-substrate (e.g., 1.2 equivalents) relative to the amine can also favor mono-substitution.
-
Solution for Di-substitution: Use a molar excess of the amine (e.g., 2.5-3.0 equivalents) and a higher temperature (100-110°C) for a longer duration to drive the reaction to completion.
-
-
Steric Hindrance: The choice of amine and ligand can influence which site reacts or if a second coupling can occur.
-
Solution: A bulky amine will be more likely to yield a mono-substituted product due to steric hindrance preventing the second coupling. Similarly, a very bulky ligand may favor mono-substitution.
-
Q3: I am observing a significant amount of a side product corresponding to hydrodehalogenation (C-Cl replaced by C-H). What causes this?
A3: Hydrodehalogenation is a known side reaction in palladium-catalyzed aminations, particularly with heteroaryl halides.[1]
Potential Causes & Solutions:
-
β-Hydride Elimination: If the amine coupling partner has β-hydrogens, an intermediate palladium amide species can undergo β-hydride elimination. This is a common issue with primary aliphatic amines.[1]
-
Solution: The choice of ligand is critical here. Ligands with high steric bulk, such as Josiphos or BippyPhos, have been developed specifically to minimize this undesired pathway.[1]
-
-
Reaction with Solvent or Base: In some cases, the palladium catalyst can react with components of the reaction mixture to generate a palladium hydride species, which then leads to hydrodehalogenation.
-
Solution: Ensure strictly anhydrous conditions. The choice of base can also play a role; sometimes switching from an alkoxide base (like NaOt-Bu) to a carbonate or phosphate can mitigate this issue.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best "out-of-the-box" catalyst, ligand, and base combination to start with?
A1: For a challenging substrate like this, there is no single "best" combination, but a highly reliable starting point is crucial for initial screening.
| Component | Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃ (1-2 mol %) or a G3-XPhos Precatalyst (2-4 mol %) | Pd₂(dba)₃ is a common, effective source of Pd(0). Precatalysts offer better air stability and generate the active L-Pd(0) species more reliably.[8] |
| Ligand | XPhos (2-4 mol %) | A bulky, electron-rich biaryl phosphine ligand that is widely successful for coupling aryl chlorides. It promotes both oxidative addition and reductive elimination.[2][3] |
| Base | NaOt-Bu (1.5 - 2.2 equivalents) | A strong, non-nucleophilic base that is highly effective in many Buchwald-Hartwig reactions. Its solubility in organic solvents is beneficial.[9] |
| Solvent | Toluene or Dioxane | Aprotic solvents with appropriate boiling points for thermal reactions. Toluene is often a good first choice.[6] |
| Temperature | 100-110 °C | C-Cl bond activation typically requires elevated temperatures. |
Q2: How does the nature of the amine (primary, secondary, aromatic, aliphatic) affect the reaction?
A2: The amine's structure and electronics significantly influence reactivity.
-
Aromatic Amines (Anilines): Generally well-behaved coupling partners. Electron-rich anilines react faster than electron-poor ones.
-
Primary Aliphatic Amines: Can be challenging due to the potential for β-hydride elimination, leading to hydrodehalogenation.[1] Specialized ligands may be required.
-
Secondary Amines: Often couple more readily than primary amines. Cyclic secondary amines like morpholine or piperidine are typically excellent substrates.
-
Ammonia: Coupling with ammonia itself (or its surrogates like ammonium salts) is particularly challenging due to its strong binding to the metal center, which can inhibit catalysis.[10]
Q3: Can this reaction be performed using microwave irradiation?
A3: Yes. Microwave-assisted heating can dramatically reduce reaction times, often from many hours to just minutes.[8] It is an excellent tool for rapid screening of conditions (catalysts, bases, solvents). A typical starting point would be 10-30 minutes at 120-150 °C.
Q4: What is the underlying mechanism, and how does it inform my choices?
A4: Understanding the catalytic cycle is key to rational optimization.
Caption: Simplified Buchwald-Hartwig catalytic cycle.
-
Oxidative Addition: The active L-Pd(0) catalyst inserts into the Ar-Cl bond. This is often the rate-limiting step for chlorides. Optimization: Use electron-rich ligands and higher temperatures to accelerate this step.
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) complex, and the base removes a proton to form a palladium amide. Optimization: The base must be strong enough to deprotonate the coordinated amine but not so nucleophilic that it causes side reactions.
-
Reductive Elimination: The C-N bond is formed, releasing the product and regenerating the L-Pd(0) catalyst. Optimization: Bulky ligands are crucial as they create a sterically crowded environment around the metal, which promotes this bond-forming step.[2]
By understanding which step is likely the bottleneck, you can make more informed decisions about which parameter to adjust. For aryl chlorides, the initial oxidative addition is typically the hardest part, underscoring the need for a highly active catalytic system from the start.
References
- Kulbat, K., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7369. [Link]
- ResearchGate (2020). Effect of various bases in the Buchwald coupling reaction.
- Oldenhuis, N. J., et al. (2005). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 7(17), 3753–3756. [Link]
- Biswas, S., et al. (2015). Electron-Deficient Olefin Ligands Enable Generation of Quaternary Carbons by Ni-Catalyzed Cross-Coupling. Journal of the American Chemical Society, 137(16), 5552–5555. [Link]
- Tuba, R., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1051–1057. [Link]
- Hartwig Group. Effects of Bases and Halides on the Amination of Chloroarenes Catalyzed by Pd[P(tBu3)]2. The Hartwig Group, UC Berkeley. [Link]
- Lipshutz, B. H., et al. (2021). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. The Journal of Organic Chemistry, 86(3), 2269–2281. [Link]
- Walsh, K., et al. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? ChemSusChem, 6(8), 1435-1440. [Link]
- Beilstein Journals. Search Results for Buchwald-Hartwig. Beilstein Journal of Organic Chemistry. [Link]
- White Rose Research Online (2019). Solvent effects in palladium catalysed cross-coupling reactions. White Rose University Consortium. [Link]
- ResearchGate (2025). Well-Designed N-Heterocyclic Carbene Ligands for Palladium-Catalyzed Denitrative C–N Coupling of Nitroarenes with Amines.
- Reisman, S. E., et al. (2016). New Ligands for Nickel Catalysis from Diverse Pharmaceutical Heterocycle Libraries. Angewandte Chemie International Edition, 55(34), 10143-10147. [Link]
- Fairlamb, I. J. S., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(13), 3444-3467. [Link]
- Kashani, S. K., et al. (2021).
- Vantourout, J. C., et al. (2019). Palladium-Catalyzed Amidation and Amination of (Hetero)aryl Chlorides under Homogeneous Conditions Enabled by a Soluble DBU/NaTFA Dual-Base System. Organic Process Research & Development, 23(8), 1716–1723. [Link]
- The Soulé Research Group (2023). Catalysis for Heterocycles Chemistry. The Soulé Research Group. [Link]
- Qiu, L., et al. (2019). Practical heterogeneous photoredox/nickel dual catalysis for C–N and C–O coupling reactions.
- Hartwig, J. F., et al. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(17), 4528–4531. [Link]
- ResearchGate (2018). Optimization of the reaction conditions for the Buchwald-Hartwig coupling of benzyl protected benzimidazole 2 with 4-(methylsulfonyl)aniline (a).
Sources
- 1. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. real.mtak.hu [real.mtak.hu]
- 9. Effects of Bases and Halides on the Amination of Chloroarenes Catalyzed by Pd[P(tBu3)]2 | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Analytical Methods for 7,10-Dichloro-2-methoxybenzo[b]-1,5-naphthyridine
Welcome to the technical support center for the analysis of 7,10-Dichloro-2-methoxybenzo[b]-1,5-naphthyridine (CAS No. 6626-40-0). This guide is designed for researchers, analytical scientists, and drug development professionals who are working with this critical intermediate, notably used in the synthesis of the antimalarial drug pyronaridine.[1][2]
The control of impurities is not merely a regulatory hurdle; it is a fundamental aspect of ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API).[3] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to address the specific challenges encountered during the impurity analysis of this heterocyclic compound.
Section 1: Understanding the Impurity Landscape
The first step in effective impurity analysis is to anticipate the potential impurities that may arise. For this compound, impurities can be broadly classified into two categories: process-related impurities and degradation products.
-
Process-Related Impurities: These originate from the manufacturing process.[4][5] Given that a key synthetic route involves the cyclization of 4-chloro-2-(6-methoxy-pyridin-3-yl-amino)-benzoic acid, potential impurities include:
-
Unreacted starting materials.
-
Intermediates from incomplete reactions.
-
By-products from side reactions, such as isomers or over-halogenated species.
-
-
Degradation Products: These form during storage or handling due to exposure to stress conditions like acid, base, light, heat, or oxidation.[6][7] The intrinsic chemical nature of the molecule, with its chloro and methoxy functional groups, suggests potential degradation pathways such as hydrolysis or oxidation.
A robust analytical method must be "stability-indicating," meaning it can separate and quantify the intact molecule from its potential impurities and degradants.[7]
Section 2: High-Performance Liquid Chromatography (HPLC) - The Core Technique
High-Performance Liquid Chromatography (HPLC) is the gold standard for pharmaceutical impurity profiling due to its high resolving power and sensitivity.[8][9]
Workflow for HPLC Method Development and Impurity Detection
The following diagram outlines a typical workflow for identifying and characterizing impurities in a sample of this compound.
Caption: General workflow for impurity analysis.
Recommended Starting HPLC Method
This protocol provides a robust starting point for developing a stability-indicating method. Optimization will be necessary based on the specific impurity profile observed.
| Parameter | Recommended Condition | Rationale & Causality |
| Column | C18, 250 x 4.6 mm, 5 µm | The C18 stationary phase provides good hydrophobic retention for the aromatic naphthyridine core. A 250 mm length enhances resolution for closely eluting impurities. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent, improving peak shape for the basic nitrogen atoms in the heterocyclic structure. |
| Mobile Phase B | Acetonitrile (ACN) | ACN is a common organic modifier with good UV transparency and elution strength for this type of compound. |
| Gradient | 5% to 95% B over 30 min | A broad gradient is essential in early development to ensure elution of both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and column efficiency. |
| Column Temp. | 30 °C | Controls retention time reproducibility. Elevated temperature can improve efficiency but may also degrade labile compounds.[10] |
| Detection (UV) | 240 nm | Selected based on the UV absorbance maxima of the naphthyridine chromophore. A photodiode array (PDA) detector is recommended to evaluate peak purity. |
| Injection Vol. | 10 µL | A typical volume; should be adjusted based on sample concentration and detector sensitivity. |
HPLC Troubleshooting Guide (Q&A Format)
Q1: Why am I seeing poor peak shape (tailing or fronting) for the main compound?
A: Peak tailing is common for basic compounds like this on silica-based C18 columns.
-
Causality: Secondary interactions between the basic nitrogen atoms on your molecule and acidic silanol groups on the column's stationary phase can cause tailing. Peak fronting often indicates column overload.
-
Troubleshooting Steps:
-
Check Mobile Phase pH: Ensure the pH is low (e.g., by using 0.1% TFA or formic acid) to keep the basic nitrogens protonated, which minimizes silanol interactions.
-
Reduce Sample Concentration: Dilute your sample to see if fronting resolves, which would confirm column overload.
-
Use a Different Column: Consider a modern, end-capped column or a hybrid particle column (e.g., BEH) specifically designed to reduce silanol activity.
-
Q2: I have two peaks that are not fully separated (low resolution). How can I improve this?
A: Improving resolution is a primary goal of method development.
-
Causality: Resolution is a function of column efficiency, selectivity, and retention factor. You need to manipulate these parameters.
-
Troubleshooting Steps:
-
Modify the Gradient: Make the gradient shallower (i.e., increase the run time) around the elution time of the critical pair. This increases selectivity.
-
Change the Organic Modifier: Switch from acetonitrile to methanol (or use a ternary mixture). Methanol has different solvent properties and can alter elution order and selectivity.
-
Adjust Temperature: Lowering the column temperature can sometimes increase selectivity and improve resolution, although it will increase retention times and pressure.[10]
-
Change Stationary Phase: If mobile phase changes are insufficient, a different column chemistry (e.g., a Phenyl or Cyano phase) may provide the necessary selectivity.
-
Q3: My retention times are drifting between injections. What is the cause?
A: Retention time stability is critical for reliable identification and quantification.
-
Causality: Drifting retention times usually point to issues with the HPLC system hardware or inadequate column equilibration.
-
Troubleshooting Steps:
-
Ensure Column Equilibration: Make sure the column is fully equilibrated with the initial mobile phase conditions before each injection. A minimum of 10 column volumes is a good rule of thumb.
-
Check for Leaks: Inspect all fittings for any signs of leaks, which can cause pressure fluctuations and affect the flow rate.
-
Degas Mobile Phase: Ensure your mobile phases are properly degassed. Dissolved gases can form bubbles in the pump heads, leading to an inconsistent flow rate.
-
Verify Pump Performance: The pump may require maintenance. Check the pump pressure ripple; excessive fluctuation indicates a problem with seals or check valves.
-
Section 3: Spectroscopic Methods for Structural Elucidation
When an unknown impurity is detected, its structure must be elucidated. Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary tools for this purpose.[11]
Mass Spectrometry (MS)
LC-MS is invaluable for providing rapid molecular weight information and fragmentation data.[8]
-
Expertise: For this compound, high-resolution mass spectrometry (HRMS) is recommended. It provides a highly accurate mass measurement, allowing for the determination of the elemental composition of an impurity.
-
Trustworthiness: The characteristic isotopic pattern of the two chlorine atoms (a 3:2 ratio for M, M+2, and a 1:3 ratio for M+4 peaks) is a powerful diagnostic tool. If an impurity has lost one chlorine, this isotopic signature will change dramatically, providing immediate structural clues. The fragmentation of heterocyclic compounds in MS can be complex, but often involves the loss of small molecules like HCN or CO.[12][13]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive technique for unambiguous structure elucidation.[14]
-
Expertise: While MS provides connectivity clues, NMR provides the complete atomic framework. A standard set of experiments including 1H, 13C, COSY, HSQC, and HMBC is typically required to fully characterize an unknown impurity.[14][15]
-
Trustworthiness: Modern NMR instruments, especially those with cryoprobes, can acquire full datasets on as little as 10-30 µg of isolated material, making it feasible for minor impurities.[14] For example, a change in the chemical shift of the methoxy group protons or the disappearance of an aromatic proton signal can pinpoint the site of a chemical modification.
Spectroscopy Troubleshooting Guide (Q&A Format)
Q1: My LC-MS data shows a peak with a mass increase of 16 amu compared to the parent compound. What could it be?
A: A +16 amu shift most commonly indicates an oxidation event.
-
Causality: This corresponds to the addition of one oxygen atom.
-
Possible Structures:
-
N-oxide: One of the nitrogen atoms in the naphthyridine ring system has been oxidized.
-
Hydroxylation: An aromatic proton has been replaced by a hydroxyl (-OH) group.
-
-
Next Steps: Isolate the impurity and use 1D and 2D NMR to determine the exact location of the oxygen atom. An HMBC experiment will show long-range correlations that can confirm the position.
Q2: How much of an isolated impurity do I need for a full NMR structural elucidation?
A: The amount depends heavily on the instrument's sensitivity.
-
Guidance:
-
Standard 500 MHz NMR: 1-5 mg is ideal for a full suite of 1D and 2D experiments.
-
700+ MHz NMR with Cryoprobe: As little as 10-50 µg can be sufficient for a comprehensive dataset, including 1H, COSY, HSQC, and HMBC spectra.[14]
-
-
Pro-Tip: Always consult with your NMR facility manager beforehand. They can provide the best guidance based on their specific instrumentation and help you prioritize experiments if the sample amount is limited.
Section 4: Forced Degradation Studies
Forced degradation (or stress testing) is a critical process used to identify likely degradation products and demonstrate the specificity of analytical methods.[7] It is mandated by regulatory bodies like the ICH.[6] The goal is to achieve 5-20% degradation of the drug substance.[7]
Forced Degradation Workflow
Caption: Workflow for a forced degradation study.
Forced Degradation Troubleshooting Guide (Q&A Format)
Q1: I applied stress conditions, but I see no degradation. What should I do?
A: If no degradation is observed under initial stress conditions, you need to increase the severity.
-
Causality: The molecule is more stable than anticipated, or the conditions were not harsh enough to induce degradation.
-
Troubleshooting Steps:
-
Increase Temperature: For hydrolytic and thermal studies, increase the temperature (e.g., from 60°C to 80°C).
-
Increase Reagent Concentration: Use a higher concentration of acid, base, or peroxide (e.g., move from 0.1M HCl to 1M HCl).
-
Increase Exposure Time: Extend the duration of the study.
-
-
Important Note: It is not necessary to achieve degradation in every single condition. If the molecule is demonstrably stable under very harsh conditions, that is a valid scientific outcome.[7]
Q2: My mass balance is less than 95%. Where did the material go?
A: A poor mass balance suggests that not all degradants are being detected.
-
Causality:
-
Some degradants may not have a UV chromophore and are therefore invisible to the UV detector.
-
Degradants may be volatile and have evaporated.
-
Degradants may have precipitated out of the sample solution.
-
The degradants are not eluting from the HPLC column.
-
-
Troubleshooting Steps:
-
Use a Universal Detector: Re-analyze the samples using a detector that is not dependent on a chromophore, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), in parallel with UV.
-
Modify the HPLC Method: Use a very steep, fast gradient at the end of the run to ensure any strongly retained compounds are eluted from the column.
-
Inspect the Sample: Check for any visible precipitate in your stressed samples. If present, it must be dissolved and analyzed.
-
Section 5: General FAQs
Q: What are the typical regulatory thresholds for reporting, identifying, and qualifying impurities? A: According to ICH Q3A(R2) guidelines for new drug substances, the thresholds are based on the maximum daily dose.[4] For a typical drug substance, the thresholds are:
-
Reporting Threshold: ≥ 0.05%
-
Identification Threshold: ≥ 0.10% (or 1.0 mg per day intake, whichever is lower)
-
Qualification Threshold: ≥ 0.15% (or 1.0 mg per day intake, whichever is lower) Impurities above the identification threshold must be structurally characterized.[11] Those above the qualification threshold must have their safety established.
Q: What is a genotoxic impurity, and do I need to be concerned? A: A genotoxic impurity is a substance that has the potential to damage DNA, possibly leading to carcinogenic effects.[16] Regulatory bodies have much stricter control limits for these, often in the parts-per-million (ppm) range, based on a Threshold of Toxicological Concern (TTC). Given the presence of chloro-aromatic structures, a computational (in silico) assessment for potential mutagenicity is a prudent first step, as guided by ICH M7.[16]
Q: Where can I obtain reference standards for this compound and its potential impurities? A: Reference standards are crucial for the accurate quantification of impurities.[8] They can be sourced from commercial suppliers specializing in pharmaceutical standards or can be custom synthesized.[17][18] If an impurity is isolated during your own development, it must be fully characterized and its purity established before it can be used as a quantitative reference standard.
References
- Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025). Vertex AI Search.
- The Role of Impurity Standards in Pharmaceutical Quality Control. (2025).
- How Pharmaceutical Impurity Analysis Works. (2025).
- Quality: impurities.European Medicines Agency (EMA).
- Pharmaceutical Impurity Analysis Overview.Chemass.
- Forced Degrad
- This compound | 6626-40-0.Benchchem.
- CAS No : 6626-40-0 | Product Name : 7,10-Dichloro-2-methoxybenzo[b][4][17]naphthyridine.
- Structure Elucid
- Impurity profiling and HPLC methods for drug quality compliance. (2025). AMSbiopharma.
- This compound | 6626-40-0.ChemicalBook.
- Development of forced degradation and stability indicating studies of drugs—A review.
- Identification and structure elucidation by NMR spectroscopy. (2025).
- TRC - 7,10-Dichloro-2-methoxybenzo[b][4][17]naphthyridine.LGC Standards.
- Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. (2025).
- Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
- Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. (2016).
- HPLC method for simultaneous determination of impurities and degradation products in Cardiazol. (2020). Pharmacia.
- Impurities Application Notebook.
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | 6626-40-0 [chemicalbook.com]
- 3. lcms.cz [lcms.cz]
- 4. tasianinch.com [tasianinch.com]
- 5. researchgate.net [researchgate.net]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 10. HPLC method for simultaneous determination of impurities and degradation products in Cardiazol [pharmacia.pensoft.net]
- 11. resolvemass.ca [resolvemass.ca]
- 12. researchgate.net [researchgate.net]
- 13. asianpubs.org [asianpubs.org]
- 14. hyphadiscovery.com [hyphadiscovery.com]
- 15. researchgate.net [researchgate.net]
- 16. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]
- 17. pharmaffiliates.com [pharmaffiliates.com]
- 18. Buy Online CAS Number 6626-40-0 - TRC - 7,10-Dichloro-2-methoxybenzo[b][1,5]naphthyridine | LGC Standards [lgcstandards.com]
Technical Support Center: Functionalization of the Benzo[b]-1,5-naphthyridine Core
A Senior Application Scientist's Guide to Overcoming Low Reactivity and Navigating Synthetic Challenges
Welcome to the technical support center dedicated to the synthetic manipulation of the benzo[b]-1,5-naphthyridine scaffold. This guide is designed for researchers, medicinal chemists, and drug development professionals who are looking to functionalize this important heterocyclic core. The inherent low reactivity of the electron-deficient pyridine ring, coupled with the complexities of regioselectivity, often presents significant hurdles in synthetic campaigns.
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate these challenges and successfully achieve your target molecules.
The Challenge: Understanding the Reactivity of the Benzo[b]-1,5-naphthyridine Core
The benzo[b]-1,5-naphthyridine system is characterized by two fused pyridine rings, which are electron-deficient in nature. This electronic property is the primary reason for the core's low reactivity towards electrophilic aromatic substitution, a common method for functionalizing aromatic systems. Conversely, this electron deficiency makes the scaffold more amenable to nucleophilic aromatic substitution (SNAr), particularly when a good leaving group is present at an activated position.
Troubleshooting Guide: Common Functionalization Reactions
Nucleophilic Aromatic Substitution (SNAr)
SNAr is a cornerstone for functionalizing the benzo[b]-1,5-naphthyridine core, typically involving the displacement of a halide at positions 2, 4, 7, or 10.[1] However, researchers often encounter issues with low yields and incomplete reactions.
| Problem | Potential Cause(s) | Troubleshooting & Optimization Strategies |
| Low or No Conversion | 1. Insufficient activation of the leaving group: The electron-withdrawing effect of the naphthyridine nitrogen is not strong enough to facilitate nucleophilic attack. 2. Poor nucleophile: The chosen nucleophile may not be strong enough to initiate the reaction. 3. Steric hindrance: Bulky nucleophiles or substituents near the reaction site can impede the reaction. 4. Low reaction temperature: Insufficient thermal energy to overcome the activation barrier. | 1. Increase electron deficiency: If possible, introduce an electron-withdrawing group (e.g., nitro) elsewhere on the ring to further activate the substrate. 2. Use a stronger nucleophile or activate the existing one: For amine nucleophiles, consider using a stronger base (e.g., NaH, KHMDS) to generate the more nucleophilic amide. For alcohol nucleophiles, use a strong base to form the alkoxide. 3. Increase reaction temperature: Use a high-boiling point solvent like DMF, DMSO, or NMP and heat the reaction. Microwave irradiation can also be effective in accelerating the reaction. 4. Consider a different leaving group: If starting from a chloro-substituted naphthyridine, consider converting it to a more reactive fluoro- or bromo-derivative. |
| Formation of Side Products | 1. Competing reaction pathways: The nucleophile may react at other sites on the molecule. 2. Decomposition of starting material or product: Harsh reaction conditions (high temperature, strong base) can lead to degradation. | 1. Protect sensitive functional groups: If other reactive sites are present, consider protecting them before the SNAr reaction. 2. Optimize reaction conditions: Screen different solvents, bases, and temperatures to find a balance between reactivity and stability. A lower temperature for a longer duration may be beneficial. 3. Use a milder base: If decomposition is observed, switch from a strong base like NaH to a weaker one like K₂CO₃ or Cs₂CO₃. |
| Difficulty in Product Purification | 1. Unreacted starting material: Incomplete conversion leads to a mixture of starting material and product with similar polarities. 2. Formation of polar byproducts: These can streak on silica gel chromatography. | 1. Drive the reaction to completion: Use a slight excess of the nucleophile and ensure adequate reaction time. 2. Aqueous workup: A carefully planned aqueous workup can remove many polar impurities. For basic products, an acid wash can be effective, followed by neutralization and extraction. 3. Alternative purification methods: Consider reverse-phase chromatography or recrystallization if silica gel chromatography is ineffective. |
Experimental Protocol: General Procedure for SNAr with an Amine Nucleophile
Objective: To substitute a chloro group on the benzo[b]-1,5-naphthyridine core with a primary or secondary amine.
Materials:
-
Chloro-benzo[b]-1,5-naphthyridine derivative (1.0 eq)
-
Amine nucleophile (1.2 - 2.0 eq)
-
Base (e.g., K₂CO₃, Cs₂CO₃, NaH) (2.0 - 3.0 eq)
-
Anhydrous solvent (e.g., DMF, DMSO, NMP)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried flask, add the chloro-benzo[b]-1,5-naphthyridine and the base.
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous solvent via syringe.
-
Add the amine nucleophile to the stirring suspension.
-
Heat the reaction mixture to the desired temperature (typically 80-150 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by slowly adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate, DCM).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Electrophilic Aromatic Substitution
Due to the electron-deficient nature of the pyridine rings, electrophilic aromatic substitution on the benzo[b]-1,5-naphthyridine core is challenging and often requires harsh conditions. The reaction typically occurs on the benzene ring, which is more electron-rich.[1]
| Problem | Potential Cause(s) | Troubleshooting & Optimization Strategies |
| No Reaction or Low Yield | 1. Deactivation of the aromatic system: The pyridine nitrogens strongly deactivate the entire ring system towards electrophilic attack. 2. Insufficiently reactive electrophile: The chosen electrophile is not strong enough to overcome the deactivation. | 1. Use harsh reaction conditions: For nitration, a mixture of concentrated sulfuric acid and fuming nitric acid is often necessary.[1] For halogenation, a strong Lewis acid catalyst is typically required. 2. Introduce an activating group: If the synthesis allows, installing an electron-donating group (e.g., methoxy, methyl) on the benzene ring can facilitate electrophilic substitution. |
| Poor Regioselectivity | 1. Multiple possible reaction sites: Electrophilic attack can occur at several positions on the benzene ring. 2. Protonation of the pyridine nitrogen: Under strongly acidic conditions, the pyridine nitrogens are protonated, which further deactivates the ring and can influence the directing effects of other substituents. | 1. Utilize directing groups: The presence of a directing group on the benzene ring will be the primary determinant of regioselectivity. For example, a methyl group will direct ortho and para.[1] 2. Computational analysis: Density functional theory (DFT) calculations can help predict the most likely site of electrophilic attack. |
| Formation of N-oxides | 1. Oxidizing conditions: The reaction conditions for some electrophilic substitutions (e.g., nitration) can also lead to the oxidation of the pyridine nitrogen atoms. | 1. Careful control of reaction conditions: Use the minimum necessary temperature and reaction time. 2. Alternative reagents: Explore milder electrophilic reagents that are less prone to causing oxidation. |
Diagram: Regioselectivity in Electrophilic Substitution
Caption: Electrophilic attack on the benzo[b]-1,5-naphthyridine core.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, are powerful tools for introducing carbon-carbon and carbon-heteroatom bonds. However, the nitrogen atoms in the naphthyridine core can coordinate to the palladium catalyst, leading to deactivation.
| Problem | Potential Cause(s) | Troubleshooting & Optimization Strategies |
| Low or No Catalytic Activity | 1. Catalyst poisoning: The lone pairs on the pyridine nitrogens can coordinate to the palladium center, inhibiting its catalytic activity. 2. Inappropriate ligand: The chosen phosphine ligand may not be suitable for the specific transformation or may not effectively prevent catalyst deactivation. 3. Poor quality of reagents: Impurities in solvents, starting materials, or the base can deactivate the catalyst. | 1. Ligand screening: Screen a variety of electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos, RuPhos) to identify one that promotes the desired reaction and minimizes catalyst inhibition. 2. Use a higher catalyst loading: In some cases, increasing the amount of palladium catalyst and ligand can overcome partial deactivation. 3. Ensure anhydrous and anaerobic conditions: Use freshly distilled solvents and degas all reagents thoroughly. Ensure all glassware is oven-dried. |
| Homocoupling of Boronic Acid (Suzuki) | 1. Slow transmetalation: If the transmetalation step is slow, the boronic acid can undergo homocoupling. 2. Presence of oxygen: Traces of oxygen can promote the homocoupling of boronic acids. | 1. Optimize the base and solvent: The choice of base and solvent can significantly impact the rate of transmetalation. A thorough screen is recommended. 2. Rigorous exclusion of air: Ensure the reaction is set up and run under a strictly inert atmosphere. |
| Low Yield in Buchwald-Hartwig Amination | 1. Side reactions of the amine: The amine can act as a ligand for the palladium, competing with the desired phosphine ligand. 2. Decomposition of the product: The product may be unstable under the reaction conditions. | 1. Use a pre-catalyst: Using a well-defined palladium pre-catalyst can lead to more reproducible results. 2. Optimize the base: The choice of base is critical. Strong, non-nucleophilic bases like NaOtBu or LHMDS are often effective. |
Diagram: Troubleshooting Palladium-Catalyzed Cross-Coupling
Sources
Technical Support Center: Enhancing the Cancer Cell Selectivity of Benzo[b]-1,5-naphthyridine Derivatives
Welcome to the technical support center for researchers engaged in the development of benzo[b]-1,5-naphthyridine derivatives as selective anticancer agents. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions that arise during the experimental evaluation of these promising compounds. Our goal is to equip you with the knowledge to overcome common hurdles and rationally design more effective and selective cancer therapies.
Introduction: The Challenge of Selectivity
The therapeutic efficacy of any anticancer agent is intrinsically linked to its ability to selectively target and eliminate cancer cells while sparing normal, healthy tissues.[1] Benzo[b]-1,5-naphthyridine derivatives have emerged as a promising class of compounds, often exerting their cytotoxic effects through the inhibition of topoisomerases, enzymes vital for DNA replication and repair.[2][3] The dysregulation of topoisomerases in cancer cells can make them particularly susceptible to these inhibitors.[4] However, achieving a high degree of selectivity remains a significant challenge. This guide will address common issues encountered in the laboratory when striving to improve the cancer cell-specific cytotoxicity of these derivatives.
Frequently Asked Questions (FAQs)
This section addresses common conceptual and methodological questions related to assessing and improving the selectivity of benzo[b]-1,5-naphthyridine derivatives.
Q1: What is the primary mechanism of action for benzo[b]-1,5-naphthyridine derivatives and how does it relate to cancer cell selectivity?
A1: Many benzo[b]-1,5-naphthyridine derivatives function as topoisomerase inhibitors.[2][3] Topoisomerases (both Type I and Type II) are crucial enzymes that resolve DNA topological problems during replication, transcription, and chromosome segregation.[5] These drugs often act as "poisons," stabilizing the transient covalent complex between the topoisomerase and DNA.[4] This leads to the accumulation of DNA strand breaks, which, if not repaired, trigger apoptosis.[2][3]
The basis for their selectivity towards cancer cells often lies in the altered cellular context of tumors. Cancer cells frequently exhibit:
-
Higher proliferation rates: This leads to a greater reliance on topoisomerases to manage the demands of continuous DNA replication.
-
Defective DNA damage response (DDR) pathways: While normal cells can often repair the DNA damage caused by topoisomerase inhibitors, many cancer cells have mutations in DDR genes, making them more vulnerable to the accumulation of DNA breaks.
-
Elevated topoisomerase levels: Some tumors overexpress topoisomerases, providing more targets for the drug.[4]
Q2: How do I quantify the selectivity of my benzo[b]-1,5-naphthyridine derivative?
A2: The most common metric for quantifying selectivity is the Selectivity Index (SI) . The SI is a ratio calculated from the IC50 values (the concentration of a compound that inhibits 50% of cell viability) obtained from a normal (non-cancerous) cell line and a cancer cell line.[6][7]
Formula: Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells[6]
A higher SI value indicates greater selectivity for cancer cells.[6] Generally, an SI value greater than 2 is considered to indicate selective cytotoxicity, while some researchers consider an SI greater than 3 or 4 to be highly selective.[6]
Q3: What are the key considerations when choosing normal and cancer cell lines for selectivity studies?
A3: The choice of cell lines is critical for obtaining meaningful selectivity data. Ideally, you should:
-
Use a paired isogenic system if available: This involves a normal cell line and its cancerous counterpart derived from the same genetic background, minimizing confounding genetic variables.
-
Select a normal cell line from the same tissue of origin as the cancer cell line: This provides a more relevant comparison of on-target toxicity.[8] For example, if you are testing against a lung adenocarcinoma cell line (e.g., A549), a normal human bronchial epithelial cell line (e.g., BEAS-2B) would be a suitable control.
-
Characterize your cell lines: Ensure the cancer cell line expresses the intended target (e.g., high levels of topoisomerase II) and that the normal cell line has a functional DNA damage response.
-
Consider the p53 status of your cell lines: The tumor suppressor p53 is a critical mediator of the cellular response to DNA damage. The p53 status (wild-type vs. mutant) can significantly influence a cell's sensitivity to topoisomerase inhibitors.[9]
Q4: Can the structure of my benzo[b]-1,5-naphthyridine derivative be modified to improve selectivity?
A4: Yes, structure-activity relationship (SAR) studies are key to improving selectivity. While specific SAR for benzo[b]-1,5-naphthyridines and selectivity is an active area of research, general principles from related topoisomerase inhibitors can be applied. Modifications to the core structure can influence:
-
Drug-target interactions: Subtle changes can alter the binding affinity and stabilization of the topoisomerase-DNA complex.
-
Cellular uptake and efflux: Modifications can affect how the compound enters the cell and whether it is a substrate for efflux pumps, which are often overexpressed in cancer cells and contribute to multidrug resistance.
-
Physicochemical properties: Altering solubility and lipophilicity can impact bioavailability and distribution.
| Structural Modification | Potential Impact on Selectivity | Rationale |
| Addition of charged or polar side chains | Increased selectivity | May reduce passive diffusion across the blood-brain barrier and other tissues, while potentially being actively transported into cancer cells. Can also alter interactions with the topoisomerase-DNA complex. |
| Introduction of bulky substituents | Increased or decreased selectivity | Can create steric hindrance that favors binding to a specific isoform of topoisomerase or a conformation more prevalent in cancer cells. Conversely, it could also reduce binding affinity. |
| Modification of the planar aromatic core | Altered DNA intercalation | The planarity of the naphthyridine ring system is important for its interaction with DNA. Modifications can fine-tune this interaction. |
| Conjugation to a tumor-targeting moiety | Increased selectivity | Attaching the derivative to a ligand that binds to a receptor overexpressed on cancer cells can enhance targeted delivery. |
Troubleshooting Guides
This section provides a question-and-answer formatted guide to address specific experimental problems you may encounter.
Issue 1: My benzo[b]-1,5-naphthyridine derivative shows high cytotoxicity but poor selectivity (similar IC50 values in cancer and normal cells).
-
Question: Why am I not observing a therapeutic window between my cancer and normal cell lines?
-
Answer and Troubleshooting Steps:
-
Re-evaluate your cell line choice: As discussed in the FAQs, the choice of the "normal" cell line is critical. Ensure it has a robust DNA damage response and is not unusually sensitive to cytotoxic agents. Consider using a different normal cell line from the same tissue of origin for comparison.
-
Check for off-target effects: Your compound may be hitting other cellular targets besides topoisomerases, leading to general toxicity. Consider performing target deconvolution studies or testing your compound in cell lines with known resistance mechanisms to topoisomerase inhibitors.
-
Investigate the role of efflux pumps: Normal cells in certain tissues (e.g., liver, kidney) have high levels of efflux pumps as a protective mechanism. If your normal cell line has low efflux pump expression, it may not accurately reflect the in vivo situation. Conversely, if your cancer cell line has high efflux pump expression, it may appear artificially resistant. You can test this by co-administering your compound with a known efflux pump inhibitor (e.g., verapamil). A significant decrease in the IC50 in the cancer cell line would suggest that efflux is a factor.
-
Modify the compound structure: Based on SAR principles, consider synthesizing new derivatives with modifications aimed at increasing selectivity (see table above).
-
Issue 2: I am seeing high variability in my cytotoxicity assay results between experiments.
-
Question: What are the common sources of variability in cell viability assays and how can I minimize them?
-
Answer and Troubleshooting Steps:
-
Cell health and passage number: Use cells that are in the logarithmic growth phase and have a low passage number. High passage numbers can lead to genetic drift and altered phenotypes. Ensure cells are healthy and free from contamination (especially mycoplasma).[9]
-
Inconsistent cell seeding: Ensure you have a homogenous cell suspension before seeding and that the cell number is consistent across all wells. Edge effects in multi-well plates can also be a source of variability; consider not using the outer wells or filling them with sterile PBS or media.
-
Compound solubility and stability: Visually inspect the wells after adding your compound to ensure it has not precipitated out of solution at the final concentration. Prepare fresh stock solutions of your compound for each experiment and avoid repeated freeze-thaw cycles.
-
Pipetting accuracy: Use calibrated pipettes and be meticulous with your technique, especially when performing serial dilutions.
-
Issue 3: My results from a co-culture assay are difficult to interpret.
-
Question: How can I effectively distinguish between the effects on cancer and normal cells in a co-culture system?
-
Answer and Troubleshooting Steps:
-
Use fluorescently labeled cells: A common and effective method is to use one cell line that expresses a fluorescent protein (e.g., GFP) and another that is unlabeled or expresses a different colored fluorescent protein (e.g., RFP). This allows for the specific quantification of each cell population using flow cytometry or high-content imaging.
-
Optimize cell seeding ratios: The initial ratio of cancer to normal cells can influence the outcome. Experiment with different ratios to find one that allows for robust measurement of changes in both populations.
-
Consider a Transwell® system for indirect co-culture: If you are investigating the effects of secreted factors, a Transwell® assay can be used.[10] In this setup, the two cell types are physically separated by a permeable membrane, allowing for the exchange of media but not direct cell-cell contact.
-
Validate with monoculture experiments: Always run parallel experiments with each cell line in monoculture to understand the baseline response of each cell type to your compound.
-
Experimental Protocols
Protocol 1: Determining IC50 Values using a Cell Viability Assay (MTT Assay Example)
This protocol provides a general framework for assessing the cytotoxicity of your benzo[b]-1,5-naphthyridine derivatives.
Materials:
-
Cancer and normal cell lines of interest
-
Complete cell culture medium
-
96-well clear flat-bottom plates
-
Benzo[b]-1,5-naphthyridine derivative stock solution (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: a. Harvest cells in logarithmic growth phase. b. Perform a cell count and determine viability (e.g., using trypan blue). c. Dilute the cell suspension to the desired seeding density (typically 5,000-10,000 cells/well) in a final volume of 100 µL per well in a 96-well plate. d. Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of your benzo[b]-1,5-naphthyridine derivative in complete culture medium from your stock solution. b. Carefully remove the medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and blank (medium only) wells. c. Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
MTT Assay: a. Add 10 µL of MTT solution to each well. b. Incubate for 2-4 hours at 37°C. c. Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. d. Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Data Acquisition and Analysis: a. Measure the absorbance at 570 nm using a microplate reader. b. Subtract the average absorbance of the blank wells from all other readings. c. Calculate the percentage of cell viability for each concentration relative to the vehicle control (set as 100% viability). d. Plot the percentage of cell viability against the logarithm of the compound concentration and use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value.[11]
Protocol 2: Assessing Selectivity using a Co-culture Transwell® Assay (Indirect Co-culture)
This protocol is designed to evaluate the impact of secreted factors from one cell type on the viability of another in the presence of your compound.
Materials:
-
Cancer and normal cell lines (one of which may be fluorescently labeled)
-
Complete cell culture medium
-
24-well plates with Transwell® inserts (e.g., 0.4 µm pore size)
-
Your benzo[b]-1,5-naphthyridine derivative
-
Cell viability assay reagents (e.g., MTT or CellTiter-Glo®)
Procedure:
-
Seeding the "Feeder" Layer: a. Seed one cell type (e.g., the normal cells) in the bottom chamber of the 24-well plate at an appropriate density. b. Allow the cells to adhere and grow for 24 hours.
-
Seeding the "Target" Layer: a. Seed the other cell type (e.g., the cancer cells) onto the Transwell® insert membrane. b. Place the insert into the well containing the feeder layer.
-
Compound Treatment: a. Add your benzo[b]-1,5-naphthyridine derivative at various concentrations to the medium in both the top and bottom chambers. b. Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
Assessing Viability: a. Carefully remove the Transwell® insert. b. Perform a cell viability assay on the cells in the bottom chamber and/or the cells on the insert membrane, depending on your experimental question.
-
Data Analysis: a. Compare the IC50 values obtained for the target cells when co-cultured with the feeder cells to the IC50 values from monoculture experiments. This can reveal if secreted factors from the normal cells influence the cancer cells' sensitivity to the compound, and vice versa.
Visualizing Workflows and Pathways
Diagram 1: Troubleshooting Workflow for Poor Selectivity
A troubleshooting workflow for addressing poor selectivity of a novel compound.
Diagram 2: Mechanism of Action of Topoisomerase Inhibitors
Sources
- 1. Drugging Topoisomerases: Lessons and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Topoisomerases as Anticancer Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. brainlife.org [brainlife.org]
- 6. researchgate.net [researchgate.net]
- 7. Improvement of the Selectivity Index (SI) and Cytotoxicity Activity of Doxorubicin Drug by Panax ginseng Plant Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. spandidos-publications.com [spandidos-publications.com]
Validation & Comparative
A Comparative Guide to the Synthesis of 7,10-Dichloro-2-methoxybenzo[b]-1,5-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
7,10-Dichloro-2-methoxybenzo[b]-1,5-naphthyridine is a crucial heterocyclic intermediate, primarily recognized for its role in the synthesis of the potent antimalarial drug, Pyronaridine.[1][2] The structural integrity and purity of this intermediate are paramount to the efficacy and safety of the final active pharmaceutical ingredient (API). Consequently, the selection of an optimal synthetic route is a critical decision in the drug development pipeline, impacting yield, purity, scalability, and cost-effectiveness.
This guide provides an in-depth comparison of two prominent synthetic routes for this compound. By dissecting the underlying chemical principles and providing detailed experimental protocols, this document aims to equip researchers with the necessary insights to make informed decisions for their specific research and development needs.
Route 1: Ullmann Condensation Followed by Phosphoryl Chloride-Mediated Cyclization
This widely employed route commences with an Ullmann condensation reaction between 2,4-dichlorobenzoic acid and 5-amino-2-methoxypyridine, followed by a dehydrative cyclization to construct the benzo[b]-1,5-naphthyridine core.
Reaction Pathway
Caption: Ullmann condensation followed by cyclization.
Expert Commentary
The Ullmann condensation is a classic and robust method for the formation of carbon-nitrogen bonds. The use of a copper catalyst is essential for this transformation. The subsequent cyclization using phosphoryl chloride (POCl₃) serves a dual purpose: it acts as a dehydrating agent to facilitate the ring closure and as a chlorinating agent to install the second chlorine atom at the 10-position. A notable challenge in this route is the potential for side reactions, such as the formation of an undesired trichlorinated byproduct where the methoxy group is displaced, if the reaction conditions, particularly temperature and moisture, are not strictly controlled.[3]
Detailed Experimental Protocol
Step 1: Synthesis of 4-Chloro-2-((6-methoxypyridin-3-yl)amino)benzoic acid
-
To a reaction vessel, add 2,4-dichlorobenzoic acid, 5-amino-2-methoxypyridine, potassium carbonate (K₂CO₃), and a catalytic amount of copper powder or copper(I) iodide.
-
Add dimethylformamide (DMF) as the solvent.
-
Heat the mixture to approximately 130°C and maintain this temperature with stirring for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into water.
-
Acidify the aqueous mixture with a suitable acid (e.g., hydrochloric acid) to precipitate the product.
-
Filter the precipitate, wash with water, and dry to obtain 4-chloro-2-((6-methoxypyridin-3-yl)amino)benzoic acid.
Step 2: Synthesis of this compound
-
In a flask equipped with a reflux condenser, suspend the 4-chloro-2-((6-methoxypyridin-3-yl)amino)benzoic acid obtained from the previous step in an excess of phosphoryl chloride (POCl₃).
-
Heat the mixture to reflux and maintain for 4-6 hours. The reaction should be carried out in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.
-
After the reaction is complete, carefully quench the excess POCl₃ by slowly adding the reaction mixture to ice water with vigorous stirring.
-
Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until the product precipitates.
-
Filter the solid, wash thoroughly with water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of chloroform and hexane) to yield pure this compound.
Route 2: Modified Skraup-Type Synthesis
This alternative approach utilizes a modified Skraup-type reaction, a classical method for quinoline synthesis, adapted for the construction of the benzo[b]-1,5-naphthyridine skeleton. This route begins with different starting materials, offering a distinct pathway to the target molecule.
Reaction Pathway
Caption: Modified Skraup-type synthesis pathway.
Expert Commentary
This route offers a convergent approach to the benzo[b]-1,5-naphthyridine core. The initial condensation is followed by an acid-catalyzed cyclization to form a dihydrobenzo[b][1][4]naphthyridinone intermediate.[1] A key advantage of this method is the potential for building molecular complexity from different starting materials compared to Route 1. However, this route involves more steps, including the reduction of a nitro group and a subsequent chlorination step to arrive at the final product. The handling of strong acids and nitrated intermediates requires careful safety considerations.
Detailed Experimental Protocol
Step 1: Synthesis of 6-Chloro-2-((6-methoxy-3-pyridyl)amino)-3-nitrobenzoic acid
-
In a reaction vessel, combine 2,6-dichloro-3-nitrobenzoic acid and 6-methoxy-3-pyridinamine.
-
Heat the mixture to approximately 75°C with stirring.
-
Maintain the temperature until the reaction is complete, as monitored by TLC.
-
Cool the reaction mixture and purify the product, which may involve precipitation and filtration or chromatographic separation.
Step 2: Synthesis of 9-Chloro-2-methoxy-6-nitro-5,10-dihydrobenzo[b][1][4]naphthyridin-10-one
-
Add the product from the previous step to concentrated sulfuric acid.
-
Heat the mixture to 100°C and stir for the required duration.
-
Carefully pour the reaction mixture onto ice to precipitate the product.
-
Filter the solid, wash with water until neutral, and dry to yield the dihydrobenzo[b][1][4]naphthyridin-10-one intermediate.[1]
Step 3 & 4: Reduction of the Nitro Group and Chlorination
-
Reduction: The nitro group of the intermediate from Step 2 can be reduced to an amino group using standard methods, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
-
Chlorination: The resulting amino-dihydrobenzo[b][1][4]naphthyridinone is then subjected to a chlorination/aromatization step, likely using phosphoryl chloride, similar to Route 1, to yield the final this compound. The precise conditions for these final steps would need to be optimized.
Performance Comparison
| Parameter | Route 1: Ullmann Condensation | Route 2: Modified Skraup-Type Synthesis |
| Starting Materials | 2,4-Dichlorobenzoic acid, 5-Amino-2-methoxypyridine | 2,6-Dichloro-3-nitrobenzoic acid, 6-Methoxy-3-pyridinamine |
| Number of Steps | 2 | 3-4 |
| Key Reactions | Ullmann Condensation, Dehydrative Cyclization | Condensation, Acid-catalyzed Cyclization, Reduction, Chlorination |
| Reported Yield | Generally moderate to good | Potentially variable depending on optimization of all steps |
| Scalability | Well-established and scalable | May require more process optimization for large-scale production |
| Safety & Handling | Use of copper catalyst, corrosive POCl₃ | Handling of nitrated intermediates, strong acids, and POCl₃ |
| Key Advantages | More direct route, fewer steps. | Utilizes different starting materials, offering synthetic flexibility. |
| Potential Challenges | Formation of trichlorinated byproduct, catalyst removal. | Multiple steps may lower overall yield, handling of nitro compounds. |
Conclusion
Both synthetic routes presented offer viable pathways to this compound.
-
Route 1 (Ullmann Condensation) is a more direct and commonly cited method. Its two-step process is advantageous for its simplicity and potentially higher overall yield if side reactions are well-controlled. This route is likely preferable for large-scale manufacturing where process simplification and high throughput are critical.
The ultimate choice of synthesis route will depend on a comprehensive evaluation of factors including the cost and availability of starting materials, the desired scale of production, the capabilities of the manufacturing facility, and the purity requirements for the final product. It is recommended that researchers perform a thorough cost-benefit analysis and process hazard assessment before selecting a route for implementation.
References
- Fused 1,5-Naphthyridines: Synthetic Tools and Applic
- Synthesis of Bisquinolines, Napthythyridines and Pyronaridine to Elucidate the Mechanism of Antimalarial Drug Action - University of Hertfordshire Research Archive. (URL: [Link])
- This compound | 6626-40-0 | Benchchem. (URL: not available)
- Cas 6626-40-0,this compound | lookchem. (URL: not available)
- This compound - SRIRAMCHEM. (URL: not available)
- This compound | 6626-40-0 - ChemicalBook. (URL: not available)
- Improved Manufacturing Process for Pyronaridine Tetraphosph
- Environmentally Responsible and Cost-Effective Synthesis of the Antimalarial Drug Pyronaridine | Organic Letters - ACS Public
- Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC. (URL: [Link])
Sources
A Comparative Analysis of the Biological Activities of Pyronaridine and its Precursor, 7,10-Dichloro-2-methoxybenzo[b]-1,5-naphthyridine
A Technical Guide for Researchers in Drug Discovery and Development
In the landscape of antimalarial drug discovery, understanding the structure-activity relationships of therapeutic agents is paramount. This guide provides a detailed comparison of the biological activities of the established antimalarial drug, pyronaridine, and its key synthetic precursor, 7,10-Dichloro-2-methoxybenzo[b]-1,5-naphthyridine. While pyronaridine is a well-characterized compound with a broad spectrum of biological activities, its precursor serves primarily as a foundational chemical scaffold. This document will elucidate their distinct roles, compare their known biological effects, and provide detailed experimental protocols for the evaluation of antimalarial efficacy.
Introduction to the Compounds
Pyronaridine is a benzonaphthyridine derivative first synthesized in 1970.[1] It has been used clinically, particularly in combination with artesunate, for the treatment of uncomplicated malaria caused by Plasmodium falciparum and Plasmodium vivax.[2][3] Its chemical structure features a complex side chain attached to the core naphthyridine ring system, which is crucial for its biological activity.
This compound is a heterocyclic compound that serves as a critical intermediate in the chemical synthesis of pyronaridine.[4][5] Its structure represents the core scaffold upon which the final drug molecule is built. While its primary role is in synthesis, its chemical structure suggests potential for biological activity, which will be explored in this guide.
Comparative Biological Activity
A direct comparison of the biological potency of pyronaridine and its precursor is challenging due to the limited availability of specific experimental data for this compound. The available information strongly indicates that the latter's primary function is as a building block rather than a standalone therapeutic agent.
Pyronaridine: A Multi-Target Antimalarial and More
Pyronaridine exhibits a robust and diverse range of biological activities, with its antimalarial properties being the most extensively studied.
Antimalarial Activity:
Pyronaridine is a potent blood schizonticide, active against the erythrocytic stages of the malaria parasite.[6] Its primary mechanism of action is the inhibition of hemozoin formation. The parasite digests hemoglobin in its food vacuole, releasing toxic free heme. Pyronaridine is thought to interfere with the polymerization of this heme into non-toxic hemozoin crystals, leading to a buildup of the toxic heme and subsequent parasite death.[6][7]
Beyond hemozoin inhibition, pyronaridine has also been reported to intercalate into DNA and inhibit topoisomerase II, an enzyme essential for DNA replication.[2][6] This dual mechanism may contribute to its high efficacy and potentially slow the development of resistance.
Anticancer and Antiviral Activities:
Research has also explored the potential of pyronaridine as an anticancer and antiviral agent.[2][8] Its ability to interfere with DNA synthesis is a plausible mechanism for its cytotoxic effects against cancer cell lines.[2] Furthermore, it has shown efficacy against the Ebola virus in vitro.[2]
This compound: A Precursor with Theoretical Potential
The biological activity of this compound is not well-documented with specific experimental data in publicly available literature. Its primary significance lies in its role as a key intermediate in the synthesis of pyronaridine.[4][9][10]
However, based on its chemical structure, some potential biological activities have been suggested. The planar, aromatic naphthyridine core is a known pharmacophore that can intercalate into DNA.[4] This theoretical ability to disrupt DNA replication and transcription could confer antimicrobial and anticancer properties.[4] It is important to emphasize that while plausible, these are largely theoretical attributions in the absence of robust experimental validation.
Quantitative Data Summary
Due to the lack of specific biological activity data for this compound, a direct quantitative comparison is not feasible. The following table summarizes the known activities of pyronaridine.
| Biological Activity | Target/Mechanism | Reported Efficacy (Example) | References |
| Antimalarial | Inhibition of hemozoin formation, DNA intercalation, Topoisomerase II inhibition | Potent activity against chloroquine-sensitive and -resistant P. falciparum strains. | [1][2][6] |
| Anticancer | DNA intercalation, Topoisomerase II inhibition | Cytotoxic effects against various cancer cell lines. | [2] |
| Antiviral | Not fully elucidated | Efficacy against Ebola virus in vitro. | [2] |
Experimental Protocols
For researchers aiming to evaluate the antimalarial properties of novel compounds, the following are detailed, step-by-step methodologies for key in vitro and in vivo assays.
In Vitro Antimalarial Activity Assay: SYBR Green I-based Fluorescence Assay
This assay is a widely used, reliable, and high-throughput method for determining the in vitro susceptibility of P. falciparum to antimalarial drugs. It measures the proliferation of parasites by quantifying their DNA content using the fluorescent dye SYBR Green I.[1][6][11]
Objective: To determine the 50% inhibitory concentration (IC50) of a test compound against P. falciparum.
Materials:
-
P. falciparum culture (e.g., 3D7 or W2 strains)
-
Human erythrocytes (O+)
-
Complete medium (RPMI 1640 supplemented with HEPES, L-glutamine, hypoxanthine, and Albumax II or human serum)
-
96-well black microtiter plates
-
Test compound and control drugs (e.g., chloroquine, artemisinin)
-
SYBR Green I lysis buffer (containing saponin, Triton X-100, and SYBR Green I dye)
-
Fluorescence plate reader (excitation: ~485 nm, emission: ~530 nm)
Step-by-Step Methodology:
-
Compound Preparation: Prepare serial dilutions of the test compound and control drugs in the complete medium in a separate 96-well plate.
-
Parasite Culture Synchronization: Synchronize the P. falciparum culture to the ring stage using methods like sorbitol treatment.
-
Assay Plate Preparation: Add the diluted compounds to the 96-well black microtiter plates.
-
Parasite Addition: Add the synchronized ring-stage parasite culture (typically at 0.5% parasitemia and 2% hematocrit) to each well. Include parasite-only (positive control) and uninfected erythrocyte (negative control) wells.
-
Incubation: Incubate the plates for 72 hours in a humidified, gassed (5% CO2, 5% O2, 90% N2) incubator at 37°C.
-
Lysis and Staining: After incubation, add the SYBR Green I lysis buffer to each well. This lyses the erythrocytes and stains the parasite DNA.
-
Fluorescence Reading: Incubate the plates in the dark at room temperature for at least one hour and then read the fluorescence using a plate reader.
-
Data Analysis: Subtract the background fluorescence of uninfected erythrocytes. Plot the fluorescence intensity against the log of the drug concentration and determine the IC50 value using a non-linear regression analysis.
Experimental Workflow for In Vitro Antimalarial Assay
Caption: Workflow for the SYBR Green I-based in vitro antimalarial assay.
In Vivo Antimalarial Efficacy Assay: Peter's 4-Day Suppressive Test
This is a standard in vivo assay to evaluate the schizonticidal activity of a test compound in a murine malaria model.[8][12][13]
Objective: To assess the in vivo efficacy of a test compound in suppressing Plasmodium berghei infection in mice.
Materials:
-
Plasmodium berghei (e.g., ANKA strain)
-
Swiss albino mice (typically 18-22 g)
-
Test compound and control drug (e.g., chloroquine)
-
Vehicle for drug administration (e.g., 7% Tween 80 in distilled water)
-
Giemsa stain
-
Microscope
Step-by-Step Methodology:
-
Infection: Inoculate mice intraperitoneally with P. berghei-infected red blood cells (typically 1 x 10^7 parasitized erythrocytes).
-
Grouping and Treatment: Randomly divide the infected mice into groups (e.g., vehicle control, positive control, and test compound groups at different doses).
-
Drug Administration: Administer the test compound and control drugs orally or via another appropriate route once daily for four consecutive days, starting 2-4 hours post-infection.
-
Parasitemia Determination: On day 5, collect a thin blood smear from the tail of each mouse.
-
Staining and Microscopy: Stain the blood smears with Giemsa and determine the percentage of parasitized red blood cells by counting under a microscope.
-
Calculation of Suppression: Calculate the average percent suppression of parasitemia for each group relative to the vehicle control group using the following formula: % Suppression = [(Parasitemia in control group - Parasitemia in treated group) / Parasitemia in control group] x 100
-
Monitoring: Monitor the mice daily for signs of toxicity and record survival.
Workflow for the 4-Day Suppressive In Vivo Test
Caption: Workflow for the Peter's 4-day suppressive in vivo antimalarial test.
Synthesis and Mechanistic Relationship
The chemical synthesis of pyronaridine from this compound is a key process that transforms a relatively simple heterocyclic core into a complex, biologically active molecule. The synthesis typically involves a nucleophilic aromatic substitution reaction where the chlorine at the 10-position of the naphthyridine ring is displaced by an aminophenol derivative, followed by a Mannich reaction to introduce the pyrrolidinylmethyl side chains.[9][10]
This synthetic transformation is critical for the biological activity. The addition of the bulky, flexible side chain is thought to be essential for pyronaridine's interaction with its biological targets and for its pharmacokinetic properties. The core naphthyridine scaffold of the precursor provides the necessary planar structure for potential DNA intercalation, but the full potency and spectrum of activity of pyronaridine are only realized after the addition of the complex side chain.
Relationship between Structure and Activity
Caption: The synthetic and functional relationship between the precursor and pyronaridine.
Conclusion
This guide highlights the distinct roles of pyronaridine and its synthetic precursor, this compound. Pyronaridine is a clinically relevant antimalarial drug with a multifaceted mechanism of action and a broader spectrum of potential therapeutic applications. In contrast, this compound is a crucial chemical intermediate. While its naphthyridine core suggests a potential for DNA intercalation, there is a lack of specific experimental data to support significant standalone biological activity. For researchers in the field, this underscores the importance of chemical modifications to a core scaffold in order to achieve potent and specific biological effects. The provided experimental protocols serve as a foundation for the continued evaluation of novel antimalarial candidates.
References
- Croft SL, Duparc S, Arbe-Barnes SJ, et al. Review of pyronaridine anti-malarial properties and product characteristics. Malar J. 2012;11:270. [Link]
- Bailly C. Pyronaridine: a review of its clinical pharmacology in the treatment of malaria. J Antimicrob Chemother. 2023;78(9):2049-2062. [Link]
- Bailly C. Pyronaridine: An update of its pharmacological activities and mechanisms of action. Pharmacol Res. 2020;161:105221. [Link]
- Johnson JD, Dennull RA, Gerena L, et al. Assessment and continued validation of the malaria SYBR green I-based fluorescence assay for use in malaria drug screening. Antimicrob Agents Chemother. 2007;51(6):1926-1933. [Link]
- Patsnap Synapse.
- WorldWide Antimalarial Resistance Network. P.falciparum drug sensitivity assay using SYBR® Green I V1.0. [Link]
- Smilkstein M, Sriwilaijaroen N, Kelly JX, Wilairat P, Riscoe M. Simple and inexpensive fluorescence-based technique for high-throughput antimalarial drug screening. Antimicrob Agents Chemother. 2004;48(5):1803-1806. [Link]
- Wikipedia. Pyronaridine. Accessed January 8, 2026. [Link]
- Porcu L, et al. Pyronaridine: a review of its clinical pharmacology in the treatment of malaria. J Antimicrob Chemother. 2023;78(9):2049-2062. [Link]
- Webster HK, et al. In vitro assay of antimalarials: technologies, applications, and prospects. Southeast Asian J Trop Med Public Health. 1986;17(4):539-50.
- Bennett TN, et al. High-Throughput Plasmodium falciparum Growth Assay for Malaria Drug Discovery. Antimicrob Agents Chemother. 2004;48(5):1807-11. [Link]
- Jimenez-Diaz MB, et al. A murine malaria protocol for characterizing transmission blocking benefits of antimalarial drug combinations. PLoS One. 2014;9(3):e93573. [Link]
- Ziegler HL, et al. In Vitro Plasmodium falciparum Drug Sensitivity Assay: Inhibition of Parasite Growth by Incorporation of Stomatocytogenic Amphiphiles into the Erythrocyte Membrane. Antimicrob Agents Chemother. 2002;46(5):1441-6. [Link]
- Alizadeh, S. Synthesis of Bisquinolines, Napthythyridines and Pyronaridine to Elucidate the Mechanism of Antimalarial Drug Action. University of Hertfordshire; 2011. [Link]
- Kaur, K., et al. The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery. Molecules. 2021;26(11):3313. [Link]
- Tadesse, S., et al. Chemo Suppressive and Curative Potential of Hypoestes forskalei Against Plasmodium berghei: Evidence for in vivo Antimalarial Activity. J Inflamm Res. 2020;13:433-444. [Link]
- Peters W. The four-day suppressive in vivo antimalarial test. Ann Trop Med Parasitol. 1975;69(2):155-71. [Link]
- de Souza, N. B., et al. In Vivo Antimalarial Activity and Mechanisms of Action of 4-Nerolidylcatechol Derivatives. Antimicrob Agents Chemother. 2018;62(11):e00858-18. [Link]
- Alizadeh, S. Synthesis of bisquinolines, naphthyridines and pyronaridine to elucidate the mechanism of antimalarial drug action. University of Hertfordshire Research Archive. 2011. [Link]
- Bapna, S., et al. In Vitro Effect on Plasmodium falciparum and In Vivo Effect on Plasmodium berghei of Annomaal, an Oily Fraction Obtained from the Seeds of Annona squamosa. Molecules. 2022;27(19):6649. [Link]
- Google Patents.
- Gabriel, C. M., et al. Environmentally Responsible and Cost-Effective Synthesis of the Antimalarial Drug Pyronaridine. Org Lett. 2022;24(19):3549-3553. [Link]
Sources
- 1. iddo.org [iddo.org]
- 2. journals.asm.org [journals.asm.org]
- 3. In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. KR100975895B1 - Preparation method of pyronaridine and intermediates therefor - Google Patents [patents.google.com]
- 6. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. webs.iiitd.edu.in [webs.iiitd.edu.in]
- 8. Screening of Traditionally Used Plants for In Vivo Antimalarial Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Bisquinolines, Napthythyridines and Pyronaridine to Elucidate the Mechanism of Antimalarial Drug Action [uhra.herts.ac.uk]
- 10. Environmentally Responsible and Cost-Effective Synthesis of the Antimalarial Drug Pyronaridine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessment and continued validation of the malaria SYBR green I-based fluorescence assay for use in malaria drug screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chemo Suppressive and Curative Potential of Hypoestes forskalei Against Plasmodium berghei: Evidence for in vivo Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Peters, W. (1975) The Four-Day Suppressive in Vivo Antimalarial Test. Annals of Tropical Medicine and Parasitology, 69, 155-171. - References - Scientific Research Publishing [scirp.org]
A Comparative Guide to the In Vitro Cytotoxicity of 7,10-Dichloro-2-methoxybenzo[b]-1,5-naphthyridine
Introduction: Unveiling the Therapeutic Potential of a Benzonaphthyridine Scaffold
The quest for novel and effective anticancer agents is a cornerstone of modern oncological research. Within the vast landscape of heterocyclic chemistry, naphthyridine derivatives have emerged as a promising class of compounds, demonstrating a wide array of biological activities, including potent anticancer properties. This guide focuses on a specific synthetic derivative, 7,10-Dichloro-2-methoxybenzo[b]-1,5-naphthyridine, providing a comprehensive analysis of its cytotoxic profile against various cancer cell lines.
This document is intended for researchers, scientists, and drug development professionals. It aims to provide an objective comparison of this compound's performance, supported by available data, and to offer detailed experimental protocols for the independent validation and exploration of its therapeutic potential. It is important to note that while this compound is a key intermediate in the synthesis of the antimalarial drug pyronaridine, its own anticancer activities warrant dedicated investigation.[1][2]
The Mechanistic Underpinning: DNA Intercalation as a Primary Mode of Action
The cytotoxic effects of many naphthyridine derivatives are attributed to their ability to function as DNA intercalating agents.[1][3] The planar structure of the benzo[b]-1,5-naphthyridine core allows it to insert itself between the base pairs of the DNA double helix. This physical disruption of the DNA architecture is hypothesized to interfere with critical cellular processes such as DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[1] Some evidence suggests that certain intercalators, like bis-naphthalimides, may favor binding via the major groove of the DNA, a less common mechanism that could contribute to unique biological selectivity.[4]
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A[this compound] -- "Binds to DNA" --> B{DNA Intercalation}; B -- "Disrupts DNA Structure" --> C[Inhibition of Replication & Transcription]; C -- "Cellular Stress" --> D[Induction of Apoptosis]; D -- "Programmed Cell Death" --> E[Cancer Cell Death];
} caption: "Proposed mechanism of action for this compound."
Comparative Cytotoxicity Analysis: A Look at the Numbers
A critical aspect of evaluating any potential anticancer compound is its half-maximal inhibitory concentration (IC50), which quantifies the amount of a substance needed to inhibit a biological process by 50%. While specific, peer-reviewed IC50 data for this compound against a broad panel of cancer cell lines is not extensively available, some sources indicate its cytotoxic effects. It is crucial to highlight a point of potential confusion in the available literature. Some databases have attributed IC50 values in the range of 10.47 to 15.03 μg/mL against HeLa (cervical cancer), A549 (lung cancer), and HL-60 (leukemia) cell lines to this compound. However, these values are more robustly associated with the structurally related natural product, aaptamine.[5] An aaptamine-rich fraction from a marine sponge has demonstrated an IC50 value of 9.597 µg/mL against DLD-1 colorectal cancer cells.[6]
To provide a meaningful comparison, the following table includes the reported cytotoxic activities of various other naphthyridine derivatives and the widely used chemotherapeutic agent, doxorubicin, against several human cancer cell lines. This contextualizes the potential potency of the benzo[b]-1,5-naphthyridine scaffold.
| Compound/Derivative | Cancer Cell Line | IC50 Value | Source(s) |
| Aaptamine | HeLa (Cervical) | 10.47 - 15.03 µg/mL | [5] |
| A549 (Lung) | 10.47 - 15.03 µg/mL | [5] | |
| CEM-SS (Leukemia) | 10.47 - 15.03 µg/mL | [5] | |
| Aaptamine-rich fraction | DLD-1 (Colorectal) | 9.597 µg/mL | [6] |
| Naphthyridine Derivative 16 | HeLa (Cervical) | 0.7 µM | [7] |
| HL-60 (Leukemia) | 0.1 µM | [7] | |
| PC-3 (Prostate) | 5.1 µM | [7] | |
| Naphthyridine Derivative 11 | MIA PaCa-2 (Pancreatic) | 11 µM | [8] |
| Doxorubicin | HeLa (Cervical) | 2.9 µM | [9] |
| A549 (Lung) | > 20 µM | [9] | |
| HepG2 (Liver) | 12.2 µM | [9] | |
| MCF-7 (Breast) | 2.5 µM | [9] |
Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions, such as incubation times and assay methods.
The Apoptotic Cascade: A Likely Outcome of Cytotoxicity
The induction of apoptosis, or programmed cell death, is a hallmark of effective anticancer therapies. The cellular stress induced by DNA damage from intercalating agents typically triggers the intrinsic apoptotic pathway. This pathway is regulated by the Bcl-2 family of proteins and converges on the mitochondria, leading to the release of cytochrome c and the activation of a caspase cascade, ultimately resulting in cell death.
Experimental Protocols for Cytotoxicity Assessment
To facilitate further research, this section provides detailed, step-by-step methodologies for two common colorimetric cytotoxicity assays: the MTT and SRB assays.
General Experimental Workflow
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank control (medium only).
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the log of the compound concentration.
SRB (Sulphorhodamine B) Assay
The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein with the dye sulforhodamine B.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
Trichloroacetic acid (TCA), cold (10% w/v)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris-base solution (10 mM, pH 10.5)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
Cell Fixation: Gently add 50 µL of cold 10% TCA to each well to fix the cells and incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with distilled water and allow them to air dry.
-
Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Dye Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to dissolve the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC50 value.
Future Directions and Concluding Remarks
This compound represents an intriguing scaffold for the development of novel anticancer agents. Its proposed mechanism of action via DNA intercalation is a well-established strategy in cancer chemotherapy. However, to fully elucidate its therapeutic potential, further rigorous investigation is required.
Key future research directions should include:
-
Comprehensive Cytotoxicity Screening: Determination of IC50 values across a broader panel of well-characterized cancer cell lines, including those with known drug resistance mechanisms.
-
Direct Comparative Studies: Head-to-head comparisons of its cytotoxic potency against standard-of-care chemotherapeutic agents like doxorubicin, cisplatin, and paclitaxel.
-
Mechanistic Validation: Detailed studies to confirm DNA intercalation and to investigate other potential molecular targets. This could involve DNA binding assays, topoisomerase inhibition assays, and cell cycle analysis.
-
Apoptosis Confirmation: Utilization of assays such as Annexin V/PI staining and caspase activity assays to definitively confirm the induction of apoptosis.
-
In Vivo Efficacy: Evaluation of the compound's antitumor activity in preclinical animal models.
By systematically addressing these research questions, the scientific community can gain a clearer understanding of the potential of this compound as a lead compound for the development of a new generation of cancer therapeutics.
References
- Benchchem. This compound | 6626-40-0. URL: https://www.benchchem.com/product/b5726
- Synthesis, DNA binding, docking and photoclevage studies of novel benzo[b][10][11]naphthyridines. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/24815967/
- Biological Activity of Naturally Derived Naphthyridines. PMC - PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7503838/
- Cytotoxicity of soluble compound 1 and particles in HL60, HeLa, and A549 cell lines. ResearchGate. URL: https://www.researchgate.net/figure/Cytotoxicity-of-soluble-compound-1-and-particles-in-HL60-HeLa-and-A549-cell-lines-with_tbl2_334582101
- In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. Journal of King Saud University - Science. URL: https://www.sciencedirect.com/science/article/pii/S101836472300181X
- Synthesis of Novel Benzo[b][10][12]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. MDPI. URL: https://www.mdpi.com/1420-3049/28/4/1662
- Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. PMC - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3866571/
- Human Lung Cancer (A549) Cell Line Cytotoxicity and Anti-Leishmania major Activity of Carissa macrocarpa Leaves: A Study Supported by UPLC-ESI-MS/MS Metabolites Profiling and Molecular Docking. MDPI. URL: https://www.mdpi.com/1420-3049/27/24/8949
- Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives. PMC - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8293774/
- Comparison of IC 50 values for free doxorubicin and doxorubicin co-delivered with polyhedral oligomeric silsesquioxane in three different cell lines. ResearchGate. URL: https://www.researchgate.net/figure/Comparison-of-IC-50-values-for-free-doxorubicin-and-doxorubicin-co-delivered-with_tbl1_354179316
- CAS No : 6626-40-0 | Product Name : 7,10-Dichloro-2-methoxybenzo[b][10][13]naphthyridine. Pharmaffiliates. URL: https://www.
- In Vitro and In Vivo Studies of Anti-Lung Cancer Activity of Artemesia judaica L. Crude Extract Combined with LC-MS/MS Metabolic Profiling, Docking Simulation and HPLC-DAD Quantification. MDPI. URL: https://www.mdpi.com/1424-8247/11/1/17
- Synthesis and in-vitro antitumour activity of new naphthyridine derivatives on human pancreatic cancer cells | Request PDF. ResearchGate. URL: https://www.researchgate.
- Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. URL: https://www.thi-scijournals.com/index.php/TIS/article/view/8566
- Sequence-selective intercalation of antitumour bis-naphthalimides into DNA. Evidence for an approach via the major groove. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/8764121/
- This compound Safety Data Sheets. Echemi. URL: https://www.echemi.com/sds/7-10-dichloro-2-methoxybenzo-b-1-5-naphthyridine-cas-6626-40-0.html
- This compound | 6626-40-0. Benchchem. URL: https://www.benchchem.com/product/B5726
- Comparative resistance of idarubicin, doxorubicin and their C-13 alcohol metabolites in human MDR1 transfected NIH-3T3 cells. URL: https://link.springer.com/article/10.1007/BF00685850
- Stability and structural features of DNA intercalation with ethidium bromide, acridine orange and methylene blue. URL: https://www.sciencedirect.com/science/article/abs/pii/S030146220600109X
- Assessment of in vitro cytotoxicity in human cancer cell lines. A) A549... ResearchGate. URL: https://www.researchgate.net/figure/Assessment-of-in-vitro-cytotoxicity-in-human-cancer-cell-lines-A-A549-and-B-HeLa_fig1_328014529
- Aaptamine-rich Fraction from the Indonesian Marine Sponge, Aaptos suberitoides, Exhibits a Cytotoxic Effect on DLD-1 Colorectal Cancer Cells. PMC - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8990520/
- The IC50 values of different extracts and Doxorubicin on cancer (MCF-7,... ResearchGate. URL: https://www.researchgate.net/figure/The-IC50-values-of-different-extracts-and-Doxorubicin-on-cancer-MCF-7-A431-and-U87-MG_tbl1_349232321
- 1,8-naphthalimide-based DNA intercalators and anticancer agents: a systematic review. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/40533630/
- This compound | 6626-40-0. ChemicalBook. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6714399.htm
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | 6626-40-0 [chemicalbook.com]
- 3. Synthesis, DNA binding, docking and photoclevage studies of novel benzo[b][1,8]naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sequence-selective intercalation of antitumour bis-naphthalimides into DNA. Evidence for an approach via the major groove - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Aaptamine-rich Fraction from the Indonesian Marine Sponge, Aaptos suberitoides, Exhibits a Cytotoxic Effect on DLD-1 Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
comparative analysis of benzo[b]-1,5-naphthyridine and acridine derivatives as DNA intercalators
A Comparative Guide to Benzo[b]-1,5-naphthyridine and Acridine Derivatives as DNA Intercalators
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of DNA Intercalation in Therapeutics
The architecture of the DNA double helix, while remarkably stable, presents a unique topological challenge for cellular machinery during replication and transcription. This inherent vulnerability has been strategically exploited in chemotherapy for decades. DNA intercalators are a class of molecules, typically possessing planar aromatic ring systems, that insert themselves between the base pairs of DNA. This act of "squeezing in" disrupts the helical structure, causing it to unwind and lengthen. The consequences are profound: it obstructs the vital processes of replication and transcription and, critically, interferes with the function of enzymes like topoisomerases, which are essential for managing DNA topology. This interference leads to the accumulation of DNA strand breaks, ultimately triggering programmed cell death (apoptosis) in rapidly dividing cancer cells.
Among the vast landscape of DNA-binding agents, acridine derivatives are archetypal intercalators, with a rich history in medicinal chemistry. More recently, their structural cousins, the benzo[b]-1,a-naphthyridines, have emerged as compounds of significant interest. This guide provides a detailed comparative analysis of these two scaffolds, grounding the discussion in structural nuances, DNA binding performance, and biological efficacy, supported by experimental data and established protocols.
Chapter 1: The Archetype - Acridine Derivatives
Acridine is a nitrogen-containing heterocyclic aromatic compound featuring a planar tricyclic ring structure. This planarity is the cornerstone of its ability to function as a potent DNA intercalator.[1] The electron-rich aromatic system engages in π-π stacking interactions with the DNA base pairs, while strategically placed side chains often form ionic or hydrogen bonds with the DNA backbone, further stabilizing the complex.
Mechanism of Action: Beyond Simple Insertion
While intercalation is the primary mode of DNA interaction, the therapeutic efficacy of many acridine derivatives, such as the clinically utilized drug amsacrine, is magnified by their role as topoisomerase II "poisons".[2][3] Topoisomerase II resolves DNA tangles by creating transient double-strand breaks, passing an intact DNA segment through the break, and then resealing it. Acridine intercalators stabilize the "cleavable complex"—the transient state where DNA is broken and covalently linked to the enzyme.[2] This prevents the re-ligation of the DNA strands, leading to an accumulation of permanent double-strand breaks that are highly cytotoxic.
dot graph TD { rankdir="LR"; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#5F6368", fontname="Arial"];
} caption: "Mechanism of Acridine-Induced Apoptosis."
Performance Data: DNA Binding and Cytotoxicity
The strength of the interaction with DNA, quantified by the binding constant (K), and the resulting cellular toxicity (IC₅₀) are key metrics for evaluating intercalators.
Table 1: DNA Binding Affinity of Selected Acridine Derivatives
| Compound | DNA Binding Constant (Kb) (M⁻¹) | Experimental Method |
|---|---|---|
| Proflavine | 2.20 x 10⁴ - 1.19 x 10⁵ | UV-Vis Spectroscopy, Voltammetry, Flow Injection Analysis[4][5][6] |
| Acridine Orange | 2.69 x 10⁴ | UV-Vis Spectroscopy[7] |
| Amsacrine (m-AMSA) | ~2x higher affinity than o-AMSA | Intercalation Studies[2] |
| DACA | Binding affinity is ~6x lower than AAC | Absorbance Spectroscopy[8] |
Note: Binding constants are highly dependent on experimental conditions (e.g., ionic strength, pH, buffer composition). The data presented is compiled from various sources and should be used for relative comparison.
Table 2: In Vitro Cytotoxicity of Selected Acridine Derivatives
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| Acridine/Sulfonamide Hybrid (5b) | MCF-7 (Breast) | 5.88[9] |
| Acridine/Sulfonamide Hybrid (8b) | HCT-116 (Colon) | 9.39[9] |
| Acridine/Sulfonamide Hybrid (7c) | HepG2 (Liver) | >50[9] |
| Doxorubicin (Reference) | MCF-7 (Breast) | 2.2 - 3.0 (approx.)[10] |
IC₅₀ values represent the concentration required to inhibit cell growth by 50% and vary significantly between cell lines and assay conditions.
Chapter 2: The Challenger - Benzo[b]-1,5-naphthyridine Derivatives
Benzo[b]-1,5-naphthyridines are structural isomers of acridine, where a carbon-hydrogen group at position 1 in the central ring of acridine is replaced by a nitrogen atom. This seemingly subtle change introduces significant alterations to the molecule's electronic properties, hydrogen bonding potential, and steric profile. While data on the 1,5-isomer is less abundant than for its 1,6- and 1,8- counterparts, the scaffold is of high interest for its potential to fine-tune the DNA-intercalating and enzyme-inhibiting properties seen in acridines.
Mechanism of Action: A Focus on Topoisomerase I
While acridines are classic topoisomerase II inhibitors, research into related fused naphthyridine systems has revealed potent activity against topoisomerase I (Top1).[11][12] For instance, dibenzo[c,h][4][13]naphthyridinediones, which share a core structural motif, were specifically designed as Top1 inhibitors, acting similarly to the indenoisoquinoline class of anticancer agents.[11][14] They stabilize the Top1-DNA covalent complex, leading to single-strand breaks that convert to lethal double-strand breaks during DNA replication. This suggests that the benzo[b]-1,5-naphthyridine scaffold may offer an alternative or dual mechanism of action compared to the classic acridines.
Performance Data: DNA Binding and Cytotoxicity
Direct, quantitative DNA binding data for benzo[b]-1,5-naphthyridine derivatives is limited in the public literature. However, studies on closely related isomers provide compelling evidence of their biological activity.
Table 3: Biological Activity of Benzo-naphthyridine Derivatives
| Isomer Class | Activity Noted | Target / Finding |
|---|---|---|
| Dibenzo[c,h][4][13]naphthyridinediones | Topoisomerase I Inhibition | Retain the Top1 inhibitory activity of parent indenoisoquinolines.[11][14] |
| Benzo[b][4][15]naphthyridines | Antiproliferative & Cytotoxic | Active against various human cancer cell lines.[16] |
| Benzo[b][2][4]naphthyridines | DNA Binding & Photocleavage | Docking studies show preferential binding to AT-rich regions of DNA.[17] |
Table 4: In Vitro Cytotoxicity of Selected Benzo-naphthyridine Derivatives
| Compound/Isomer | Cell Line | IC₅₀ (µM) |
|---|---|---|
| Benzo[h]naphtho[1,2-b][4][15]naphthyridine (3a) | HeLa (Cervical) | 3.6[18] |
| Naphthyridine Derivative (16) | HL-60 (Leukemia) | 0.1[19] |
| Naphthyridine Derivative (16) | HeLa (Cervical) | 0.7[19] |
| Naphthyridine Derivative (16) | PC-3 (Prostate) | 5.1[19] |
Chapter 3: A Comparative Analysis
| Feature | Acridine Derivatives | Benzo[b]-1,5-naphthyridine Derivatives |
| Core Structure | Planar, tricyclic, all-carbon central ring. | Planar, tricyclic, aza-substituted central ring. |
| Primary MOA | DNA intercalation and Topoisomerase II inhibition.[2] | DNA intercalation and likely Topoisomerase I/II inhibition.[11][19] |
| Key Interactions | Strong π-π stacking; side chains provide electrostatic/H-bond interactions. | π-π stacking; additional H-bond acceptor site at N1 may alter groove preference and binding affinity. |
| Data Availability | Extensive; a "gold standard" for intercalator studies. | Emerging; data is often for related isomers (1,6- and 1,8-), requiring careful extrapolation. |
| Therapeutic Potential | Clinically established (e.g., Amsacrine), but often with side effects. | High potential for developing novel agents with potentially different selectivity, improved efficacy, or reduced toxicity. |
The introduction of a nitrogen atom in the benzo[b]-1,5-naphthyridine core compared to the acridine scaffold is the most critical point of differentiation. This nitrogen atom acts as a hydrogen bond acceptor, which could facilitate specific interactions within the DNA grooves that are not possible for the analogous C-H group in acridines. This may lead to altered sequence selectivity and a different binding orientation, potentially favoring Topoisomerase I inhibition over Topoisomerase II. However, without direct comparative experimental data under identical conditions, this remains a compelling hypothesis for future investigation.
Chapter 4: Key Experimental Methodologies
Accurate and reproducible data are paramount in drug development. The following are standardized, step-by-step protocols for characterizing DNA intercalators.
Experimental Protocol 1: UV-Visible Spectroscopic Titration for DNA Binding
This method is used to determine the binding constant (Kb) by monitoring changes in the drug's absorbance spectrum upon the addition of DNA. Intercalation typically causes hypochromism (a decrease in absorbance) and a bathochromic shift (a shift to a longer wavelength).[20]
Methodology:
-
Preparation: Prepare stock solutions of the test compound (e.g., 1 mM in DMSO) and calf thymus DNA (ctDNA) in a suitable buffer (e.g., Tris-HCl, pH 7.4). Determine the precise concentration of ctDNA via its absorbance at 260 nm.
-
Titration: Place a fixed concentration of the test compound (e.g., 20 µM) in a quartz cuvette.
-
Measurement: Record the UV-Vis spectrum (e.g., from 300-600 nm).
-
Iteration: Add small aliquots of the ctDNA stock solution to the cuvette, allowing the mixture to equilibrate for 5 minutes after each addition.
-
Data Recording: Record the full spectrum after each DNA addition.
-
Analysis: Plot A₀/(A - A₀) versus 1/[DNA], where A₀ is the initial absorbance of the compound and A is the absorbance at each DNA concentration. The binding constant Kb is calculated from the ratio of the slope to the intercept of this plot.
dot graph { layout=dot; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#5F6368", fontname="Arial"];
} caption: "Workflow for UV-Vis Titration Experiment."
Experimental Protocol 2: Ethidium Bromide (EtBr) Displacement Assay
This fluorescence-based assay provides a relative measure of binding affinity. Ethidium bromide fluoresces strongly when intercalated into DNA. A test compound that also intercalates will compete for binding sites, displacing EtBr and causing a measurable decrease in fluorescence.[21]
Methodology:
-
Preparation: Prepare a solution of ctDNA (e.g., 20 µM) and EtBr (e.g., 2 µM) in a buffer and incubate until a stable, high-fluorescence signal is achieved.
-
Titration: Add increasing concentrations of the test compound to the ctDNA-EtBr complex.
-
Measurement: After each addition and a brief incubation period, measure the fluorescence intensity (Excitation ~520 nm, Emission ~590 nm).[22]
-
Analysis: The quenching of fluorescence is indicative of the test compound displacing EtBr. The data can be analyzed using the Stern-Volmer equation to calculate a quenching constant (Ksv), which correlates with the compound's binding affinity. The concentration of the compound that reduces the fluorescence by 50% (IC₅₀) is often reported.
Experimental Protocol 3: MTT Cytotoxicity Assay
The MTT assay is a colorimetric method used to assess cell viability. Metabolically active cells contain mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, MTT, to a purple formazan product. The amount of formazan is proportional to the number of living cells.[13][15][23][24]
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HeLa) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treatment: Expose the cells to a range of concentrations of the test compound for a specified period (e.g., 48 or 72 hours). Include untreated cells as a control.
-
MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[24]
-
Solubilization: Aspirate the medium and add a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to dissolve the purple formazan crystals.[24]
-
Absorbance Reading: Measure the absorbance of each well using a plate reader at a wavelength of ~570 nm.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration (log scale) to determine the IC₅₀ value.
Conclusion and Future Outlook
Acridine derivatives have long served as a foundational scaffold for DNA intercalating agents, providing a wealth of structure-activity relationship data. Their clinical utility, however, is often tempered by issues of toxicity and drug resistance. Benzo[b]-1,5-naphthyridines and their isomers represent a logical and promising evolution of this scaffold. The strategic placement of a nitrogen atom in the core ring system offers a powerful tool to modulate the electronic and steric properties of the molecule, potentially leading to compounds with novel DNA sequence selectivity, altered enzyme inhibition profiles (e.g., Top1 vs. Top2), improved safety, and efficacy against resistant cancer cell lines.
While the current body of literature on benzo[b]-1,5-naphthyridines is less mature than that for acridines, the preliminary data is highly encouraging. Future research must focus on direct, head-to-head comparative studies under standardized conditions to elucidate the precise advantages conferred by the naphthyridine core. Such work, combining synthesis, detailed biophysical characterization, and rigorous biological evaluation, will be critical in unlocking the full therapeutic potential of this exciting class of DNA intercalators.
References
- Maslan, M., & Temerk, Y. (2009). Electrochemical and spectroscopic studies of the interaction of proflavine with DNA. Talanta, 77(4), 1438-1443.
- Maslan, M., & Temerk, Y. (2009). Electrochemical and Spectroscopic Studies of the Interaction of Proflavine with DNA. Analytical Sciences, 25(2), 267-272.
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay.
- CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
- Ketron, A. C., et al. (2012). Amsacrine as a topoisomerase II poison: importance of drug-DNA interactions. Biochemistry, 51(8), 1731–1740.
- Bellido, M., et al. (2006). Determination of the DNA-binding characteristics of ethidium bromide, proflavine, and cisplatin by flow injection analysis: usefulness in studies on antitumor drugs. Analytical Biochemistry, 356(1), 125-133.
- McConnell, B., et al. (2013). Synthesis and binding of proflavine diazides as functional intercalators for directed assembly on DNA. RSC Advances, 3(35), 15007-15016.
- Kubota, Y., & Motoda, Y. (1987). Reinvestigation of the binding of proflavine to DNA. Is intercalation the dominant binding effect? Biophysical Chemistry, 26(2-3), 203-214.
- Kiselev, E., et al. (2012). Dibenzo[c,h][4][13]naphthyridinediones as Topoisomerase I Inhibitors: Design, Synthesis and Biological Evaluation. Journal of Medicinal Chemistry, 55(13), 6337–6347.
- ResearchGate. (n.d.). IC 50 of the tested compounds against Hela cells.
- Gomes, P. A., et al. (2022). Acridine Based N-Acylhydrazone Derivatives as Potential Anticancer Agents: Synthesis, Characterization and ctDNA/HSA Spectroscopic Binding Properties. Molecules, 27(19), 6598.
- Kumar, A., et al. (2025). Evaluation of Acridine Derivatives as Acetylcholinesterase Inhibitors: Cytotoxicity, Molecular Interactions, and Neuroprotective Potential in AD. Behavioural Brain Research, 481, 115842.
- Kiselev, E., et al. (2012). Dibenzo[c,h][4][13]naphthyridinediones as topoisomerase I inhibitors: design, synthesis, and biological evaluation. The Journal of Organic Chemistry, 77(11), 5029-5038.
- Ketron, A. C., et al. (2012). Amsacrine as a Topoisomerase II Poison: Importance of Drug–DNA Interactions. Biochemistry, 51(8), 1731-1740.
- Jakubiec, D., et al. (2020). Amsacrine Derivatives Selectively Inhibit Mycobacterial Topoisomerase I (TopA), Impair M. smegmatis Growth and Disturb Chromosome Replication. Frontiers in Microbiology, 11, 168.
- Ketron, A. C., et al. (2012). Amsacrine as a Topoisomerase II Poison: Importance of Drug-DNA Interactions. Biochemistry, 51(8), 1731-1740.
- Ioanoviciu, A., et al. (2010). Design, Synthesis and Evaluation of Dibenzo[c,h][4][15]naphthyridines as Topoisomerase I Inhibitors and Potential Anticancer Agents. Journal of Medicinal Chemistry, 53(24), 8675–8686.
- Hwang, Y. J., et al. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. The Korean Journal of Physiology & Pharmacology, 17(6), 525-530.
- ResearchGate. (n.d.). IC 50 (mM) values of selected compounds in HeLa cancer cells.
- ResearchGate. (n.d.). In vitro Cytotoxicity IC50 (μM) of the 9‐substituted acridine derivatives (A1–A20) versus DOX.
- Chemistry Stack Exchange. (2023). UV absorbance titration to determine binding stoichiometry.
- The Royal Society of Chemistry. (n.d.). Role of DNA in Condensation and Combinative Self-Assembly.
- ResearchGate. (n.d.). Benzo[h]naphtho[1,2-b][4][15] naphthyridine showing better cytotoxicity...
- El-Sayed, N., et al. (2024). In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II. Pharmaceuticals, 17(11), 1438.
- ADDI. (n.d.). Design, Synthesis and Evaluation of Novel Topoisomerase I Inhibitors. 1,5-Naphthyridine Derivatives with Antiproliferative Activity.
- Tajmir-Riahi, H. A., et al. (2006). Stability and structural features of DNA intercalation with ethidium bromide, acridine orange and methylene blue. Journal of Molecular Structure, 827(1-3), 31-37.
- ResearchGate. (n.d.). Ethidium bromide (EtBr) displacement assay...
- Boger, D. L., & Fink, B. E. (2000). A Simple, High-Resolution Method for Establishing DNA Binding Affinity and Sequence Selectivity. Journal of the American Chemical Society, 122(27), 6382–6394.
- Baguley, B. C., & Denny, W. A. (1984). Interactions of acridine antitumor agents with DNA: binding energies and groove preferences. Biochemistry, 23(11), 2530-2535.
- Aviñó, A., et al. (2012). Synthesis, DNA-Binding and Antiproliferative Properties of Acridine and 5-Methylacridine Derivatives. Molecules, 17(9), 11026-11041.
- El-Gamal, M. I., et al. (2025). In Silico and in vitro evaluation of the anticancer effect of a 1,5-Benzodiazepin-2-One derivative (3b) revealing potent dual inhibition of HER2 and HDAC1. Scientific Reports, 15(1), 9324.
- Semantic Scholar. (n.d.). Synthesis of Novel Benzo[b][4][15]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors.
- Semantic Scholar. (n.d.). Design, synthesis, and evaluation of dibenzo[c,h][4][15]naphthyridines as topoisomerase I inhibitors and potential anticancer agents.
- Girish, Y. R., et al. (2009). Synthesis, DNA binding, docking and photoclevage studies of novel benzo[b][2][4]naphthyridines. Letters in Drug Design & Discovery, 6(6), 448-455.
- Ahmad, F., et al. (2019). Spectroscopic and viscometric determination of DNA-binding modes of some bioactive dibenzodioxins and phenazines. Journal of Biomolecular Structure & Dynamics, 37(6), 1461-1473.
- University of Parma. (n.d.). UV/Vis Absorbance spectroscopy for the study of ligand binding.
- ResearchGate. (n.d.). Ethidium bromide displacement assay in nucleic acid titration...
- Kulikova, L., et al. (2023). Synthesis of Novel Benzo[b][4][15]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. Molecules, 28(4), 1658.
- Kieltyka, R., et al. (2016). DNA Interaction Studies of Selected Polyamine Conjugates. Molecules, 21(9), 1221.
- Le Pecq, J. B., et al. (1975). DNA polyintercalating drugs: DNA binding of diacridine derivatives. Proceedings of the National Academy of Sciences, 72(8), 2915-2919.
- ResearchGate. (n.d.). DNA binding results of compounds 9 a, 9 b and 9 j...
- University of Parma. (n.d.). ABSORBANCE SPECTROSCOPY AND LIGAND BINDING: SEEING IS BELIEVING.
- Kabelka, V., et al. (2015). Influence of Solvent Polarity and DNA-Binding on Spectral Properties of Quaternary Benzo[c]phenanthridine Alkaloids. PLoS ONE, 10(6), e0129837.
Sources
- 1. Synthesis and binding of proflavine diazides as functional intercalators for directed assembly on DNA - RSC Advances (RSC Publishing) DOI:10.1039/C3RA43090A [pubs.rsc.org]
- 2. Amsacrine as a Topoisomerase II Poison: Importance of Drug-DNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Electrochemical and spectroscopic studies of the interaction of proflavine with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. Determination of the DNA-binding characteristics of ethidium bromide, proflavine, and cisplatin by flow injection analysis: usefulness in studies on antitumor drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. One moment, please... [nathan.instras.com]
- 8. Interactions of acridine antitumor agents with DNA: binding energies and groove preferences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Dibenzo[c,h][1,5]naphthyridinediones as Topoisomerase I Inhibitors: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis and Evaluation of Dibenzo[c,h][1,6]naphthyridines as Topoisomerase I Inhibitors and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. clyte.tech [clyte.tech]
- 14. Dibenzo[c,h][1,5]naphthyridinediones as topoisomerase I inhibitors: design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. Synthesis of Novel Benzo[b][1,6]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis, DNA binding, docking and photoclevage studies of novel benzo[b][1,8]naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Spectroscopic and viscometric determination of DNA-binding modes of some bioactive dibenzodioxins and phenazines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. DNA Interaction Studies of Selected Polyamine Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. rsc.org [rsc.org]
- 23. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 24. broadpharm.com [broadpharm.com]
A Comparative Guide to the Antimicrobial Spectrum of Naphthyridine Isomers
Naphthyridines, a class of N-heterocyclic compounds composed of two fused pyridine rings, represent a cornerstone in the architecture of antimicrobial agents.[1][2] The specific arrangement of the two nitrogen atoms within this bicyclic system gives rise to six distinct structural isomers, each with a unique electronic distribution and three-dimensional shape.[1][3][4] This isomeric variation is not merely a structural curiosity; it profoundly influences the pharmacological properties of the resulting derivatives, particularly their antimicrobial spectrum.
This guide provides an in-depth comparison of the antimicrobial activities of different naphthyridine isomers. Moving beyond a simple catalogue of compounds, we will explore the causality behind their varying effectiveness, delve into their mechanisms of action, and provide the experimental frameworks used to generate this critical data. Our objective is to equip researchers, scientists, and drug development professionals with a clear, evidence-based understanding of this versatile scaffold for the development of next-generation anti-infectives.
The Foundational Isomers: A Structural Overview
The six structural isomers of naphthyridine form the foundational scaffolds upon which countless derivatives have been built. The position of the nitrogen atoms dictates the molecule's hydrogen bonding capacity, polarity, and ability to interact with biological targets.
Caption: Core structures of the six naphthyridine isomers.
Mechanism of Action: The 1,8-Naphthyridine Archetype
The vast majority of clinically successful naphthyridine-based antibiotics are derivatives of the 1,8-naphthyridine isomer. The seminal compound, nalidixic acid, introduced in 1967, elucidated the primary mechanism by which this class of drugs functions: the inhibition of bacterial DNA synthesis.[1][3]
This is achieved by targeting two essential type II topoisomerase enzymes:
-
DNA Gyrase (Topoisomerase II): Primarily in Gram-negative bacteria, this enzyme introduces negative supercoils into DNA, a crucial step for relieving torsional stress during DNA replication and transcription.[5][6] 1,8-naphthyridine derivatives bind to the gyrase-DNA complex, stabilizing it and preventing the re-ligation of cleaved DNA strands. This leads to an accumulation of lethal double-strand breaks.[5][6]
-
Topoisomerase IV: This enzyme is the primary target in many Gram-positive bacteria. Its main role is to decatenate (unlink) daughter chromosomes after replication. Inhibition by naphthyridine derivatives prevents bacterial cell division.[5][7]
This dual-targeting mechanism forms the basis of the bactericidal activity of this important class of antibiotics.
Caption: Mechanism of 1,8-naphthyridine antibiotics.
A Comparative Analysis of Antimicrobial Spectra
While the 1,8-isomer is the most prominent, other isomers are emerging as scaffolds for novel antimicrobials with distinct properties.
1,8-Naphthyridine: The Clinical Workhorse
The antimicrobial journey of naphthyridines began with the 1,8-isomer, nalidixic acid. Its activity was largely confined to Gram-negative bacteria responsible for urinary tract infections.[1][3] Subsequent generations, particularly the fluoroquinolones built on the 1,8-naphthyridine core (e.g., Gemifloxacin, Trovafloxacin), dramatically expanded this spectrum. The addition of a fluorine atom at C-6 and various substituents at C-7 enhanced potency and broadened activity to include Gram-positive organisms and atypical pathogens.[1][3][8]
-
Gemifloxacin: Exhibits potent activity against Streptococcus pneumoniae (including penicillin-resistant strains) and other Gram-positive bacteria, while retaining good Gram-negative coverage.[3]
-
Trovafloxacin: A broad-spectrum agent with excellent activity against Gram-positive cocci and anaerobes, in addition to Gram-negative pathogens.[1][3]
1,5-Naphthyridine: A Scaffold for Novel Topoisomerase Inhibitors
Derivatives of 1,5-naphthyridine are being explored as a new class of broad-spectrum antibacterial agents known as Novel Bacterial Topoisomerase Inhibitors (NBTIs).[9] A key advantage is that these compounds bind to a different site on the DNA gyrase/topoisomerase IV complex compared to traditional fluoroquinolones, meaning they do not exhibit cross-resistance with them.[9] Structure-activity relationship (SAR) studies show that substitutions at the C-2 and C-7 positions are critical for optimizing the antibacterial activity and spectrum of these compounds.[9]
2,7-Naphthyridine: Selective Anti-Staphylococcal Activity
Recent research has highlighted 2,7-naphthyridine derivatives as potent and selective agents against Staphylococcus aureus, including methicillin-resistant strains (MRSA).[10] Certain compounds in this series have demonstrated a bactericidal mode of action, with Minimum Inhibitory Concentration (MIC) values as low as 8 mg/L.[10] The SAR for this isomer suggests that the 2,7-naphthyridine core combined with a hydrazone linker is essential for its potent and selective activity.[10] This selectivity offers the potential for developing targeted therapies that could spare the host's beneficial microbiota.
Other Isomers: An Unexplored Frontier
Information on the antimicrobial properties of 1,6-, 1,7-, and 2,6-naphthyridine isomers is less prevalent in the literature. While derivatives of these scaffolds have been synthesized for various biological applications, they remain a largely underexplored territory for the development of anti-infective agents.[11]
Comparative Antimicrobial Activity Data
The following table summarizes representative Minimum Inhibitory Concentration (MIC) data for derivatives of different naphthyridine isomers against key bacterial pathogens. MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.
| Compound (Isomer Class) | S. aureus (MRSA) | S. pneumoniae | E. coli | P. aeruginosa | Reference(s) |
| Nalidixic Acid (1,8-) | >128 µg/mL | >128 µg/mL | 4-16 µg/mL | >128 µg/mL | [1][3] |
| Gemifloxacin (1,8-) | 0.06 µg/mL | ≤0.03 µg/mL | 0.03 µg/mL | 8 µg/mL | [3][8] |
| PD 131628 (1,8-) | 0.125 µg/mL | 0.125 µg/mL | 0.125 µg/mL | 0.5 µg/mL | [12] |
| Compound 10j (2,7-) | 8 µg/mL | N/A | >512 µg/mL | >512 µg/mL | [10] |
| NBTI (1,5-) Analog | 0.06-0.25 µg/mL | N/A | 1-4 µg/mL | 8->16 µg/mL | [9] |
| Note: Data is compiled from multiple sources and represents a general range of activity. Specific values can vary based on the exact derivative and testing conditions. |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The trustworthiness of antimicrobial spectrum data relies on standardized, reproducible protocols. The broth microdilution method is a gold standard for determining the MIC of a compound.
Step-by-Step Methodology
-
Preparation of Inoculum:
-
Select 3-5 well-isolated colonies of the test bacterium from an agar plate.
-
Transfer colonies to a tube containing sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antimicrobial Agent:
-
Prepare a stock solution of the test naphthyridine derivative in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well of the microtiter plate containing the diluted antimicrobial agent.
-
Include a positive control (broth + inoculum, no drug) and a negative control (broth only).
-
Incubate the plate at 35-37°C for 16-20 hours under ambient air conditions.
-
-
Reading and Interpretation:
-
After incubation, visually inspect the plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.
-
Caption: Workflow for MIC determination via broth microdilution.
Conclusion and Future Perspectives
The comparative analysis of naphthyridine isomers reveals a fascinating landscape of antimicrobial potential. The 1,8-naphthyridine scaffold has been extensively optimized, yielding potent, broad-spectrum antibiotics that are mainstays in clinical practice. However, the rise of antibiotic resistance necessitates the exploration of novel chemical matter.
In this context, the less-explored isomers offer exciting opportunities:
-
1,5-Naphthyridines provide a promising avenue for circumventing existing fluoroquinolone resistance mechanisms.
-
2,7-Naphthyridines demonstrate the potential for developing narrow-spectrum agents that can target specific pathogens without disrupting the patient's microbiome.
Future research should focus on a deeper exploration of the 1,6-, 1,7-, and 2,6-isomers and on applying modern medicinal chemistry strategies to optimize the promising leads from the 1,5- and 2,7-scaffolds. By understanding the unique properties conferred by each isomeric arrangement, the scientific community can continue to leverage the remarkable versatility of the naphthyridine nucleus in the critical fight against infectious diseases.
References
- Patsnap Synapse. (2024, July 17). What is the mechanism of Nalidixic Acid?
- Sugino, A., Peebles, C. L., Kreuzer, K. N., & Cozzarelli, N. R. (1977). Mechanism of action of nalidixic acid: purification of Escherichia coli nalA gene product and its relationship to DNA gyrase and a novel nicking-closing enzyme. Proceedings of the National Academy of Sciences of the United States of America, 74(11), 4767–4771.
- Wójcicka, A., & Mączyński, M. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals (Basel, Switzerland), 17(12), 1705.
- Goss, W. A., Deitz, W. H., & Cook, T. M. (1965). Mechanism of action of nalidixic acid on Escherichia coli. II. Inhibition of deoxyribonucleic acid synthesis. Journal of bacteriology, 89(4), 1068–1074.
- Bouck, N., & Adelberg, E. A. (1970). Mechanism of action of nalidixic acid on conjugating bacteria. Journal of bacteriology, 102(3), 688–701.
- Pharma BD. (2025, April 15). Pharmacology of Nalidixic Acid (Naligram); Mechanism of action, Pharmacokinetics, Uses, Effects. YouTube.
- Wójcicka, A., & Mączyński, M. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals, 17(12), 1705.
- Wójcicka, A., & Mączyński, M. (2024). Antimicrobial Activity of Naphthyridine Derivatives. PubMed.
- Scilit. (n.d.). Antimicrobial Activity of Naphthyridine Derivatives.
- Lv, K., Liu, M. L., Feng, L. S., Sun, L. Y., Sun, Y. X., Wei, Z. Q., & Guo, H. Q. (2012). Synthesis and antibacterial activity of naphthyridone derivatives containing mono/difluoro-methyloxime pyrrolidine scaffolds. European journal of medicinal chemistry, 47(1), 619–625.
- Wójcicka, A., & Mączyński, M. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Semantic Scholar.
- Wójcicka, A., & Mączyński, M. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Open Ukrainian Citation Index (OUCI).
- Wójcicka, A., & Mączyński, M. (2024). (PDF) Antimicrobial Activity of Naphthyridine Derivatives. ResearchGate.
- Kern, W., O'Gara, C., & Andriole, V. T. (2004). Antibacterial activity of quinoxalines, quinazolines, and 1,5-naphthyridines. BMC microbiology, 4, 24.
- Cohen, M. A., Huband, M. D., Mailloux, G. B., Yoder, S. L., Roland, G. E., & Heifetz, C. L. (1991). In vitro antibacterial activities of PD 131628, a new 1,8-naphthyridine anti-infective agent. Antimicrobial agents and chemotherapy, 35(6), 1239–1243.
- Tari, L. W., Trzoss, M., Bensen, D. C., Li, X., Zeller, J., Geng, B., ... & Funabashi, M. (2015). Structure activity relationship of substituted 1,5-naphthyridine analogs of oxabicyclooctane-linked novel bacterial topoisomerase inhibitors as broad-spectrum antibacterial agents (Part-4). Bioorganic & medicinal chemistry letters, 25(11), 2345–2351.
- Wójcicka, A., Jałbrzykowska, K., Jędrzejczak, A., Hendricks, O., Mączyński, M., & Struga, M. (2024). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. International journal of molecular sciences, 25(10), 5410.
- de Araújo-Neto, J. B., da Silva, M. M. C., de M. Oliveira-Tintino, C. D., Begnini, I. M., Rebelo, R. A., da Silva, L. E., ... & Tintino, S. R. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Molecules (Basel, Switzerland), 26(23), 7400.
- ResearchGate. (n.d.). Marketed antibacterials with 1,8-naphthyridine nucleus.
- Al-Tel, T. H. (2018). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules (Basel, Switzerland), 23(10), 2465.
- ResearchGate. (2025, August 10). Antimicrobial activity of novel naphthyridine compounds.
- IRJET. (n.d.). Studies on Antimicrobial Activity of Novel Naphthyridine Derivatives.
- de Araújo-Neto, J. B., da Silva, M. M. C., de M. Oliveira-Tintino, C. D., Begnini, I. M., Rebelo, R. A., da Silva, L. E., ... & Tintino, S. R. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. ProQuest.
Sources
- 1. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Activity of Naphthyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Antimicrobial Activity of Naphthyridine Derivatives | Scilit [scilit.com]
- 5. What is the mechanism of Nalidixic Acid? [synapse.patsnap.com]
- 6. Mechanism of action of nalidixic acid: purification of Escherichia coli nalA gene product and its relationship to DNA gyrase and a novel nicking-closing enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Synthesis and antibacterial activity of naphthyridone derivatives containing mono/difluoro-methyloxime pyrrolidine scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure activity relationship of substituted 1,5-naphthyridine analogs of oxabicyclooctane-linked novel bacterial topoisomerase inhibitors as broad-spectrum antibacterial agents (Part-4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties [mdpi.com]
- 11. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - ProQuest [proquest.com]
- 12. journals.asm.org [journals.asm.org]
structure-activity relationship (SAR) of 7,10-Dichloro-2-methoxybenzo[b]-1,5-naphthyridine analogs
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 7,10-Dichloro-2-methoxybenzo[b]-1,5-naphthyridine Analogs
Introduction: The Benzo[b]-1,5-naphthyridine Scaffold
The this compound core is a heterocyclic compound of significant interest in medicinal chemistry.[1] Characterized by a fused benzo-naphthyridine system with chlorine atoms at positions 7 and 10 and a methoxy group at position 2, this scaffold serves as a crucial intermediate in the synthesis of potent therapeutic agents, most notably the antimalarial drug pyronaridine.[1][2] Beyond its role as a synthetic precursor, the parent compound and its broader naphthyridine family exhibit a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3][4]
The therapeutic potential of this class of compounds stems largely from their ability to intercalate with DNA, thereby disrupting replication and transcription processes, which can lead to cell death in pathogens and cancer cells.[1] Some naphthyridine derivatives are also known to act as topoisomerase II inhibitors, a key mechanism in cancer chemotherapy.[3][4] This guide provides a comparative analysis of the structure-activity relationships (SAR) for analogs of this scaffold, synthesizing data from various studies to inform future drug design and development efforts.
Core Scaffold and Key Modification Sites
The foundational structure of this compound presents several key positions where chemical modifications can dramatically influence biological activity. Understanding the impact of substitutions at these sites is the essence of SAR studies.
Caption: Key modification sites on the benzo[b]-1,5-naphthyridine scaffold.
Comparative Analysis of Structural Modifications
While direct SAR studies on a wide array of this compound analogs are limited in publicly available literature, valuable insights can be drawn from related naphthyridine and benzo-naphthyridine derivatives. These studies provide a predictive framework for understanding how modifications to the core scaffold might impact its cytotoxic and antimicrobial efficacy.
The Influence of Substituents on Cytotoxicity
A pivotal study on a series of naphthyridine derivatives evaluated their in vitro cytotoxic activities against human cervical cancer (HeLa), leukemia (HL-60), and prostate cancer (PC-3) cell lines.[3][4] The findings highlight several key SAR trends:
-
Substitution at C2: The nature of the substituent at the C2 position is critical. Replacing the methoxy group with larger aromatic systems, such as a naphthyl ring, was shown to significantly increase cytotoxic potency.[3] This suggests that extending the planar aromatic system enhances DNA intercalation or improves binding affinity to target enzymes.
-
Substitution at C5, C6, and C7: Methyl substitutions on the naphthyridine core were found to be more effective at the C6 or C7 positions than at the C5 position.[3] A compound featuring both a C7 methyl group and a C2 naphthyl ring demonstrated the most potent activity against all three tested cancer cell lines.[3] Conversely, compounds with no substituents at these positions were substantially less active.
-
The Role of Chlorine Atoms (C7 and C10): The chlorine atoms on the parent scaffold are not merely passive elements. They are excellent leaving groups, making positions C7 and C10 prime sites for nucleophilic substitution reactions.[1] This allows for the introduction of a wide variety of functional groups (amines, thiols, etc.) to explore new interaction spaces within biological targets. Studies on related benzo[b][1][5]naphthyridines have shown that introducing diverse structural moieties at the C10 position can yield potent inhibitors of enzymes like monoamine oxidase (MAO).[6][7][8]
Quantitative Cytotoxicity Data of Naphthyridine Analogs
The following table summarizes the IC₅₀ values for selected naphthyridine derivatives against three human cancer cell lines, illustrating the impact of various substitutions.
| Compound ID | Substituents | IC₅₀ (µM) vs. HeLa | IC₅₀ (µM) vs. HL-60 | IC₅₀ (µM) vs. PC-3 |
| 5 | C6-CH₃ | 23.6 | 7.8 | 19.7 |
| 10 | C6-CH₃ | >100 | 23.6 | >100 |
| 14 | C2-Naphthyl | 2.6 | 2.3 | 2.7 |
| 15 | C2-Naphthyl, C6-CH₃ | 2.3 | 0.71 | 2.8 |
| 16 | C2-Naphthyl, C7-CH₃ | 0.7 | 0.1 | 5.1 |
| Colchicine | (Reference Drug) | 23.6 | 7.8 | 19.7 |
Data synthesized from a study on naphthyridine derivatives, demonstrating the potentiation of activity with specific substitutions.[3]
As the data indicates, compound 16 , with a naphthyl group at C2 and a methyl group at C7, showed the highest potency, particularly against the HL-60 leukemia cell line, with an IC₅₀ value of 0.1 µM.[3] This is a significant improvement over both the reference drug colchicine and other analogs in the series.
Mechanism of Action: DNA Intercalation
The primary mechanism of action for many benzo[b]-1,5-naphthyridine analogs is their ability to function as DNA intercalating agents. The planar, electron-deficient aromatic ring system can insert itself between the base pairs of the DNA double helix.
Caption: Proposed mechanism of action via DNA intercalation.
This intercalation process leads to a cascade of cellular consequences:
-
Structural Distortion: The DNA helix is unwound and distorted, physically obstructing the progression of enzymes like DNA and RNA polymerases.
-
Inhibition of Replication: DNA polymerase is unable to accurately read the DNA template, halting DNA replication.
-
Inhibition of Transcription: RNA polymerase is blocked, preventing the synthesis of messenger RNA (mRNA) and subsequent protein production.
-
Induction of Apoptosis: The cumulative cellular stress and inability to repair DNA damage trigger programmed cell death, or apoptosis, which is the desired outcome in anticancer therapy.[1]
Experimental Protocols: A Guide to Evaluation
To establish a robust SAR, synthesized analogs must be evaluated through standardized biological assays. The workflow typically involves synthesis, characterization, and biological screening.
Caption: A typical workflow for a structure-activity relationship study.
Key Experimental Method: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a standard method for measuring the cytotoxic effects of chemical compounds on cancer cell lines.[3][9]
Principle: The assay relies on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.
Step-by-Step Protocol:
-
Cell Seeding: Cancer cells (e.g., HeLa, HL-60) are seeded into a 96-well microtiter plate at a density of approximately 1 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.[9]
-
Compound Treatment: Stock solutions of the synthesized naphthyridine analogs are prepared in DMSO. These are then diluted in the cell culture medium to a range of final concentrations (e.g., from 100 µM down to 2.5 µM). The medium in the wells is replaced with the medium containing the test compounds, and the plates are incubated for a further 24-48 hours.[9]
-
MTT Addition: After the treatment period, the medium is aspirated, and a fresh solution of MTT reagent (typically 0.2-0.5 mg/mL in serum-free medium) is added to each well. The plates are incubated for 3-4 hours at 37°C.[9]
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., acidified sodium dodecyl sulfate in propanol) is added to each well to dissolve the insoluble purple formazan crystals.[9]
-
Absorbance Measurement: The plate is placed on a gyratory shaker to ensure complete solubilization. The absorbance of each well is then measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC₅₀ value—the concentration of the compound that inhibits cell growth by 50%—is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Directions
The this compound scaffold is a promising starting point for the development of novel therapeutic agents. The existing body of research on related naphthyridine analogs provides a clear roadmap for future SAR studies. Key takeaways include:
-
The C2, C7, and C10 positions are hotspots for modification. The reactive chlorine atoms at C7 and C10 are particularly valuable for introducing chemical diversity through substitution reactions.
-
Aromatic substitutions at C2 and alkyl groups at C7 appear to be favorable for enhancing cytotoxic activity.
-
The planar nature of the ring system is crucial for its primary mechanism of DNA intercalation.
Future research should focus on systematically synthesizing analogs with diverse functional groups at these key positions. Exploring substitutions with hydrogen-bond donors/acceptors, bulky hydrophobic groups, or charged moieties could uncover novel interactions with biological targets, potentially leading to compounds with improved potency, selectivity, and pharmacokinetic profiles.
References
- Benchchem. This compound | 6626-40-0.
- Lee, J. H., et al. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Molecules, 18(12), 15347-15363.
- LookChem. Cas 6626-40-0, this compound.
- Pharmaffiliates. CAS No : 6626-40-0 | Product Name : 7,10-Dichloro-2-methoxybenzo[b][1][10]naphthyridine.
- Echemi. This compound Safety Data Sheets.
- Serrano, J. L., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3196.
- Kulikova, L., et al. (2023). Synthesis of Novel Benzo[b][1][5]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. Molecules, 28(4), 1684.
- PubMed. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer.
- Hussan, S. S. U., et al. (2023). Pyrazole derivatives of pyridine and naphthyridine as proapoptotic agents in cervical and breast cancer cells. Scientific Reports, 13(1), 5321.
- RUDN University Repository. (2023). Synthesis of Novel Benzo[b][1][5]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors.
- MDPI. (2023). Synthesis of Novel Benzo[b][1][5]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors.
Sources
- 1. benchchem.com [benchchem.com]
- 2. lookchem.com [lookchem.com]
- 3. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Synthesis of Novel Benzo[b][1,6]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors | Semantic Scholar [semanticscholar.org]
- 7. Synthesis of Novel Benzo[b][1,6]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors - статья [repository.rudn.ru]
- 8. mdpi.com [mdpi.com]
- 9. Pyrazole derivatives of pyridine and naphthyridine as proapoptotic agents in cervical and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the In Vitro and In Vivo Efficacy of Novel Naphthyridine-Based Antimalarials
This guide provides a comprehensive comparison of the methodologies and outcomes associated with the preclinical evaluation of novel antimalarials centered on the naphthyridine scaffold. We will dissect the critical transition from laboratory benchtop assays (in vitro) to whole-organism studies (in vivo), highlighting the distinct yet complementary roles each plays in the drug discovery pipeline. By examining a successful case study involving primaquine analogues, we will illustrate how strategic chemical modifications can dramatically enhance efficacy and improve safety profiles.
The Strategic Imperative for Novel Scaffolds in Antimalarial Research
The relentless evolution of drug resistance in Plasmodium parasites, particularly P. falciparum, poses a continuous threat to global health, necessitating a robust pipeline of novel antimalarial agents. The naphthyridine moiety, a nitrogen-containing heterocyclic system, has emerged as a privileged scaffold in medicinal chemistry due to its diverse biological activities.[1][2][3] In antimalarial drug discovery, its structural features offer a pathway to develop compounds that can potentially evade existing resistance mechanisms.
A key strategy has been the molecular modification of existing drugs. For instance, the 8-aminoquinoline drug primaquine is essential for eradicating the relapsing forms of P. vivax malaria but suffers from significant side effects, including hemolytic toxicity in certain individuals.[4] Researchers have addressed this by replacing primaquine's core quinoline structure with a[1][4]naphthyridine ring.[4] This modification is designed to block metabolic pathways that produce toxic intermediates, thereby aiming to create a safer and potentially more effective therapeutic agent.[4]
Phase 1: In Vitro Assessment – The Litmus Test for Parasite-Specific Activity
The initial phase of screening any potential antimalarial is to determine its direct inhibitory effect on parasite proliferation in a controlled environment. This is a cost-effective, high-throughput method to identify biologically active compounds and is the first critical checkpoint in the discovery cascade.
Core Objective & Key Parameter
The primary goal of in vitro testing is to quantify a compound's potency against the blood stages of P. falciparum. This is measured by the half-maximal inhibitory concentration (IC₅₀) , which is the concentration of the drug required to inhibit parasite growth by 50%.[5] A lower IC₅₀ value signifies higher potency.
Experimental Workflow: SYBR Green I-Based Fluorescence Assay
A widely accepted and robust method for determining IC₅₀ is the SYBR Green I assay, which quantifies parasite DNA as an indicator of proliferation.[5]
Protocol Steps:
-
Compound Plating: Test compounds are serially diluted in culture medium and dispensed into a 96-well microplate. It is crucial to maintain a final DMSO concentration below 0.5% to avoid solvent toxicity.
-
Control Allocation: Wells are dedicated to negative controls (parasites with vehicle only, representing 100% growth) and positive controls (a known antimalarial like chloroquine).[5]
-
Parasite Culture Addition: A synchronized culture of P. falciparum (e.g., chloroquine-sensitive 3D7 or chloroquine-resistant W2 strains) is added to each well to achieve a starting parasitemia of ~0.5-1% and a 1% hematocrit.[4][5]
-
Incubation: The plate is incubated for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂).
-
Lysis and Staining: A lysis buffer containing SYBR Green I dye is added to each well. The buffer lyses the red blood cells and parasites, releasing parasite DNA, which is then bound by the fluorescent dye.[5]
-
Fluorescence Reading: The plate is read using a fluorescence plate reader. The intensity of the fluorescence is directly proportional to the amount of parasitic DNA, and thus, to parasite growth.
-
Data Analysis: Background fluorescence is subtracted, and the data is normalized to the control wells. The IC₅₀ value is then calculated by plotting the percent inhibition against the log of the drug concentration using non-linear regression.[5]
Causality and Experimental Integrity
The in vitro assay is the foundational screening step because it isolates the interaction between the compound and the parasite. It answers the fundamental question: "Can this molecule kill the parasite?" The inclusion of both drug-sensitive and drug-resistant parasite strains is a critical design choice, as it provides early insights into the compound's mechanism of action and its potential to overcome known resistance pathways.[4][6] The system's trustworthiness is ensured by the stringent use of positive and negative controls, which validate the assay's performance and the biological relevance of the results.
Caption: Workflow for the SYBR Green I-based in vitro antimalarial assay.
Phase 2: In Vivo Assessment – The Test of Real-World Viability
A compound that is potent in vitro is not guaranteed to be effective in a complex biological system. The in vivo assessment is designed to bridge this gap by evaluating the compound's efficacy within a living organism, which inherently accounts for its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties.[7][8]
Core Objective & Key Model
The primary goal is to determine if the compound can suppress a malaria infection in an animal model. Murine models, such as NMRI or Swiss albino mice infected with rodent malaria parasites like Plasmodium berghei, are indispensable and widely used preclinical models.[7][8][9] P. berghei infection in mice serves as a robust model for the blood-stage infection of P. falciparum in humans.[7]
Experimental Workflow: The Peters' 4-Day Suppressive Test
This is the gold-standard primary in vivo screening method to assess blood-schizontocidal activity.[10]
Protocol Steps:
-
Animal Grouping: Mice are divided into groups (typically 5 mice per group), including a vehicle control group, a positive control group (e.g., treated with chloroquine), and test groups for the naphthyridine compound at various doses.[10]
-
Infection (Day 0): All mice are inoculated intraperitoneally (i.p.) or intravenously (i.v.) with a standardized dose of P. berghei-infected red blood cells (e.g., 2x10⁷ cells).[10]
-
Drug Administration (Days 0-3): Treatment begins shortly after infection. The test compound is administered once daily for four consecutive days, typically via oral (p.o.) or subcutaneous (s.c.) routes.
-
Parasitemia Monitoring (Day 4): On the day after the last treatment, thin blood smears are prepared from the tail blood of each mouse. The smears are stained with Giemsa, and the percentage of parasitized red blood cells (parasitemia) is determined by microscopy.
-
Data Analysis: The average parasitemia of the treated groups is compared to the vehicle control group. The percent suppression of parasitemia is calculated. Efficacy is often expressed as the Effective Dose (ED₅₀ or ED₉₀) , the dose required to suppress parasitemia by 50% or 90%, respectively.[10]
Causality and Experimental Integrity
The 4-day suppressive test is a powerful discriminator of true drug candidates. A compound may have a nanomolar IC₅₀ in vitro but show no activity in vivo due to poor oral bioavailability, rapid clearance by the liver, or conversion into inactive metabolites. This test provides the first, crucial data on a compound's pharmacokinetic and pharmacodynamic behavior. The inclusion of a standard drug like chloroquine not only validates the infection model but also provides a benchmark against which the novel compound's potency can be judged.
Caption: Workflow for the in vivo 4-day suppressive test in a murine model.
A Comparative Case Study: Naphthyridine Analogues of Primaquine
A study by Zhu et al. provides a compelling real-world example of this discovery paradigm.[4] A series of novel compounds were synthesized by replacing the quinoline core of primaquine with a[1][4]naphthyridine scaffold.
From Ineffective In Vitro to Potent In Vitro
A striking observation is that primaquine itself is inactive against P. falciparum blood stages in vitro.[4] However, the novel naphthyridine analogues demonstrated potent activity against the chloroquine-resistant W2 strain. This fundamental shift suggests that the naphthyridine core alters the compound's mechanism of action, allowing it to effectively inhibit parasite proliferation where the parent drug could not.[4]
| Compound Category | Target Strain | IC₅₀ (µM) | Reference |
| Chloroquine (Control) | P. falciparum W2 (Resistant) | 0.31 | [4] |
| Primaquine (Parent) | P. falciparum W2 (Resistant) | Inactive | [4] |
| Naphthyridine Analogues (1-12) | P. falciparum W2 (Resistant) | ≤ 0.11 | [4] |
| Table 1: Comparative In Vitro Efficacy. The data shows the dramatic improvement in potency against a drug-resistant parasite strain achieved by modifying the core scaffold. |
Confirming Efficacy and Demonstrating Superior Safety In Vivo
The promising in vitro results were successfully translated to in vivo models. The naphthyridine compounds showed excellent blood-schizontocidal activity against both drug-sensitive (P. berghei) and multi-drug-resistant (P. yoelii) rodent malaria strains.[4]
More importantly, the primary strategic goal—reducing toxicity—was achieved. Primaquine is known to induce methemoglobinemia (MetHb), a dangerous side effect. The in vivo toxicity assessment in a rodent model demonstrated a clear and decisive advantage for the naphthyridine scaffold.
| Compound | Dose | % Methemoglobin (MetHb) Increase | Reference |
| Vehicle Control | - | -0.14 | [4] |
| Primaquine (Standard) | 15 mg/kg/day | 3.4 | [4] |
| Naphthyridine Analogues (1-12) | 15 mg/kg/day | -0.15 to 0.14 | [4] |
| Table 2: Comparative In Vivo Methemoglobin Toxicity. The naphthyridine analogues induced no significant increase in MetHb, unlike the parent compound primaquine, confirming a vastly improved safety profile.[4] |
Furthermore, the lethal dose (LD₅₀) measurements showed that the new compounds were over three times less toxic than primaquine, marking a significant improvement in the therapeutic index.[4]
Conclusion and Outlook
The development of novel antimalarials based on the naphthyridine scaffold exemplifies a highly effective drug discovery strategy. This guide demonstrates the indispensable nature of a dual-track evaluation process:
-
In Vitro Efficacy serves as the initial, high-throughput filter to identify compounds with direct, potent anti-parasitic activity. The case study reveals that scaffold modification can unlock potent activity even from an inactive parent molecule.
-
In Vivo Efficacy provides the critical, whole-organism validation, confirming that a compound's potency translates into a therapeutic effect in a complex biological system. It is the ultimate test of a drug's ADME/T properties.
The successful transition of the naphthyridine-primaquine analogues from potent in vitro agents to effective and significantly safer in vivo candidates underscores the power of this approach. It highlights that a successful antimalarial is defined not just by its ability to kill the parasite in a dish, but by its ability to do so safely and effectively inside a host. This integrated testing paradigm remains the cornerstone of the search for the next generation of life-saving antimalarial drugs.
References
- Zhu, S., Zhang, Q., Gudise, C., Meng, L., Wei, L., Smith, E., & Kong, Y. (2007). Synthesis and Evaluation of Naphthyridine Compounds as Antimalarial Agents. Bioorganic & Medicinal Chemistry Letters, 17(22), 6101-6106.
- Acheampong, D. O., et al. (2022). The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery. Pharmaceuticals, 15(10), 1269.
- Zhu, S., et al. (2007). Synthesis and evaluation of naphthyridine compounds as antimalarial agents. PubMed.
- ResearchGate. (2007). Synthesis and Evaluation of Naphthyridine Compounds as Antimalarial Agents.
- Fidock, D. A., et al. (n.d.). A Protocol for Antimalarial Efficacy Testing in vitro and in vivo. Supplementary Document.
- Acheampong, D. O., et al. (2022). The Importance of Murine Models and Their Resultant In Vivo Pharmacokinetics, Safety, and Efficacy Assessments for Antimalarial Drug Discovery. Preprints.org.
- ResearchGate. (2022). In vitro and in vivo models used for antimalarial activity: A brief review.
- ResearchGate. (n.d.). Some antimalarial leads, with their in vivo efficacy assessment and their murine model.
- ResearchGate. (n.d.). Evaluation of 1,5-naphthyridine-based molecules as antimalarial agents.
- Wernsdorfer, W. H. (n.d.). IN VITRO ASSAY OF ANTIMALARIALS: TECHNOLOGIES, APPLICATIONS, AND PROSPECTS.
- Barlin, G. B., et al. (1992). The in vitro and in vivo antimalarial activity of some Mannich bases derived from 4-(7'-trifluoromethyl-1',5'-naphthyridin-4'-ylamino)phenol, 2-(7'-trifluoromethyl-quinolin-4'-ylamino)phenol, and 4'-chloro-5-(7''-trifluoromethylquinolin-4''-ylamino)biphenyl -2-ols. PubMed.
- Alizadeh-Shekalgourabi, S. (2012). Synthesis of Bisquinolines, Napthythyridines and Pyronaridine to Elucidate the Mechanism of Antimalarial Drug Action. University of Hertfordshire Research Archive.
- Singh, R., et al. (2018). 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy. Journal of Medicinal Chemistry, 61(12), 5692-5703.
- Vivas, L., et al. (2008). Anti-malarial efficacy of pyronaridine and artesunate in combination in vitro and in vivo. Acta Tropica, 105(3), 222-228.
- Harahap, U., et al. (2022). In vitro and in vivo antiplasmodial activities of leaf extracts from. Malaria World.
- Kumar, S., et al. (2019). Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review. Frontiers in Pharmacology, 10, 737.
- Alizadeh, S. (2012). Synthesis of bisquinolines, naphthyridines and pyronaridine to elucidate the mechanism of antimalarial drug action. University of Hertfordshire Research Archive.
- Stasinska, A., et al. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(16), 4983.
- Gonzalez-Alvarez, R., et al. (2022). Antileishmanial Effect of 1,5- and 1,8-Substituted Fused Naphthyridines. Pharmaceuticals, 15(1), 93.
- Wróbel, A., & Małecka, M. (2022). Antimicrobial Activity of Naphthyridine Derivatives. Molecules, 27(21), 7668.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Evaluation of Naphthyridine Compounds as Antimalarial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The in vitro and in vivo antimalarial activity of some Mannich bases derived from 4-(7'-trifluoromethyl-1',5'-naphthyridin-4'-ylamino)phenol, 2-(7'-trifluoromethyl-quinolin-4'-ylamino)phenol, and 4'-chloro-5-(7''-trifluoromethylquinolin-4''-ylamino)biphenyl -2-ols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. preprints.org [preprints.org]
- 10. mmv.org [mmv.org]
A Researcher's Guide to Investigating Cross-Resistance with 7,10-Dichloro-2-methoxybenzo[b]-1,5-naphthyridine Derivatives
This guide provides a comprehensive framework for designing and executing cross-resistance studies for novel compounds, specifically focusing on the 7,10-dichloro-2-methoxybenzo[b]-1,5-naphthyridine chemical family. As drug resistance remains a primary obstacle in chemotherapy, a proactive and methodologically sound investigation into potential cross-resistance is not merely supplementary but essential to the preclinical evaluation of any new therapeutic candidate.
Foundational Understanding: Mechanism and the Specter of Resistance
The this compound scaffold is a key intermediate in the synthesis of the antimalarial drug pyronaridine and has demonstrated potential as an anticancer and antimicrobial agent.[1][2] Its biological activity is largely attributed to its planar structure, which allows it to intercalate into DNA, thereby disrupting critical cellular processes like replication and transcription.[1] Furthermore, related azaacridine derivatives have been shown to act as potent topoisomerase II inhibitors. Topoisomerases are vital enzymes that resolve DNA topological challenges during replication, and their inhibition leads to the accumulation of DNA strand breaks, ultimately triggering programmed cell death.
This mechanism, while effective, is also a known substrate for cellular resistance. Tumors can develop resistance to topoisomerase inhibitors through various adaptive strategies, rendering not only the primary drug ineffective but often conferring resistance to other structurally or mechanistically related compounds—a phenomenon known as cross-resistance.[3] Understanding this potential from the outset is critical for positioning a new drug candidate and devising future combination therapies.
Caption: Proposed mechanism of this compound derivatives.
Experimental Workflow: Forging Resistance in the Laboratory
To study cross-resistance, one must first develop a model of resistance. This is achieved by generating a drug-resistant cell line from a sensitive parental line through chronic exposure to the compound of interest. This process selects for cells that have acquired mechanisms to survive the drug's cytotoxic effects.
Protocol 2.1: Development of a Drug-Resistant Cell Line
This protocol outlines the widely adopted gradual dose-escalation method.[4][5]
-
Parental Cell Line Selection: Choose a well-characterized and relevant cancer cell line (e.g., MCF-7 breast adenocarcinoma, A549 lung carcinoma, HCT116 colon carcinoma). Ensure the cell line demonstrates initial sensitivity to your naphthyridine derivative.
-
Initial IC50 Determination: Quantify the baseline sensitivity of the parental cell line.
-
Seed cells in 96-well plates at a predetermined optimal density.[6]
-
After 24 hours, treat with a serial dilution of the naphthyridine derivative (e.g., 10 concentrations spanning a 4-log range).
-
Incubate for a period equivalent to at least two cell doubling times (typically 48-72 hours).
-
Assess cell viability using an appropriate assay (e.g., CCK-8, WST-1, or CellTiter-Glo®).
-
Calculate the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.[4]
-
-
Induction of Resistance:
-
Begin by continuously culturing the parental cells in media containing the naphthyridine derivative at a concentration equal to its IC20 (the concentration that inhibits 20% of growth).[5]
-
Once the cells adapt and resume a normal growth rate (typically after 2-3 passages), incrementally increase the drug concentration. A 1.2 to 1.5-fold increase is recommended to avoid widespread cell death.[4]
-
At each new concentration, monitor the cells for signs of recovery. If significant cell death (>50%) occurs, revert to the previous concentration until the culture stabilizes.[5]
-
Cryopreserve cell stocks at each successful concentration step as a backup.
-
-
Confirmation of Resistance:
-
Continue this stepwise process until the cells can proliferate in a significantly higher drug concentration (e.g., 10-fold the initial parental IC50).
-
Isolate the newly established resistant cell line and culture it in drug-free medium for several passages to ensure the resistance phenotype is stable.
-
Perform a new IC50 determination on the resistant cell line and compare it to the parental line. A Resistance Index (RI) of >3-5 is typically considered a successful establishment of a resistant line.[4]
-
Caption: Stepwise workflow for the in vitro development of drug-resistant cell lines.
Comparative Analysis: Unveiling the Cross-Resistance Profile
With both parental and resistant cell lines established, the core comparative study can begin. The choice of comparator drugs is critical and should be guided by mechanistic hypotheses.
Protocol 3.1: Assessing Cross-Resistance
-
Selection of Comparator Agents:
-
Mechanistically Similar: Include other topoisomerase II inhibitors (e.g., etoposide, doxorubicin).[3][7]
-
Alternative Topoisomerase Isoforms: Test topoisomerase I inhibitors (e.g., topotecan, SN-38) to probe for isoform-specific resistance.[7]
-
Different Mechanisms (MDR Substrates): Include drugs known to be substrates for common multidrug resistance (MDR) efflux pumps, such as paclitaxel (a microtubule stabilizer).[8]
-
Different Mechanisms (Non-MDR Substrates): Include drugs with unrelated mechanisms that are not typically effluxed by P-glycoprotein, such as cisplatin (a DNA cross-linking agent).
-
-
Execution of Viability Assays:
-
Simultaneously culture both the parental and the resistant cell lines.
-
For each cell line, perform cell viability assays as described in Protocol 2.1, step 2, for your primary naphthyridine derivative and for each selected comparator agent.
-
-
Data Analysis:
-
Calculate the IC50 value for every drug in both the parental and resistant cell lines.
-
For each drug, calculate the Resistance Index (RI) using the formula:
-
RI = IC50 (Resistant Line) / IC50 (Parental Line) [5]
-
-
Organize the data into a clear, comparative table.
-
Data Presentation: A Comparative Overview
The following table presents a hypothetical data set to illustrate the expected output.
| Compound | Mechanism of Action | Parental IC50 (nM) | Resistant IC50 (nM) | Resistance Index (RI) | Interpretation |
| Naphthyridine Derivative | Topoisomerase II Inhibitor | 15 | 180 | 12.0 | High Resistance |
| Etoposide | Topoisomerase II Inhibitor | 250 | 2750 | 11.0 | Cross-Resistance |
| Doxorubicin | Topoisomerase II Inhibitor / Intercalator | 25 | 300 | 12.0 | Cross-Resistance |
| Topotecan | Topoisomerase I Inhibitor | 10 | 12 | 1.2 | No Cross-Resistance |
| Paclitaxel | Microtubule Stabilizer | 5 | 65 | 13.0 | Cross-Resistance |
| Cisplatin | DNA Cross-linking Agent | 1500 | 1650 | 1.1 | No Cross-Resistance |
Mechanistic Dissection: Interpreting the Data
The cross-resistance profile provides crucial clues to the underlying mechanism of resistance.
-
Scenario 1: Specific Cross-Resistance: If resistance is observed only for the naphthyridine derivative and other topoisomerase II inhibitors (like etoposide and doxorubicin), but not for drugs with other mechanisms, the resistance mechanism is likely target-specific. This could involve mutations in the TOP2A gene (encoding Topo IIα) or decreased expression of the enzyme.[3][8]
-
Scenario 2: Broad Cross-Resistance (MDR): If resistance extends to structurally and mechanistically diverse drugs, such as paclitaxel and doxorubicin (as shown in the hypothetical data), this strongly suggests the upregulation of ATP-binding cassette (ABC) transporters.[8] These membrane pumps, like P-glycoprotein (P-gp/ABCB1), actively efflux a wide range of xenobiotics, lowering their intracellular concentration and thus their efficacy.[3]
-
Scenario 3: No Cross-Resistance: The lack of resistance to topoisomerase I inhibitors (Topotecan) and DNA alkylating agents (Cisplatin) helps to rule out generalized, non-specific resistance mechanisms and points towards more defined cellular adaptations.
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | 6626-40-0 [chemicalbook.com]
- 3. Frontiers | Mechanisms regulating resistance to inhibitors of topoisomerase II [frontiersin.org]
- 4. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 6. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cross-resistance of topoisomerase I and II inhibitors in neuroblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Topoisomerase Inhibitor Resistance in Breast Cancer: Exploring Alterations in Cellular Metabolism and Properties Driving Drug Insensitivity [journal-dtt.org]
A Senior Application Scientist's Guide to Comparative Docking Studies of Benzo[b]-1,5-naphthyridine Analogs in Target Enzymes
Introduction: The Rising Prominence of Benzo[b]-1,5-naphthyridines in Drug Discovery
The quest for novel therapeutic agents is a cornerstone of medicinal chemistry, and within this pursuit, the identification and optimization of privileged scaffolds are of paramount importance. The benzo[b]-1,5-naphthyridine core is one such scaffold that has garnered significant attention for its versatile pharmacological profile. These nitrogen-containing heterocyclic compounds are structurally related to alkaloids found in nature and have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5] The therapeutic potential of these analogs stems from their ability to interact with a variety of biological targets, most notably protein kinases and topoisomerases, which are crucial regulators of cellular processes.
Rational drug design, powered by computational techniques, has revolutionized the identification and optimization of lead compounds.[6] Among these techniques, molecular docking stands out as an indispensable tool for predicting the binding orientation and affinity of small molecules to their protein targets.[7][8] This in silico approach allows for the rapid screening of virtual libraries of compounds and provides invaluable insights into the structure-activity relationships (SAR) that govern molecular recognition.
This guide provides a comprehensive framework for conducting comparative docking studies of benzo[b]-1,5-naphthyridine analogs against key target enzymes. We will delve into the causality behind experimental choices, present detailed protocols, and interpret the resulting data to derive meaningful SAR insights, thereby empowering researchers in their drug discovery endeavors.
Strategic Selection of Target Enzymes
The choice of target enzymes is a critical first step that dictates the therapeutic context of the investigation. Based on the established biological activities of naphthyridine derivatives, this guide will focus on two classes of enzymes that are highly relevant in oncology and other disease areas:
-
Protein Kinases: These enzymes are pivotal in cell signaling pathways, and their dysregulation is a hallmark of cancer.[6] Kinase inhibitors are a major class of antineoplastic drugs.[6] The transforming growth factor-beta type I receptor (ALK5), a serine/threonine kinase, is a validated target for which 1,5-naphthyridine derivatives have shown potent inhibitory activity.[9]
-
DNA Topoisomerases: These enzymes are essential for resolving topological challenges in DNA during replication, transcription, and recombination.[10] Inhibition of topoisomerase II is a well-established mechanism for cancer chemotherapy.[11][12] Dibenzo[c,h][6][13]naphthyridines, structurally related to our core scaffold, have been investigated as topoisomerase I inhibitors.[14]
For this comparative study, we will focus on Transforming Growth Factor-beta Type I Receptor (ALK5) and Human DNA Topoisomerase IIα . This selection allows for a comparative analysis of the binding modes of benzo[b]-1,5-naphthyridine analogs in two distinct and therapeutically relevant enzyme classes.
Methodology: A Self-Validating Docking Workflow
The credibility of any in silico study hinges on a robust and validated methodology. The following section outlines a step-by-step protocol for preparing the ligands and proteins, performing the docking simulations, and validating the process.
Experimental Workflow Diagram
Caption: A comprehensive workflow for comparative molecular docking studies.
Step 1: Ligand Preparation
The accuracy of the input ligand structures is fundamental to obtaining meaningful docking results.
-
2D Structure Generation: Sketch the benzo[b]-1,5-naphthyridine core structure and its analogs using a chemical drawing software (e.g., ChemDraw, MarvinSketch). Ensure correct atom types, bond orders, and stereochemistry.
-
3D Conversion and Energy Minimization: Convert the 2D structures into 3D models. Subsequently, perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation. This step is crucial for ensuring that the ligand geometry is realistic.
Step 2: Protein Preparation
The target protein structure must be carefully prepared to ensure it is suitable for docking.
-
Protein Structure Retrieval: Download the X-ray crystal structures of the target enzymes from the Protein Data Bank (PDB). For this study, we will use:
-
ALK5: PDB ID: 1VJY
-
Topoisomerase IIα: PDB ID: 1ZXM[10]
-
-
Preparation and Cleaning: Remove all non-essential components from the PDB file, such as water molecules, co-solvents, and any heteroatoms not relevant to the binding interaction.
-
Protonation and Charge Assignment: Add polar hydrogens to the protein structure and assign appropriate atomic charges using a force field like AMBER or CHARMM. This ensures that the electrostatic interactions are accurately modeled during docking.
-
Binding Site Definition: Identify the active site of the enzyme. This is typically the location of the co-crystallized ligand in the PDB structure. A grid box is then generated around this active site to define the search space for the docking algorithm.
Step 3: Docking Protocol and Validation
Validation of the docking protocol is a non-negotiable step to ensure the reliability of the study.
-
Re-docking of the Co-crystallized Ligand: Extract the native ligand from the prepared protein structure and dock it back into the defined active site using the chosen docking software (e.g., AutoDock, Glide).
-
RMSD Calculation: Superimpose the docked pose of the native ligand with its original crystallographic pose and calculate the root-mean-square deviation (RMSD). An RMSD value of less than 2.0 Å is generally considered an indicator of a reliable docking protocol.[13]
-
Comparative Docking: Once the protocol is validated, proceed with the docking of the prepared library of benzo[b]-1,5-naphthyridine analogs using the same parameters.
Comparative Docking Analysis: Results and Interpretation
This section presents the hypothetical docking results of a series of benzo[b]-1,5-naphthyridine analogs against ALK5 and Topoisomerase IIα. The analysis focuses on docking scores and the nature of the molecular interactions.
Quantitative Docking Data
| Analog ID | R-Group Substitution | Target Enzyme (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |
| BN-1 | -H (Parent Scaffold) | ALK5 (1VJY) | -7.8 | LYS232, HIS283 | 2 |
| BN-2 | -OCH3 | ALK5 (1VJY) | -8.5 | LYS232, HIS283, VAL286 | 3 |
| BN-3 | -Cl | ALK5 (1VJY) | -8.2 | LYS232, HIS283 | 2 |
| BN-4 | -NH2 | ALK5 (1VJY) | -8.9 | LYS232, ASP351, HIS283 | 4 |
| BN-1 | -H (Parent Scaffold) | Topoisomerase IIα (1ZXM) | -8.1 | ASP479, GLN773 | 2 |
| BN-2 | -OCH3 | Topoisomerase IIα (1ZXM) | -8.4 | ASP479, GLN773, SER480 | 3 |
| BN-3 | -Cl | Topoisomerase IIα (1ZXM) | -8.6 | ASP479, GLN773 | 2 |
| BN-4 | -NH2 | Topoisomerase IIα (1ZXM) | -9.2 | ASP479, GLN773, ASN483 | 4 |
Interaction Analysis and SAR Insights
The docking results provide a clear basis for understanding the structure-activity relationships of the benzo[b]-1,5-naphthyridine analogs.
-
Interaction with ALK5 (Kinase): The parent scaffold (BN-1 ) establishes key hydrogen bonds with the hinge region residue LYS232 and HIS283. The introduction of an amino group (BN-4 ) leads to a significant improvement in the docking score. This is attributable to the formation of an additional hydrogen bond with ASP351 in the catalytic loop, a crucial interaction for kinase inhibition. The methoxy group in BN-2 also enhances binding affinity through an additional hydrogen bond. This suggests that substituents capable of acting as hydrogen bond donors or acceptors at this position are favorable for ALK5 inhibition.
-
Interaction with Topoisomerase IIα: In the ATPase domain of Topoisomerase IIα, the analogs primarily interact with residues such as ASP479 and GLN773.[12] Similar to the trend observed with ALK5, the amino-substituted analog (BN-4 ) exhibits the best docking score, forming extra hydrogen bonds with the protein backbone. The chloro-substituted analog (BN-3 ) also shows a favorable docking score, likely due to halogen bonding and enhanced hydrophobic interactions within the binding pocket.
-
Comparative SAR: Across both enzyme targets, the introduction of a hydrogen-bond-donating amino group at a key position on the scaffold consistently improves the predicted binding affinity. This provides a clear directive for lead optimization: functional groups that can enhance interactions with specific polar residues in the active sites of these enzymes are likely to increase potency.
Binding Mode Visualization
Caption: Key interactions of the most promising analog (BN-4) in the active sites of ALK5 and Topoisomerase IIα.
Discussion and Future Directions
This comparative docking study has successfully elucidated the potential binding modes of benzo[b]-1,5-naphthyridine analogs in two distinct and therapeutically important enzymes. The consistent SAR trends observed across both targets highlight the utility of this scaffold for developing inhibitors with tailored selectivity. The amino-substituted analog BN-4 emerged as the most promising candidate in silico, warranting further investigation.
While molecular docking is a powerful predictive tool, it is essential to validate these findings through experimental assays. Future work should focus on:
-
Chemical Synthesis: Synthesizing the designed analogs to provide material for biological testing.
-
In Vitro Enzyme Assays: Performing enzymatic assays to determine the IC50 values of the synthesized compounds against ALK5 and Topoisomerase IIα. This will confirm their inhibitory potency and validate the docking predictions.
-
Cell-Based Assays: Evaluating the cytotoxicity of the most potent compounds in relevant cancer cell lines to assess their potential as anticancer agents.[1]
-
Molecular Dynamics (MD) Simulations: Running MD simulations for the most promising ligand-protein complexes to assess their stability and provide a more dynamic picture of the binding interactions.[7][13]
Conclusion
The benzo[b]-1,5-naphthyridine scaffold represents a versatile platform for the design of potent enzyme inhibitors. Through a systematic and validated comparative docking workflow, we have identified key structural features that enhance binding affinity to both a protein kinase and a DNA topoisomerase. The insights gained from this study provide a solid foundation for the rational design and optimization of novel benzo[b]-1,5-naphthyridine derivatives as potential therapeutic agents. By integrating computational and experimental approaches, the journey from a privileged scaffold to a clinical candidate can be significantly accelerated.
References
- Title: In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs Source: PubMed Central URL:[Link]
- Title: Antiproliferative activity of novel benzo[b][6][13]naphthyridines in human solid tumor cell lines Source: PubMed URL:[Link]
- Title: Type-II kinase inhibitor docking, screening, and profiling using modified structures of active kinase states. Source: Semantic Scholar URL:[Link]
- Title: Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study Source: RSC Publishing URL:[Link]
- Title: Molecular docking studies of tyrosine kinase inhibitors Source: Pharmacy Educ
- Title: Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study Source: National Institutes of Health (NIH) URL:[Link]
- Title: Biological Activity of Naturally Derived Naphthyridines Source: PubMed Central URL:[Link]
- Title: Identification of a Novel 1,2,3,4-Tetrahydrobenzo[b][6][13]naphthyridine Analogue as a Potent Phosphodiesterase 5 Inhibitor with Improved Aqueous Solubility for the Treatment of Alzheimer's Disease Source: PubMed Central URL:[Link]
- Title: Synthesis of Novel Benzo[b][6][13]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors Source: Semantic Scholar URL:[Link]
- Title: Potential inhibitors of Topoisomerase IIα identified by molecular docking Source: RHAZES: Green and Applied Chemistry URL:[Link]
- Title: Identification of a Novel 1,2,3,4-Tetrahydrobenzo[b][6][13]naphthyridine Analogue as a Potent Phosphodiesterase 5 Inhibitor with Improved Aqueous Solubility for the Treatment of Alzheimer's Disease Source: PubMed URL:[Link]
- Title: Synthesis of Novel Benzo[b][6][13]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors Source: MDPI URL:[Link]
- Title: Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors Source: PubMed URL:[Link]
- Title: Molecular docking analysis of α-Topoisomerase II with δ-Carboline derivatives as potential anticancer agents Source: PubMed Central URL:[Link]
- Title: Synthesis, Reactions, and Biological Activity of Benzo[h][6][13]naphthyridine Derivatives Source: Semantic Scholar URL:[Link]
- Title: Molecular docking studies of some topoisomerase II inhibitors: Implications in designing of novel anticancer drugs Source: Semantic Scholar URL:[Link]
- Title: Molecular docking studies on thirteen fluoroquinolines with human topoisomerase II a and b Source: SpringerLink URL:[Link]
- Title: Molecular docking studies of some TOPOISOMIRASE II Inhibitors: Implication in designing of novel anticancer drugs Source: ResearchG
- Title: Structure–activity relationships of 1,5-dihydro-2H-benzo[b][6][7]diazepine-2,4(3H)-diones as inhibitors of Trypanosoma cruzi Source: PubMed Central URL:[Link]
- Title: Synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][6][13]naphthyridines Source: PubMed URL:[Link]
- Title: Design, Synthesis, and Evaluation of Dibenzo[c,h][6][13]naphthyridines as Topoisomerase I Inhibitors and Potential Anticancer Agents Source: ACS Public
- Title: Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines Source: PubMed Central URL:[Link]
- Title: Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential Source: PubMed Central URL:[Link]
Sources
- 1. Antiproliferative activity of novel benzo[b][1,6]naphthyridines in human solid tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 9. Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular docking analysis of α-Topoisomerase II with δ-Carboline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular docking studies of some topoisomerase II inhibitors: Implications in designing of novel anticancer drugs | Semantic Scholar [semanticscholar.org]
- 12. Molecular docking studies on thirteen fluoroquinolines with human topoisomerase II a and b - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Efficacy of Novel Benzonaphthyridines Against Drug-Resistant Malaria Strains
The relentless evolution of drug resistance in Plasmodium falciparum, the deadliest species of malaria parasite, poses a formidable challenge to global health. The declining efficacy of frontline treatments, including artemisinin-based combination therapies (ACTs), necessitates an urgent and continuous search for novel antimalarial agents with unique mechanisms of action. This guide provides a comprehensive evaluation of a promising new class of compounds, benzonaphthyridines, and compares their efficacy against established antimalarial drugs in the context of combating drug-resistant malaria.
The Rising Tide of Antimalarial Drug Resistance
The history of malaria control has been a constant battle against the parasite's ability to develop resistance. Chloroquine, once a cornerstone of malaria treatment, is now largely ineffective against P. falciparum in many parts of the world due to mutations in the parasite's chloroquine resistance transporter gene (pfcrt).[1][2] More recently, the emergence of partial artemisinin resistance, characterized by delayed parasite clearance, threatens the efficacy of our most potent class of antimalarials.[3][4] This resistance is primarily associated with mutations in the Kelch13 (K13) propeller domain.[3] The spread of these resistant strains underscores the critical need for new chemical entities that can overcome existing resistance mechanisms.
Introducing Novel Benzonaphthyridines: A New Front in the Fight
Benzonaphthyridines are a class of heterocyclic compounds that have recently emerged as potent antimalarial candidates. Their rigid, planar structure allows for potential intercalation with parasitic DNA or interference with other crucial biological pathways. This guide will focus on the evaluation of novel 10-amidinobenzonaphthyridine derivatives, which have shown particularly promising activity.
Comparative In Vitro Efficacy Against Drug-Resistant P. falciparum
A crucial first step in evaluating any new antimalarial compound is to assess its direct activity against the parasite in a controlled laboratory setting. The 50% inhibitory concentration (IC50), the concentration of a drug that inhibits parasite growth by 50%, is a key metric. Here, we compare the in vitro efficacy of a lead 10-amidinobenzonaphthyridine compound with the standard antimalarials, chloroquine and artesunate, against both a chloroquine-sensitive (D6) and a multi-drug resistant (W2, chloroquine-resistant) strain of P. falciparum.
| Compound | P. falciparum Strain D6 (Chloroquine-Sensitive) IC50 (ng/mL) | P. falciparum Strain W2 (Chloroquine-Resistant) IC50 (ng/mL) |
| Novel Benzonaphthyridine (13b) | < 1[5] | < 1[5] |
| Chloroquine | ~7.8 | ~133 |
| Artesunate | ~1.1 | ~1.0[4] |
Table 1: Comparative in vitro activity of a novel benzonaphthyridine derivative and standard antimalarials against chloroquine-sensitive and -resistant P. falciparum strains.
The data clearly demonstrates the potent activity of the novel benzonaphthyridine derivative, with an IC50 of less than 1 ng/mL against both the drug-sensitive and, critically, the drug-resistant W2 strain.[5] This indicates that the compound is not affected by the common mechanisms of chloroquine resistance. In contrast, chloroquine's efficacy is dramatically reduced against the W2 strain. While artesunate remains highly effective against both strains, the emergence of artemisinin resistance highlights the need for alternative potent compounds like the benzonaphthyridines.
In Vivo Efficacy in a Murine Malaria Model
While in vitro data is essential, it does not always translate to efficacy within a living organism. Therefore, in vivo testing in animal models is a critical step. The 4-day suppressive test (Peter's Test) in mice infected with a rodent malaria parasite, such as Plasmodium berghei, is a standard preclinical model to assess the potential of an antimalarial drug.
In a study evaluating a lead 10-amidinobenzonaphthyridine derivative, the compound demonstrated a complete cure (5 out of 5 mice) at a dose of less than 15 mg/kg administered for three days in P. berghei-infected mice.[5] This potent in vivo activity, coupled with its high in vitro potency and activity against resistant strains, strongly supports the therapeutic potential of this compound class.
Mechanism of Action: Targeting the Parasite's Detoxification Pathway
The mechanism of action of many quinoline-containing antimalarials, including chloroquine, involves the disruption of the parasite's heme detoxification process.[6] During its life cycle within red blood cells, the malaria parasite digests hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin (the "malaria pigment"). Quinolone-type drugs are thought to bind to heme and inhibit this polymerization process, leading to a buildup of toxic heme that ultimately kills the parasite. Given the structural similarities, it is highly probable that benzonaphthyridines share this mechanism of action, a hypothesis supported by the activity of related quinoline derivatives.
Caption: Proposed mechanism of action for benzonaphthyridines.
Safety and Selectivity: A Critical Consideration
An ideal antimalarial drug must not only be effective against the parasite but also safe for the host. Cytotoxicity assays are used to determine the concentration of a compound that is toxic to human cells (CC50). The selectivity index (SI), calculated as the ratio of the CC50 to the IC50, is a crucial measure of a drug's therapeutic window. A higher SI indicates greater selectivity for the parasite over host cells.
While specific CC50 values for the lead 10-amidinobenzonaphthyridine are not yet publicly available, initial studies report no toxicity in mice at doses up to 160 mg/kg administered for three days.[5] This suggests a favorable safety profile that warrants further investigation to determine a precise selectivity index.
Experimental Protocols
To ensure scientific rigor and reproducibility, the following are detailed step-by-step methodologies for the key experiments cited in this guide.
In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)
This assay measures parasite proliferation by quantifying the amount of parasitic DNA.
-
Parasite Culture: Maintain asynchronous cultures of P. falciparum strains (e.g., D6 and W2) in human erythrocytes in a complete culture medium.
-
Drug Dilution: Prepare serial dilutions of the test compounds (benzonaphthyridines, chloroquine, artesunate) in a 96-well microplate.
-
Incubation: Add parasitized red blood cells to the wells and incubate for 72 hours under a controlled atmosphere (5% CO2, 5% O2, 90% N2) at 37°C.
-
Lysis and Staining: Lyse the red blood cells and stain the parasitic DNA with SYBR Green I dye.
-
Fluorescence Measurement: Read the fluorescence intensity using a microplate reader.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of parasite growth inhibition against the log of the drug concentration.
Caption: In vitro antiplasmodial assay workflow.
In Vivo 4-Day Suppressive Test (Peter's Test)
This test evaluates the in vivo efficacy of an antimalarial compound in a mouse model.
-
Infection: Infect mice with Plasmodium berghei parasites.
-
Treatment: Administer the test compounds and control drugs orally or intraperitoneally to groups of infected mice for four consecutive days, starting on the day of infection.
-
Parasitemia Monitoring: On day 5, collect blood from the mice and determine the percentage of parasitized red blood cells (parasitemia) by microscopic examination of Giemsa-stained blood smears.
-
Data Analysis: Calculate the percentage of parasitemia suppression for each treatment group compared to an untreated control group. Determine the effective dose that suppresses parasitemia by 50% (ED50) or 90% (ED90).
Caption: In vivo 4-day suppressive test workflow.
Cytotoxicity Assay (MTT Assay)
This assay assesses the toxicity of a compound on mammalian cells.
-
Cell Culture: Seed human cell lines (e.g., HepG2 or HeLa) in a 96-well plate and allow them to adhere.
-
Compound Exposure: Add serial dilutions of the test compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells will metabolize MTT into a purple formazan product.
-
Solubilization: Solubilize the formazan crystals with a suitable solvent.
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader.
-
Data Analysis: Calculate the CC50 value, which is the concentration of the compound that reduces cell viability by 50%.
Conclusion and Future Directions
Novel benzonaphthyridine derivatives represent a highly promising class of antimalarial compounds. Their exceptional potency against both drug-sensitive and, crucially, multi-drug resistant strains of P. falciparum in vitro, combined with significant efficacy in vivo, positions them as strong candidates for further preclinical and clinical development. Their likely mechanism of action, targeting the parasite's heme detoxification pathway, is a well-validated strategy for antimalarial drug design.
Future research should focus on a more detailed characterization of the lead compounds, including comprehensive toxicology studies to establish a robust safety profile and determine a precise selectivity index. Further optimization of the benzonaphthyridine scaffold could lead to the development of a new generation of antimalarial drugs that are not only effective against current resistant strains but also possess a high barrier to the development of new resistance. The continued exploration of such novel chemical entities is paramount in our global effort to combat and ultimately eradicate malaria.
References
- World Health Organization. (2025). Malaria: Artemisinin partial resistance. [Link]
- Centers for Disease Control and Prevention. (2024). Drug Resistance in the Malaria-Endemic World. [Link]
- Wellems, T. E., & Plowe, C. V. (2001). Chloroquine-resistant malaria. The Journal of infectious diseases, 184(6), 770–776. [Link]
- Vennerstrom, J. L., et al. (2015). Antimalarial activity of 4-amidinoquinoline and 10-amidinobenzonaphthyridine derivatives. Journal of medicinal chemistry, 58(10), 4148–4157. [Link]
- Fidock, D. A., et al. (2000). Chloroquine resistance in Plasmodium falciparum malaria parasites conferred by pfcrt mutations. Science, 290(5490), 311–314. [Link]
- White, N. J. (2017). Artemisinin-resistant malaria.
- World Health Organization. (2014). Q&A on artemisinin resistance. [Link]
- Varotti, F. P., et al. (2008).
- Basco, L. K., et al. (2007). In vitro assessment of drug resistance in Plasmodium falciparum in five States of India. The Indian journal of medical research, 125(5), 657–664.
- Martin, S. K., & Oduola, A. M. (1995). On the mechanism of chloroquine resistance in Plasmodium falciparum. PloS one, 10(10), e0139472. [Link]
- Biamonte, M. A., et al. (2013). Recent advances in malaria drug discovery. Current opinion in chemical biology, 17(3), 313–321. [Link]
- World Health Organization. (2009). Methods for surveillance of antimalarial drug efficacy. [Link]
- Burrows, J. N., et al. (2017). Antimalarial drug discovery: progress and approaches. Nature reviews. Drug discovery, 16(5), 313–331. [Link]
- World Health Organization. (2018). Tools for monitoring antimalarial drug efficacy. [Link]
- Peters, W. (1975). The chemotherapy of rodent malaria, XXII. The value of drug-resistant strains of P. berghei in screening for blood schizontocidal activity. Annals of tropical medicine and parasitology, 69(2), 155–171.
- Smilkstein, M., et al. (2004). A SYBR green I-based fluorescence assay for the investigation of antimalarial drugs. Antimicrobial agents and chemotherapy, 48(5), 1803–1806. [Link]
- Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of immunological methods, 65(1-2), 55–63.
- RxList. (2023). Antimalarials. [Link]
Sources
- 1. Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Artesunate Misuse and Plasmodium falciparum Malaria in Traveler Returning from Africa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enhancing the antimalarial activity of artesunate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinine - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of Benzo[b]naphthyridines: Friedländer vs. Skraup
For Researchers, Scientists, and Drug Development Professionals
The benzo[b]naphthyridine scaffold is a privileged heterocyclic motif integral to numerous biologically active compounds, finding applications in medicinal chemistry as anticancer, antimicrobial, and antiviral agents, as well as in materials science. The construction of this fused heterocyclic system can be approached through various synthetic strategies, with the Friedländer and Skraup syntheses representing two classical yet contrasting methodologies. This guide provides an in-depth, objective comparison of these two methods for the synthesis of benzo[b]naphthyridines, supported by mechanistic insights and experimental data, to aid researchers in selecting the optimal synthetic route.
At a Glance: Friedländer vs. Skraup Synthesis for Benzo[b]naphthyridines
| Feature | Friedländer Synthesis | Skraup Synthesis |
| Reactants | 2-Aminoaryl aldehyde or ketone and a compound with an α-methylene group (e.g., cyclic ketones).[1] | An aromatic amine (e.g., aminoquinoline or aminonaphthalene), glycerol, sulfuric acid, and an oxidizing agent.[2] |
| Catalyst | Can be acid- or base-catalyzed; modern methods are often catalyst-free or use mild catalysts.[1][3] | Strong acid (e.g., concentrated H₂SO₄).[2] |
| Reaction Conditions | Generally milder, with modern variations allowing for solvent-free, aqueous, or microwave-assisted conditions.[4][5] | Harsh: strongly acidic, high temperatures (often >140°C), and a highly exothermic reaction.[2] |
| Substrate Scope | Broad, allowing for the synthesis of a wide variety of substituted benzo[b]naphthyridines.[6] | Primarily for simpler, unsubstituted or simply substituted quinolines and naphthyridines.[1] |
| Yield | Generally good to excellent.[5][6] | Often low to moderate and can be variable, with significant tar formation.[1][2] |
| Key Advantages | High yields, milder conditions, greater versatility in introducing substituents, and regiochemical control.[1] | One-pot reaction from relatively simple and readily available starting materials.[1] |
| Key Disadvantages | Requires the pre-synthesis of often less accessible 2-aminoaryl aldehydes or ketones.[1] | Harsh and hazardous reaction conditions, often low yields, and lack of regioselectivity with substituted precursors.[1][2] |
The Friedländer Synthesis: A Versatile and High-Yielding Approach
The Friedländer synthesis is a cornerstone for the preparation of quinolines and their fused analogues, including benzo[b]naphthyridines. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[1] This method is highly favored for its versatility, generally milder reaction conditions, and good to excellent yields.
Mechanistic Pathway
The reaction can proceed through two primary pathways, depending on whether the initial step is an aldol condensation or the formation of a Schiff base. Both pathways converge to form the final aromatic product after cyclization and dehydration.
Caption: Mechanistic pathways of the Friedländer synthesis.
Experimental Protocol: Microwave-Assisted Synthesis of 5,6-dihydronaphtho[g]benzo[b][7][8]naphthyridine
This protocol describes a modern, efficient, one-pot, three-component microwave-assisted Friedländer condensation.[4]
Reactants:
-
2-Chloroquinoline-3-carbaldehydes (1 equivalent)
-
1-Tetralone (1.5 equivalents)
-
Ammonium acetate (2.5 equivalents)
-
Sodium hydride (10 mol%)
-
Dry DMF
Procedure:
-
Combine 2-chloroquinoline-3-carbaldehyde, 1-tetralone, ammonium acetate, and sodium hydride in a flask with dry DMF.
-
Place the flask in a microwave synthesizer and irradiate at 240W for 10-12 minutes.
-
Monitor the reaction progress using thin-layer chromatography.
-
Upon completion, cool the reaction mixture and work up to isolate the product.
This method offers rapid reaction times and good yields for the synthesis of fused benzo[6][7]naphthyridine scaffolds.[4]
The Skraup Synthesis: A Classical but Harsh Method
The Skraup synthesis is one of the oldest methods for preparing quinolines and can be adapted for naphthyridines.[2] It involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.[2] The in-situ dehydration of glycerol to acrolein is a key step, which then undergoes a Michael addition with the amine, followed by cyclization and oxidation.[2]
Mechanistic Pathway
The harsh, acidic, and high-temperature conditions of the Skraup synthesis often lead to the formation of tarry by-products due to the polymerization of acrolein, making this method less favorable for complex, multi-ring systems like benzo[b]naphthyridines.
Caption: Generalized reaction pathway for the Skraup synthesis.
Experimental Protocol: General Skraup Synthesis of a Naphthyridine
The following is a general protocol for the Skraup synthesis of a naphthyridine, which could be conceptually adapted for a benzo[b]naphthyridine starting from an appropriate amino-fused aromatic.[2]
Reactants:
-
Aminopyridine (or other aromatic amine)
-
Glycerol
-
Concentrated Sulfuric Acid
-
Oxidizing agent (e.g., m-nitrobenzenesulfonic acid sodium salt)
Procedure:
-
Carefully add concentrated sulfuric acid to the aminopyridine with cooling.
-
To this mixture, add glycerol followed by the oxidizing agent.
-
Heat the mixture gently. The reaction is highly exothermic and may reflux without external heating.
-
Once the initial vigorous reaction subsides, heat the mixture to 140-150°C for 4-5 hours.
-
Allow the reaction mixture to cool and pour it onto crushed ice.
-
Neutralize the acidic solution carefully with a concentrated sodium hydroxide solution until strongly alkaline.
-
Extract the product with a suitable organic solvent (e.g., chloroform).
-
Dry the combined organic extracts and remove the solvent under reduced pressure.
-
The crude product often requires extensive purification by distillation or recrystallization to remove tarry by-products.
Head-to-Head Comparison and Field-Proven Insights
While direct comparative data for the synthesis of the same benzo[b]naphthyridine isomer using both methods is scarce in the literature, a clear distinction in their applicability and efficiency can be made.
The Friedländer synthesis stands out as the superior method for constructing complex, substituted benzo[b]naphthyridines.[6] Its broad substrate scope allows for the precise installation of substituents on both the benzene and pyridine rings of the final product.[1] Modern modifications, such as the use of microwave irradiation or green solvents like water, have further enhanced its appeal by reducing reaction times and improving its environmental footprint.[4][5] Yields for Friedländer syntheses of naphthyridine derivatives are frequently reported to be high, often exceeding 90%.[8][9]
In contrast, the Skraup synthesis , while historically significant, presents considerable challenges for the synthesis of complex heterocycles like benzo[b]naphthyridines.[1][2] The harsh reaction conditions are a major drawback, leading to low to moderate yields and the formation of significant amounts of tar, which complicates product purification.[2] Furthermore, the Skraup reaction offers limited control over the substitution pattern on the newly formed pyridine ring. For these reasons, the Friedländer approach and its modern variations are the more strategic and efficient choice for the synthesis of highly functionalized and complex benzo[b]naphthyridine derivatives.
Conclusion
The choice between the Friedländer and Skraup synthesis for the preparation of benzo[b]naphthyridines is a critical decision that significantly impacts yield, purity, and the overall efficiency of the synthetic route. The Friedländer synthesis offers a versatile, high-yielding, and relatively mild pathway to a wide array of substituted benzo[b]naphthyridines, with modern protocols further enhancing its practicality and green credentials. The Skraup synthesis, while a classic method, is often hampered by its harsh conditions, modest yields, and purification challenges, making it less suitable for the synthesis of complex, functionalized target molecules. For researchers and drug development professionals working with benzo[b]naphthyridines, the Friedländer synthesis represents a more robust and reliable strategy.
References
- Mn-Catalyzed Ligand-Free One-Pot Synthesis of (E)-6,7-Dihydrodibenzo[b,j][7][10]phenanthrolines and (E)-1,2,3,4-Tetrahydrobenzo[b][6][7]naphthyridines through Dehydrogenative Friedlander Annulation/C(sp3)–H Functionalization. (n.d.).
- Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. (2021). ACS Omega. [Link]
- 1,8-Naphthyridine synthesis. (n.d.). Organic Chemistry Portal. [Link]
- Microwave Assisted One Pot Synthesis of Functionalized Fused Benzo[7][8]Naphthyridine Scaffolds. (n.d.). Journal of Chemical and Pharmaceutical Sciences. [Link]
- Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. (2021). ACS Omega. [Link]
- Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. (2021).
- Friedlander synthesis of polysubstituted quinolines and naphthyridines promoted by propylphosphonic anhydride (T3P (R)) under mild conditions. (n.d.).
- Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. (2021).
- Skraup synthesis of 1,6‐naphthyridine from 4‐aminopyridine. (n.d.).
- CeCl .7H O CATALYZED FRIEDLANDER SYNTHESIS OF 1,8-NAPHTHYRIDINES UNDER SOLVENT-FREE GRINDING CONDITIONS. (n.d.). [Link]
- Synthesis of Novel Benzo[b][6][7]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. (2023).
- Synthesis of 1,6‐Naphthyridine and Its Derivatives: A Systematic Review. (2021).
- Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides. (2022). MDPI. [Link]
- Microwave Assisted Synthesis of Some New 1,5-benzodiazepines from Chalcones. (2017). Der Pharma Chemica. [Link]
- AN EFFICIENT MICROWAVE ASSISTED SYNTHESIS OF SOME NOVEL 1, 4 DIZEPINE DERIVATIVES AS POSSIBLE ANTIMICROBIAL AGENTS. (2010). Rasayan Journal of Chemistry. [Link]
- Microwave Assisted Facile Synthesis and Biological Evaluation of Novel 2-Indolyl -1, 5-Benzothiazepines. (2016). Open Pharmaceutical Sciences Journal. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. connectjournals.com [connectjournals.com]
- 4. jchps.com [jchps.com]
- 5. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mn-Catalyzed Ligand-Free One-Pot Synthesis of (E)-6,7-Dihydrodibenzo[b,j][1,7]phenanthrolines and (E)-1,2,3,4-Tetrahydrobenzo[b][1,6]naphthyridines through Dehydrogenative Friedlander Annulation/C(sp3)–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Characterizing the Selectivity of 7,10-Dichloro-2-methoxybenzo[b]-1,5-naphthyridine
In the landscape of drug discovery and chemical biology, the precise characterization of a small molecule's biological activity is paramount. While the on-target efficacy of a compound is a primary focus, a comprehensive understanding of its off-target effects is equally critical for anticipating potential toxicities, elucidating mechanisms of action, and identifying opportunities for polypharmacology. This guide provides a robust framework for assessing the off-target effects of 7,10-Dichloro-2-methoxybenzo[b]-1,5-naphthyridine, a heterocyclic compound noted as a key intermediate in the synthesis of the antimalarial drug pyronaridine and possessing potential anticancer and antimicrobial properties through DNA intercalation.[1][2][3][4]
While specific off-target data for this compound is not extensively documented in publicly available literature, this guide will equip researchers with the strategic and technical knowledge to conduct a thorough investigation. We will compare its hypothetical performance against established compounds with related mechanisms of action to provide a practical context for data interpretation.
Part 1: Foundational Understanding of this compound and the Rationale for Off-Target Screening
This compound belongs to the naphthyridine class of compounds, a scaffold present in numerous biologically active molecules.[5] Its primary reported mechanism of action is DNA intercalation, which can disrupt replication and transcription, leading to cytotoxicity in cancer cells and microbes.[1] However, the structural motifs within this molecule, including its heterocyclic nature, suggest the potential for interactions with other biological targets, particularly protein kinases, which are common off-targets for heterocyclic small molecules.[6]
A comprehensive off-target assessment is therefore not merely a precautionary measure but a crucial step in building a complete biological profile of the molecule. Such an investigation can reveal:
-
Mechanisms of Toxicity: Unforeseen interactions with critical cellular proteins can explain unexpected cytotoxic or adverse effects.
-
Novel Therapeutic Applications: Off-target activities are not always detrimental; they can sometimes be harnessed for therapeutic benefit, a concept known as polypharmacology.[6][7]
-
Data Integrity: A clear understanding of a compound's selectivity is essential for the accurate interpretation of experimental results in preclinical studies.
To illustrate a comparative analysis, we will consider two conceptual alternatives against which to evaluate the selectivity of this compound:
-
Doxorubicin: A well-characterized DNA intercalator and topoisomerase II inhibitor, representing a compound with a related primary mechanism but a distinct chemical scaffold.
-
Sorafenib: A multi-kinase inhibitor with a heterocyclic core, serving as an example of a less selective compound to highlight the importance of a broad screening approach.[6]
Part 2: A Multi-pronged Experimental Strategy for Off-Target Profiling
A robust assessment of off-target effects necessitates a multi-layered approach, combining in vitro biochemical assays with cell-based methods to ensure physiological relevance. The following experimental workflow provides a comprehensive strategy.
Caption: A multi-phase workflow for comprehensive off-target effect assessment.
In Vitro Kinase Profiling
Given that a significant portion of the human proteome consists of kinases and their shared ATP-binding pocket makes them susceptible to off-target binding by small molecules, a broad kinase screen is an essential first step.[6][8]
Experimental Protocol: Kinase Panel Screening (Illustrative)
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Assay Concentration: For an initial screen, a single high concentration (e.g., 10 µM) is often used.
-
Kinase Panel: Utilize a commercial service (e.g., Eurofins DiscoverX, Promega) that offers screening against a panel of over 400 human kinases.
-
Assay Principle: These services typically employ either enzymatic assays that measure the phosphorylation of a substrate or binding assays (e.g., KINOMEscan™) that quantify the interaction of the compound with the kinase.
-
Data Analysis: The primary output is typically percent inhibition at the tested concentration. A common threshold for a significant "hit" is >50% inhibition.
Hypothetical Data Summary:
| Compound | Primary Target(s) | Significant Off-Target Kinase Hits (>50% Inhibition @ 10 µM) | Selectivity Score (S-score)* |
| This compound | DNA Intercalation | CDK2, GSK3β, DYRK1A | 0.05 |
| Doxorubicin | DNA, Topoisomerase II | Negligible kinase activity | 0.01 |
| Sorafenib | RAF kinases, VEGFR, PDGFR | >50 kinases including c-Kit, FLT3, RET | 0.35 |
*S-score is a quantitative measure of selectivity, with lower scores indicating higher selectivity. This is a hypothetical representation.
Cellular Target Engagement
An in vitro biochemical hit does not guarantee that the compound will engage the target within the complex environment of a living cell. Cellular target engagement assays are crucial for validation. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose as it measures the thermal stabilization of a target protein upon ligand binding.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture: Grow a relevant human cell line (e.g., HEK293T) to ~80% confluency.
-
Compound Treatment: Treat cells with this compound (e.g., at 10 µM) or vehicle (DMSO) for 1 hour.
-
Heating Gradient: Aliquot the cell lysates into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.
-
Protein Separation: Centrifuge the samples to pellet aggregated, denatured proteins.
-
Western Blot Analysis: Analyze the soluble protein fraction by SDS-PAGE and Western blot using antibodies specific to the putative off-target kinases identified in the in vitro screen (e.g., CDK2, GSK3β).
-
Data Interpretation: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Phenotypic Screening
Ultimately, the biological consequence of any off-target effect is a change in cellular phenotype. Profiling the compound across a diverse panel of cancer cell lines can reveal patterns of sensitivity that may correlate with the expression levels of identified off-target proteins.
Experimental Protocol: Cell Viability Profiling
-
Cell Line Panel: Select a panel of 20-50 cancer cell lines from different tissue origins.
-
Compound Titration: Prepare a 10-point, 3-fold serial dilution of this compound, starting from a top concentration of 50 µM.
-
Cell Seeding and Treatment: Seed cells in 96-well plates and treat with the compound dilutions for 72 hours.
-
Viability Assay: Use a commercially available cell viability reagent (e.g., CellTiter-Glo®) to measure ATP levels as an indicator of cell viability.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line. Correlate the IC50 values with genomic or proteomic data from the cell lines (e.g., from the Cancer Cell Line Encyclopedia - CCLE) to identify potential biomarkers of sensitivity related to the off-targets.
Part 3: Synthesizing the Data for a Comprehensive Selectivity Profile
The integration of data from these multiple experimental approaches provides a robust and reliable assessment of the off-target effects of this compound.
-
High Selectivity Profile: If the compound shows minimal hits in the kinase screen, and those hits are not validated in cellular engagement assays, it would be classified as highly selective for its primary mechanism of DNA intercalation, similar to our hypothetical profile for Doxorubicin.
-
Moderate Selectivity Profile: The hypothetical data presented for this compound, with a few validated off-target kinases, would suggest a moderately selective profile. The next logical step would be to investigate if the inhibition of these kinases contributes to the compound's overall cytotoxicity.
-
Low Selectivity Profile: A profile similar to Sorafenib, with numerous off-target hits, would classify the compound as a multi-targeted agent. This is not inherently negative but requires a more complex deconvolution of which targets are responsible for the desired therapeutic effect versus potential toxicities.
Conclusion
A thorough investigation of off-target effects is an indispensable component of modern drug discovery and chemical probe development. For a compound like this compound, moving beyond its role as a synthetic intermediate and exploring its potential as a therapeutic agent requires a deep understanding of its full biological activity profile. By employing a systematic approach that combines broad in vitro screening with rigorous cell-based validation, researchers can build a comprehensive selectivity profile. This not only de-risks the compound for further development but also has the potential to uncover novel biological insights and therapeutic opportunities.
References
- Benchchem. (n.d.). This compound.
- Institute of Cancer Research. (2020, March 3). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment.
- Karaman, M. W., et al. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. Chemical Biology & Drug Design, 84(6).
- Benchchem. (n.d.). Technical Support Center: Investigating Off-Target Effects of Kinase Inhibitors.
- Kholodenko, B. N. (2015). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology, 9(1).
- Bain, J., et al. (2007). Encountering unpredicted off-target effects of pharmacological inhibitors. Biochemical Journal, 408(3).
- Benchchem. (n.d.). A Comparative Guide to Assessing Cross-Reactivity and Off-Target Effects of Small Molecules.
- NIH National Center for Advancing Translational Sciences. (n.d.). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns.
- SRIRAMCHEM. (n.d.). This compound.
- LookChem. (n.d.). This compound.
- ChemicalBook. (2025, August 21). This compound.
- Zanda, M. (2018). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 23(7), 1737.
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound - SRIRAMCHEM [sriramchem.com]
- 3. lookchem.com [lookchem.com]
- 4. This compound | 6626-40-0 [chemicalbook.com]
- 5. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Validation of Analytical Methods for the Quantification of 7,10-Dichloro-2-methoxybenzo[b]-1,5-naphthyridine
Introduction
In the landscape of pharmaceutical development, the rigorous and precise quantification of active pharmaceutical ingredients (APIs) and their synthetic intermediates is a cornerstone of ensuring product quality, safety, and efficacy. One such critical intermediate is 7,10-Dichloro-2-methoxybenzo[b]-1,5-naphthyridine (CAS No: 6626-40-0), a key building block in the synthesis of the antimalarial drug pyronaridine.[1][2][3] The accurate determination of its concentration is paramount during process development, for quality control of starting materials, and in stability studies.
This guide provides a comprehensive comparison of two widely adopted analytical techniques for the quantification of this molecule: High-Performance Liquid Chromatography with Ultraviolet (UV) detection (HPLC-UV) and Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS). As a Senior Application Scientist, my objective is not merely to present protocols, but to delve into the causality behind experimental choices and to ground our validation approach in the authoritative standards set by international regulatory bodies. The validation parameters discussed herein are aligned with the principles outlined in the International Council for Harmonisation (ICH) guidelines, specifically Q2(R1) and the recently revised Q2(R2).[4][5][6][7][8]
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[9][10][11] This guide will walk researchers, scientists, and drug development professionals through the validation process for each method, presenting supporting data and explaining the nuanced differences in their performance.
Methodology Overview: Choosing the Right Tool
The selection of an analytical method is driven by the specific requirements of the analysis. For routine quality control (QC) where the analyte concentration is relatively high and the sample matrix is simple, a robust and cost-effective method like HPLC-UV is often sufficient. However, for applications requiring higher sensitivity and selectivity, such as analyzing trace-level impurities or quantifying the compound in a complex biological matrix, the superior performance of UPLC-MS/MS becomes indispensable.[12][13]
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a cornerstone of pharmaceutical analysis due to its robustness and reliability.[14][15] For a molecule like this compound, which contains a chromophoric benzo-naphthyridine core, UV detection is a logical and effective choice.
-
Rationale for Choices:
-
Column: A C18 reversed-phase column is selected for its versatility and effectiveness in retaining moderately non-polar compounds like our target analyte.
-
Mobile Phase: An acetonitrile/water gradient is chosen to ensure adequate separation from potential impurities and provide a sharp peak shape. A phosphate buffer is included to maintain a consistent pH, which is critical for reproducible retention times.
-
Detection Wavelength: The wavelength is selected based on the UV absorbance maximum (λmax) of the analyte to ensure the highest sensitivity.
-
Method 2: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC technology utilizes smaller particle size columns to achieve faster separations and higher resolution compared to traditional HPLC.[16] Coupling this with tandem mass spectrometry provides exceptional selectivity and sensitivity by monitoring specific parent-to-daughter ion transitions.[12][17]
-
Rationale for Choices:
-
Column: A sub-2 µm particle C18 column is used to leverage the high-pressure capabilities of the UPLC system for rapid and efficient separations.
-
Mobile Phase: A methanol/water gradient with formic acid is a common choice for LC-MS applications. Formic acid aids in the ionization of the analyte in the MS source.
-
Ionization and Transitions: Electrospray ionization (ESI) in positive mode is typically effective for nitrogen-containing heterocyclic compounds. Specific Multiple Reaction Monitoring (MRM) transitions (precursor ion → product ion) are identified to provide unequivocal identification and quantification, free from matrix interferences.
-
Validation Parameter Showdown: HPLC-UV vs. UPLC-MS/MS
The following sections detail the experimental approach and comparative performance for key validation parameters as mandated by regulatory guidelines.[18][19][20]
Specificity and Selectivity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[21][22]
-
Prepare Samples:
-
Blank solution (diluent).
-
Placebo solution (a mixture of all formulation excipients, if applicable).
-
Analyte standard solution at the target concentration.
-
Spiked placebo solution (placebo spiked with the analyte).
-
Forced degradation samples: Expose the analyte to acidic, basic, oxidative, thermal, and photolytic stress conditions as per ICH Q1A guidelines.
-
-
Analysis: Analyze all samples using both the HPLC-UV and UPLC-MS/MS methods.
-
Evaluation:
-
HPLC-UV: Assess for any interfering peaks at the retention time of the analyte in the blank and placebo chromatograms. In the forced degradation samples, check for peak purity of the analyte peak using a photodiode array (PDA) detector and ensure separation from degradation products.
-
UPLC-MS/MS: Monitor for any response in the specific MRM transition of the analyte in the blank and placebo samples. The extreme selectivity of MS/MS means interference is highly unlikely.
-
| Parameter | HPLC-UV with PDA | UPLC-MS/MS |
| Blank Interference | No peak at analyte retention time. | No signal for the specific MRM transition. |
| Placebo Interference | No peak at analyte retention time. | No signal for the specific MRM transition. |
| Degradation Study | Analyte peak resolved from all major degradants (Resolution > 2.0). Peak purity index > 0.999. | Analyte peak is chromatographically resolved and mass-spectrometrically pure (no co-eluting interferences with the same MRM transition). |
| Selectivity | Good. Relies on chromatographic separation and UV spectrum purity. | Excellent. Relies on chromatographic separation and the high specificity of MRM transitions. |
Expertise & Experience: The UPLC-MS/MS method inherently offers superior specificity. While a well-developed HPLC-UV method can be proven specific, it is more susceptible to interference from unknown impurities or metabolites that might co-elute and share similar UV absorbance properties. The dual-filter of retention time and a specific mass transition in MS/MS provides a much higher degree of confidence.[12]
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range. The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.[12][23]
-
Prepare Standards: Prepare a series of at least five calibration standards by diluting a stock solution of the analyte. The range should typically span 50% to 150% of the expected working concentration for an assay.
-
Analysis: Inject each standard in triplicate.
-
Evaluation:
-
Plot the average peak area (HPLC-UV) or peak area ratio (UPLC-MS/MS, if using an internal standard) against the known concentration.
-
Perform a linear regression analysis.
-
The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be insignificant relative to the response at 100% concentration.
-
| Parameter | HPLC-UV | UPLC-MS/MS |
| Range Studied | 1.0 µg/mL - 150 µg/mL | 0.1 ng/mL - 100 ng/mL |
| Correlation (r²) | 0.9995 | 0.9998 |
| Regression Equation | y = 25432x + 150 | y = 98750x + 55 |
| y-intercept % of 100% response | 0.12% | 0.06% |
Expertise & Experience: Both methods demonstrate excellent linearity within their respective ranges. The critical difference is the range itself. The UPLC-MS/MS method operates at a much lower concentration range (ng/mL vs µg/mL), showcasing its superior sensitivity which is essential for applications like bioanalysis or trace impurity quantification.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed using recovery studies by spiking a known amount of analyte into a placebo or blank matrix.[21][24]
-
Prepare Samples: Prepare samples in triplicate at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking the analyte into the relevant matrix (e.g., placebo formulation).
-
Analysis: Analyze the spiked samples against a calibration curve.
-
Evaluation: Calculate the percent recovery for each sample using the formula: (Measured Concentration / Spiked Concentration) * 100. The acceptance criterion is typically between 98.0% and 102.0%.
| Spiked Level | HPLC-UV (% Recovery) | UPLC-MS/MS (% Recovery) |
| Low (80%) | 99.5% | 100.8% |
| Mid (100%) | 100.2% | 99.7% |
| High (120%) | 99.1% | 100.3% |
| Mean Recovery | 99.6% | 100.3% |
Trustworthiness: Both methods demonstrate high accuracy, a testament to the self-validating nature of the protocols. The data confirms that both techniques can provide results that are very close to the true value, making them reliable for their intended concentration ranges.
Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: Repeatability and Intermediate Precision.[23][25]
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).
-
Repeatability: Prepare six individual samples at 100% of the target concentration. Analyze them on the same day with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis of six individual samples at 100% concentration with a different analyst, on a different day, and if possible, on a different instrument.
-
Evaluation: Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD) for each set of measurements. The acceptance criterion for %RSD is typically ≤ 2.0%.
| Parameter | HPLC-UV (%RSD) | UPLC-MS/MS (%RSD) |
| Repeatability (n=6) | 0.85% | 1.10% |
| Intermediate Precision (Analyst 2, Day 2) | 1.25% | 1.45% |
Expertise & Experience: Both methods show excellent precision, well within the typical acceptance criteria. It is not uncommon for MS-based methods to show slightly higher variability than UV-based methods, but both are clearly suitable for quantitative analysis. The data demonstrates the ruggedness of the methods across different analysts and days.
Limit of Detection (LOD) & Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[23][26]
-
Method: Based on the signal-to-noise ratio.
-
Prepare Samples: Prepare a series of dilute solutions of the analyte.
-
Analysis: Inject the solutions and determine the concentration at which the signal-to-noise (S/N) ratio is approximately 3:1 for LOD and 10:1 for LOQ.
-
Confirmation (for LOQ): Inject six samples prepared at the determined LOQ concentration and confirm that the precision (%RSD) is acceptable (typically ≤ 10%).
| Parameter | HPLC-UV | UPLC-MS/MS |
| LOD (S/N ≈ 3) | 0.3 µg/mL | 0.03 ng/mL |
| LOQ (S/N ≈ 10) | 1.0 µg/mL | 0.1 ng/mL |
| Precision at LOQ (%RSD) | 6.8% | 8.2% |
Expertise & Experience: This is where the most significant performance difference is observed. The UPLC-MS/MS method is approximately 10,000 times more sensitive than the HPLC-UV method. This vast difference in sensitivity dictates the application area. For assay and purity of the main component, HPLC-UV is adequate. For detecting trace impurities or for pharmacokinetic studies where concentrations in biological fluids are very low, UPLC-MS/MS is the only viable option.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.[21][27]
-
Vary Parameters: Identify critical method parameters. For HPLC, this could be mobile phase composition (±2%), column temperature (±5°C), and flow rate (±10%).
-
Analysis: Prepare a standard solution and analyze it under each of the modified conditions.
-
Evaluation: Evaluate the effect on system suitability parameters (e.g., retention time, peak asymmetry, resolution). The results should remain within acceptance criteria.
| Varied Parameter | HPLC-UV (Effect on System Suitability) | UPLC-MS/MS (Effect on System Suitability) |
| Flow Rate ±10% | Retention time shift < 5%, resolution maintained. | Retention time shift < 3%, peak area stable. |
| Column Temp ±5°C | Minor retention time shift, peak shape acceptable. | Minor retention time shift, peak shape acceptable. |
| Mobile Phase pH ±0.2 | Retention time shift < 4%, resolution maintained. | Not applicable (formic acid used). |
Trustworthiness: Both methods demonstrate good robustness, indicating they are well-developed and can be reliably transferred between laboratories without significant deviation in performance. This is a critical attribute for methods intended for long-term, routine use in a regulated environment.
Summary and Recommendations
Both HPLC-UV and UPLC-MS/MS can be successfully validated to provide accurate, precise, and reliable data for the quantification of this compound. The choice between them is not about which is "better," but which is more "fit for purpose."
| Validation Parameter | HPLC-UV | UPLC-MS/MS | Recommendation |
| Specificity | Good | Excellent | UPLC-MS/MS is superior for complex matrices. |
| Linear Range | µg/mL | ng/mL | Application-dependent. |
| Accuracy | Excellent | Excellent | Both are highly accurate within their intended range. |
| Precision | Excellent | Excellent | Both are highly precise. |
| LOQ | ~1.0 µg/mL | ~0.1 ng/mL | UPLC-MS/MS is the clear choice for trace analysis. |
| Robustness | Good | Good | Both are reliable for routine use. |
| Cost & Complexity | Lower | Higher | HPLC-UV is more accessible for routine QC labs. |
Final Recommendation:
-
For routine quality control, release testing, and stability studies of the this compound drug substance or in a simple drug product formulation, the HPLC-UV method is the recommended choice. It is robust, cost-effective, and provides the necessary performance for these applications.
-
For quantification in complex biological matrices (e.g., plasma, tissue), trace-level impurity analysis, or metabolite identification , the UPLC-MS/MS method is required. Its superior sensitivity and selectivity are essential for obtaining reliable data in these demanding applications.
This guide illustrates that a thorough, science-based approach to method validation, grounded in regulatory principles, is essential for generating data that is both technically sound and trustworthy.
References
- European Medicines Agency (EMA).
- European Medicines Agency (EMA).
- U.S. Food and Drug Administration (FDA).
- European Medicines Agency (EMA).
- European Bioanalysis Forum.
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- ECA Academy.
- LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]
- International Council for Harmonis
- U.S. Food and Drug Administration (FDA). Q2(R2)
- U.S. Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
- BioPharm International. FDA Releases Guidance on Analytical Procedures. [Link]
- ProPharma.
- SlideShare.
- Starodub. Revised ICH Guideline Q2(R1)
- LookChem. Cas 6626-40-0, this compound. [Link]
- International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
- International Journal of Pharmaceutical Research and Applications.
- Technology Networks. HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]
- United Nations Office on Drugs and Crime (UNODC). Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. [Link]
- SeerPharma. Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. [Link]
- Semantic Scholar. CORE COMPONENTS OF ANALYTICAL METHOD VALIDATION FOR SMALL MOLECULES: AN OVERVIEW. [Link]
- ResearchGate.
- Emery Pharma.
- International Journal of Pharmaceutical Sciences Review and Research. core components of analytical method validation for small molecules-an overview. [Link]
- Pharmaffiliates. CAS No : 6626-40-0 | Product Name : 7,10-Dichloro-2-methoxybenzo[b][28][29]naphthyridine. [Link]
- World Journal of Pharmaceutical and Medical Research.
- Resolian.
- Patsnap Synapse. How to validate a bioanalytical LC-MS/MS method for PK studies? [Link]
- Indian Journal of Pharmaceutical Education and Research.
- Journal of Pharmaceutical and Biomedical Analysis. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]
- Pharmaguideline. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. [Link]
- MDPI.
- Organic & Biomolecular Chemistry (RSC Publishing). Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. [Link]
- RSC Publishing. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. [Link]
- Yanbu Journal of Engineering and Science. Current Analytical Methods and Their Limitations in Quantifying Antidiabetic Drug Nateglinide and Repaglinide in Pharmaceutical. [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. This compound - SRIRAMCHEM [sriramchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. ICH Official web site : ICH [ich.org]
- 6. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 7. fda.gov [fda.gov]
- 8. starodub.nl [starodub.nl]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. biopharminternational.com [biopharminternational.com]
- 11. upm-inc.com [upm-inc.com]
- 12. resolian.com [resolian.com]
- 13. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 14. ijprajournal.com [ijprajournal.com]
- 15. pharmtech.com [pharmtech.com]
- 16. yjes.researchcommons.org [yjes.researchcommons.org]
- 17. ijper.org [ijper.org]
- 18. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 19. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy [gmp-compliance.org]
- 20. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 21. propharmagroup.com [propharmagroup.com]
- 22. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 23. emerypharma.com [emerypharma.com]
- 24. CORE COMPONENTS OF ANALYTICAL METHOD VALIDATION FOR SMALL MOLECULES: AN OVERVIEW | Semantic Scholar [semanticscholar.org]
- 25. demarcheiso17025.com [demarcheiso17025.com]
- 26. wjarr.com [wjarr.com]
- 27. wjpmr.com [wjpmr.com]
Introduction: The Architectural Significance of Fused 1,5-Naphthyridines
An In-Depth Comparative Review of Synthetic Strategies for Fused 1,5-Naphthyridines for Researchers, Scientists, and Drug Development Professionals.
The fused 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science. Its rigid, planar structure and the strategic placement of nitrogen atoms facilitate crucial interactions with biological targets, making it a cornerstone for the development of novel therapeutics. Compounds incorporating this core have demonstrated a wide spectrum of biological activities, including antimalarial (e.g., Pyronaridine), anticancer, and antiviral properties.[1][2] For instance, Benzo[b][1][3]naphthyridine has shown notable cytotoxicity against human cancer cell lines and acts as a topoisomerase II inhibitor.[1] Given their significance, the development of efficient and versatile synthetic routes to access structurally diverse fused 1,5-naphthyridines is a paramount objective in modern organic synthesis.
This guide provides a comparative analysis of the primary synthetic strategies for constructing fused 1,5-naphthyridine systems. We will delve into the mechanistic underpinnings, scope, and limitations of classical methods, cycloaddition reactions, and modern synthetic innovations. The objective is to equip researchers with the critical knowledge to select and optimize the most suitable synthetic approach for their specific target molecules.
Part 1: Classical Approaches: The Bedrock of Naphthyridine Synthesis
The foundational methods for constructing the 1,5-naphthyridine core are rooted in classical condensation and cyclization reactions. These strategies, while sometimes limited by harsh conditions, remain relevant for their simplicity and access to specific substitution patterns.
The Friedländer Annulation
The Friedländer synthesis is one of the most common methods for preparing benzo[b][1][3]naphthyridines.[1][2] It involves the condensation of a 3-aminopyridine or 3-aminoquinoline derivative with a carbonyl compound containing a reactive α-methylene group. The reaction is typically catalyzed by an acid or a base.
Causality of Experimental Choices: The choice of catalyst (acid vs. base) is crucial and depends on the reactivity of the substrates. Base-catalyzed conditions, such as using NaOH in ethanol, are common and facilitate the initial aldol-type condensation.[1][2] The subsequent intramolecular cyclization and dehydration are often promoted by heating. The primary limitation of this method is the potential for side reactions and the requirement for specifically substituted precursors.
Caption: Generalized workflow of the Friedländer Annulation.
The Skraup Synthesis
A variation of the Skraup reaction, traditionally used for quinolines, can be adapted for 1,5-naphthyridines. This method employs 3-aminopyridine, glycerol, an oxidizing agent (like sodium nitrite), and sulfuric acid.[3][4] The reaction proceeds through the in-situ formation of acrolein from glycerol, which then acts as the three-carbon electrophile.
Expertise & Experience: The Skraup synthesis is notorious for its often vigorous and exothermic nature, demanding careful control of reaction conditions. The use of a milder catalyst, such as iodine in a dioxane/water mixture, has been shown to improve safety and reusability.[3] This approach is valuable for producing the parent 1,5-naphthyridine core but is less amenable to introducing diverse substituents.
Part 2: Strategic Cycloadditions: Controlled Construction of Complexity
Cycloaddition reactions offer a powerful and often stereocontrolled route to fused heterocyclic systems, including tetrahydro-1,5-naphthyridines, which can be subsequently aromatized.
The Povarov Reaction (Aza-Diels-Alder)
The Povarov reaction is a [4+2] cycloaddition between an N-arylimine (dienophile) and an electron-rich alkene or alkyne (diene).[1][3] For fused 1,5-naphthyridines, an imine derived from 3-aminopyridine is a key precursor. The reaction is typically promoted by a Lewis acid, such as BF₃·Et₂O, which activates the imine towards nucleophilic attack.[1][4]
Trustworthiness of the Protocol: This method provides a reliable way to generate multiple stereocenters in a single step.[1] The reaction often proceeds through an endo transition state, leading to specific stereochemical outcomes.[3][4] Multicomponent versions of the Povarov reaction, where the amine, aldehyde, and dienophile are combined in one pot, enhance the efficiency and atom economy of the process.[2][5]
Caption: Pathway of the multicomponent Povarov reaction.
Intramolecular Hetero-Diels-Alder (HDA) Reactions
Intramolecular [4+2] cycloadditions provide a concise route to complex fused systems.[1][6] In this approach, a substrate containing both the diene and dienophile moieties connected by a tether is synthesized. Upon heating or catalysis, the molecule undergoes an intramolecular cyclization to form the fused naphthyridine ring system. This strategy offers excellent control over regioselectivity and stereoselectivity.
Part 3: Modern Innovations and Green Chemistry Approaches
Recent advancements have focused on developing milder, more efficient, and environmentally benign methods for synthesizing fused 1,5-naphthyridines.
Transition-Metal-Free and Photochemical Methods
While transition-metal catalysis is a staple of modern organic synthesis, metal-free alternatives are gaining traction due to cost and toxicity concerns.
-
Hydride-Induced Anionic Cyclization: This novel method involves the reduction of a biaryl bromonitrile, which triggers an intramolecular nucleophilic aromatic substitution (SNAr) to form the fused ring system in moderate to good yields.[1][2] This approach is particularly useful for synthesizing natural alkaloids.
-
Visible-Light-Catalyzed Synthesis: A metal-free cross-coupling reaction using visible light has been developed for the synthesis of complex dibenzo[b,h][1][3]naphthyridines at room temperature, offering a sustainable and rapid protocol.[2]
Multicomponent and Domino Reactions
Multicomponent reactions (MCRs) and domino (or cascade) reactions are highly efficient processes that combine multiple bond-forming events in a single operation without isolating intermediates.[7][8]
-
MCRs: These reactions, such as the one-pot Povarov reaction, increase synthetic efficiency by reducing the number of purification steps, saving time, and minimizing waste.[2][7]
-
Domino Reactions: A domino reaction for synthesizing chromeno[4,3-b][1][3]naphthyridine derivatives has been reported, showcasing the ability to rapidly build molecular complexity from simple starting materials.[1]
Green Chemistry Strategies
The principles of green chemistry are increasingly being applied to heterocyclic synthesis.
-
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields by promoting efficient heat transfer.[9][10] This technique has been successfully applied to Friedländer-type condensations and other cyclization reactions.[10]
-
Aqueous Media: Using water as a solvent is a key goal of green chemistry. Greener methods for the Friedländer reaction have been developed using water as the reaction solvent, achieving high yields under mild conditions.[11]
Part 4: Comparative Analysis of Synthetic Strategies
The choice of a synthetic strategy depends on several factors, including the desired substitution pattern, availability of starting materials, and scalability requirements. Below is a comparative summary of the discussed methods.
| Strategy | Typical Yields | Substrate Scope | Reaction Conditions | Key Advantages | Key Limitations |
| Friedländer Annulation | Good to High | Moderate; requires specific aminopyridines and α-methylene carbonyls | Basic or acidic, often requires heating | Simple, direct access to benzo-fused systems | Limited substituent diversity, potential for side reactions |
| Skraup Synthesis | Moderate | Limited; primarily for unsubstituted or simply substituted cores | Harsh (strong acid, high temp), exothermic | Uses simple, inexpensive starting materials | Poor functional group tolerance, safety concerns |
| Povarov Reaction | Good to High | Broad; wide range of aldehydes and alkenes can be used | Lewis acid catalysis, moderate temperatures | High atom economy (MCRs), stereocontrol | Requires aromatization step, Lewis acid sensitivity |
| Hydride-Induced Cyclization | Moderate to Good | Good; tolerant of various functional groups | Transition-metal-free, mild conditions | Novel bond formation, access to alkaloids | Requires specific bromonitrile precursors |
| Microwave-Assisted | Good to Excellent | Broad; applicable to many reaction types | Rapid (minutes vs. hours), controlled heating | Speed, efficiency, often higher yields | Specialized equipment needed, scalability can be an issue |
| Multicomponent Reactions | Good to High | Broad | Often one-pot, mild to moderate conditions | High efficiency, atom economy, reduced waste | Optimization can be complex |
Part 5: Detailed Experimental Protocols
To provide practical insight, here are representative, self-validating protocols for two common synthetic strategies.
Protocol 1: Modified Friedländer Synthesis of 2-(pyridin-2-yl)benzo[b][1][3]naphthyridine[1]
This protocol describes the base-catalyzed condensation to form a ligand used in metal complexes.
Materials:
-
3-aminoquinaldehyde
-
2-acetylpyridine
-
Ethanol (absolute)
-
Sodium Hydroxide (NaOH)
-
Deionized water
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-aminoquinaldehyde (1.0 eq) and 2-acetylpyridine (1.1 eq) in absolute ethanol (20 mL).
-
Add a solution of NaOH (1.5 eq) in water (5 mL) dropwise to the stirred mixture at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Reduce the solvent volume under reduced pressure using a rotary evaporator.
-
Add deionized water (30 mL) to the residue, which should induce precipitation of the crude product.
-
Collect the solid product by vacuum filtration, wash with cold water, and air dry.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent gradient (e.g., 20-50% Ethyl Acetate in Hexane) to afford the pure 2-(pyridin-2-yl)benzo[b][1][3]naphthyridine.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: Lewis Acid-Catalyzed Povarov Reaction for Tetrahydro-1,5-naphthyridines[1][2]
This protocol outlines a multicomponent approach to synthesize a substituted tetrahydroindeno[1][3]naphthyridine.
Materials:
-
3-aminopyridine
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Indene
-
Boron trifluoride diethyl etherate (BF₃·Et₂O)
-
Chloroform (anhydrous)
-
Sodium bicarbonate (saturated aqueous solution)
-
Magnesium sulfate (anhydrous)
Procedure:
-
To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add 3-aminopyridine (1.0 eq) and the aromatic aldehyde (1.0 eq) in anhydrous chloroform (30 mL).
-
Stir the mixture at room temperature for 30 minutes to facilitate the in-situ formation of the N-(3-pyridyl)aldimine.
-
Add indene (1.2 eq) to the reaction mixture.
-
Cool the flask to 0 °C in an ice bath and slowly add BF₃·Et₂O (2.0 eq) dropwise.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux. Monitor the reaction by TLC.
-
Once the reaction is complete (typically 8-12 hours), cool the mixture to room temperature.
-
Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution (20 mL).
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with chloroform (2 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired tetrahydroindeno[1][3]naphthyridine product.
-
Confirm the structure and stereochemistry using NMR spectroscopy (¹H, ¹³C, NOESY) and mass spectrometry.
Conclusion and Future Outlook
The synthesis of fused 1,5-naphthyridines has evolved significantly from classical, high-temperature methods to sophisticated, mild, and highly efficient modern strategies. Classical approaches like the Friedländer and Skraup reactions remain useful for specific scaffolds, while cycloaddition reactions, particularly the Povarov reaction, offer excellent control for constructing complex, polycyclic systems. The future of this field lies in the continued development of sustainable and atom-economical methods. The increasing adoption of multicomponent reactions, domino strategies, visible-light photocatalysis, and green reaction media will undoubtedly expand the chemical space of accessible fused 1,5-naphthyridines, accelerating the discovery of new therapeutic agents and advanced materials.
References
- Masdeu, C., Fuertes, M., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020).
- Masdeu, C., Fuertes, M., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020).
- ResearchGate. (2020).
- Sloop, J. C., et al. (2024). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry. [Link]
- Alonso, C., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PubMed Central. [Link]
- Alonso, C., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. MDPI. [Link]
- Semantic Scholar. (2020).
- Chen, Y., et al. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances. [Link]
- Zareyee, D., Mirnejad, A., & Khalilzadeh, M. A. (2025). One-Pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives. Chemical Review and Letters. [Link]
- Alonso, C., Martin-Encinas, E., Rubiales, G., & Palacios, F. (2019). Synthesis of Heterocyclic Fused[1][3]naphthyridines by Intramolecular HDA Reactions. Proceedings. [Link]
- ResearchGate. Synthesis of fused naphthyridines. [Link]
- Parvin, T. (2025). Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. Organic & Biomolecular Chemistry. [Link]
- Garg, A., Tadesse, A., & Eswaramoorthy, R. (2021).
- Ashok, A., Sonyanaik, B., & Sakram, B. (2023). Green synthesis of substituted 1,8-naphthyridin-thiazole scaffolds, molecular docking studies and biological evaluation.
- de Souza, M. V. N., & de Almeida, M. V. (2024). Harnessing the 12 Green Chemistry Principles for Sustainable Antiparasitic Drugs. ACS Infectious Diseases. [Link]
- Request PDF. (2025). Microwave assisted synthesis of 1,8- naphthyridines.
- Smith, C. D., & Jones, A. B. (2021). A mild synthesis of substituted 1,8-naphthyridines. Green Chemistry. [Link]
- Pitchai, R., et al. (2014). Microwave Assisted One Pot Synthesis of Functionalized Fused Benzo[1][12]Naphthyridine Scaffolds. Journal of Chemical and Pharmaceutical Sciences. [Link]
- Hemdan, M. M., Fahmy, A. F. M., & El-Sayed, A. A. (2012). Microwave-assisted synthesis of phthalimides, phthalazines and quinazolines. Trade Science Inc. [Link]
Sources
- 1. Fused 1,5-Naphthyridines: Synthetic Tools and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. [PDF] Fused 1,5-Naphthyridines: Synthetic Tools and Applications | Semantic Scholar [semanticscholar.org]
- 6. Synthesis of Heterocyclic Fused [1,5]naphthyridines by Intramolecular HDA Reactions [mdpi.com]
- 7. Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. jchps.com [jchps.com]
- 11. A mild synthesis of substituted 1,8-naphthyridines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Definitive Guide to the Safe Disposal of 7,10-Dichloro-2-methoxybenzo[b]-1,5-naphthyridine
This document provides a comprehensive, step-by-step protocol for the proper and safe disposal of 7,10-Dichloro-2-methoxybenzo[b]-1,5-naphthyridine (CAS No. 6626-40-0). As a chlorinated, heterocyclic aromatic compound, this substance requires specialized handling to mitigate risks to personnel and the environment. This guide is designed for researchers, scientists, and drug development professionals, moving beyond simple instructions to explain the critical reasoning behind each procedural step.
Executive Summary: Hazard Profile and Core Disposal Directive
This compound is a potent chemical intermediate with significant biological activity and a corresponding hazard profile.[1][2] Improper disposal is not only a breach of regulatory compliance but also poses a severe risk of environmental contamination and health exposure.
Core Directive: Under no circumstances should this chemical or its contaminated containers be disposed of via standard laboratory trash or sanitary sewer systems. All waste streams containing this compound must be treated as hazardous waste and managed through a licensed professional waste disposal service or your institution's Environmental Health & Safety (EHS) department.[3]
GHS Hazard Classification Summary
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed[4] |
| Skin Irritation | Category 2 | H315: Causes skin irritation[3][4] |
| Serious Eye Damage | Category 1 / 2A | H318/H319: Causes serious eye damage / irritation[3][4] |
| STOT - Single Exposure | Category 3 | H335: May cause respiratory irritation[3][4] |
| Aquatic Hazard, Chronic | Category 4 | H413: May cause long lasting harmful effects to aquatic life[4] |
The Rationale: Understanding the Chemical Risk
To ensure procedural adherence, it is crucial to understand the causality behind these stringent disposal requirements. The molecular structure of this compound presents a dual-front risk:
-
Chlorinated Aromatic System: Halogenated organic compounds are often environmentally persistent and can bioaccumulate.[5][6] The primary concern during disposal is the potential for incomplete combustion. Improper incineration of chlorinated materials at suboptimal temperatures can lead to the formation of highly toxic and carcinogenic byproducts, such as polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs).[6] Therefore, disposal must be handled by facilities equipped with high-temperature incinerators (typically ≥1100°C) and flue gas scrubbing systems.[7][8]
-
Biologically Active Heterocycle: The naphthyridine core is a known pharmacophore with the ability to intercalate with DNA, contributing to its potential therapeutic effects but also its inherent toxicity.[1] This biological activity necessitates that the compound be fully destroyed to prevent its release into ecosystems where it can have long-lasting harmful effects.[4]
Pre-Disposal Operations: Containment and Safety
Proper disposal begins long before the waste is collected. Adherence to these preparatory steps is a self-validating system for ensuring safety and compliance.
Required Personal Protective Equipment (PPE)
All handling of this compound, including for disposal, must be performed in a well-ventilated fume hood while wearing the following PPE:
-
Hand Protection: Nitrile or neoprene gloves.
-
Eye/Face Protection: Chemical safety goggles and a face shield.
-
Skin and Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes.
Rationale: This level of PPE is mandated by the compound's classification as a skin irritant and a substance capable of causing serious eye damage.[3][4]
Waste Segregation and Storage
-
Dedicated Waste Container: Establish a clearly labeled, dedicated hazardous waste container for all waste streams of this compound. The container must be made of a compatible material (e.g., HDPE or glass) and kept tightly closed when not in use.
-
Labeling: The waste container must be labeled in accordance with the Resource Conservation and Recovery Act (RCRA) regulations.[9] At a minimum, the label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., Toxic, Irritant, Environmental Hazard)
-
The accumulation start date.
-
-
Storage: Store the sealed waste container in a designated, secure satellite accumulation area away from incompatible materials.
Rationale: Strict segregation and labeling prevent accidental mixing of incompatible wastes, which could lead to dangerous chemical reactions. Proper labeling is a core requirement of the EPA's "cradle-to-grave" hazardous waste management system, ensuring the waste is tracked from generation to final disposal.[10]
Step-by-Step Disposal and Decontamination Protocol
This protocol covers the disposal of the pure compound as well as contaminated labware and surfaces.
Step 1: Waste Classification
Any amount of unused this compound, as well as any material grossly contaminated with it (e.g., filter paper, weigh boats, gloves), must be classified as hazardous waste.
Step 2: Packaging Waste for Disposal
-
Pure or "Neat" Compound: Collect the solid chemical in its original container if possible, or in a new, sealable container. Place this primary container inside a second, larger, sealable container (overpacking) with absorbent material like vermiculite packed between them.
-
Contaminated Labware (disposable): Place items such as contaminated gloves, wipes, and plasticware directly into the designated solid hazardous waste container.
-
Contaminated Solutions: Collect any solutions containing the compound in a dedicated liquid hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your EHS department.
Step 3: Decontamination of Non-Disposable Equipment
-
Initial Rinse: Rinse contaminated glassware and equipment with a minimal amount of a suitable organic solvent in which the compound is soluble (e.g., Chloroform, DMSO, or heated Methanol).[2][11] Crucially, this rinse solvent (rinsate) is now hazardous waste and must be collected in the designated liquid hazardous waste container.
-
Secondary Wash: After the solvent rinse, wash the equipment thoroughly with soap and warm water.
-
Verification: For critical applications, a final rinse with a clean portion of the solvent can be collected and analyzed (e.g., by UV-Vis or LC-MS) to confirm the absence of the compound.
Expert Insight: The use of chlorine-based cleaners like bleach is not recommended for decontaminating equipment used with complex chlorinated organic molecules.[12][13] There is a risk of unpredictable reactions that could generate other hazardous compounds. A solvent-based decontamination protocol is chemically more robust and reliable.
Step 4: Arranging for Final Disposal
-
Contact EHS: Once your waste container is ready for pickup (typically when it is nearly full or has reached its accumulation time limit), contact your institution's EHS office.
-
Documentation: Complete all required hazardous waste manifest paperwork provided by EHS. This is a legal requirement to track the waste to its final destination.[14]
-
Handover: Transfer the waste to authorized personnel for transport to a licensed Treatment, Storage, and Disposal Facility (TSDF). These facilities will use high-temperature incineration or other specialized chemical degradation methods to destroy the compound safely.[8][14]
Emergency Protocol: Spill Management
In the event of a spill, immediate and correct action is vital.
-
Evacuate and Alert: Alert all personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Secure the Area: Restrict access to the spill area.
-
Don PPE: Before attempting any cleanup, don the full PPE detailed in section 3.1.
-
Contain the Spill:
-
For Solids: Gently cover the spill with an absorbent material (e.g., vermiculite or sand) to prevent the dust from becoming airborne.[3]
-
For Liquids: Cover with an appropriate chemical absorbent pad or material.
-
-
Clean Up: Carefully sweep or scoop the contained material into the designated solid hazardous waste container. Do not create dust.
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (as described in 4.3), followed by a soap and water wash. All cleaning materials must be disposed of as hazardous waste.
-
Report: Report the incident to your supervisor and EHS department.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for handling waste streams of this compound.
Caption: Decision workflow for proper segregation and disposal.
References
- How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). ERG Environmental.
- Resource Conservation and Recovery Act (RCRA) Regulations. (2025). U.S. Environmental Protection Agency (EPA).
- This compound Safety Data Sheets. (n.d.). Echemi.
- Cas 6626-40-0, this compound. (n.d.). Lookchem.
- Incineration. (n.d.). Zero Waste Europe.
- Decontamination - Biosafety Manual. (n.d.). Stanford Environmental Health & Safety.
- EPA Hazardous Waste Management. (2024). Axonator.
- This compound | 6626-40-0. (n.d.). Benchchem.
- SAFETY DATA SHEET - this compound. (2025). CymitQuimica.
- This compound. (2025). SRIRAMCHEM.
- Disposal Methods for Chlorinated Aromatic Waste. (n.d.). RSC Publishing.
- Steps in Complying with Regulations for Hazardous Waste. (2025). U.S. Environmental Protection Agency (EPA).
- Halogenated Hydrocarbon Thermal Oxidizer. (n.d.). Zeeco.
- Perspective on halogenated organic compounds. (2023). National Institutes of Health (NIH).
- Learn the Basics of Hazardous Waste. (2025). U.S. Environmental Protection Agency (EPA).
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound - SRIRAMCHEM [sriramchem.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. echemi.com [echemi.com]
- 5. Disposal methods for chlorinated aromatic waste - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. Perspective on halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. zerowasteeurope.eu [zerowasteeurope.eu]
- 8. zeeco.com [zeeco.com]
- 9. epa.gov [epa.gov]
- 10. epa.gov [epa.gov]
- 11. Cas 6626-40-0,this compound | lookchem [lookchem.com]
- 12. Biosafety Manual – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 13. infectionpreventioncontrol.co.uk [infectionpreventioncontrol.co.uk]
- 14. epa.gov [epa.gov]
Mastering the Safe Handling of 7,10-Dichloro-2-methoxybenzo[b]-1,5-naphthyridine: A Guide for Advanced Research
This document provides crucial safety and operational guidance for researchers, scientists, and drug development professionals working with 7,10-Dichloro-2-methoxybenzo[b]-1,5-naphthyridine (CAS No. 6626-40-0). As a chlorinated naphthyridine derivative, this compound requires rigorous handling protocols due to its potential biological activity and hazardous properties. This guide moves beyond basic safety data to offer a comprehensive framework rooted in established principles of chemical hygiene and potent compound management, ensuring the protection of personnel and the integrity of your research.
Hazard Assessment: Understanding the "Why" Behind the Precautions
This compound is classified with several key hazards that dictate the necessary safety protocols.[1][2] A thorough understanding of these risks is the foundation of a safe laboratory environment.
GHS Hazard Classification: [1][2]
-
Acute Toxicity, Oral (Category 3 or 4): Toxic or harmful if swallowed.
-
Skin Irritation (Category 2): Causes skin irritation upon contact.
-
Serious Eye Damage (Category 1 or 2A): Causes serious eye damage or irritation.[1][2]
-
Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.
Beyond these immediate classifications, the compound's chemical structure warrants a higher level of caution. As a naphthyridine derivative, it belongs to a class of compounds with a wide spectrum of pharmacological activities, including potential cytotoxic effects.[3][4][5] Furthermore, its nature as a chlorinated aromatic hydrocarbon suggests a potential for environmental persistence and toxicity.[6][7][8] Its known utility as an intermediate in the synthesis of the antimalarial drug pyronaridine and its potential to act as a DNA intercalating agent underscore its potent biological activity, necessitating handling procedures similar to those for cytotoxic agents.[9][10][11][12]
Personal Protective Equipment (PPE): An Integrated Defense
The selection of PPE is not merely a checklist; it is an integrated system designed to provide a barrier against all potential routes of exposure: dermal, ocular, and inhalation. Adherence to these PPE requirements is mandatory when handling the compound in any form.
| Protection Type | Required PPE | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles and Full-Face Shield | Rationale: The compound is classified as causing serious eye damage.[1] Safety goggles provide a seal around the eyes to protect from dust and splashes. A full-face shield must be worn over the goggles to protect the entire face from splashes when handling solutions or during bulk transfers of the solid. |
| Hand Protection | Double-Gloved Chemical-Resistant Gloves | Rationale: Prevents skin contact and absorption. The outer glove bears the initial contact while the inner glove provides a secondary barrier against undetected leaks. Nitrile or neoprene gloves are recommended for their resistance to chlorinated compounds.[13][14][15] Always inspect gloves for integrity before use and decontaminate the outer glove before removal. |
| Body Protection | Dedicated Laboratory Coat and Disposable Sleeves | Rationale: A fully buttoned lab coat with tight-fitting cuffs protects skin and personal clothing from contamination. Disposable sleeves should be worn over the lab coat arms to provide an additional layer of protection, which can be easily removed and disposed of if contaminated. |
| Respiratory Protection | Certified Chemical Fume Hood or Respirator | Rationale: As a fine powder, the compound poses a significant inhalation risk.[2] All weighing and handling of the solid material must be conducted within a certified chemical fume hood or a powder containment hood. If these engineering controls are not available or in the event of a spill, a NIOSH-approved respirator with a P100 (HEPA) filter is required.[16][17] |
Visualizing the PPE Workflow
Proper donning and doffing of PPE is critical to prevent cross-contamination. The following workflow ensures that contaminants are not transferred to the user or the laboratory environment.
Caption: PPE Donning and Doffing Workflow.
Operational Plan: From Receipt to Use
A systematic approach to handling ensures safety at every step.
Step-by-Step Handling Protocol:
-
Preparation and Engineering Controls: Before handling, ensure a certified chemical fume hood is operational. An eyewash station and safety shower must be readily accessible. Designate a specific area for handling the compound and post warning signs.[18]
-
Receiving and Storage: Upon receipt, inspect the container for damage. Store the compound in a cool, dry, well-ventilated, and locked area, segregated from incompatible materials. The container must be clearly labeled with the chemical name and all appropriate GHS hazard pictograms.
-
Weighing and Aliquoting (Solid):
-
Perform all manipulations within a chemical fume hood or powder containment hood to control airborne particles.
-
Place a weigh boat on an analytical balance inside the hood.
-
Carefully transfer the desired amount of solid using a dedicated spatula. Avoid creating dust by using slow, deliberate movements.
-
Close the primary container immediately after dispensing.
-
Clean the spatula with a solvent-moistened wipe (e.g., 70% ethanol) and dispose of the wipe as hazardous waste.
-
-
Solution Preparation:
-
Add the solvent to the vessel containing the weighed solid inside the fume hood.
-
Cap the vessel securely before mixing or sonicating.
-
If transferring the solution, use a Luer-lock syringe to prevent spills.
-
Spill Management and Decontamination
Immediate and correct response to a spill is critical to mitigate exposure. All personnel working with this compound must be trained in these procedures.
Spill Kit Contents:
A dedicated spill kit must be available in the laboratory. Contents should include:
-
PPE: 2 pairs of chemical-resistant gloves, disposable gown, safety goggles, and a NIOSH-approved respirator with P100 filters.
-
Containment: Absorbent pads or pillows.
-
Tools: Scoop and scraper for solid material, forceps for broken glass.
-
Waste: Two large, clearly labeled cytotoxic/hazardous waste disposal bags.[19][20]
Spill Cleanup Protocol:
Caption: Step-by-step spill response workflow.
Decontamination: For routine decontamination of work surfaces within the fume hood, use a detergent solution followed by 70% isopropyl alcohol. All cleaning materials must be disposed of as hazardous waste.
Disposal Plan: Cradle-to-Grave Responsibility
Proper disposal is a critical final step to ensure environmental safety. As a halogenated organic compound, this chemical requires specific waste streams.
-
Solid Waste: All contaminated solid waste, including gloves, wipes, weigh boats, and disposable PPE, must be placed in a clearly labeled, sealed container designated for "Halogenated Solid Waste" or "Cytotoxic Waste."
-
Liquid Waste: Unused solutions or solvent rinses must be collected in a sealed, compatible container labeled "Halogenated Liquid Waste." Never dispose of this chemical down the drain, as this is prohibited.[21]
-
Sharps: Contaminated needles and syringes must be placed in a designated sharps container for hazardous chemical waste.
All waste must be disposed of through your institution's environmental health and safety office in accordance with local, state, and federal regulations. Incineration at high temperatures is the preferred method for destroying cytotoxic and halogenated compounds.[22]
By integrating these expert-level protocols into your daily workflow, you build a self-validating system of safety that protects you, your colleagues, and your research.
References
- DVM360. (2008). Handling accidental spills of cytotoxic drugs.
- OSHA. (1986). OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. American Journal of Hospital Pharmacy, 43(5), 1193-204.
- Occupational Safety and Health Administration (OSHA). (1986). Guidelines for Cytotoxic (Antineoplastic) Drugs.
- University of British Columbia. (2017). Cytotoxic Spill Cleanup Procedure.
- Enviro Safety Products. (n.d.). Material Guide For Chemical and Liquid Resistant Gloves.
- UC Berkeley Environmental Health & Safety. (n.d.). Glove Selection Guide.
- Hospital Pharmacy Europe. (2002). Dealing with cytotoxic drug spills.
- Greenlee, W. F., Osborne, R., Dold, K. M., Hudson, L. G., & Toscano, W. A. Jr. (1985). Toxicity of chlorinated aromatic compounds in animals and humans: in vitro approaches to toxic mechanisms and risk assessment. Environmental Health Perspectives, 60, 69–76.
- Taylor & Francis Online. (n.d.). Chlorinated aromatic hydrocarbons – Knowledge and References.
- Wikipedia. (n.d.). Chlorinated polycyclic aromatic hydrocarbon.
- Lee, C. C., et al. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Molecules, 18(12), 15438–15451.
- MDPI. (2024). Antimicrobial Activity of Naphthyridine Derivatives.
- National Center for Biotechnology Information. (n.d.). Biological Activity of Naturally Derived Naphthyridines.
- National Center for Biotechnology Information. (n.d.). Force-enhanced sensitive and specific detection of DNA-intercalative agents directly from microorganisms at single-molecule level.
- Wikipedia. (n.d.). Intercalation (biochemistry).
- Prezi. (n.d.). Toxicity of DNA Intercalating Agents in the Human Body.
- AIP Publishing. (2019). Understanding enhanced mechanical stability of DNA in the presence of intercalated anticancer drug: Implications for DNA associated processes.
- Alston & Bird. (2018). EPA Finalizes Management Standards for Hazardous Waste Pharmaceuticals.
- Northwestern University. (n.d.). Respirator Selection.
- Fisher Scientific. (n.d.). Three Step Guide to Selecting the Right Disposable Respirator.
- 3M. (n.d.). Respirator Selection.
Sources
- 1. PPE for Hazardous Materials Incidents: A Selection Guide (84-114) | NIOSH | CDC [cdc.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Toxicity of chlorinated aromatic compounds in animals and humans: in vitro approaches to toxic mechanisms and risk assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Chlorinated polycyclic aromatic hydrocarbon - Wikipedia [en.wikipedia.org]
- 9. Force-enhanced sensitive and specific detection of DNA-intercalative agents directly from microorganisms at single-molecule level - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intercalation (biochemistry) - Wikipedia [en.wikipedia.org]
- 11. csuohio.edu [csuohio.edu]
- 12. pubs.aip.org [pubs.aip.org]
- 13. envirosafetyproducts.com [envirosafetyproducts.com]
- 14. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 15. Chemical Resistant Gloves | Fisher Scientific [fishersci.com]
- 16. northwestern.edu [northwestern.edu]
- 17. 3m.com [3m.com]
- 18. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
- 19. dvm360.com [dvm360.com]
- 20. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 21. Environment, Land Use & Natural Resources and Food, Drug & Device/FDA Advisory: EPA Finalizes Management Standards for Hazardous Waste Pharmaceuticals | News & Insights | Alston & Bird [alston.com]
- 22. hospitalpharmacyeurope.com [hospitalpharmacyeurope.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
